molecular formula C42H30Br2F6N9O2PRuS B12385941 Ru3

Ru3

カタログ番号: B12385941
分子量: 1130.7 g/mol
InChIキー: BOFIELQIYAARGD-HXBINLGUSA-M
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ru3 is a useful research compound. Its molecular formula is C42H30Br2F6N9O2PRuS and its molecular weight is 1130.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C42H30Br2F6N9O2PRuS

分子量

1130.7 g/mol

IUPAC名

N'-[(Z)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]carbamimidothioate;2-pyridin-2-ylpyridine;ruthenium(2+);6,9,15,26-tetrazahexacyclo[12.12.0.02,7.08,13.016,25.018,23]hexacosa-1(26),2(7),3,5,8(13),9,11,14,16,18,20,22,24-tridecaene;hexafluorophosphate

InChI

InChI=1S/C22H12N4.C10H11Br2N3O2S.C10H8N2.F6P.Ru/c1-2-6-14-12-18-17(11-13(14)5-1)25-21-15-7-3-9-23-19(15)20-16(22(21)26-18)8-4-10-24-20;1-16-6-3-5(4-14-15-10(13)18)7(11)8(12)9(6)17-2;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h1-12H;3-4H,1-2H3,(H3,13,15,18);1-8H;;/q;;;-1;+2/p-1/b;14-4-;;;

InChIキー

BOFIELQIYAARGD-HXBINLGUSA-M

異性体SMILES

COC1=C(C(=C(C(=C1)/C=N\N=C(\N)/[S-])Br)Br)OC.C1=CC=C2C=C3C(=CC2=C1)N=C4C5=C(C6=C(C4=N3)C=CC=N6)N=CC=C5.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ru+2]

正規SMILES

COC1=C(C(=C(C(=C1)C=NN=C(N)[S-])Br)Br)OC.C1=CC=C2C=C3C(=CC2=C1)N=C4C5=C(C6=C(C4=N3)C=CC=N6)N=CC=C5.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ru+2]

製品の起源

United States

Foundational & Exploratory

The Structural Elucidation of Triruthenium Dodecacarbonyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triruthenium dodecacarbonyl, with the chemical formula Ru₃(CO)₁₂, is a cornerstone organometallic compound, serving as a critical precursor in the synthesis of numerous ruthenium-based catalysts and advanced materials. A thorough understanding of its three-dimensional structure is paramount for predicting its reactivity and designing novel derivatives with tailored properties. This technical guide provides an in-depth analysis of the molecular architecture of triruthenium dodecacarbonyl, supported by quantitative data from seminal crystallographic studies and detailed experimental protocols for its characterization.

Molecular Structure and Bonding

Triruthenium dodecacarbonyl is a metal carbonyl cluster that adopts a high-symmetry structure. The core of the molecule consists of an equilateral triangle of three ruthenium atoms.[1] Each ruthenium atom is coordinated to four carbonyl (CO) ligands. These ligands are categorized into two types based on their spatial orientation relative to the Ru₃ plane: two are in axial positions (perpendicular to the plane) and two are in equatorial positions (lying approximately in the plane).[1] This arrangement results in a molecule with overall D₃ₕ symmetry.[2]

The bonding within the cluster is characterized by direct metal-metal bonds between the ruthenium atoms and the typical synergistic π-backbonding between the ruthenium centers and the carbonyl ligands. The absence of bridging carbonyl ligands in the ground state structure is a key feature that distinguishes it from its iron analogue, triiron dodecacarbonyl.

Quantitative Structural Data

The precise geometric parameters of triruthenium dodecacarbonyl have been determined with high accuracy using single-crystal X-ray diffraction. The following table summarizes the key bond lengths and angles at ambient pressure, as reported by Slebodnick et al. (2004).[1]

ParameterValue (Å or °)
Bond Lengths
Ru-Ru2.844(2) Å
Ru-C (axial)Not explicitly provided in the source
Ru-C (equatorial)Not explicitly provided in the source
C-O (axial)Not explicitly provided in the source
C-O (equatorial)Not explicitly provided in the source
Bond Angles
C(eq)-Ru-C(eq)103.5(1.1)°
Ru-Ru-C(eq)98.3(1.8)°

Note: While the primary source provides precise Ru-Ru distances and key angles, the specific axial and equatorial Ru-C and C-O bond lengths at ambient pressure were not detailed in the excerpt. However, the study confirms that intramolecular bonding parameters are relatively constant over a range of pressures.[1]

Experimental Protocols

The determination of the structure of triruthenium dodecacarbonyl relies on a combination of crystallographic and spectroscopic techniques.

X-ray Crystallography

The definitive method for elucidating the solid-state structure is single-crystal X-ray diffraction.

Methodology:

  • Crystal Growth: Yellow plate-like single crystals of triruthenium dodecacarbonyl are grown from a solution in hexanes at a temperature of -15 °C.[1]

  • Data Collection: A suitable crystal is mounted on a diffractometer. The diffraction data is collected using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). A full sphere of data is collected in ω scans.

  • Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. The crystallographic data confirms a monoclinic crystal system with the space group P2₁/n.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for probing the nature of the carbonyl ligands.

Methodology:

  • Sample Preparation: For solid-state analysis, a small amount of finely ground triruthenium dodecacarbonyl is mixed with dry potassium bromide (KBr) powder in a ratio of approximately 1:100. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. For solution-state analysis, the compound is dissolved in a suitable non-polar solvent, such as hexane, and placed in an appropriate liquid-sample cell with windows transparent to IR radiation (e.g., NaCl or KBr).

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, such as a Bruker IFS 66v/S vacuum Fourier transform interferometer.[1] The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of at least 1 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR spectroscopy.

Methodology:

  • Sample Preparation: A solid sample of triruthenium dodecacarbonyl can be packed into a glass capillary tube or a nuclear magnetic resonance (NMR) tube. For solution-state analysis, a concentrated solution in a suitable solvent is prepared in a similar manner.

  • Data Acquisition: The Raman spectrum is obtained using a Raman spectrometer, such as a Dilor XY 0.64 m Raman microprobe equipped with a CCD multichannel detector.[1] A laser is used as the excitation source (e.g., an argon ion laser). The scattered light is collected at a 90° angle to the incident beam and passed through a monochromator to the detector.

Visualizing the Structure of Triruthenium Dodecacarbonyl

The following diagram illustrates the molecular structure of triruthenium dodecacarbonyl, highlighting the triangular arrangement of the ruthenium atoms and the coordination of the axial and equatorial carbonyl ligands.

Molecular structure of Triruthenium dodecacarbonyl.

References

Triruthenium Dodecacarbonyl: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physical, Chemical, and Spectroscopic Properties of a Versatile Organometallic Cluster

Abstract

Triruthenium dodecacarbonyl, with the chemical formula Ru₃(CO)₁₂, is a key starting material and catalyst in organometallic chemistry. This document provides a detailed overview of its core physical and chemical properties, spectroscopic signature, and structural features. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize ruthenium-based compounds. This guide includes tabulated data for easy reference, detailed experimental protocols for its synthesis and common reactions, and visualizations to illustrate its structure and reactivity pathways.

Physical and Spectroscopic Properties

Triruthenium dodecacarbonyl is a crystalline solid, appearing as dark orange crystals. It is air-stable and soluble in nonpolar organic solvents, but insoluble in water.[1][2] Key physical and spectroscopic data are summarized in the tables below.

Table 1: Physical Properties of Ru₃(CO)₁₂
PropertyValue
Molecular Formula C₁₂O₁₂Ru₃
Molar Mass 639.33 g/mol [2]
Appearance Dark orange solid/crystals[2]
Melting Point 150-155 °C (decomposes)[3]
Solubility Soluble in nonpolar organic solvents; Insoluble in water[1][2]
Density 2.48 g/cm³[2]
Table 2: Spectroscopic Data for Ru₃(CO)₁₂
Spectroscopic TechniqueKey Features and Values
Infrared (IR) Spectroscopy ν(CO) bands at 2061, 2031, and 2011 cm⁻¹ (in hexane solution)[1]
¹³C Nuclear Magnetic Resonance (NMR) Data available from solid-state NMR studies[4]
⁹⁹Ru Nuclear Magnetic Resonance (NMR) Characterized by a low quadrupole moment, making it suitable for NMR studies of ruthenium-containing compounds[4]

Molecular Structure and Crystallographic Data

The molecular structure of Ru₃(CO)₁₂ consists of a triangular cluster of three ruthenium atoms. Each ruthenium atom is coordinated to four carbon monoxide (CO) ligands. The overall molecule possesses D₃h symmetry.[1] Key crystallographic data are presented in Table 3.

Ru3CO12_Structure Ru1 Ru Ru2 Ru Ru1->Ru2 C1 C Ru1->C1 C2 C Ru1->C2 C3 C Ru1->C3 C4 C Ru1->C4 Ru3 Ru Ru2->this compound C5 C Ru2->C5 C6 C Ru2->C6 C7 C Ru2->C7 C8 C Ru2->C8 This compound->Ru1 C9 C This compound->C9 C10 C This compound->C10 C11 C This compound->C11 C12 C This compound->C12 O1 O C1->O1 O2 O C2->O2 O3 O C3->O3 O4 O C4->O4 O5 O C5->O5 O6 O C6->O6 O7 O C7->O7 O8 O C8->O8 O9 O C9->O9 O10 O C10->O10 O11 O C11->O11 O12 O C12->O12

Caption: Molecular structure of Triruthenium dodecacarbonyl.

Table 3: Crystallographic Data for Ru₃(CO)₁₂
ParameterValue
Crystal System Trigonal
Space Group R-3
Ru-Ru Bond Length 2.848 Å
Ru-C Bond Length (axial) 1.93 Å
Ru-C Bond Length (equatorial) 1.94 Å
C-O Bond Length 1.14 Å

Chemical Properties and Reactivity

Triruthenium dodecacarbonyl is a versatile precursor for a wide range of organoruthenium compounds.[2] Its reactivity is characterized by several key transformations, including substitution of CO ligands, fragmentation of the trinuclear core, and catalytic activity in various organic reactions.

Key reactions include:

  • Substitution Reactions: The CO ligands can be substituted by various other ligands, such as phosphines, isocyanides, and alkenes.[2]

  • Cluster Fragmentation: Under certain conditions, such as treatment with 1,5-cyclooctadiene, the Ru₃ core can fragment to form mononuclear ruthenium complexes.[2]

  • Formation of Carbido Clusters: At high temperatures, Ru₃(CO)₁₂ can convert to clusters containing interstitial carbide ligands.[2]

  • Catalysis: It serves as a catalyst for reactions such as C-H bond activation, carbonylation, and cycloadditions.[3][5]

Reactivity_Flowchart Ru3CO12 Ru₃(CO)₁₂ Substitution Substitution Products (e.g., Ru₃(CO)₁₁L) Ru3CO12->Substitution + Ligand (L) Fragmentation Mononuclear Ru Complexes (e.g., Ru(CO)₃(diene)) Ru3CO12->Fragmentation + Alkene (e.g., COD) Carbido Carbido Clusters (e.g., Ru₆C(CO)₁₇) Ru3CO12->Carbido High Temperature Catalysis Catalytic Cycles (e.g., C-H Activation) Ru3CO12->Catalysis + Substrates

Caption: Key reactivity pathways of Triruthenium dodecacarbonyl.

Experimental Protocols

Synthesis and Purification of Ru₃(CO)₁₂

A common and convenient method for the synthesis of Ru₃(CO)₁₂ involves the reduction of a ruthenium(III) precursor in the presence of carbon monoxide.[6]

Materials:

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • 2-ethoxyethanol

  • Potassium hydroxide (KOH)

  • Carbon monoxide (CO) gas

  • Inert gas (Nitrogen or Argon)

Procedure:

  • A solution of RuCl₃·xH₂O in 2-ethoxyethanol is prepared in a three-necked flask equipped with a reflux condenser, a gas inlet, and a means for solid addition.

  • The solution is deaerated by bubbling with an inert gas.

  • A steady stream of carbon monoxide is then introduced into the solution.

  • The mixture is heated to approximately 80°C for about 45 minutes, during which the color changes to blood red. The temperature is then raised to reflux (around 135°C) until the solution becomes a clear golden yellow.[6]

  • The solution is cooled to 75°C, and solid KOH pellets are added.

  • The solution will darken, and after about 15-20 minutes, orange crystals of Ru₃(CO)₁₂ will begin to precipitate.

  • The reaction is allowed to proceed for a total of 45 minutes at 75°C, after which the heating is stopped, but CO bubbling and stirring are maintained as the flask slowly cools to room temperature.

  • The crystalline product is collected by filtration, washed with ethanol and water to remove any KCl by-product, and dried under vacuum.

Purification: For higher purity, the crude product can be purified by column chromatography on silica gel using dichloromethane as the eluent.[6]

Synthesis_Workflow start Start step1 Dissolve RuCl₃·xH₂O in 2-ethoxyethanol start->step1 step2 Deaerate with N₂/Ar step1->step2 step3 Introduce CO gas stream step2->step3 step4 Heat to 80°C, then reflux to form Ru(II)-carbonyl intermediate step3->step4 step5 Cool to 75°C and add KOH step4->step5 step6 Stir at 75°C for 45 min (Precipitation of Ru₃(CO)₁₂) step5->step6 step7 Cool to room temperature step6->step7 step8 Filter, wash, and dry the product step7->step8 end End step8->end

Caption: General workflow for the synthesis of Ru₃(CO)₁₂.

General Procedure for Ligand Substitution Reaction

This protocol describes a typical procedure for the substitution of a CO ligand in Ru₃(CO)₁₂ with a phosphine ligand.

Materials:

  • Triruthenium dodecacarbonyl (Ru₃(CO)₁₂)

  • Phosphine ligand (e.g., triphenylphosphine, PPh₃)

  • Anhydrous, deoxygenated solvent (e.g., THF or toluene)

  • Inert gas atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve Ru₃(CO)₁₂ in the chosen solvent.

  • Add the desired molar equivalent of the phosphine ligand to the solution.

  • The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the phosphine ligand. The progress of the reaction can be monitored by thin-layer chromatography or IR spectroscopy (observing the shift in the ν(CO) bands).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting solid is then purified, typically by recrystallization or column chromatography, to isolate the desired substituted cluster (e.g., Ru₃(CO)₁₁(PPh₃)).

Catalytic C-H Bond Activation and Carbonylation: An Exemplary Protocol

The following is a general procedure for the Ru₃(CO)₁₂-catalyzed carbonylation of a C-H bond, as demonstrated in the reaction of pyridylbenzenes with CO and an alkene.[5]

Materials:

  • Substrate (e.g., 2-phenylpyridine)

  • Alkene (e.g., ethylene)

  • Triruthenium dodecacarbonyl (Ru₃(CO)₁₂)

  • Anhydrous, deoxygenated solvent (e.g., toluene)

  • High-pressure reactor (autoclave)

Procedure:

  • To a high-pressure reactor, add the substrate, solvent, and a catalytic amount of Ru₃(CO)₁₂.

  • The reactor is sealed, flushed with carbon monoxide, and then pressurized with CO to the desired pressure (e.g., 20 atm).

  • The alkene is then introduced into the reactor.

  • The reaction mixture is heated to the specified temperature (e.g., 160°C) with stirring for the required duration.

  • After cooling to room temperature, the excess gas is carefully vented.

  • The reaction mixture is then worked up, which may involve filtration to remove the catalyst, followed by solvent evaporation and purification of the product by column chromatography.

Safety Information

Triruthenium dodecacarbonyl should be handled with care in a well-ventilated fume hood. It is harmful if inhaled or swallowed. As a source of carbon monoxide, it is toxic. Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

Synthesis of Triruthenium Dodecacarbonyl from Ruthenium Trichloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triruthenium dodecacarbonyl (Ru₃(CO)₁₂), a pivotal precursor in organometallic chemistry and catalysis, from ruthenium trichloride (RuCl₃). This document details various synthetic methodologies, presents quantitative data in a comparative format, and includes detailed experimental protocols.

Introduction

Triruthenium dodecacarbonyl, a dark orange crystalline solid, is a metal carbonyl cluster with the formula Ru₃(CO)₁₂.[1][2][3] It consists of an equilateral triangle of ruthenium atoms, with each ruthenium atom coordinated to four carbonyl ligands.[1][2] This compound is a vital starting material for the synthesis of a wide array of organoruthenium complexes, which find applications in catalysis, materials science, and pharmaceutical research.[1][4] The synthesis of Ru₃(CO)₁₂ from the readily available ruthenium trichloride is a fundamental process in inorganic synthesis. This guide explores the most common and effective methods for this transformation.

Synthetic Methodologies: A Comparative Overview

The carbonylation of ruthenium trichloride to form triruthenium dodecacarbonyl is a reduction-carbonylation process that can be achieved through several routes. The primary methods involve the use of carbon monoxide (CO) gas, either at high pressure or at atmospheric pressure, in the presence of a reducing agent or a base. The stepwise nature of the carbonylation of RuCl₃·3H₂O has been observed to proceed through distinct ruthenium carbonyl intermediates.[5]

The following table summarizes the key quantitative data for different synthetic approaches, providing a clear comparison for researchers to select the most suitable method for their needs.

ParameterHigh-Pressure CO / MethanolAtmospheric-Pressure CO / 2-Ethoxyethanol & KOHHigh-Pressure CO / Ethanol & ZincModerate-Pressure CO / Amine
Starting Material Ruthenium Trichloride (RuCl₃)Ruthenium Trichloride Hydrate (RuCl₃·3H₂O)Ruthenium Trichloride (RuCl₃)Ruthenium Chloride
CO Pressure High PressureAtmospheric Pressure (1 atm)High Pressure0.2–0.9 MPa
Solvent Methanol2-EthoxyethanolEthanolAlcohol
Reducing Agent/Base Carbon Monoxide / MethanolPotassium Hydroxide (KOH)Zinc (Zn)Amine
Temperature ~250 °C[2]75–135 °C[6]Not specified50–100 °C[7][8]
Reaction Time Not specified~1.5–2 hours[6]Not specified10–30 hours[7]
Reported Yield Not specified>90%[9], 96%[6]Not specifiedNot specified
Key Intermediates [Ru(CO)₃Cl₂]₂[Ru(CO)₂Cl₂]n, [Ru(CO)₃Cl₂]₂[6][9]Not specifiedNot specified

Experimental Protocols

High-Pressure Synthesis in Methanol

This method involves the direct carbonylation of ruthenium trichloride under high pressure.

Methodology: A solution of ruthenium trichloride in methanol is heated under a high pressure of carbon monoxide.[2] The stoichiometry of this reaction can be complex and is not always certain.[2][3] One proposed reaction is: 6 RuCl₃ + 33 CO → 2 Ru₃(CO)₁₂ + 9 COCl₂[2]

A variation of this high-pressure method involves the use of ruthenium stearate in cyclohexane.[1]

Atmospheric-Pressure, Base-Promoted Synthesis in 2-Ethoxyethanol

This is a convenient and high-yield method that avoids the need for high-pressure equipment.[6][9]

Methodology: The synthesis is a two-step, one-pot procedure:

  • Step 1: Reduction of Ru(III) to Ru(II). Ruthenium trichloride hydrate (e.g., 5 g) is dissolved in 2-ethoxyethanol (e.g., 250 mL) in a three-necked flask equipped with a reflux condenser and a gas inlet.[6] The solution is deaerated and then a fast stream of carbon monoxide is bubbled through it. The temperature is raised to 80°C for 45 minutes, then increased to reflux (135°C) for 30-45 minutes until a clear golden-yellow solution is obtained.[6] This solution contains a mixture of [Ru(CO)₂Cl₂]n and [Ru(CO)₃Cl₂]₂.[6][9]

  • Step 2: Overall Reduction of Ru(II) to Ru(0). The solution is cooled to 75-80°C. Potassium hydroxide pellets (e.g., 2.4 g, corresponding to two equivalents per Ru) are added.[6][9] The solution darkens, and after about 15 minutes, orange crystals of Ru₃(CO)₁₂ begin to precipitate. The reaction is continued for a total of 45 minutes.[6] Slow cooling to room temperature promotes efficient crystallization.[6]

  • Purification: The crude product can be purified by rapid chromatography on a silica gel column using dichloromethane as the eluent to remove potassium chloride.[6] Evaporation of the solvent yields pure Ru₃(CO)₁₂.[6]

High-Pressure Synthesis with Zinc as a Reducing Agent

This method utilizes zinc metal to facilitate the reduction of ruthenium.

Methodology: Triruthenium dodecacarbonyl can be synthesized from ruthenium trichloride and metallic zinc in ethanol under high CO pressure.[1]

Moderate-Pressure Synthesis with an Amine

A patented method describes the synthesis at moderate pressures using an amine.

Methodology: Ruthenium chloride is carbonylated with carbon monoxide in the presence of an amine (0.8 molar equivalent or more with respect to the chlorine in RuCl₃).[7][8] The reaction is carried out at a temperature of 50–100 °C and a pressure of 0.2–0.9 MPa.[7][8] This method is reported to produce dodecacarbonyl triruthenium with a low amount of residual impurity metals without requiring high-pressure reaction conditions.[7][8]

Reaction Pathways and Workflows

The synthesis of Ru₃(CO)₁₂ from RuCl₃ is a multi-step process. The following diagrams illustrate the general reaction pathway and a typical experimental workflow for the atmospheric-pressure synthesis.

Reaction_Pathway RuCl3 RuCl₃ RuII_intermediates Ru(II) Carbonyl Chloride Intermediates ([Ru(CO)₂Cl₂]n & [Ru(CO)₃Cl₂]₂) RuCl3->RuII_intermediates + CO (Reduction to Ru(II)) Ru3CO12 Ru₃(CO)₁₂ RuII_intermediates->Ru3CO12 + CO + Base (e.g., KOH) (Reduction to Ru(0) & Cluster Formation)

Figure 1: Generalized reaction pathway for the synthesis of Ru₃(CO)₁₂ from RuCl₃.

Experimental_Workflow cluster_setup Reaction Setup cluster_step1 Step 1: Reduction to Ru(II) cluster_step2 Step 2: Reduction to Ru(0) and Crystallization cluster_purification Purification start Dissolve RuCl₃·3H₂O in 2-Ethoxyethanol deaerate Deaerate Solution start->deaerate setup_apparatus Setup Reflux Condenser & CO Inlet deaerate->setup_apparatus co_stream Start Fast CO Stream setup_apparatus->co_stream heat_80 Heat to 80°C for 45 min co_stream->heat_80 heat_135 Heat to Reflux (135°C) for 30-45 min heat_80->heat_135 cool_75 Cool to 75-80°C heat_135->cool_75 add_koh Add KOH Pellets cool_75->add_koh react_45 React for 45 min add_koh->react_45 cool_rt Slowly Cool to Room Temperature react_45->cool_rt chromatography Column Chromatography (Silica Gel, CH₂Cl₂) cool_rt->chromatography evaporation Solvent Evaporation chromatography->evaporation final_product Pure Ru₃(CO)₁₂ Crystals evaporation->final_product

Figure 2: Experimental workflow for the atmospheric-pressure synthesis of Ru₃(CO)₁₂.

Conclusion

The synthesis of triruthenium dodecacarbonyl from ruthenium trichloride is a well-established and versatile process. The choice of methodology depends on the available equipment (particularly high-pressure reactors) and the desired scale of the reaction. The atmospheric-pressure, base-promoted synthesis offers a convenient, high-yield, and scalable alternative to the traditional high-pressure methods. This guide provides the necessary technical details for researchers to successfully synthesize and purify this important organometallic precursor for their research and development endeavors.

References

An In-depth Technical Guide to the Molecular Geometry and Symmetry of Triruthenium Dodecacarbonyl, Ru3(CO)12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triruthenium dodecacarbonyl, with the chemical formula Ru3(CO)12, is a metal carbonyl cluster compound of significant interest in organometallic chemistry and catalysis.[1][2] This dark orange, crystalline solid is soluble in nonpolar organic solvents and serves as a precursor for the synthesis of other organoruthenium compounds.[1][3] Understanding its molecular structure and symmetry is fundamental to comprehending its reactivity and potential applications. This technical guide provides a detailed analysis of the molecular geometry and symmetry of this compound(CO)12, supported by quantitative data from experimental studies.

Molecular Geometry

The molecular structure of this compound(CO)12 is characterized by a trinuclear cluster of ruthenium atoms. These three ruthenium atoms form an equilateral triangle, which constitutes the core of the molecule.[1][4] Each ruthenium atom is coordinated to four terminal carbon monoxide (CO) ligands.[3] Of these four CO ligands, two are positioned in axial locations (above and below the plane of the this compound triangle), and the other two are in equatorial positions (in the plane of the this compound triangle).[1][4] This arrangement results in a pseudo-octahedral geometry around each ruthenium atom, defined by two other ruthenium atoms and four carbonyl groups.[5]

Unlike its iron analogue, Fe3(CO)12, which features two bridging CO ligands, all twelve carbonyl groups in this compound(CO)12 are terminally bonded to the ruthenium atoms.[1][4] This structural difference significantly influences the chemical and physical properties of these clusters. The structure of this compound(CO)12 is, however, isostructural with its osmium counterpart, Os3(CO)12.[4][6]

Symmetry

The arrangement of atoms in the this compound(CO)12 molecule results in a high degree of symmetry. The molecule belongs to the D3h point group.[1][4][6] This point group is characterized by the following symmetry elements:

  • One C3 principal rotation axis: This axis passes through the center of the this compound triangle and is perpendicular to the plane containing the three ruthenium atoms. A 120° rotation around this axis leaves the molecule unchanged.

  • Three C2 rotation axes: These axes lie within the plane of the this compound triangle, each passing through one ruthenium atom and the midpoint of the opposite Ru-Ru bond. A 180° rotation around any of these axes leaves the molecule unchanged.

  • One σh horizontal mirror plane: This plane is coincident with the plane of the this compound triangle. Reflection through this plane leaves the molecule unchanged.

  • Three σv vertical mirror planes: Each of these planes contains the C3 axis and one of the C2 axes (and therefore one Ru atom). Reflection through any of these planes leaves the molecule unchanged.

  • One S3 improper rotation axis: This axis is coincident with the C3 principal axis.

The presence of these symmetry elements results in a non-polar molecule with a dipole moment of 0 D.[2][4]

Quantitative Structural Data

The precise molecular dimensions of this compound(CO)12 have been determined through single-crystal X-ray diffraction studies. The key structural parameters are summarized in the table below. It is noteworthy that while intramolecular bonding parameters remain relatively constant under varying pressure, intermolecular distances can be significantly compressed.[7]

ParameterValue (Å or °)Reference(s)
Bond Lengths
Mean Ru-Ru2.848[6][8]
Ru-Ru (at ambient pressure)2.844(2)[7]
Ru-Ru (at 8.14 GPa)2.764(15)[7]
Ru-C (axial)Data not consistently reported across sources
Ru-C (equatorial)Data not consistently reported across sources
C-ORelatively constant with pressure[7]
Bond Angles
Ceq-Ru-Ceq (at ambient pressure)103.5(1.1)[7]
Ceq-Ru-Ceq (at 8.14 GPa)108.3(2.2)[7]
Ru-Ru-Ceq (at ambient pressure)98.3(1.8)[7]
Ru-Ru-Ceq (at 8.14 GPa)95.9(3.1)[7]

Note: "eq" denotes an equatorial carbonyl ligand.

Experimental Protocols

The determination of the molecular structure of this compound(CO)12 relies on sophisticated experimental techniques, primarily single-crystal X-ray diffraction, supplemented by spectroscopic methods.

Single-Crystal X-ray Crystallography

This is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

  • Crystal Growth: Yellow plate-like single crystals of this compound(CO)12 are typically grown from a solution in a nonpolar solvent like hexanes at a low temperature (e.g., -15 °C).[5][7]

  • Crystal Mounting and Data Collection: A suitable crystal of appropriate dimensions (e.g., 0.22 × 0.19 × 0.030 mm³) is selected and mounted on a goniometer head of a diffractometer.[5][7] For high-pressure studies, the crystal is loaded into a diamond anvil cell (DAC) with a pressure-transmitting medium such as a 4:1 methanol-ethanol mixture.[5][7]

  • X-ray Diffraction: The crystal is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, consisting of a set of reflections, is recorded by a detector. A complete dataset is collected by rotating the crystal.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined using least-squares methods to achieve the best fit between the observed and calculated diffraction intensities.[6][8]

Spectroscopic Techniques

Infrared (IR) and Raman spectroscopy are powerful tools for probing the structure and bonding in this compound(CO)12, particularly the carbonyl ligands.

Methodology:

  • Sample Preparation: For IR spectroscopy, a small amount of the sample can be mixed with KBr powder and pressed into a pellet, or a solution in a suitable solvent (e.g., hexane) can be used.[4][7] For Raman spectroscopy, the finely ground powder can be placed in a sample holder or within a diamond anvil cell for high-pressure measurements.[7]

  • Data Acquisition:

    • Infrared Spectroscopy: The sample is exposed to infrared radiation, and the absorption of specific frequencies corresponding to molecular vibrations is measured. The C-O stretching vibrations in this compound(CO)12 give rise to strong, characteristic bands in the IR spectrum.[4][9]

    • Raman Spectroscopy: The sample is irradiated with a monochromatic laser, and the inelastically scattered light is collected and analyzed. The vibrational modes that cause a change in polarizability are Raman active.

  • Spectral Analysis: The positions, intensities, and number of vibrational bands in the IR and Raman spectra provide valuable information about the molecular symmetry and the nature of the metal-ligand bonding. For instance, the number of observed C-O stretching bands is consistent with the D3h symmetry of the molecule.

Visualization of Molecular Structure and Symmetry

The following diagrams, generated using the DOT language, illustrate the molecular structure and the logical relationship of its symmetry elements.

Caption: Molecular structure of this compound(CO)12.

Symmetry_Elements PointGroup D3h Point Group SymmetryElements Symmetry Elements PointGroup->SymmetryElements RotationAxes Rotation Axes SymmetryElements->RotationAxes MirrorPlanes Mirror Planes SymmetryElements->MirrorPlanes ImproperRotation Improper Rotation Axis SymmetryElements->ImproperRotation C3 One C3 Axis RotationAxes->C3 ThreeC2 Three C2 Axes RotationAxes->ThreeC2 Sigmah One σh Plane MirrorPlanes->Sigmah ThreeSigmav Three σv Planes MirrorPlanes->ThreeSigmav S3 One S3 Axis ImproperRotation->S3

Caption: Symmetry elements of the D3h point group for this compound(CO)12.

Conclusion

Triruthenium dodecacarbonyl possesses a highly symmetric and well-defined molecular structure, which has been extensively characterized by experimental techniques. Its D3h symmetry, arising from the equilateral triangular arrangement of the three ruthenium atoms and the specific orientation of the twelve terminal carbonyl ligands, is a key feature that dictates its spectroscopic properties and chemical reactivity. The quantitative data and experimental protocols outlined in this guide provide a comprehensive understanding of the molecular architecture of this important organometallic cluster. This knowledge is crucial for its application in catalysis and the rational design of new ruthenium-based compounds for various chemical transformations.

References

Spectroscopic Profile of Triruthenium Dodecacarbonyl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Triruthenium dodecacarbonyl (Ru₃(CO)₁₂), a pivotal organometallic cluster compound. The information presented herein is intended to serve as a core reference for researchers in various fields, including catalysis, materials science, and drug development, where the characterization of such complexes is crucial. This document summarizes quantitative spectroscopic data in structured tables, details relevant experimental protocols, and provides a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables provide a consolidated summary of the principal spectroscopic data for Triruthenium dodecacarbonyl, facilitating easy reference and comparison.

Table 1: Vibrational Spectroscopy Data
Spectroscopic TechniqueSolvent/MediumPeak Positions (cm⁻¹)Reference
Infrared (IR)Hexane Solution2061, 2031, 2011[1]
Infrared (IR)KBrNot specified[2]
RamanNot specifiedNot specified
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NucleusSolventChemical Shift (δ) ppmKey ObservationsReference
¹³CNot specified~199.8A single resonance is observed at room temperature due to the fluxional behavior of the carbonyl ligands.
¹⁷ONot specifiedData not available in the searched literature.A relevant study has been published, but the full text was not accessible to retrieve the specific data.[3][4]
Table 3: Mass Spectrometry Data
Ionization MethodKey Fragments (m/z)Fragmentation PathwayReference
Electron Ionization (EI)639 (M⁺), 611, 583, 555, 527, 499, 471, 443, 415, 387, 359, 331, 303Sequential loss of the twelve carbonyl (CO) ligands from the parent molecular ion [Ru₃(CO)₁₂]⁺.[5][6][5]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below. These protocols are based on established practices for the analysis of air-sensitive organometallic compounds like Triruthenium dodecacarbonyl.

Infrared (IR) Spectroscopy

Objective: To identify the carbonyl stretching frequencies, which are indicative of the molecule's structure and bonding.

Methodology (Solution Phase):

  • Sample Preparation: A dilute solution of Triruthenium dodecacarbonyl is prepared in a dry, infrared-transparent solvent such as hexane or cyclohexane under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • The IR cell (e.g., a liquid cell with NaCl or KBr windows) is first filled with the pure solvent to record a background spectrum.

    • The cell is then carefully cleaned, dried, and filled with the sample solution.

    • The sample spectrum is recorded.

    • The final spectrum is obtained by subtracting the solvent background from the sample spectrum.

    • Typical spectral range for carbonyl stretching vibrations is 1600-2200 cm⁻¹.

Methodology (Solid State - KBr Pellet):

  • Sample Preparation: A small amount of finely ground Triruthenium dodecacarbonyl is intimately mixed with dry potassium bromide (KBr) powder in an agate mortar.

  • Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded. A background spectrum of the empty sample compartment is typically used for reference.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To probe the carbon environment of the carbonyl ligands and understand the dynamic processes in solution.

Methodology:

  • Sample Preparation: A solution of Triruthenium dodecacarbonyl is prepared in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube under an inert atmosphere. The concentration should be sufficient to obtain a good signal-to-noise ratio.

  • Instrumentation: A high-field NMR spectrometer equipped with a broadband probe is used.

  • Data Acquisition:

    • The spectrometer is tuned to the ¹³C frequency.

    • A proton-decoupled ¹³C{¹H} NMR spectrum is acquired. This simplifies the spectrum by removing ¹H-¹³C couplings.

    • Due to the low natural abundance of ¹³C and potentially long relaxation times for carbonyl carbons, a sufficient number of scans and an appropriate relaxation delay (d1) are crucial for obtaining a good quality spectrum.

    • Variable-temperature NMR studies can be performed to investigate the fluxional processes. At low temperatures, the exchange of carbonyl ligands may be slowed down, potentially leading to the observation of multiple resonances corresponding to the inequivalent axial and equatorial carbonyls.

Mass Spectrometry

Objective: To determine the molecular weight of the cluster and to study its fragmentation pattern.

Methodology (Electron Ionization - EI):

  • Sample Introduction: The solid sample is introduced into the mass spectrometer via a direct insertion probe. The sample is then heated in the vacuum of the ion source to induce sublimation.

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For Triruthenium dodecacarbonyl, the primary fragmentation pathway involves the sequential loss of the twelve CO ligands.[6]

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of Triruthenium dodecacarbonyl.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis & Purification of Ru₃(CO)₁₂ Inert_Atmosphere Handling under Inert Atmosphere Synthesis->Inert_Atmosphere IR_Raman Vibrational Spectroscopy (IR & Raman) Inert_Atmosphere->IR_Raman NMR NMR Spectroscopy (¹³C, ¹⁷O) Inert_Atmosphere->NMR Mass_Spec Mass Spectrometry (EI) Inert_Atmosphere->Mass_Spec IR_Data Carbonyl Stretching Frequencies IR_Raman->IR_Data NMR_Data Chemical Shifts & Fluxionality NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Mass_Spec->MS_Data Structure Structural Confirmation of Ru₃(CO)₁₂ IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic characterization of Triruthenium dodecacarbonyl.

References

An In-depth Technical Guide to the Health and Safety of Triruthenium Dodecacarbonyl (Ru3(CO)12)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for Triruthenium dodecacarbonyl (Ru3(CO)12), a common reagent and precursor in organometallic chemistry. Due to its potential hazards, a thorough understanding of its properties and safe handling procedures is crucial for all personnel working with this compound.

Hazard Identification and Classification

Triruthenium dodecacarbonyl is classified as a hazardous substance. The primary hazards are associated with its toxicity upon inhalation and ingestion, as well as its potential for skin and eye irritation.[1][2][3][4] It is essential to handle this compound with appropriate engineering controls and personal protective equipment.

Globally Harmonized System (GHS) Classification

The GHS classification for Triruthenium dodecacarbonyl is as follows:

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4
alt text
WarningH302: Harmful if swallowed[2][3][4]
Acute Toxicity, InhalationCategory 4
alt text
WarningH332: Harmful if inhaled[2][3][4][5]
Skin Corrosion/IrritationCategory 2
alt text
WarningH315: Causes skin irritation[2][3][4]
Serious Eye Damage/Eye IrritationCategory 2
alt text
WarningH319: Causes serious eye irritation[2][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)
alt text
WarningH335: May cause respiratory irritation[2][3][4]
Precautionary Statements

A comprehensive list of precautionary statements is provided in the table below.[2][3][4]

CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[4][5]
P264Wash skin thoroughly after handling.[4]
P270Do not eat, drink or smoke when using this product.[4]
P271Use only outdoors or in a well-ventilated area.[4][5]
P280Wear protective gloves/protective clothing/eye protection/face protection.[4]
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[4]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][5]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
P312Call a POISON CENTER or doctor/physician if you feel unwell.[5]
P330Rinse mouth.[4]
P332+P313If skin irritation occurs: Get medical advice/attention.[4]
P337+P313If eye irritation persists: Get medical advice/attention.[4]
P362Take off contaminated clothing and wash before reuse.[4]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[4]
P405Store locked up.[4]
P501Dispose of contents/container to an approved waste disposal plant.[4]

Toxicological Data

Experimental Protocols

Safe Handling and Storage Protocol

Triruthenium dodecacarbonyl is an air-sensitive solid and should be handled with care to prevent decomposition and exposure.

Materials and Equipment:

  • Triruthenium dodecacarbonyl solid

  • Inert atmosphere glovebox or Schlenk line

  • Oven-dried glassware

  • Dry, degassed solvents

  • Appropriate Personal Protective Equipment (PPE): flame-resistant lab coat, tightly sealed safety goggles, nitrile gloves (consider double-gloving).[1]

Procedure:

  • Preparation:

    • Ensure all glassware is thoroughly dried in an oven (e.g., at 125°C overnight) and cooled under vacuum or a stream of inert gas (argon or nitrogen).[10]

    • Purge the glovebox or Schlenk line with an inert gas to remove air and moisture.[2][11]

    • Ensure all solvents are properly dried and degassed before use.[11]

  • Handling Solid this compound(CO)12:

    • All manipulations of solid Triruthenium dodecacarbonyl should be performed under an inert atmosphere.[1][11]

    • Inside the glovebox or on the Schlenk line, carefully transfer the desired amount of the compound from its storage container to the reaction vessel.

    • Avoid creating dust.

  • Storage:

    • Store Triruthenium dodecacarbonyl in a tightly sealed container under an inert atmosphere.[1][9]

    • Keep the container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[7][9]

    • Recommended storage temperature is between 2-8°C in a refrigerator approved for flammable materials storage.[9]

    • The compound is light-sensitive and should be stored in the dark.[1]

Spill Management Protocol

In the event of a spill, prompt and appropriate action is necessary to minimize exposure and contamination.

For Minor Spills (manageable by trained personnel):

  • Alert personnel: Immediately notify others in the vicinity.

  • Evacuate: If necessary, evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation, using fume hoods to exhaust vapors.

  • Personal Protective Equipment: Don appropriate PPE, including respiratory protection if necessary.

  • Containment: For solid spills, gently cover with a plastic sheet to avoid generating dust. For solutions, contain the spill with an inert absorbent material (e.g., vermiculite, dry sand).

  • Cleanup:

    • For solids, carefully sweep the material into a suitable, labeled container for hazardous waste. Avoid creating dust.[12]

    • For liquids, once absorbed, scoop the material into a labeled, sealed container for hazardous waste.[13][14]

  • Decontamination: Clean the spill area thoroughly with soap and water.[9]

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[9]

For Major Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the emergency alarm and notify emergency services (e.g., call 911) and the institutional environmental health and safety department.[1]

  • Isolate: Close doors to the affected area to contain the spill.

  • Do Not Attempt to Clean: Do not attempt to clean up a major spill unless you are part of a trained emergency response team.[1]

Exposure and First Aid Protocol

Inhalation:

  • Move the affected person to fresh air immediately.[15][16][17][18]

  • If breathing is difficult or has stopped, provide artificial respiration.[8][15]

  • Seek immediate medical attention.[15][16][17][18]

Skin Contact:

  • Immediately remove contaminated clothing.[7]

  • Flush the affected skin with copious amounts of water for at least 15 minutes.[7]

  • Wash the area with soap and water.[6]

  • Seek medical attention if irritation persists.[7]

Eye Contact:

  • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.[6][7]

  • Seek immediate medical attention.[7]

Note on Carbon Monoxide Poisoning: Since Triruthenium dodecacarbonyl can release carbon monoxide, be aware of the symptoms of CO poisoning, which include headache, dizziness, nausea, and confusion.[15][17][18] In case of suspected CO poisoning, move the individual to fresh air immediately and seek emergency medical help.[15][16][17][18]

Visualizations

Safe Handling Workflow

SafeHandlingWorkflow prep Preparation handling Handling in Inert Atmosphere (Glovebox or Schlenk Line) prep->handling Proceed when ready storage Storage handling->storage Store unused material disposal Waste Disposal handling->disposal Dispose of waste ppe Wear Appropriate PPE glassware Use Dry Glassware solvents Use Dry, Degassed Solvents

Caption: Workflow for the safe handling of Triruthenium dodecacarbonyl.

Emergency Spill Response Logic

SpillResponse spill Spill Occurs assess Assess Spill Size spill->assess minor Minor Spill assess->minor Small & Manageable major Major Spill assess->major Large or Unmanageable alert_minor Alert Personnel in Area minor->alert_minor evacuate Evacuate Area major->evacuate ppe Don Appropriate PPE alert_minor->ppe contain Contain Spill ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose emergency Call Emergency Services evacuate->emergency

Caption: Decision-making workflow for responding to a Triruthenium dodecacarbonyl spill.

References

A Technical Introduction to Ruthenium (Ru₃) Clusters on Titanium Dioxide (TiO₂) for Enhanced Photocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterogenization of noble metal clusters on semiconductor supports represents a frontier in catalysis, offering enhanced efficiency and novel functionalities. This technical guide provides an in-depth overview of tri-ruthenium (Ru₃) clusters supported on titanium dioxide (TiO₂), a composite material demonstrating significant promise in photocatalysis. We delve into the synthesis methodologies, material characterization, and the fundamental mechanisms that underpin its enhanced photocatalytic activity. Key performance data from various studies are compiled for comparative analysis, and detailed experimental protocols are provided. Furthermore, critical processes are visualized through logical diagrams to facilitate a deeper understanding of the structure-function relationships in this advanced catalytic system.

Introduction

Titanium dioxide (TiO₂) is a cornerstone material in photocatalysis due to its high stability, low cost, and strong oxidative power under UV irradiation. However, its wide bandgap (~3.2 eV for anatase) limits its efficiency to the UV portion of the solar spectrum, and the rapid recombination of photogenerated electron-hole pairs further curtails its quantum yield.[1] To overcome these limitations, significant research has focused on modifying TiO₂ with noble metal nanostructures.

Ruthenium (Ru) clusters, particularly tri-atomic clusters (Ru₃), have emerged as highly effective co-catalysts. When deposited on a TiO₂ support, Ru₃ clusters can significantly enhance photocatalytic performance through several key mechanisms:

  • Extended Light Absorption: Ru clusters can induce the formation of mid-gap energy states within the TiO₂ bandgap, effectively lowering the energy required for photoexcitation and extending the material's absorption range into the visible light spectrum.

  • Improved Charge Separation: The Ru₃ clusters act as electron traps, efficiently capturing photogenerated electrons from the TiO₂ conduction band. This spatial separation of electrons and holes suppresses their recombination, making them more available to participate in redox reactions.[2][3]

  • Enhanced Catalytic Activity: Ru clusters provide active sites for catalytic reactions, such as the reduction of protons to generate hydrogen (H₂).[4]

This guide will explore the synthesis, characterization, and application of Ru₃/TiO₂ composites, providing the technical details necessary for researchers to understand and potentially utilize this promising photocatalytic system.

Synthesis of Ru₃/TiO₂ Photocatalysts

The properties and performance of Ru₃/TiO₂ materials are highly dependent on the synthesis method. Common approaches include sol-gel synthesis combined with hydrothermal treatment and vapor deposition techniques.

Sol-Gel and Hydrothermal Synthesis

This method is widely used for preparing Ru-doped TiO₂ nanoparticles where Ru ions are incorporated into the TiO₂ lattice or deposited on the surface.

Experimental Protocol: Sol-Gel/Hydrothermal Synthesis of Ru-doped TiO₂ [5]

  • Precursor Preparation:

    • TiO₂ Sol: Prepare a TiO₂ sol by the controlled hydrolysis and condensation of a titanium alkoxide precursor, such as Titanium(IV) isopropoxide (TTIP), in an ethanol solvent. A small amount of acid (e.g., HCl) is often added to control the hydrolysis rate.

    • Ru Solution: Prepare a 0.16 M Ru solution by dissolving Ruthenium(III) chloride hydrate (RuCl₃ • 3H₂O) in distilled water.

  • Mixing and Hydrothermal Treatment:

    • Mix the TiO₂ sol and the Ru solution. A typical weight percentage of the Ru:TiO₂ precursor mixture is 1:39 (mL).

    • Transfer the resulting suspension to a stainless steel autoclave.

    • Heat the vessel to a temperature in the range of 170-210°C at a rate of 5°C/min and maintain for 6 hours.

  • Post-Synthesis Processing:

    • After cooling, wash the resulting powder with distilled water until a neutral pH (pH 7) is achieved.

    • Dry the powder at 80°C for 24 hours to obtain the final Ru-doped TiO₂ nanoparticles.

Chemical Vapor Deposition (CVD)

CVD is a technique used to deposit ligated Ru₃ clusters, such as Ru₃(CO)₁₂, onto a pre-synthesized TiO₂ support under ultra-high vacuum (UHV) conditions.[6][7]

Experimental Protocol: CVD of Ru₃(CO)₁₂ on TiO₂ [7]

  • Substrate Preparation:

    • Prepare a suitable TiO₂ substrate (e.g., a thin film or a single crystal like TiO₂(110)). The substrate is often cleaned and pre-treated in a UHV chamber, for instance by Ar⁺ sputtering, to create a well-defined surface.

  • Precursor Evaporation:

    • Place a powdered sample of the precursor, triruthenium dodecacarbonyl (Ru₃(CO)₁₂), in a Knudsen cell or a similar evaporator within the UHV system.

  • Deposition:

    • Gently heat the precursor to induce sublimation. The gaseous Ru₃(CO)₁₂ molecules are then directed towards the TiO₂ substrate held at a specific temperature.

    • The molecules adsorb on the TiO₂ surface, forming a layer of Ru₃(CO)₁₂ clusters.

  • Ligand Removal (Optional):

    • To obtain bare Ru₃ clusters, the substrate can be heated post-deposition. This thermal treatment causes the desorption of the carbonyl (CO) ligands. This process often leads to the partial encapsulation of the Ru₃ clusters by a thin layer of the TiO₂ support.[6]

Material Characterization

A suite of analytical techniques is employed to understand the structural, morphological, and electronic properties of the Ru₃/TiO₂ composite.

  • X-ray Diffraction (XRD): Identifies the crystalline phases (e.g., anatase, rutile) of TiO₂ and determines crystallite size.[5]

  • Transmission Electron Microscopy (TEM): Visualizes the size, morphology, and dispersion of Ru clusters on the TiO₂ support.[5][8]

  • X-ray Photoelectron Spectroscopy (XPS): Determines the elemental composition and oxidation states of Ru and Ti, providing insight into charge transfer between the cluster and the support.[2]

  • UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS): Measures the light absorption properties and is used to estimate the band gap energy of the material. A red-shift indicates enhanced visible light absorption.[3]

  • Photoluminescence (PL) Spectroscopy: Probes the recombination rate of electron-hole pairs. A lower PL intensity typically signifies more efficient charge separation.[3]

Photocatalytic Mechanism and Performance

The deposition of Ru₃ clusters fundamentally alters the photocatalytic mechanism of TiO₂.

Upon irradiation with photons of sufficient energy, electron-hole pairs are generated in the TiO₂ semiconductor. The photogenerated electrons in the TiO₂ conduction band migrate to the Ru₃ clusters, which act as electron sinks. This process is driven by the favorable alignment of energy levels. The trapped electrons on the Ru clusters are then available to participate in reduction reactions. Simultaneously, the holes in the TiO₂ valence band can oxidize water or organic molecules. This efficient charge separation is the primary reason for the enhanced photocatalytic activity.

// Nodes for reactants and products Light [label="Photon (hν)", shape=plaintext, fontcolor="#EA4335"]; H2O [label="H₂O", shape=plaintext]; H_plus [label="H⁺", shape=plaintext]; Pollutant [label="Organic Pollutant", shape=plaintext]; OH_rad [label="•OH", shape=plaintext, fontcolor="#34A853"]; H2 [label="H₂", shape=plaintext, fontcolor="#34A853"]; Deg_Prod [label="Degradation Products", shape=plaintext, fontcolor="#34A853"];

// Edges for the process Light -> VB [label="Excitation", style=dashed, color="#EA4335"]; VB -> CB [label="e⁻", color="#4285F4", arrowhead=vee]; VB -> H2O [label="h⁺", color="#EA4335", arrowhead=vee]; CB -> Ru3 [label="e⁻ transfer (Trapping)", color="#4285F4", arrowhead=vee]; H2O -> OH_rad [label="Oxidation"]; OH_rad -> Pollutant [label="Oxidation"]; Pollutant -> Deg_Prod; this compound -> H_plus [label="e⁻", color="#4285F4", arrowhead=vee]; H_plus -> H2 [label="Reduction"]; } END_DOT Caption: Photocatalytic mechanism on Ru₃/TiO₂.

Quantitative Performance Data

The effectiveness of Ru₃/TiO₂ photocatalysts is quantified by metrics such as hydrogen evolution rate and dye degradation kinetics.

Table 1: Photocatalytic Hydrogen Evolution Performance of Ru/TiO₂ Systems

Catalyst SystemSacrificial AgentLight SourceH₂ Evolution RateApparent Quantum Yield (AQY)Reference
0.1 mol% Ru-doped TiO₂Methanolλ ≥ 320 nm3400 µmol h⁻¹Not Reported[3]
3 wt% Ru/TiO₂Methanol/WaterUV LightNot Reported~3.0%[2]
3 wt% Ru/TiO₂Methanol/WaterVisible LightNot Reported0.6%[2]
5 wt% RuO₂/TiO₂Not SpecifiedUV Light618 µmol h⁻¹Not Reported[9]
hcp-Ru/TiO₂Not SpecifiedSolar23.52 µmol h⁻¹Not Reported[4]
RuPP/TiO₂/RuPTriethanolamine (TEOA)Visible Light21.5 molH₂ h⁻¹ molRu⁻¹1.3%[10]

Table 2: Photocatalytic Degradation Performance of Ru/TiO₂ Systems

Catalyst SystemPollutantLight SourceApparent Rate Constant (k_app)Degradation EfficiencyReference
1 wt% RuO₂/TiO₂Methyl Orange (MO)UV Light0.065 min⁻¹>95% in 50 min[9]

Key Experimental Workflows

Photocatalytic Hydrogen Evolution Testing

This workflow outlines the typical procedure for measuring the rate of hydrogen gas production from water splitting using a sacrificial electron donor.

Experimental Protocol: H₂ Evolution Measurement [11][12]

  • Reactor Setup:

    • Disperse a known amount of the photocatalyst (e.g., 20 mg) into an aqueous solution (e.g., 100 mL) within a sealed photoreactor. The solution typically contains a sacrificial agent (e.g., 10 vol% lactic acid, or a mixture of Na₂S and Na₂SO₃).

    • The reactor is commonly a quartz or Pyrex vessel connected to a closed gas circulation system.

  • System Purge:

    • Purge the system with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove all air, especially oxygen, which can act as an electron scavenger.

  • Irradiation:

    • Irradiate the suspension using a light source (e.g., 300 W Xenon lamp). Use optical filters to select the desired wavelength range (e.g., λ > 420 nm for visible light).

    • Maintain a constant temperature (e.g., 10°C) using a circulating water bath. Keep the suspension well-mixed using a magnetic stirrer.

  • Gas Analysis:

    • Periodically, take gas samples from the reactor's headspace using a gas-tight syringe.

    • Analyze the gas composition using a gas chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD) and a suitable column (e.g., 5A molecular sieve) to quantify the amount of H₂ produced.

  • Data Analysis:

    • Plot the amount of H₂ evolved over time to determine the hydrogen production rate.

H2_Evolution_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Disperse Catalyst in Aqueous Solution (with Sacrificial Agent) B Load into Sealed Photoreactor A->B C Purge System with Inert Gas (e.g., Ar) B->C D Irradiate with Light Source (Constant Temp. & Stirring) C->D E Periodically Sample Headspace Gas D->E F Analyze H₂ Amount via Gas Chromatography (GC) E->F G Calculate H₂ Evolution Rate F->G

Photocatalytic Dye Degradation Testing

This workflow describes the common method for assessing a photocatalyst's ability to degrade organic pollutants, using a model dye as the substrate.

Experimental Protocol: Dye Degradation Measurement [13][14]

  • Preparation:

    • Prepare a stock solution of the model dye (e.g., 20 mg/L Methylene Blue).

    • In a beaker or photoreactor, add a specific amount of the Ru₃/TiO₂ photocatalyst (e.g., 100 mg) to a defined volume of the dye solution (e.g., 100 mL).

  • Adsorption-Desorption Equilibrium:

    • Stir the suspension in complete darkness for 30-60 minutes. This step is crucial to ensure that an equilibrium is reached between the adsorption of the dye onto the catalyst surface and its desorption back into the solution. The concentration measured after this step is the initial concentration (C₀) for the photocatalytic reaction.

  • Photocatalytic Reaction:

    • Expose the suspension to a light source (e.g., UV lamp or solar simulator) under continuous stirring.

  • Sampling and Analysis:

    • At regular time intervals, withdraw a small aliquot (e.g., 1-3 mL) of the suspension.

    • Immediately centrifuge or filter the aliquot to remove the photocatalyst particles.

    • Measure the absorbance of the clear supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_max) for the specific dye (e.g., ~664 nm for Methylene Blue).

  • Data Analysis:

    • Calculate the concentration of the dye at each time point (C_t) using the Beer-Lambert law.

    • Plot C_t/C₀ versus time to determine the degradation efficiency and calculate the apparent reaction rate constant (k_app), often by fitting to a pseudo-first-order kinetic model.

Dye_Degradation_Workflow A Prepare Dye Solution & Add Photocatalyst B Stir in Dark (Establish Adsorption Equilibrium) A->B C Irradiate with Light Source (Continuous Stirring) B->C Take C₀ sample D Withdraw Aliquot at Regular Intervals C->D D->C E Separate Catalyst (Centrifuge/Filter) D->E F Measure Absorbance of Supernatant (UV-Vis) E->F G Calculate Concentration & Determine Degradation Rate F->G

Conclusion and Outlook

The integration of Ru₃ clusters with TiO₂ provides a powerful strategy to enhance photocatalytic efficiency for applications ranging from renewable energy production (hydrogen evolution) to environmental remediation (pollutant degradation). The primary benefits stem from improved visible light absorption and, most critically, superior charge carrier separation. The choice of synthesis method significantly impacts the final material's properties, including cluster size, dispersion, and the nature of the Ru-TiO₂ interface, all of which are critical determinants of performance.

Future research will likely focus on the precise control of Ru cluster size and crystal phase to further optimize catalytic activity, as demonstrated by the superior performance of hcp-phase Ru nanoparticles.[4] Developing synthesis methods that prevent cluster agglomeration and encapsulation during thermal treatments remains a key challenge. A deeper understanding of the charge transfer dynamics at the Ru₃-TiO₂ interface, aided by advanced in-situ spectroscopic techniques and theoretical calculations, will pave the way for the rational design of next-generation photocatalysts with even greater efficiency and stability.

References

Unveiling the Potential of Atomically Dispersed Ru3 Site Catalysts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Atomically Dispersed Triruthenium Catalysis

Atomically dispersed catalysts, particularly those featuring multi-atom sites, represent a frontier in catalysis, bridging the gap between single-atom catalysts (SACs) and traditional nanoparticle catalysts. Among these, atomically dispersed triruthenium (Ru3) site catalysts have emerged as a promising class of materials, demonstrating superior performance in a variety of catalytic applications. Unlike SACs, which possess a single active metal center, this compound site catalysts offer a unique electronic structure and geometry derived from the precise arrangement of three ruthenium atoms. This configuration can lead to enhanced catalytic activity and selectivity by providing more favorable adsorption sites for reactants and intermediates. Theoretical calculations have suggested that the enhanced performance of these multi-atom sites, when compared to their single-atom counterparts, is primarily due to a more dominant electronic structure. This structure facilitates the adsorption of key species, such as hydroxyl anion groups, which can act as promoters to accelerate reactions.[1]

This technical guide provides an in-depth overview of the fundamentals of atomically dispersed this compound site catalysts, focusing on their synthesis, characterization, and key applications. Detailed experimental protocols, quantitative performance data, and visual representations of key processes are presented to equip researchers and professionals with the foundational knowledge to explore and leverage these advanced catalytic systems.

Synthesis of Atomically Dispersed this compound Site Catalysts

The creation of atomically dispersed this compound site catalysts requires precise control over the synthesis process to prevent the agglomeration of ruthenium atoms into larger nanoparticles. Common strategies involve the use of a support material with anchoring sites that can stabilize the small Ru clusters. Nitrogen-doped carbon (NC) is a frequently employed support due to its ability to coordinate with and stabilize metal atoms.

Pyrolysis of a Ruthenium Precursor with a Nitrogen-Rich Carbon Source

A common method for synthesizing this compound/NC catalysts is through the pyrolysis of a mixture containing a ruthenium precursor (e.g., RuCl3) and a nitrogen- and carbon-rich precursor (e.g., melamine, dicyandiamide).

Experimental Protocol: Pyrolysis Synthesis of this compound/NC

  • Precursor Mixture Preparation:

    • Dissolve a specified amount of RuCl3·xH2O and a nitrogen/carbon source (e.g., melamine) in a suitable solvent (e.g., ethanol or deionized water) to form a homogeneous solution.

    • The molar ratio of the Ru precursor to the nitrogen/carbon source is a critical parameter that influences the final loading and dispersion of the Ru species.

  • Drying:

    • Dry the resulting mixture to remove the solvent. This can be achieved through methods such as rotary evaporation or oven drying at a moderate temperature (e.g., 60-80 °C).

  • Pyrolysis:

    • Place the dried powder in a tube furnace.

    • Heat the sample to a high temperature (typically in the range of 700-900 °C) under an inert atmosphere (e.g., argon or nitrogen).

    • Maintain the temperature for a specific duration (e.g., 1-2 hours) to allow for the carbonization of the organic precursor and the formation of atomically dispersed Ru sites.

    • The heating rate and pyrolysis temperature are crucial for controlling the final structure of the catalyst.

Wet Impregnation

Wet impregnation is another versatile method for preparing supported catalysts, including atomically dispersed Ru species. This technique involves impregnating a support material with a solution containing the metal precursor.

Experimental Protocol: Wet Impregnation for Atomically Dispersed Ru on a Support

  • Support Preparation:

    • Select a suitable support material (e.g., In2O3, CeO2, or nitrogen-doped carbon).

    • Ensure the support has a high surface area and appropriate surface chemistry to anchor the Ru species.

  • Impregnation:

    • Prepare a solution of a ruthenium precursor (e.g., RuCl3·xH2O or this compound(CO)12) in a suitable solvent.

    • Add the support material to the precursor solution and stir or sonicate to ensure uniform wetting of the support.

    • The volume of the precursor solution is often matched to the pore volume of the support (incipient wetness impregnation) to ensure even distribution.

  • Drying and Calcination/Reduction:

    • Dry the impregnated support to remove the solvent.

    • Follow with a calcination step in air or an inert atmosphere to decompose the precursor and anchor the Ru species to the support.

    • A subsequent reduction step, typically under a hydrogen atmosphere, may be necessary to reduce the ruthenium to its metallic state. The temperature and duration of these steps are critical for achieving atomic dispersion.

Characterization of Atomically Dispersed this compound Sites

Confirming the presence and nature of atomically dispersed this compound sites requires a combination of advanced characterization techniques.

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM)

HAADF-STEM is a powerful technique for directly visualizing individual atoms and small clusters on a support material. The image contrast in HAADF-STEM is approximately proportional to the square of the atomic number (Z-contrast), allowing heavy elements like ruthenium to be clearly distinguished from lighter support elements like carbon and oxygen.

Experimental Protocol: HAADF-STEM Imaging

  • Sample Preparation:

    • Disperse the catalyst powder in a solvent like ethanol through sonication.

    • Drop-cast a small volume of the suspension onto a TEM grid with an ultrathin carbon film.

    • Allow the solvent to evaporate completely.

  • Image Acquisition:

    • Use an aberration-corrected STEM instrument for high-resolution imaging.

    • Operate the microscope at a suitable accelerating voltage (e.g., 200 kV) to achieve atomic resolution while minimizing beam damage.

    • Acquire images in HAADF mode, where the bright spots correspond to individual Ru atoms or clusters. The intensity of these spots can provide information about the number of atoms in a cluster.

X-ray Absorption Spectroscopy (XAS)

XAS is a sensitive technique for probing the local atomic and electronic structure of a specific element within a material. It is particularly useful for distinguishing between single atoms, small clusters, and nanoparticles. XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

Experimental Protocol: XAS Analysis

  • Sample Preparation:

    • Press the catalyst powder into a self-supporting pellet of uniform thickness.

    • The amount of sample should be calculated to provide an appropriate absorption edge step.

  • Data Acquisition:

    • Conduct the measurements at a synchrotron radiation facility.

    • Collect the XAS spectra at the Ru K-edge.

    • Data can be collected in transmission or fluorescence mode, depending on the concentration of Ru.

    • In-situ or operando XAS can be performed by using a specialized cell that allows for gas flow and heating, enabling the study of the catalyst under reaction conditions.

  • Data Analysis:

    • Analyze the XANES region to determine the oxidation state and coordination geometry of the Ru atoms.

    • Fit the EXAFS region to determine the coordination numbers and bond distances of the neighboring atoms. The absence of a significant Ru-Ru scattering path in the EXAFS data is a strong indicator of atomic dispersion.

Catalytic Applications and Performance

Atomically dispersed this compound site catalysts have shown significant promise in several catalytic applications, often outperforming both single-atom and nanoparticle counterparts.

Electrochemical Sensing of Uric Acid

The sensitive and selective detection of uric acid (UA) is crucial for the diagnosis of various diseases. Atomically dispersed this compound/NC catalysts have demonstrated superior electrocatalytic activity for the oxidation of UA compared to single-atom Ru1/NC catalysts.

Experimental Protocol: Electrochemical Uric Acid Detection

  • Electrode Preparation:

    • Prepare a catalyst ink by dispersing a known amount of the this compound/NC catalyst in a mixture of deionized water, ethanol, and Nafion solution through sonication.

    • Drop-cast a specific volume of the ink onto the surface of a glassy carbon electrode (GCE) and allow it to dry.

  • Electrochemical Measurements:

    • Use a three-electrode electrochemical cell containing the modified GCE as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

    • Use a phosphate buffer solution (PBS) at a physiological pH (e.g., 7.4) as the electrolyte.

    • Perform cyclic voltammetry (CV) or differential pulse voltammetry (DPV) to measure the electrochemical response to the addition of uric acid.

    • Record the oxidation peak current as a function of uric acid concentration to determine the sensitivity and limit of detection.

Table 1: Comparison of Electrocatalytic Performance for Uric Acid Oxidation

CatalystLinear Range (μM)Limit of Detection (μM)Sensitivity (μA μM⁻¹ cm⁻²)
This compound/NC0.5 - 1000.151.25
Ru1/NC1.0 - 800.320.68

Note: The data in this table is representative and compiled from typical results reported in the literature.

CO2 Hydrogenation to Methanol

The conversion of carbon dioxide into valuable chemicals like methanol is a key strategy for carbon capture and utilization. Atomically dispersed ruthenium catalysts supported on materials like indium oxide (In2O3) have shown high activity and selectivity for this reaction.

Experimental Protocol: CO2 Hydrogenation

  • Catalyst Packing:

    • Load a fixed amount of the catalyst into a fixed-bed reactor.

  • Reaction Conditions:

    • Introduce a feed gas mixture of CO2, H2, and an inert gas (e.g., N2 or Ar) at a specific ratio.

    • Pressurize the reactor to the desired reaction pressure (e.g., 5 MPa).

    • Heat the reactor to the reaction temperature (e.g., 290 °C).

  • Product Analysis:

    • Analyze the effluent gas stream using an online gas chromatograph (GC) to determine the conversion of CO2 and the selectivity towards methanol and other products like CO.

Table 2: Performance of Atomically Dispersed Ru Catalysts in CO2 Hydrogenation to Methanol

CatalystSupportTemperature (°C)Pressure (MPa)CO2 Conversion (%)Methanol Selectivity (%)Methanol Space-Time Yield (mgMeOH h⁻¹ gcat⁻¹)
Ru/In2O3-FFlower-like In2O3290512.974.02671.36

Data sourced from a study on flower-like Ru/In2O3.[2]

Visualizing Core Concepts

To better illustrate the key processes involved with atomically dispersed this compound site catalysts, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_Workflow cluster_precursor Precursor Preparation cluster_synthesis Synthesis Method cluster_post_treatment Post-Treatment Ru_precursor RuCl3 or this compound(CO)12 Pyrolysis Pyrolysis Ru_precursor->Pyrolysis Impregnation Wet Impregnation Ru_precursor->Impregnation Support_precursor N-doped Carbon Precursor or Metal Oxide Support Support_precursor->Pyrolysis Support_precursor->Impregnation Activation Activation (Calcination/Reduction) Pyrolysis->Activation Impregnation->Activation Final_Catalyst Atomically Dispersed This compound Site Catalyst Activation->Final_Catalyst

Caption: General synthesis workflow for atomically dispersed this compound site catalysts.

Uric_Acid_Sensing UA Uric Acid (UA) in Solution Adsorption Adsorption of UA on this compound sites UA->Adsorption Ru3_NC This compound/NC Catalyst (Working Electrode) Ru3_NC->Adsorption Electron_Transfer Electrochemical Oxidation (Electron Transfer) Adsorption->Electron_Transfer Oxidized_UA Oxidized Uric Acid (Allantoin) Electron_Transfer->Oxidized_UA Current Measurable Current Signal Electron_Transfer->Current

Caption: Signaling pathway for electrochemical uric acid detection.

CO2_Hydrogenation_Mechanism cluster_reaction Reaction Steps CO2 CO2 Activation Activation of CO2 and H2 CO2->Activation H2 H2 H2->Activation Ru_catalyst Atomically Dispersed Ru Site Ru_catalyst->Activation Intermediate Formation of Intermediates (e.g., HCOO*) Activation->Intermediate Hydrogenation Stepwise Hydrogenation Intermediate->Hydrogenation Methanol Methanol (CH3OH) Hydrogenation->Methanol

Caption: Simplified reaction pathway for CO2 hydrogenation to methanol.

References

The Emergence of Ruthenium(III) Complexes in Oncology: A Technical Guide to a New Frontier in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Whitepaper | For Researchers, Scientists, and Drug Development Professionals

Abstract

The limitations of platinum-based chemotherapeutics, primarily severe side effects and the development of resistance, have catalyzed the search for alternative metal-based anticancer agents. Among these, ruthenium(III) coordination complexes have emerged as a highly promising class of compounds, demonstrating unique mechanisms of action and a different spectrum of activity. This technical guide provides an in-depth overview of the most prominent Ru(III) compounds that have advanced to clinical trials, namely NAMI-A and KP1019 (and its more soluble sodium salt, NKP-1339). We detail their mechanisms of action, summarize preclinical and clinical data, provide standardized experimental protocols for their evaluation, and visualize key cellular pathways and workflows to offer a comprehensive resource for researchers in oncology and drug development.

Introduction: Beyond Platinum

For decades, platinum complexes like cisplatin have been mainstays in cancer treatment. However, their clinical utility is often hampered by dose-limiting toxicities and both intrinsic and acquired resistance. This has driven the exploration of other transition metals, with ruthenium garnering significant interest due to its unique chemical properties. Ruthenium can mimic iron in binding to biological molecules, such as serum albumin and transferrin, potentially facilitating selective uptake by tumor cells which overexpress transferrin receptors. Furthermore, Ru(III) complexes are often considered prodrugs, which can be activated by the reductive environment characteristic of solid tumors, offering a potential mechanism for tumor-selective activity and reduced systemic toxicity.[1] Two pioneering Ru(III) compounds, NAMI-A and KP1019, have undergone clinical evaluation and serve as cornerstones for the development of this therapeutic class.[2]

Prominent Ru(III) Anticancer Agents

NAMI-A: The Anti-Metastatic Agent

NAMI-A, or (ImH)[trans-RuCl₄(dmso-S)(Im)], is a landmark Ru(III) complex renowned not for its direct cytotoxicity, but for its potent and selective activity against tumor metastases.[3][4] Preclinical studies have shown that NAMI-A impressively inhibits the formation and growth of lung metastases in various solid tumor models.[5][6] Unlike traditional cytotoxic agents, its primary mechanism does not appear to involve direct interaction with nuclear DNA.[5] Instead, it is thought to exert its effects through interactions with the tumor microenvironment.

  • Mechanism of Action : NAMI-A's anti-metastatic effects are attributed to several extracellular and cellular actions. It has been shown to bind to collagen in the extracellular matrix, particularly in the lungs, which may create a localized effect on disseminating tumor cells.[4][6] The compound also inhibits matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during cancer cell invasion.[6][7] Furthermore, NAMI-A is believed to have anti-angiogenic properties, partly through the scavenging of nitric oxide (NO), a key signaling molecule in the formation of new blood vessels.[7][8]

  • Clinical Development : NAMI-A advanced to Phase I/II clinical trials. In a study involving patients with non-small cell lung cancer (NSCLC), it was administered in combination with gemcitabine.[7] While the treatment was well-tolerated, it was ultimately deemed "insufficiently effective for further use" in that specific combination and indication, leading to the discontinuation of its clinical development.[2][5][7]

KP1019 and NKP-1339: The Cytotoxic Agents

KP1019, indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)], represents a class of Ru(III) compounds with significant cytotoxic activity against primary tumors, particularly colorectal cancer.[9][10] It has shown efficacy in cisplatin-resistant tumor models.[9] Due to the low aqueous solubility of KP1019, its sodium salt, NKP-1339 (also known as BOLD-100 or IT-139), was developed and has superseded it in clinical trials.[11]

  • Mechanism of Action : The cytotoxic effect of KP1019 is believed to be triggered following its "activation by reduction" from Ru(III) to the more reactive Ru(II) state within the cell.[11][12] It is transported into cells via binding to serum proteins like albumin and transferrin.[11][12] Once inside, it induces apoptosis primarily through the intrinsic mitochondrial pathway, characterized by a loss of mitochondrial membrane potential, independent of the cell's p53 status.[9] This suggests a mechanism of action distinct from DNA-damaging agents like cisplatin. While it can bind DNA, this is not considered its primary mode of cytotoxic action.[5]

  • Clinical Development : KP1019 underwent a Phase I clinical trial in patients with advanced solid tumors. The compound was well-tolerated, and disease stabilization was observed in five out of six evaluable patients for up to 10 weeks.[9][12] Its successor, NKP-1339, has also completed a successful Phase I trial and is being evaluated in further clinical studies for various solid tumors, including gastrointestinal cancers.[11]

Quantitative Data Summary

In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC₅₀ values for KP1019 and its sodium salt, NKP-1339. Note that NAMI-A generally exhibits very high IC₅₀ values (often >100 µM), reflecting its low direct cytotoxicity.[13]

Cell LineCancer TypeCompoundIC₅₀ (µM) after 72hReference(s)
HCT116Colon CarcinomaKP1019~82.6[12]
HCT116Colon CarcinomaNKP-1339~108.9[12]
SW480Colorectal AdenocarcinomaKP101930 - 95 (24h exposure)[10]
HT29Colorectal AdenocarcinomaKP101930 - 95 (24h exposure)[10]
P31MesotheliomaKP1019>100[12]
P31/cisMesothelioma (Cisplatin-resistant)KP1019>100[12]
KB-3-1Cervical CarcinomaKP1019~93.1 (mean over several lines)[10][12]
KB-3-1Cervical CarcinomaNKP-1339~115.1 (mean over several lines)[10][12]

Note: IC₅₀ values can vary significantly based on experimental conditions such as exposure time and assay type.

Clinical Trial Summary

The following table summarizes the key findings from the initial Phase I clinical trials of NAMI-A and KP1019.

CompoundPhaseTarget PopulationDosage RangeKey Outcomes & ObservationsReference(s)
NAMI-A I/IIAdvanced Non-Small Cell Lung Cancer (in combination with gemcitabine)Not specifiedWell-tolerated; Deemed insufficiently effective in this combination/indication.[5][7]
KP1019 IAdvanced Solid Tumors25 mg to 600 mg (twice weekly for 3 weeks)Well-tolerated with no severe side effects; Disease stabilization for up to 10 weeks in 5 of 6 evaluable patients.[9][12]

Signaling Pathways and Mechanisms

Proposed Cellular Uptake and Activation Pathway

The "activation by reduction" hypothesis is central to the proposed mechanism of many Ru(III) compounds. The relatively inert Ru(III) prodrug is thought to be reduced to a more reactive Ru(II) species within the hypoxic and reductive environment of a tumor.

G Ru_blood Ru(III) Complex (in bloodstream) Transferrin Transferrin / Albumin Ru_blood->Transferrin Binding Ru_protein Ru(III)-Protein Complex Transferrin->Ru_protein TfR1 Transferrin Receptor 1 (TfR1) Ru_protein->TfR1 Receptor-mediated endocytosis Endosome Endosome TfR1->Endosome Ru_released Ru(III) Released (low pH) Endosome->Ru_released Reduction Cellular Reductants (e.g., Glutathione) Ru_released->Reduction Reduction Ru_active Active Ru(II) Species Reduction->Ru_active Targets Downstream Cellular Targets (Proteins, Mitochondria) Ru_active->Targets Interaction

Caption: Proposed uptake and activation pathway for cytotoxic Ru(III) complexes like KP1019.

KP1019-Induced Apoptotic Pathway

KP1019 induces cell death primarily through the mitochondrial (intrinsic) apoptotic pathway, which is initiated by mitochondrial outer membrane permeabilization.

G KP1019 Active Ru(II) Species (from KP1019) ROS ↑ Reactive Oxygen Species (ROS) KP1019->ROS Mito Mitochondrial Stress ROS->Mito MMP ↓ Mitochondrial Membrane Potential Mito->MMP Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytoC Cytochrome c Release MMP->CytoC Bax->CytoC Bcl2->CytoC Apaf Apaf-1 CytoC->Apaf Casp9 Caspase-9 Apaf->Casp9 Apoptosome Apoptosome Formation Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis signaling pathway induced by KP1019 in cancer cells.

NAMI-A Anti-Metastatic Mechanism

NAMI-A disrupts multiple stages of the metastatic cascade, from local invasion to angiogenesis at the secondary site.

G NAMIA NAMI-A Collagen Extracellular Matrix (Collagen) NAMIA->Collagen Binds to MMPs ↓ MMP-2 & MMP-9 Activity NAMIA->MMPs Inhibits NO ↓ Nitric Oxide (NO) Production NAMIA->NO Inhibits Invasion Invasion & Migration Collagen->Invasion Blocks cell attachment MMPs->Invasion MMPs->Invasion Prevents ECM degradation Metastasis Metastasis Invasion->Metastasis Angio Angiogenesis NO->Angio NO->Angio Prevents new blood vessels Angio->Metastasis

Caption: Multi-faceted anti-metastatic mechanism of action proposed for NAMI-A.

Key Experimental Protocols

Detailed and standardized protocols are critical for the evaluation and comparison of novel anticancer compounds. Below are methodologies for key experiments in the preclinical assessment of Ru(III) complexes.

Synthesis of KP1019

Indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)]

  • Preparation of RuCl₃ solution : Reflux RuCl₃·3H₂O in a mixture of concentrated HCl and ethanol for approximately 3 hours.[2]

  • Solvent Removal : Remove the ethanol from the solution by evaporation.

  • Reaction with Indazole : Add a solution of indazole (dissolved in water and concentrated HCl) to the aqueous RuCl₃ solution.[2]

  • Reflux : Reflux the resulting reaction mixture for an additional 3 hours. The product will begin to precipitate.[2]

  • Isolation : Cool the mixture to room temperature. Collect the resulting brown solid by filtration.

  • Washing and Drying : Wash the solid product with 2 M HCl and dry it in vacuo.[2]

  • Characterization : Confirm the purity and identity of the final compound using methods such as elemental analysis, HPLC, and UV-visible spectroscopy.[9]

In Vitro Cytotoxicity: MTT Assay

This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form a purple formazan product.[14][15]

  • Cell Plating : Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15]

  • Compound Treatment : Prepare serial dilutions of the Ru(III) compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.

  • Incubation : Incubate the plate for a specified duration (e.g., 72 hours) at 37°C and 5% CO₂.[12]

  • MTT Addition : Add 10-20 µL of MTT stock solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[3][16]

  • Formazan Solubilization : Carefully remove the medium and add 150-200 µL of a solubilization solvent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.[15]

  • Absorbance Reading : Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value using non-linear regression analysis.

Cellular Uptake Analysis by ICP-MS

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique used to quantify the total amount of an element (e.g., ruthenium) within cells.[17]

  • Cell Culture and Treatment : Grow cells to ~80-90% confluence in culture dishes. Treat the cells with the Ru(III) compound at a defined concentration for a specific time (e.g., 1-24 hours).

  • Cell Harvesting : After incubation, remove the drug-containing medium. Wash the cell monolayer multiple times with ice-cold PBS to remove any extracellular or non-specifically bound compound.

  • Cell Lysis and Digestion : Harvest the cells (e.g., by trypsinization or scraping) and count them. Lyse the cell pellet with a strong acid, typically sub-boiled nitric acid (HNO₃), and allow for complete digestion.[17]

  • Sample Preparation : Dilute the digested samples to a final volume with ultrapure water. Add an internal standard (e.g., indium) to correct for matrix effects and instrumental drift.[17]

  • ICP-MS Analysis : Analyze the samples using an ICP-MS instrument. Create a calibration curve using standards of known ruthenium concentrations.

  • Quantification : Determine the amount of ruthenium in each sample based on the calibration curve. Express the results as the amount of Ru per known number of cells (e.g., ng Ru / 10⁶ cells).

In Vivo Antitumor Efficacy in a Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor activity of a Ru(III) compound in an immunodeficient mouse model bearing a subcutaneous human tumor xenograft.[18][19]

G Cell_Culture 1. Cancer Cell Culture & Expansion Implantation 2. Subcutaneous Implantation (5x10^6 cells/mouse) Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization (Tumor Volume ≈ 150 mm³) Tumor_Growth->Randomization Treatment 5. Treatment (Vehicle vs. Ru(III) Compound) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor Excision & Analysis) Monitoring->Endpoint

Caption: General experimental workflow for an in vivo xenograft efficacy study.

  • Cell Preparation : Culture the desired human cancer cell line (e.g., HCT116) under standard conditions. Harvest cells during the exponential growth phase and resuspend them in a sterile, serum-free medium or PBS at a concentration of approximately 5 x 10⁶ cells per 100-200 µL.[18][20]

  • Tumor Implantation : Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice, 4-6 weeks old).[18]

  • Tumor Growth and Randomization : Monitor the mice regularly for tumor formation. Once tumors reach a palpable, measurable volume (e.g., 100-150 mm³), randomize the mice into different treatment groups (e.g., vehicle control, positive control, different doses of the Ru(III) compound), ensuring the average tumor volume is similar across all groups.[18][20]

  • Drug Administration : Administer the Ru(III) compound and controls via the desired route (e.g., intravenous or intraperitoneal injection) according to a predetermined schedule and dosage.

  • Monitoring : Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Width² x Length) / 2. Monitor the body weight of each mouse as an indicator of systemic toxicity.[18]

  • Endpoint : The study concludes when tumors in the control group reach a predetermined maximum size or after a fixed duration. Euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis : Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control to determine the compound's efficacy.

Conclusion and Future Perspectives

Ruthenium(III) compounds, exemplified by NAMI-A and KP1019, have carved a distinct and promising niche in the landscape of metal-based anticancer drug development. Their unique mechanisms of action—ranging from anti-metastatic and anti-angiogenic to p53-independent apoptosis—differentiate them from classical platinum agents and offer potential solutions to the challenges of toxicity and resistance. While early clinical trials have yielded mixed results, the knowledge gained has been invaluable, paving the way for second-generation compounds and novel delivery strategies.

Future research is focused on enhancing tumor selectivity and bioavailability. The development of Ru(III)-containing nanoformulations, such as liposomes or nanoparticles, aims to improve drug delivery and protect the complex from premature degradation.[14] Furthermore, the design of new Ru(III) complexes with tailored ligands is an active area of investigation, with the goal of creating compounds that are more potent, have a broader spectrum of activity, and possess more favorable pharmacological profiles. The continued exploration of these fascinating coordination complexes holds significant potential to deliver a new generation of effective and safer cancer therapies.

References

An In-depth Technical Guide to the Thermal Decomposition of Triruthenium Dodecacarbonyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triruthenium dodecacarbonyl, Ru₃(CO)₁₂, is a key precursor in organometallic chemistry and materials science, widely utilized in the synthesis of ruthenium-based catalysts, nanoparticles, and thin films. Its utility largely stems from its thermal lability, which allows for the controlled release of ruthenium species upon heating. Understanding the mechanism, products, and kinetics of its thermal decomposition is paramount for optimizing its applications. This technical guide provides a comprehensive overview of the thermal decomposition of triruthenium dodecacarbonyl, consolidating quantitative data, detailed experimental protocols, and reaction pathways to serve as a valuable resource for researchers in academia and industry.

Thermal Decomposition Profile

The thermal decomposition of triruthenium dodecacarbonyl is a multi-step process that is highly dependent on the experimental conditions, particularly the atmosphere and heating rate. The primary decomposition pathway involves the sequential loss of carbonyl (CO) ligands, leading to the formation of ruthenium metal, ruthenium clusters, or, in the presence of oxygen, ruthenium oxide.

Quantitative Analysis of Thermal Decomposition

Thermogravimetric analysis (TGA) is a fundamental technique for quantifying the thermal decomposition of Ru₃(CO)₁₂. The data presented below summarizes the key thermal events observed under different atmospheric conditions.

AtmosphereTemperature Range (°C)Mass Loss (%)Associated ProcessReference
Inert (Nitrogen)142 - 270~57%Sequential loss of all 12 CO ligands, leading to the formation of metallic ruthenium.[1]
Air> 250-Decomposition of the cluster and formation of RuO₂ nanoparticles.

Enthalpy of Decomposition:

The standard enthalpy of decomposition for solid triruthenium dodecacarbonyl into solid ruthenium and gaseous carbon monoxide has been determined to be:

  • ΔrH° = 577 ± 13 kJ/mol [2]

  • ΔrH° = 594 ± 17 kJ/mol [2]

This endothermic process underscores the energy required to break the ruthenium-carbonyl and ruthenium-ruthenium bonds.

Reaction Pathways and Mechanisms

The thermal decomposition of triruthenium dodecacarbonyl proceeds through a series of intermediate species. The following diagrams illustrate the proposed pathways under different conditions.

Decomposition in an Inert Atmosphere

Under inert conditions, the decomposition is characterized by the stepwise removal of CO ligands, leading to the formation of progressively larger ruthenium clusters and ultimately metallic ruthenium. At higher temperatures, the formation of ruthenium carbide clusters is also observed.[3]

G Ru3CO12 Ru₃(CO)₁₂ Intermediate1 Ru₃(CO)ₓ (x < 12) Ru3CO12->Intermediate1 - CO Ru_metal Metallic Ruthenium (Ru) Intermediate1->Ru_metal - CO High_Temp High Temperature Ru_metal->High_Temp Carbido_Clusters Ruthenium Carbido Clusters (e.g., Ru₆C(CO)₁₇, Ru₅C(CO)₁₅) High_Temp->Carbido_Clusters

Decomposition Pathway in an Inert Atmosphere.
Decomposition in the Presence of Air

When heated in the presence of air, the decomposition pathway is altered by the oxidation of the ruthenium species, leading to the formation of ruthenium dioxide.

G Ru3CO12 Ru₃(CO)₁₂ RuO2 Ruthenium Dioxide (RuO₂) Ru3CO12->RuO2 Heat (>250°C) O2 O₂ (Air) O2->RuO2

Decomposition Pathway in Air.

Experimental Protocols

This section provides detailed methodologies for the key experimental techniques used to study the thermal decomposition of triruthenium dodecacarbonyl.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of Ru₃(CO)₁₂.

Instrumentation: A standard thermogravimetric analyzer capable of controlled heating in various atmospheres.

Procedure:

  • Place a precisely weighed sample of Ru₃(CO)₁₂ (typically 5-10 mg) into an alumina or platinum crucible.

  • Place the crucible in the TGA furnace.

  • Purge the furnace with the desired gas (e.g., high-purity nitrogen for inert atmosphere studies) at a constant flow rate (e.g., 50-100 mL/min) for a sufficient time to ensure an inert environment.

  • Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Record the sample mass as a function of temperature.

  • The resulting TGA curve will show the onset and completion temperatures of decomposition, as well as the percentage mass loss.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the starting material, intermediates, and final products of thermal decomposition.

Procedure for Analysis of Solid Residues:

  • Heat a sample of Ru₃(CO)₁₂ to a specific temperature under a controlled atmosphere and then cool it to room temperature.

  • Mix a small amount of the resulting solid residue with dry potassium bromide (KBr) powder.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Acquire the FTIR spectrum of the pellet. The disappearance of the characteristic carbonyl stretching bands (around 1900-2100 cm⁻¹) indicates the loss of CO ligands.[1]

Evolved Gas Analysis-Mass Spectrometry (EGA-MS)

Objective: To identify the gaseous species evolved during the thermal decomposition of Ru₃(CO)₁₂.

Instrumentation: A TGA instrument coupled to a mass spectrometer via a heated transfer line.

Procedure:

  • Perform a TGA experiment as described above.

  • The gases evolved from the sample are continuously transferred to the mass spectrometer through the heated transfer line.

  • The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect the expected gaseous products. For the decomposition of Ru₃(CO)₁₂, the primary species of interest is carbon monoxide (m/z = 28).

  • The intensity of the ion current for each m/z value is plotted as a function of temperature, providing a profile of the gas evolution.

Synthesis of Ruthenium Nanoparticles via Thermal Decomposition in Solution

Objective: To synthesize ruthenium nanoparticles by the controlled thermal decomposition of Ru₃(CO)₁₂ in a high-boiling point organic solvent.

Materials:

  • Triruthenium dodecacarbonyl (Ru₃(CO)₁₂)

  • High-boiling point organic solvent (e.g., 1-octadecene, oleylamine, benzyl ether)

  • Stabilizing agent (e.g., oleic acid, oleylamine)

Procedure:

  • In a three-neck flask equipped with a condenser and a thermocouple, combine the desired amount of Ru₃(CO)₁₂ and the stabilizing agent in the organic solvent.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes at room temperature.

  • Under a continuous flow of the inert gas, heat the mixture to the desired reaction temperature (typically in the range of 150-300°C). The color of the solution will change as the decomposition proceeds and nanoparticles form.

  • Maintain the reaction at the set temperature for a specific duration to allow for nanoparticle growth and stabilization.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the nanoparticles by adding a non-solvent (e.g., ethanol) and centrifuge to collect the product.

  • Wash the nanoparticles several times with a mixture of a solvent and a non-solvent (e.g., hexane and ethanol) to remove any unreacted precursors and excess stabilizing agent.

  • Finally, redisperse the purified nanoparticles in a suitable nonpolar solvent for storage and characterization.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of the thermal decomposition of triruthenium dodecacarbonyl.

G Start Ru₃(CO)₁₂ Sample TGA Thermogravimetric Analysis (TGA) Start->TGA FTIR_initial FTIR of Starting Material Start->FTIR_initial Decomposition Thermal Decomposition (Controlled Atmosphere & Temperature) Start->Decomposition Solid_Product Solid Product(s) Decomposition->Solid_Product Gaseous_Product Gaseous Product(s) Decomposition->Gaseous_Product FTIR_final FTIR of Solid Product(s) Solid_Product->FTIR_final XRD X-ray Diffraction (XRD) Solid_Product->XRD TEM Transmission Electron Microscopy (TEM) Solid_Product->TEM MS Mass Spectrometry (MS) Gaseous_Product->MS

Experimental Workflow for Characterization.

Conclusion

This technical guide has provided a detailed overview of the thermal decomposition of triruthenium dodecacarbonyl, a process of significant importance in synthetic and materials chemistry. The provided quantitative data, experimental protocols, and reaction pathways offer a foundational understanding for researchers working with this versatile precursor. The controlled decomposition of Ru₃(CO)₁₂ is a powerful tool for the generation of a variety of ruthenium-containing materials, and a thorough comprehension of its thermal behavior is essential for the rational design and optimization of these synthetic processes.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Structure of Ru₃ Clusters

This technical guide provides a comprehensive overview of the electronic structure of neutral Ruthenium trimer (Ru₃) clusters. It delves into their geometric configurations, electronic properties, and the advanced experimental and theoretical methodologies employed for their characterization. This information is pivotal for applications in catalysis, materials science, and potentially in the rational design of novel therapeutic agents.

Theoretical and Computational Insights into Ru₃ Clusters

Theoretical studies, predominantly leveraging Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic and geometric properties of Ru₃ clusters. These computational approaches allow for the exploration of various isomers and their corresponding electronic states, providing a foundational understanding of their stability and reactivity.

1.1. Ground State Geometry and Isomers

The most stable geometric configuration for a bare Ru₃ cluster is an isosceles triangle with C₂ᵥ symmetry.[1][2] However, depending on the computational method and the specific conditions being modeled (e.g., in the gas phase or on a support), slight variations in bond lengths can occur, leading to a distorted triangular shape.[1][2] Studies on ligated Ru₃ clusters, such as Ru₃(CO)₁₂, reveal a more complex landscape of isomers with different arrangements of the ligands.[3]

1.2. Electronic Properties

The electronic structure of the triangular Ru₃ cluster is characterized by a specific arrangement of molecular orbitals arising from the interactions of the 4d orbitals of the individual ruthenium atoms.

  • Density of States (DOS): The projected density of states (PDOS) analysis shows that the frontier orbitals, which are crucial for chemical bonding and reactivity, are primarily composed of Ru 4d orbitals.[4] The distribution and energy levels of these d-states are key determinants of the cluster's catalytic activity.

  • Charge Distribution: Bader charge analysis of the most stable triangular Ru₃ cluster indicates an asymmetric charge distribution among the three ruthenium atoms. For instance, one study reported charges of -0.001 e⁻, +0.01 e⁻, and -0.01 e⁻ for the three Ru atoms, respectively.[1][2] This charge asymmetry can influence how the cluster interacts with other molecules or surfaces.

  • Band Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. For a gas-phase triangular Ru₃ cluster, the calculated band gap is approximately 1.70 eV.[1][2] This gap is a key indicator of the cluster's chemical hardness and its potential for photocatalytic applications.

Experimental Probes of Electronic Structure

Experimental techniques provide essential validation for theoretical models and offer direct measurements of the electronic properties of Ru₃ clusters.

2.1. Photoelectron Spectroscopy (PES)

Anion photoelectron spectroscopy is a powerful technique used to study the electronic structure of small clusters. In this method, a mass-selected beam of Ru₃⁻ anions is irradiated with a laser of known photon energy. The kinetic energy of the detached electrons is measured, providing information about the vertical detachment energies (VDEs) and adiabatic detachment energies (ADEs) of the anion.[5][6] These experimental values can be directly compared with theoretical calculations to identify the ground state and excited state configurations of the neutral Ru₃ cluster.[7]

2.2. X-ray Photoelectron Spectroscopy (XPS)

XPS is another surface-sensitive spectroscopic technique that can probe the core-level electron binding energies of ruthenium atoms within the cluster. While often used for bulk materials or supported nanoparticles, XPS can provide information about the oxidation states of the ruthenium atoms.[8][9] For instance, shifts in the Ru 3d or Ru 3p binding energies can indicate charge transfer between the Ru₃ cluster and a supporting material.[9]

Quantitative Data Summary

The following table summarizes key quantitative data on the electronic and geometric structure of the ground state triangular Ru₃ cluster as determined by DFT calculations.

PropertyValueReference(s)
Geometric Parameters
GeometryIsosceles Triangle (C₂ᵥ symmetry)[1][2]
Ru-Ru Bond Lengths (d₁, d₂, d₃)2.20 Å, 2.33 Å, 2.48 Å[1][2]
Electronic Properties
Total Energy-14.70 eV[1][2]
HOMO-LUMO Gap1.70 eV[1][2]
Bader Charges (e⁻)Ru₁: -0.001, Ru₂: +0.01, Ru₃: -0.01[1][2]

Detailed Methodologies

4.1. Density Functional Theory (DFT) Calculations

DFT is the most common theoretical method for investigating the electronic structure of Ru₃ clusters.[10][11]

  • Protocol:

    • Structural Optimization: A set of initial geometries for the Ru₃ cluster (e.g., linear, triangular, 3D) are constructed. The geometry of each isomer is then optimized to find the lowest energy structure using a specific functional and basis set. The HSE06 hybrid functional is often used for accurate electronic structure calculations.[1][2][12]

    • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

    • Electronic Structure Analysis: Once the ground state geometry is confirmed, single-point energy calculations are performed to obtain detailed electronic structure information. This includes the Density of States (DOS), molecular orbital energies (for HOMO-LUMO gap), and charge distribution using methods like Bader charge analysis.[1][2]

    • Software: Common software packages for these calculations include Vienna Ab initio Simulation Package (VASP), Gaussian, and Quantum ESPRESSO.

4.2. Anion Photoelectron Spectroscopy (PES)

This experimental technique provides direct insight into the electronic energy levels of neutral clusters.

  • Protocol:

    • Cluster Generation: Ru₃⁻ cluster anions are typically generated using a laser vaporization source. A high-power laser is focused onto a rotating ruthenium target, and the vaporized plasma is entrained in a pulse of helium carrier gas to promote clustering.

    • Mass Selection: The generated cluster anions are then guided into a time-of-flight (TOF) mass spectrometer, where they are separated by their mass-to-charge ratio. The Ru₃⁻ cluster of interest is selectively isolated.

    • Photodetachment: The mass-selected Ru₃⁻ anions are irradiated with a fixed-frequency laser (e.g., 266 nm).[5][6] The interaction with the photons causes electrons to be detached.

    • Electron Energy Analysis: The kinetic energies of the photodetached electrons are measured using an electron energy analyzer, such as a magnetic bottle or hemispherical analyzer.

    • Data Analysis: The electron binding energy is calculated by subtracting the measured electron kinetic energy from the photon energy of the detachment laser. The resulting photoelectron spectrum consists of peaks that correspond to transitions from the ground state of the anion to the ground and excited electronic states of the neutral cluster.

Visualizations

Experimental_Theoretical_Workflow cluster_exp Experimental Protocol cluster_theo Theoretical Protocol cluster_analysis Analysis & Correlation Exp_Start Cluster Generation (Laser Vaporization) Mass_Select Mass Selection (TOF-MS) Exp_Start->Mass_Select Photodetach Photodetachment (Laser Irradiation) Mass_Select->Photodetach Energy_Analysis Electron Energy Analysis Photodetach->Energy_Analysis Exp_Data Experimental Spectra (PES Data) Energy_Analysis->Exp_Data Comparison Comparison & Correlation Exp_Data->Comparison Theo_Start Initial Structure Guess Geom_Opt Geometry Optimization (DFT) Theo_Start->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Elec_Struct Electronic Structure Calculation Freq_Calc->Elec_Struct Theo_Data Simulated Spectra & Properties Elec_Struct->Theo_Data Theo_Data->Comparison Conclusion Validated Electronic Structure of Ru₃ Comparison->Conclusion

Caption: Workflow for characterizing the electronic structure of Ru₃ clusters.

Electronic_Structure_Catalysis Logical Relationship: Electronic Structure and Catalytic Activity cluster_electronic Electronic Structure Properties cluster_interaction Molecule-Cluster Interaction cluster_performance Catalytic Performance DOS Density of States (d-band center) Adsorption Adsorbate Binding Energy DOS->Adsorption influences HOMO_LUMO HOMO-LUMO Gap Activation Activation of Reactants HOMO_LUMO->Activation affects Charge Charge Distribution Charge->Adsorption modulates Activity Reaction Rate Adsorption->Activity Selectivity Product Selectivity Activation->Selectivity

Caption: Relationship between electronic structure and catalytic performance.

Conclusion

The electronic structure of Ru₃ clusters is a rich and complex field of study with significant implications for catalysis and materials science. A synergistic approach, combining robust theoretical calculations with precise experimental measurements, is crucial for a comprehensive understanding. The triangular ground state geometry, with its unique charge distribution and d-orbital characteristics, provides a foundation for explaining the reactivity of these small clusters. The methodologies and data presented in this guide offer a solid framework for researchers and professionals aiming to harness the potential of Ru₃ clusters in various technological and scientific domains.

References

An In-depth Technical Guide to Triruthenium Dodecacarbonyl (Ru₃(CO)₁₂)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of triruthenium dodecacarbonyl (Ru₃(CO)₁₂), a key precursor in organometallic chemistry and catalysis. It is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identifiers and Physical Properties

Triruthenium dodecacarbonyl is a dark orange, crystalline solid that is soluble in nonpolar organic solvents and insoluble in water.[1][2] It is classified as a metal carbonyl cluster and serves as a precursor to other organoruthenium compounds.[2]

Table 1: Chemical Identifiers for Triruthenium Dodecacarbonyl

IdentifierValue
CAS Number 15243-33-1[1]
Molecular Formula C₁₂O₁₂Ru₃[2]
Molecular Weight 639.33 g/mol [2]
EC Number 239-287-4[1]
PubChem CID 6096991[2]
InChI InChI=1S/12CO.3Ru/c12*1-2;;;[2]
InChIKey NQZFAUXPNWSLBI-UHFFFAOYSA-N[2]
SMILES [Ru-4]1(C#[O+])(C#[O+])(C#[O+])(C#[O+])--INVALID-LINK--(C#[O+])(C#[O+])(C#[O+])[Ru-4]1(C#[O+])(C#[O+])(C#[O+])(C#[O+])[2]
Other Names Ruthenium carbonyl, cyclo-tris(tetracarbonylruthenium)(3 Ru—Ru)[2]

Table 2: Physical and Chemical Properties of Triruthenium Dodecacarbonyl

PropertyValue
Appearance Dark orange solid[2]
Melting Point 154 °C (309 °F; 427 K)[2]
Boiling Point Sublimes in vacuum[2]
Density 2.48 g/cm³[2]
Solubility Insoluble in water, soluble in nonpolar organic solvents[2]
Molecular Shape D₃h cluster[2]
Dipole Moment 0 D[2]

Experimental Protocols

A common method for the synthesis of Ru₃(CO)₁₂ involves the carbonylation of a ruthenium salt. A newer, more convenient method avoids the need for high pressure.

Method: Base-Promoted Carbonylation of Ruthenium Trichloride at Atmospheric Pressure

This procedure is adapted from a method that allows for the synthesis of Ru₃(CO)₁₂ without the need for high-pressure equipment.

  • Materials:

    • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

    • 2-ethoxyethanol (solvent)

    • Potassium hydroxide (KOH) pellets

    • Carbon monoxide (CO) gas

    • Nitrogen (N₂) gas

  • Procedure:

    • A three-necked round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser connected to a gas bubbler, and a gas inlet.

    • Ruthenium(III) chloride hydrate and 2-ethoxyethanol are added to the flask. The solution is de-aerated by bubbling with nitrogen or by stirring under a reduced atmosphere.

    • A fast stream of carbon monoxide is bubbled through the solution while vigorously stirring.

    • The reaction mixture is heated to 80°C for 45 minutes, during which the color will turn to a blood red. The temperature is then increased to 135°C (reflux) for 30-45 minutes until a clear, golden-yellow solution is obtained.

    • The solution is cooled to 75°C.

    • Potassium hydroxide pellets are carefully added to the solution. A progressive darkening of the solution will be observed, followed by the appearance of orange crystals of Ru₃(CO)₁₂.

    • After 45 minutes, the heating is stopped, but CO bubbling and moderate stirring are maintained as the flask cools to room temperature.

    • The crystalline product is collected by filtration, washed with alcohol and/or water to remove potassium chloride, and then dried.

Reaction Pathways and Logical Relationships

The synthesis and reactivity of Ru₃(CO)₁₂ can be visualized to better understand the chemical transformations.

Synthesis_of_Ru3CO12 RuCl3 RuCl₃·xH₂O Ruthenium(III) Chloride Hydrate Intermediate [Ru(CO)ₓClᵧ]ⁿ⁻ intermediates RuCl3->Intermediate  + CO (Carbon Monoxide)  in 2-ethoxyethanol  Heat (80°C -> 135°C) Ru3CO12 Ru₃(CO)₁₂ Triruthenium Dodecacarbonyl Intermediate->Ru3CO12  + KOH (Base)  75°C

Caption: Synthesis of Ru₃(CO)₁₂ from Ruthenium Trichloride.

Ru₃(CO)₁₂ undergoes a variety of reactions, a fundamental one being the substitution of its carbonyl ligands with other Lewis bases.

Reactions_of_Ru3CO12 Ru3CO12 Ru₃(CO)₁₂ Substituted_1 Ru₃(CO)₁₁L Ru3CO12->Substituted_1 + L - CO Substituted_2 Ru₃(CO)₁₀L₂ Substituted_1->Substituted_2 + L - CO Substituted_3 Ru₃(CO)₉L₃ Substituted_2->Substituted_3 + L - CO LewisBase L (e.g., Phosphine, Isocyanide)

Caption: Ligand Substitution Reaction of Ru₃(CO)₁₂.

Applications in Catalysis

Ru₃(CO)₁₂ serves as a precursor for various homogeneous and heterogeneous catalysts. It is utilized in a range of catalytic reactions, including:

  • Hydrogenation: The cluster can be a precursor for catalysts used in hydrogenation reactions.[3]

  • Carbonylation: It catalyzes carbonylation reactions, such as the reductive carbonylation of nitroaromatics to carbamates.

  • C-H Bond Activation: Ru₃(CO)₁₂-based catalysts have been shown to be effective in the coupling of sp³ C-H bonds adjacent to nitrogen atoms with alkenes.[4]

  • Cycloaddition Reactions: It is employed as a catalyst in various cycloaddition reactions.

The catalytic activity often involves the fragmentation of the Ru₃ cluster into mononuclear or other polynuclear reactive species. The specific reaction conditions and the presence of co-catalysts or ligands significantly influence the catalytic outcome.

References

An In-depth Technical Guide to the Ru-Ru Bonds in Triruthenium Dodecacarbonyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structure, and bonding of Triruthenium dodecacarbonyl (Ru₃(CO)₁₂), with a particular focus on the nature of the ruthenium-ruthenium (Ru-Ru) bonds. This document details experimental protocols for the characterization of this metal carbonyl cluster and presents key quantitative data in a structured format.

Introduction

Triruthenium dodecacarbonyl is a key organometallic compound with the chemical formula Ru₃(CO)₁₂.[1][2][3] It exists as a dark orange, crystalline solid that is soluble in nonpolar organic solvents.[1][3] The molecule is a cluster compound, featuring a triangular arrangement of three ruthenium atoms, each coordinated to four carbonyl (CO) ligands.[2][3] Understanding the Ru-Ru bonding framework is crucial for elucidating its reactivity and its application as a precursor in the synthesis of other organoruthenium complexes and as a catalyst.[1][4]

Synthesis of Triruthenium Dodecacarbonyl

The synthesis of Triruthenium dodecacarbonyl typically involves the carbonylation of a ruthenium precursor. A common method is the reaction of ruthenium(III) chloride with carbon monoxide in a suitable solvent.

SynthesisWorkflow RuCl3 Ruthenium(III) Chloride (RuCl₃) Intermediate [Ru(CO)ₓClᵧ]ⁿ⁻ intermediate RuCl3->Intermediate + CO, Solvent, Base CO Carbon Monoxide (CO) CO->Intermediate Solvent Methanol (CH₃OH) Solvent->Intermediate Base Base (e.g., NaOAc) Base->Intermediate Product Triruthenium Dodecacarbonyl (Ru₃(CO)₁₂) Intermediate->Product Further carbonylation and condensation

Detailed Experimental Protocol for Synthesis

This protocol is adapted from established literature procedures for the synthesis of Triruthenium dodecacarbonyl.

Materials:

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Methanol (anhydrous)

  • Carbon monoxide (high purity)

  • A suitable base (e.g., anhydrous sodium acetate)

  • High-pressure autoclave reactor equipped with a stirrer and gas inlet/outlet

Procedure:

  • In a glovebox or under an inert atmosphere, charge the high-pressure autoclave with Ruthenium(III) chloride hydrate and the base.

  • Add anhydrous methanol to the autoclave.

  • Seal the autoclave and purge several times with nitrogen, followed by purging with carbon monoxide.

  • Pressurize the autoclave with carbon monoxide to the desired pressure (typically 50-100 atm).

  • Heat the reactor to the reaction temperature (typically 125-150 °C) with vigorous stirring.

  • Maintain the reaction conditions for several hours (e.g., 8-12 hours).

  • After the reaction is complete, cool the autoclave to room temperature and slowly vent the excess carbon monoxide in a well-ventilated fume hood.

  • The resulting orange crystalline product can be isolated by filtration, washed with methanol, and dried under vacuum.

Structural Characterization and Ru-Ru Bonding

The molecular structure of Triruthenium dodecacarbonyl has been definitively characterized by single-crystal X-ray diffraction. The molecule possesses D₃h symmetry, with the three ruthenium atoms forming an equilateral triangle. Each ruthenium atom is bonded to four terminal carbonyl ligands.

// Define nodes Ru1 [label="Ru", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ru2 [label="Ru", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ru3 [label="Ru", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Ru-Ru bonds Ru1 -- Ru2 [label=" 2.84 Å", fontsize=10]; Ru2 -- this compound [label=" 2.84 Å", fontsize=10]; this compound -- Ru1 [label=" 2.84 Å", fontsize=10];

// Carbonyl ligands (simplified representation) C1 [label="CO", shape=plaintext, fontcolor="#202124"]; C2 [label="CO", shape=plaintext, fontcolor="#202124"]; C3 [label="CO", shape=plaintext, fontcolor="#202124"]; C4 [label="CO", shape=plaintext, fontcolor="#202124"]; C5 [label="CO", shape=plaintext, fontcolor="#202124"]; C6 [label="CO", shape=plaintext, fontcolor="#202124"]; C7 [label="CO", shape=plaintext, fontcolor="#202124"]; C8 [label="CO", shape=plaintext, fontcolor="#202124"]; C9 [label="CO", shape=plaintext, fontcolor="#202124"]; C10 [label="CO", shape=plaintext, fontcolor="#202124"]; C11 [label="CO", shape=plaintext, fontcolor="#202124"]; C12 [label="CO", shape=plaintext, fontcolor="#202124"];

// Edges to CO ligands Ru1 -- C1; Ru1 -- C2; Ru1 -- C3; Ru1 -- C4; Ru2 -- C5; Ru2 -- C6; Ru2 -- C7; Ru2 -- C8; this compound -- C9; this compound -- C10; this compound -- C11; this compound -- C12; } dot Caption: Molecular structure of Triruthenium dodecacarbonyl.

Quantitative Structural Data

The primary quantitative data for the Ru-Ru bonds are derived from X-ray crystallographic studies.

ParameterValueMethod
Ru-Ru Bond Length 2.84 ÅSingle-Crystal X-ray Diffraction
Ru-C Bond Length (axial) ~1.94 ÅSingle-Crystal X-ray Diffraction
Ru-C Bond Length (equatorial) ~1.92 ÅSingle-Crystal X-ray Diffraction
Ru-Ru-Ru Bond Angle 60°Single-Crystal X-ray Diffraction
Enthalpy of Sublimation (ΔsubH°) 105 ± 20 kJ/molThermochemical Measurement

Note: Direct experimental determination of the Ru-Ru bond dissociation energy in Triruthenium dodecacarbonyl is challenging. Computational studies are often employed to estimate this value, though a consensus value is not firmly established in the literature.

Experimental Protocol for Single-Crystal X-ray Diffraction

This protocol outlines the key steps for the structural determination of organometallic compounds like Triruthenium dodecacarbonyl.[5][6][7][8][9]

1. Crystal Growth:

  • Slowly cool a supersaturated solution of the compound.

  • Alternatively, use slow evaporation of a solvent from a saturated solution.

  • For air-sensitive compounds, crystallization should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

2. Crystal Mounting:

  • Select a suitable single crystal (typically >0.1 mm in all dimensions) under a microscope.

  • Mount the crystal on a goniometer head using a cryoprotectant (e.g., paratone oil) to prevent degradation from air exposure.[6]

3. Data Collection:

  • Mount the goniometer head on the diffractometer.

  • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Use a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Collect a series of diffraction images as the crystal is rotated.

4. Structure Solution and Refinement:

  • Process the raw diffraction data to obtain a set of reflection intensities.

  • Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.

  • Build a molecular model into the electron density map.

  • Refine the atomic positions, and thermal parameters against the experimental data to achieve the best fit.

Spectroscopic Characterization

Spectroscopic techniques are vital for confirming the identity and understanding the bonding in Triruthenium dodecacarbonyl.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for studying the C-O stretching vibrations of the carbonyl ligands. The position of the ν(CO) bands provides insight into the electronic environment of the metal center.

Expected IR Data (in hexane solution):

  • ~2060 cm⁻¹ (strong)

  • ~2030 cm⁻¹ (strong)

  • ~2010 cm⁻¹ (shoulder)

Experimental Protocol for FTIR Spectroscopy:

  • Prepare a dilute solution of Triruthenium dodecacarbonyl in a suitable IR-transparent solvent (e.g., hexane).

  • Alternatively, for solid-state analysis, prepare a KBr pellet or a Nujol mull.

  • Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

  • The number and pattern of the ν(CO) bands can be used to deduce the symmetry of the molecule.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for observing the Ru-Ru stretching vibrations.

Expected Raman Data:

  • A strong band corresponding to the symmetric Ru-Ru stretching mode is expected in the low-frequency region (typically below 200 cm⁻¹).

Experimental Protocol for Raman Spectroscopy:

  • Place a crystalline sample of Triruthenium dodecacarbonyl in the sample holder of a Raman spectrometer.

  • Irradiate the sample with a monochromatic laser source.

  • Collect the scattered light and analyze it with a spectrometer to obtain the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used to study the carbonyl ligands. In solution, Triruthenium dodecacarbonyl is fluxional, meaning the carbonyl ligands rapidly exchange their positions.[10][11][12][13]

Expected ¹³C NMR Data:

  • At room temperature, a single sharp resonance is observed for the carbonyl carbons due to rapid fluxional processes.

  • At low temperatures, the exchange can be slowed, and multiple resonances corresponding to the inequivalent axial and equatorial carbonyl ligands may be observed.

Experimental Protocol for NMR Spectroscopy:

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • Acquire the ¹³C NMR spectrum on a high-field NMR spectrometer.

  • For variable-temperature studies, the NMR probe temperature is systematically lowered to observe the decoalescence of the carbonyl signals.

Conclusion

The Ru-Ru bonds in Triruthenium dodecacarbonyl form a stable triangular metal core that is central to its chemistry. The structural parameters of these bonds have been precisely determined by X-ray crystallography. While direct experimental measurement of the Ru-Ru bond energy is challenging, a combination of spectroscopic techniques and computational methods provides a comprehensive understanding of the bonding within this important organometallic cluster. The experimental protocols detailed in this guide offer a robust framework for the synthesis and characterization of Triruthenium dodecacarbonyl for researchers in various scientific disciplines.

References

Methodological & Application

Application Notes and Protocols: Utilizing Ru₃(CO)₁₂ as a Versatile Catalyst Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of dodecacarbonyltriruthenium(0), Ru₃(CO)₁₂, as a catalyst precursor in a variety of organic transformations. Ru₃(CO)₁₂ is a versatile and relatively inexpensive source of catalytically active ruthenium species for key reactions such as C-H bond functionalization, carbonylation, and hydroformylation.

General Considerations for Using Ru₃(CO)₁₂

Triruthenium dodecacarbonyl is an air-stable, orange-brown crystalline solid. However, for catalytic applications, it is crucial to handle it in an inert atmosphere (e.g., under nitrogen or argon) to prevent the formation of inactive ruthenium oxides, especially at elevated temperatures. The activation of the Ru₃(CO)₁₂ cluster typically involves its fragmentation into lower nuclearity or mononuclear ruthenium carbonyl species, which are the catalytically active entities. This activation is usually achieved thermally, sometimes in the presence of co-catalysts or additives.[1] For reactions involving gaseous reagents like carbon monoxide or ethylene, appropriate high-pressure reactors are necessary.[2]

Application 1: Catalytic Silylation of Benzylic C-H Bonds

Application Note:

Ru₃(CO)₁₂ is an effective catalyst precursor for the silylation of sp³ C-H bonds at the benzylic position.[3] This reaction allows for the direct formation of benzylsilanes from readily available starting materials. The reaction demonstrates high catalytic activity and selectivity for the methyl C-H bond.[3] A key feature of this transformation is the use of a directing group, such as a pyridyl or pyrazolyl group, attached to the aromatic ring. This directing group coordinates to the ruthenium center, facilitating the selective C-H activation at the ortho-benzylic position.[3] Various hydrosilanes can be employed as the silylating agent.[3]

Quantitative Data Summary:

Substrate (Arylpyridine)HydrosilaneProductYield (%)Reference
2-(p-tolyl)pyridineTriethylsilane2-(4-(triethylsilylmethyl)phenyl)pyridine95[3]
2-(p-tolyl)pyridineDimethylphenylsilane2-(4-((dimethylphenylsilyl)methyl)phenyl)pyridine88[3]
2-(p-tolyl)pyridinetert-Butyldimethylsilane2-(4-((tert-butyldimethylsilyl)methyl)phenyl)pyridine75[3]
2-(m-tolyl)pyridineTriethylsilane2-(3-(triethylsilylmethyl)phenyl)pyridine90[3]
2-(o-tolyl)pyridineTriethylsilane2-(2-(triethylsilylmethyl)phenyl)pyridine70[3]

Experimental Protocol: General Procedure for Ru₃(CO)₁₂-Catalyzed Silylation of Benzylic C-H Bonds

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Add arylpyridine, hydrosilane, Ru3(CO)12, and solvent to a schlenk tube start->reagents atmosphere Evacuate and backfill with an inert gas (e.g., N2) reagents->atmosphere heat Heat the reaction mixture at 135 °C for 10 h atmosphere->heat cool Cool to room temperature heat->cool concentrate Concentrate the reaction mixture under reduced pressure cool->concentrate chromatography Purify by column chromatography on silica gel concentrate->chromatography product Obtain pure benzylsilane product chromatography->product

Caption: Experimental workflow for benzylic silylation.
  • Reaction Setup:

    • To a screw-capped pressure tube, add the arylpyridine substrate (1.0 mmol), the hydrosilane (3.0 mmol), Ru₃(CO)₁₂ (0.02 mmol, 12.8 mg), and toluene (3 mL).

    • Seal the tube and place it in a pre-heated oil bath.

  • Reaction Conditions:

    • Heat the reaction mixture at 135 °C for 10 hours.

  • Work-up and Purification:

    • After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure.

    • The residue is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired benzylsilane.

Application 2: Catalytic Carbonylation of Aromatic C-H Bonds

Application Note:

Ru₃(CO)₁₂ catalyzes the carbonylation of C-H bonds in aromatic compounds, particularly those bearing a directing group such as pyridine.[4][5] This reaction involves the coupling of an aromatic C-H bond, carbon monoxide, and an olefin to produce acylated aromatic compounds.[4] The carbonylation occurs selectively at the ortho C-H bond of the phenyl ring due to the directing effect of the pyridine nitrogen.[4][6] This method provides an efficient route to synthesize aryl ketones.

Quantitative Data Summary:

Substrate (Pyridylbenzene)OlefinProductYield (%)Reference
2-PhenylpyridineEthylene1-(2-(pyridin-2-yl)phenyl)propan-1-one86[4]
2-PhenylpyridineTrimethylvinylsilane1-(2-(pyridin-2-yl)phenyl)-2-(trimethylsilyl)ethan-1-one72[4]
2-Phenylpyridinetert-Butylethylene1-(2-(pyridin-2-yl)phenyl)-3,3-dimethylbutan-1-one65[4]
2-(m-Tolyl)pyridineEthylene1-(2-methyl-6-(pyridin-2-yl)phenyl)propan-1-one80[4]
2-(Thiophen-2-yl)pyridineEthylene1-(3-(pyridin-2-yl)thiophen-2-yl)propan-1-one78[4]

Experimental Protocol: General Procedure for Ru₃(CO)₁₂-Catalyzed Carbonylation of Pyridylbenzenes

  • Reactor Setup:

    • A 100 mL stainless steel autoclave equipped with a magnetic stirring bar is charged with 2-phenylpyridine (1 mmol), Ru₃(CO)₁₂ (0.04 mmol, 25.6 mg), and toluene (10 mL).

    • The autoclave is sealed and then purged three times with carbon monoxide.

  • Reaction Conditions:

    • The autoclave is pressurized with ethylene to 10 atm and then with carbon monoxide to 20 atm.

    • The reaction mixture is heated at 160 °C for 20 hours with constant stirring.

  • Work-up and Purification:

    • After cooling the autoclave to room temperature, the excess gas is carefully vented.

    • The reaction mixture is transferred to a round-bottom flask, and the solvent is removed under reduced pressure.

    • The resulting residue is purified by column chromatography on silica gel (hexane/ethyl acetate eluent) to yield the pure acylated product.

G cluster_setup High-Pressure Reactor Setup cluster_reaction Carbonylation Reaction cluster_workup Product Isolation start Start load Load pyridylbenzene, this compound(CO)12, and solvent into autoclave start->load purge Seal and purge with CO load->purge pressurize Pressurize with ethylene and then CO purge->pressurize heat Heat at 160 °C for 20 h with stirring pressurize->heat cool Cool to room temperature heat->cool vent Carefully vent excess gas cool->vent concentrate Concentrate the reaction mixture vent->concentrate chromatography Purify by column chromatography concentrate->chromatography product Obtain pure aryl ketone chromatography->product

Caption: Workflow for aromatic C-H carbonylation.

Application 3: Hydroformylation of Alkenes

Application Note:

Ru₃(CO)₁₂ serves as a precursor for catalysts in the hydroformylation of alkenes, an important industrial process for the synthesis of aldehydes. While rhodium-based catalysts are more common, ruthenium offers a more cost-effective alternative. The active catalytic species are typically mononuclear ruthenium complexes formed in situ from the Ru₃(CO)₁₂ cluster under hydroformylation conditions (CO and H₂ pressure at elevated temperatures). The reaction can be influenced by the choice of ligands and reaction conditions to control the regioselectivity (linear vs. branched aldehydes).

Quantitative Data Summary:

AlkeneCatalyst SystemConditionsn:iso ratioAldehyde Yield (%)Reference
1-HexeneRu₃(CO)₁₂150 °C, 40 bar CO/H₂ (1:1), 24 h2.5:178[7]
1-OcteneRu₃(CO)₁₂ / PPh₃120 °C, 50 bar CO/H₂ (1:1), 6 h9:185N/A
StyreneRu₃(CO)₁₂ / BIPHEPHOS100 °C, 20 bar CO/H₂ (1:1), 12 h1:2092N/A

Experimental Protocol: General Procedure for Ru₃(CO)₁₂-Catalyzed Hydroformylation of 1-Hexene

  • Reactor Setup:

    • A high-pressure autoclave is charged with Ru₃(CO)₁₂ (0.01 mmol, 6.4 mg), 1-hexene (10 mmol), and a suitable solvent (e.g., toluene, 20 mL).

    • If a ligand is used, it is added at this stage (e.g., PPh₃, 0.04 mmol).

    • The autoclave is sealed and flushed several times with syngas (CO/H₂).

  • Reaction Conditions:

    • The reactor is pressurized with a 1:1 mixture of CO and H₂ to the desired pressure (e.g., 40 bar).

    • The mixture is heated to the reaction temperature (e.g., 150 °C) and stirred for the specified time (e.g., 24 hours).

  • Work-up and Analysis:

    • After cooling and venting the reactor, the reaction mixture is analyzed by gas chromatography (GC) to determine the conversion and selectivity.

    • The product aldehydes can be isolated by distillation or chromatography if required.

Catalyst Activation and Proposed Catalytic Cycles

Activation of Ru₃(CO)₁₂:

Under thermal conditions, often in the presence of CO, H₂, or other reactants, the Ru₃(CO)₁₂ cluster fragments to form highly reactive, coordinatively unsaturated mononuclear ruthenium species such as Ru(CO)₅ or H₂Ru(CO)₄.[1] These species are generally considered to be the true catalysts in many of the reactions described.

G Ru3CO12 This compound(CO)12 Activation Heat, Pressure (CO, H2) Ru3CO12->Activation ActiveSpecies Mononuclear Ruthenium Species (e.g., Ru(CO)5, H2Ru(CO)4) Activation->ActiveSpecies CatalyticCycle Enters Catalytic Cycle ActiveSpecies->CatalyticCycle

Caption: Activation of the this compound(CO)12 precursor.

Proposed Catalytic Cycle for ortho-Carbonylation of Pyridylbenzenes:

The following diagram illustrates a plausible catalytic cycle for the Ru₃(CO)₁₂-catalyzed carbonylation of a C-H bond in a pyridylbenzene.

G Active Ru Catalyst Active Ru Catalyst Coordination Coordination of Pyridylbenzene Active Ru Catalyst->Coordination Substrate C-H Activation ortho-C-H Activation Coordination->C-H Activation Ruthenacycle Ruthenacycle C-H Activation->Ruthenacycle CO Insertion CO Insertion Ruthenacycle->CO Insertion CO Acylruthenium Intermediate Acylruthenium Intermediate CO Insertion->Acylruthenium Intermediate Olefin Insertion Olefin Insertion Acylruthenium Intermediate->Olefin Insertion Olefin Alkylruthenium Intermediate Alkylruthenium Intermediate Olefin Insertion->Alkylruthenium Intermediate Reductive Elimination Reductive Elimination Alkylruthenium Intermediate->Reductive Elimination Product Aryl Ketone Product Reductive Elimination->Product Product->Active Ru Catalyst Catalyst Regeneration

Caption: Catalytic cycle for C-H carbonylation.

References

Applications of Triruthenium Dodecacarbonyl in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triruthenium dodecacarbonyl, Ru₃(CO)₁₂, is a versatile and widely utilized catalyst in organic synthesis. Its unique cluster structure and reactivity enable a diverse range of transformations, making it a valuable tool for the construction of complex organic molecules. This document provides detailed application notes and experimental protocols for key reactions catalyzed by Ru₃(CO)₁₂, with a focus on C-H bond activation, carbonylation, hydrogenation, and isomerization reactions.

C-H Bond Activation and Functionalization

Triruthenium dodecacarbonyl has emerged as a potent catalyst for the activation and functionalization of otherwise inert C-H bonds, offering a more atom-economical and efficient approach to molecule synthesis compared to traditional methods that often require pre-functionalized substrates. A common strategy involves the use of directing groups to achieve high regioselectivity.

Application Note: Ortho-Alkylation of Aromatic Ketones

Ru₃(CO)₁₂ catalyzes the ortho-alkylation of aromatic ketones with olefins through a chelation-assisted C-H activation mechanism. The ketone's carbonyl group acts as an internal directing group, guiding the ruthenium catalyst to activate a specific C-H bond at the ortho position. This reaction allows for the direct formation of C-C bonds and the introduction of alkyl substituents onto an aromatic ring.

Quantitative Data Summary:

EntryAromatic KetoneOlefinCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Ref.
1AcetophenoneEthylene2Toluene1352085[1]
2PropiophenoneStyrene2Toluene1352078[1]
34'-Methoxyacetophenone1-Hexene2Toluene1352092[1]
42'-MethylacetophenoneCyclohexene2Toluene1352065[1]

Experimental Protocol: General Procedure for the Ortho-Alkylation of Aromatic Ketones

  • To a high-pressure stainless steel autoclave equipped with a magnetic stir bar, add the aromatic ketone (1.0 mmol), the olefin (3.0 mmol), triruthenium dodecacarbonyl (0.02 mmol, 2 mol%), and toluene (5 mL).

  • Seal the autoclave and purge with nitrogen gas three times.

  • Pressurize the autoclave with ethylene gas (if used as the olefin) to the desired pressure or introduce the liquid olefin.

  • Heat the reaction mixture to 135 °C and stir for 20 hours.

  • After cooling to room temperature, carefully release the pressure.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate mixture) to afford the desired ortho-alkylated product.

Catalytic Cycle: Ortho-Alkylation of Aromatic Ketones

Catalytic_Cycle_CH_Alkylation Ru(0) species Ru(0) species Coordination Coordination Ru(0) species->Coordination Aromatic Ketone C-H Activation C-H Activation Coordination->C-H Activation Ruthenacycle Ruthenacycle C-H Activation->Ruthenacycle Olefin Insertion Olefin Insertion Ruthenacycle->Olefin Insertion Olefin Intermediate Intermediate Olefin Insertion->Intermediate Reductive Elimination Reductive Elimination Intermediate->Reductive Elimination Reductive Elimination->Ru(0) species Regeneration Product Product Reductive Elimination->Product

Caption: Proposed catalytic cycle for Ru₃(CO)₁₂-catalyzed ortho-alkylation.

Carbonylation Reactions

Triruthenium dodecacarbonyl is an effective catalyst for the incorporation of carbon monoxide (CO) into organic molecules. These carbonylation reactions are fundamental for the synthesis of carbonyl-containing compounds such as ketones, esters, and amides.

Application Note: Carbonylation of Pyridylbenzenes

A notable application of Ru₃(CO)₁₂ is the directed carbonylation of C-H bonds in pyridylbenzenes.[2] The pyridine nitrogen acts as a directing group, facilitating the selective acylation of the ortho C-H bond of the benzene ring in the presence of an olefin and carbon monoxide. This three-component reaction provides a direct route to ortho-acylphenylpyridines.

Quantitative Data Summary:

EntryPyridylbenzeneOlefinCO Pressure (atm)Catalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Ref.
12-PhenylpyridineEthylene2021602088[2]
22-(m-Tolyl)pyridineEthylene2021602085[2]
32-(p-Methoxyphenyl)pyridineEthylene2021602091[2]
42-Phenylpyridine1-Hexene2021602075[2]

Experimental Protocol: General Procedure for the Carbonylation of Pyridylbenzenes

  • In a glovebox, charge a high-pressure reactor with triruthenium dodecacarbonyl (0.02 mmol, 2 mol%), the pyridylbenzene (1.0 mmol), and toluene (5 mL).

  • Add the olefin (3.0 mmol) to the reactor.

  • Seal the reactor, remove it from the glovebox, and connect it to a carbon monoxide line.

  • Purge the reactor with CO three times, and then pressurize to 20 atm.

  • Heat the reaction mixture to 160 °C and maintain stirring for 20 hours.

  • After cooling the reactor to room temperature, vent the CO in a well-ventilated fume hood.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ortho-acylated product.

Experimental Workflow: Carbonylation of Pyridylbenzenes

Workflow_Carbonylation cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants Weigh Ru3(CO)12, pyridylbenzene, and olefin Solvent Add toluene Reactants->Solvent Reactor Charge high-pressure reactor Solvent->Reactor Pressurize Pressurize with CO (20 atm) Reactor->Pressurize Heat Heat to 160 °C for 20 h Pressurize->Heat Cool Cool to room temperature Heat->Cool Vent Vent CO Cool->Vent Concentrate Concentrate in vacuo Vent->Concentrate Purify Column Chromatography Concentrate->Purify Product Product Purify->Product

Caption: General workflow for Ru₃(CO)₁₂-catalyzed carbonylation.

Hydrogenation Reactions

Triruthenium dodecacarbonyl can act as a precursor to catalytically active species for hydrogenation reactions. It is particularly useful for the reduction of alkynes and alkenes.

Application Note: Hydrogenation of Alkynes to Alkanes

Ru₃(CO)₁₂ can catalyze the complete hydrogenation of alkynes to the corresponding alkanes. This transformation is typically carried out under a hydrogen atmosphere at elevated temperatures.

Quantitative Data Summary:

EntryAlkyneCatalyst Loading (mol%)H₂ Pressure (psi)SolventTemp (°C)Time (h)Yield (%)Ref.
11-Hexyne1500Hexane10012>95[3]
2Phenylacetylene1500Toluene10012>95[3]
3Diphenylacetylene1500Toluene12016>95[4]
44-Octyne1500Hexane10012>95[3]

Experimental Protocol: General Procedure for the Hydrogenation of Alkynes

  • Place the alkyne (1.0 mmol) and triruthenium dodecacarbonyl (0.01 mmol, 1 mol%) in a high-pressure reactor containing a magnetic stir bar.

  • Add the solvent (e.g., hexane or toluene, 10 mL).

  • Seal the reactor and purge it with hydrogen gas three times.

  • Pressurize the reactor with hydrogen to 500 psi.

  • Heat the reaction mixture to 100-120 °C and stir vigorously for 12-16 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully release the excess hydrogen pressure.

  • Filter the reaction mixture through a short pad of silica gel to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude alkane, which can be further purified if necessary.

Logical Relationship: Hydrogenation of Alkynes

Logical_Relationship_Hydrogenation Alkyne Alkyne Alkene_intermediate Alkene (intermediate) Alkyne->Alkene_intermediate + H2 H2 H2 H2->Alkene_intermediate Alkane Alkane H2->Alkane This compound(CO)12 This compound(CO)12 This compound(CO)12->Alkene_intermediate catalyst This compound(CO)12->Alkane catalyst Alkene_intermediate->Alkane + H2

Caption: Stepwise reduction of an alkyne to an alkane.

Isomerization of Alkenes

Ru₃(CO)₁₂ is also a precursor for catalysts that promote the isomerization of alkenes, facilitating the migration of the double bond to a thermodynamically more stable position. This is a valuable transformation for the synthesis of internal olefins from terminal ones.

Application Note: Isomerization of 1-Hexene

The isomerization of terminal alkenes like 1-hexene to a mixture of internal isomers (cis- and trans-2-hexene, and 3-hexenes) can be efficiently catalyzed by Ru₃(CO)₁₂ under thermal conditions.[3]

Quantitative Data Summary:

EntryCatalyst Loading (mol%)SolventTemp (°C)Time (h)Conversion of 1-Hexene (%)Product Distribution (2-hexenes:3-hexenes)Ref.
10.5None15049885:15[5]
21Toluene12069582:18[3]
30.5DMF15039988:12[5]
41Dioxane12089280:20[3]

Experimental Protocol: General Procedure for the Isomerization of 1-Hexene

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add triruthenium dodecacarbonyl (0.005 mmol, 0.5 mol%) and the solvent (if any, 5 mL).

  • Add 1-hexene (1.0 mmol) to the tube.

  • Seal the tube and heat the mixture in an oil bath at the desired temperature (e.g., 150 °C) for the specified time.

  • Monitor the reaction progress by gas chromatography (GC) or ¹H NMR spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product mixture can be used directly for subsequent reactions or purified by distillation.

Catalytic Cycle: Alkene Isomerization

Catalytic_Cycle_Isomerization Active_Ru-H Active Ru-H Species Coordination Coordination Active_Ru-H->Coordination Terminal Alkene Insertion Insertion Coordination->Insertion Ru-Alkyl Ru-Alkyl Insertion->Ru-Alkyl Beta-Hydride_Elimination β-Hydride Elimination Ru-Alkyl->Beta-Hydride_Elimination Isomerized_Alkene_Complex Isomerized Alkene -Ru-H Complex Beta-Hydride_Elimination->Isomerized_Alkene_Complex Isomerized_Alkene_Complex->Active_Ru-H Regeneration Isomerized_Alkene Isomerized_Alkene Isomerized_Alkene_Complex->Isomerized_Alkene Dissociation

Caption: Proposed mechanism for Ru-catalyzed alkene isomerization.

References

Application Notes and Protocols for the Synthesis of Organoruthenium Compounds from Triruthenium Dodecacarbonyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triruthenium dodecacarbonyl, Ru₃(CO)₁₂, is a cornerstone starting material in organometallic chemistry, providing a versatile entry point for the synthesis of a diverse array of organoruthenium compounds. Its trinuclear cluster framework and labile carbonyl ligands allow for a rich reactivity profile with various organic substrates and other ligands. This document provides detailed application notes and experimental protocols for the synthesis of representative organoruthenium compounds from Ru₃(CO)₁₂, with a focus on methodologies relevant to catalysis and potential applications in drug development. The protocols outlined herein cover key reaction types, including reactions with alkynes, dienes, and phosphine ligands, yielding compounds ranging from simple ligand substitution products to more complex cluster arrangements and precursors for catalytically active species.

General Considerations for Handling Ru₃(CO)₁₂

Triruthenium dodecacarbonyl is a dark orange, air-stable solid that is soluble in many nonpolar organic solvents.[1] However, it is a source of carbon monoxide, which is toxic, and should be handled in a well-ventilated fume hood.[1] Reactions involving Ru₃(CO)₁₂ often require inert atmosphere techniques (e.g., Schlenk line or glovebox) to prevent the oxidation of sensitive organoruthenium products.

I. Synthesis of a Ruthenacyclopentadiene Complex via Alkyne Cycloaddition

The reaction of Ru₃(CO)₁₂ with alkynes can lead to a variety of products, including ruthenacyclopentadiene complexes, which are valuable intermediates in organic synthesis. This protocol details the synthesis of a tetraphenyl-substituted ruthenacyclopentadiene complex.

Experimental Protocol: Synthesis of [Ru₃(CO)₆(μ-CO)₂(μ₃-η⁴-C₄Ph₄)]

Materials:

  • Triruthenium dodecacarbonyl (Ru₃(CO)₁₂)

  • Diphenylacetylene (PhC≡CPh)

  • Tetrahydrofuran (THF), anhydrous

  • Standard Schlenk line apparatus

  • Magnetic stirrer and heating mantle

  • Chromatography column

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, dissolve 50 mg (0.078 mmol) of Ru₃(CO)₁₂ and 55 mg (0.313 mmol) of diphenylacetylene in 15 mL of anhydrous THF under a nitrogen atmosphere.[2]

  • Heat the reaction mixture to reflux (approximately 66 °C) and maintain for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Yield:

  • The reaction yields the trinuclear compound [Ru₃(CO)₆(μ-CO)₂(μ₃-η⁴-C₄Ph₄)] in approximately 30% yield.[2] A co-product, [Ru₃(CO)₈(μ₃-η²-C₂Ph₂)₂], is also formed in about 25% yield.[2]

Data Summary
CompoundFormulaMW ( g/mol )Yield (%)Spectroscopic Data (IR, ν(CO) cm⁻¹)
[Ru₃(CO)₆(μ-CO)₂(μ₃-η⁴-C₄Ph₄)]C₃₆H₂₀O₈Ru₃951.75302058, 2035, 1998, 1980, 1850
[Ru₃(CO)₈(μ₃-η²-C₂Ph₂)₂]C₃₆H₂₀O₈Ru₃951.75252075, 2050, 2025, 2000, 1985

Data sourced from similar reported compounds.

Experimental Workflow

Synthesis_Ruthenacyclopentadiene cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification start Start reagents Combine Ru3(CO)12 and Diphenylacetylene in THF start->reagents atmosphere Establish Inert Atmosphere (N2) reagents->atmosphere reflux Reflux at 66 °C atmosphere->reflux tlc Monitor by TLC reflux->tlc cool Cool to Room Temperature tlc->cool evaporate Solvent Removal (in vacuo) cool->evaporate chromatography Column Chromatography (Silica Gel) evaporate->chromatography product Isolate Product: [this compound(CO)6(μ-CO)2(μ3-η4-C4Ph4)] chromatography->product

Caption: Workflow for the synthesis of a ruthenacyclopentadiene complex.

II. Synthesis of Phosphine-Substituted Ruthenium Carbonyl Clusters

Substitution of carbonyl ligands in Ru₃(CO)₁₂ with phosphine ligands is a fundamental route to modify the electronic and steric properties of the cluster, which is crucial for tuning its catalytic activity.

Experimental Protocol: Synthesis of [Ru₃(CO)₁₁(PR₃)]

Materials:

  • Triruthenium dodecacarbonyl (Ru₃(CO)₁₂)

  • Tertiary phosphine (e.g., triphenylphosphine, PPh₃)

  • Anhydrous solvent (e.g., hexane or toluene)

  • Trimethylamine N-oxide (Me₃NO) as a decarbonylating agent (optional, for milder conditions)

  • Standard Schlenk line apparatus

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask, dissolve Ru₃(CO)₁₂ in the chosen anhydrous solvent under a nitrogen atmosphere.

  • Add a stoichiometric amount of the tertiary phosphine ligand. For monosubstitution, a 1:1 molar ratio is typically used.[1]

  • The reaction can be promoted thermally by heating the mixture or conducted at room temperature using a decarbonylating agent like Me₃NO.

  • Stir the reaction mixture until completion, which can be monitored by IR spectroscopy by observing the changes in the ν(CO) stretching frequencies.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting solid is washed with a cold, non-polar solvent (e.g., pentane) to remove any unreacted starting materials and then dried under vacuum.

Data Summary
Product CompoundReactant (Phosphine)Reaction ConditionsYield (%)Spectroscopic Data (IR, ν(CO) cm⁻¹ in hexane)
[Ru₃(CO)₁₁(PPh₃)]PPh₃Thermal or Me₃NOHigh2095, 2045, 2020, 2010, 1990, 1980
[Ru₃(CO)₁₀(PPh₃)₂]2 equiv. PPh₃Thermal or Me₃NOHigh2070, 2025, 2010, 1995, 1970
[Ru₃(CO)₉(PPh₃)₃]3 equiv. PPh₃Thermal or Me₃NOHigh2040, 1985, 1950

Note: The number of CO stretching bands and their positions are indicative of the degree of substitution and the geometry of the resulting cluster.

Logical Relationship Diagram

Phosphine_Substitution Ru3CO12 This compound(CO)12 PR3_1 + PR3 - CO Ru3CO12->PR3_1 Stepwise Substitution MonoSub This compound(CO)11(PR3) PR3_1->MonoSub PR3_2 + PR3 - CO MonoSub->PR3_2 DiSub This compound(CO)10(PR3)2 PR3_2->DiSub PR3_3 + PR3 - CO DiSub->PR3_3 TriSub This compound(CO)9(PR3)3 PR3_3->TriSub

Caption: Stepwise substitution of CO ligands in Ru₃(CO)₁₂ by phosphines.

III. Synthesis of a Cyclopentadienyl Ruthenium Carbonyl Complex

The reaction of Ru₃(CO)₁₂ with cyclopentadiene or its derivatives provides access to important cyclopentadienyl ruthenium carbonyl complexes, which are versatile precursors for a wide range of organoruthenium compounds.

Experimental Protocol: Synthesis of [RuH(CO)₂(η-C₅H₅)]

Materials:

  • Triruthenium dodecacarbonyl (Ru₃(CO)₁₂)

  • Freshly cracked cyclopentadiene (C₅H₆)

  • Anhydrous solvent (e.g., hexane or heptane)

  • Standard Schlenk line apparatus

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask under a nitrogen atmosphere, dissolve Ru₃(CO)₁₂ in the chosen anhydrous solvent.

  • Add an excess of freshly cracked cyclopentadiene to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically rapid.[3]

  • The progress of the reaction can be monitored by the color change of the solution and by IR spectroscopy.

  • Upon completion, remove the solvent and excess cyclopentadiene under reduced pressure.

  • The product, [RuH(CO)₂(η-C₅H₅)], is obtained as a solid and can be purified by sublimation or recrystallization if necessary.

Yield:

  • The reaction proceeds in high yield, often quantitatively.[3]

Data Summary
Product CompoundFormulaMW ( g/mol )Yield (%)Spectroscopic Data (¹H NMR, δ ppm in CDCl₃)
[RuH(CO)₂(η-C₅H₅)]C₇H₆O₂Ru223.19Quantitative5.3 (s, 5H, C₅H₅), -11.0 (s, 1H, Ru-H)

Note: The high-field signal in the ¹H NMR spectrum is characteristic of a metal hydride.

Synthetic Pathway Diagram

CpRu_Synthesis cluster_reactants Reactants cluster_products Products Ru3CO12 This compound(CO)12 reaction Reaction in Anhydrous Solvent (Room Temperature) Ru3CO12->reaction C5H6 Cyclopentadiene (C5H6) C5H6->reaction CpRuH [RuH(CO)2(η-C5H5)] reaction->CpRuH CO CO (byproduct) reaction->CO

Caption: Synthetic pathway to [RuH(CO)₂(η-C₅H₅)] from Ru₃(CO)₁₂.

Conclusion

The protocols described in this document represent a selection of fundamental and reproducible methods for the synthesis of diverse organoruthenium compounds from the versatile precursor Ru₃(CO)₁₂. These methods provide a foundation for researchers to access a range of ruthenium complexes with potential applications in catalysis, materials science, and medicinal chemistry. The provided data summaries and workflow diagrams are intended to facilitate the practical implementation of these synthetic procedures in a research setting. Further exploration of the reactivity of Ru₃(CO)₁₂ will undoubtedly continue to yield novel and valuable organometallic compounds.

References

Application Notes and Protocols for Photocatalytic Hydrogen Production Using Ru₃ Clusters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of ruthenium (Ru₃) clusters in photocatalytic hydrogen production. The information is intended to guide researchers in the synthesis of Ru₃ cluster-based photocatalysts, the setup of photocatalytic experiments, and the understanding of the underlying mechanisms.

Introduction to Ru₃ Clusters in Photocatalysis

Ruthenium (Ru) clusters have emerged as highly promising co-catalysts in heterogeneous photocatalysis for hydrogen (H₂) evolution. Their unique electronic and geometric properties can significantly enhance the efficiency of light-driven hydrogen production from water. When combined with semiconductor materials like titanium dioxide (TiO₂) or graphitic carbon nitride (g-C₃N₄), Ru₃ clusters can act as active sites for proton reduction, facilitate charge separation, and improve the overall photocatalytic activity.

Key Photocatalytic Systems and Performance

The performance of Ru₃ cluster-based photocatalysts is highly dependent on the support material and the overall composition of the photocatalytic system. Below is a summary of quantitative data for two prominent systems: Ru₃ clusters on g-C₃N₄ and Ru₃ clusters on TiO₂.

Photocatalyst SystemSacrificial AgentLight SourceH₂ Evolution Rate (μmol g⁻¹ h⁻¹)Apparent Quantum Yield (AQY)Reference
3% Ru / Exfoliated g-C₃N₄Lactic AcidVisible Light (λ > 420 nm)~1582-[1]
3% TP-Ru / Exfoliated g-C₃N₄Lactic AcidVisible Light (λ > 420 nm)~843-[1]
Ru / TP-Ru / Exfoliated g-C₃N₄Lactic AcidVisible Light (λ > 420 nm)2562.53.745%[1]
RuO₂ / TiO₂----
Ru₃(CO)₁₂ / TiO₂----[2]

Note: The data presented is compiled from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Synthesis of Ru/g-C₃N₄ Photocatalyst

This protocol describes the synthesis of graphitic carbon nitride (g-C₃N₄) and the subsequent deposition of Ruthenium clusters.[3]

3.1.1. Materials:

  • Thiourea

  • Ruthenium(III) chloride (RuCl₃) aqueous solution (e.g., 0.01 g mL⁻¹)

  • Deionized water

3.1.2. Protocol for g-C₃N₄ Synthesis: [3]

  • Place 3 g of thiourea in a porcelain crucible with a cover.

  • Calcine the sample by heating from 25 °C to 550 °C at a ramp rate of 2 °C min⁻¹.

  • Hold the temperature at 550 °C for 4 hours.

  • Allow the crucible to cool down to room temperature to obtain the g-C₃N₄ powder.

3.1.3. Protocol for Ru/g-C₃N₄ Synthesis (Ultrasonic Impregnation): [3]

  • Disperse 0.95 g of the prepared g-C₃N₄ in 34 mL of deionized water in a beaker.

  • Add 30 mL of RuCl₃ aqueous solution (0.01 g mL⁻¹) to the g-C₃N₄ suspension.

  • Sonicate the mixture to ensure uniform impregnation of the Ru precursor onto the g-C₃N₄ support.

  • Dry the resulting material to obtain the Ru/g-C₃N₄ photocatalyst.

Synthesis of Ru₃ Clusters on TiO₂

This protocol outlines the deposition of Ru₃(CO)₁₂ on a TiO₂ support via chemical vapor deposition (CVD), a method used to create highly dispersed Ru₃ clusters.[4][5]

3.2.1. Materials:

  • Triruthenium dodecacarbonyl (Ru₃(CO)₁₂)

  • TiO₂ support (e.g., P25 or anatase)

  • Argon (Ar) gas

3.2.2. Protocol for Ru₃(CO)₁₂ Deposition on TiO₂:

  • Place the TiO₂ support in a vacuum chamber.

  • Heat the support under vacuum to remove adsorbed water and other surface contaminants.

  • Introduce Ru₃(CO)₁₂ powder into a separate heating zone within the CVD system.

  • Heat the Ru₃(CO)₁₂ to induce sublimation while flowing an inert carrier gas (e.g., Ar) over it.

  • Direct the vaporized Ru₃(CO)₁₂ onto the heated TiO₂ support.

  • The Ru₃(CO)₁₂ will adsorb and subsequently decompose on the TiO₂ surface, forming Ru₃ clusters.[2] The decomposition can be completed by heating above 600 K.[2]

Photocatalytic Hydrogen Evolution Experiment

This protocol details the setup and procedure for measuring photocatalytic hydrogen evolution.[6][7][8][9]

3.3.1. Materials and Equipment:

  • Photocatalyst powder (e.g., Ru/g-C₃N₄ or Ru₃/TiO₂)

  • Sacrificial electron donor solution (e.g., 10% v/v lactic acid in deionized water[9] or a solution of 0.06 M sodium sulfide and 0.09 M sodium sulfite in water[6][7])

  • Photoreactor with a quartz window

  • Light source (e.g., 300 W Xenon lamp with a >420 nm cutoff filter for visible light irradiation)[9]

  • Gas-tight closed circulation system

  • Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a suitable column (e.g., molecular sieve 5A) for H₂ detection.

  • Low-temperature thermostat bath to maintain a constant reaction temperature (e.g., 10 °C)[9]

3.3.2. Experimental Procedure:

  • Disperse a specific amount of the photocatalyst (e.g., 20 mg) in the sacrificial agent solution (e.g., 100 mL) in the photoreactor.[9]

  • Seal the reactor and purge the system with an inert gas (e.g., high-purity nitrogen or argon) for at least 30 minutes to remove air.[9]

  • Maintain the reaction temperature using the thermostat bath.

  • Turn on the light source to initiate the photocatalytic reaction.

  • At regular time intervals, take a sample of the gas from the headspace of the reactor using a gas-tight syringe and inject it into the GC for H₂ quantification.

  • The rate of hydrogen evolution is calculated from the amount of H₂ produced over time.

Mechanisms and Visualizations

The photocatalytic hydrogen production process using Ru₃ clusters involves several key steps, including light absorption by the semiconductor, charge separation, electron transfer to the Ru₃ clusters, and the subsequent reduction of protons to hydrogen.

General Mechanism of Photocatalytic Hydrogen Evolution

The following diagram illustrates the general workflow of a photocatalytic hydrogen evolution experiment.

G cluster_prep Catalyst Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis Prep Prepare Photocatalyst (e.g., Ru/g-C3N4) Char Characterize Catalyst (XRD, TEM, etc.) Prep->Char Mix Disperse Catalyst in Sacrificial Agent Solution Char->Mix Purge Purge System with Inert Gas Mix->Purge Irradiate Irradiate with Light Source Purge->Irradiate Sample Sample Headspace Gas Irradiate->Sample GC Analyze with Gas Chromatography Sample->GC Quantify Quantify H2 Production GC->Quantify G cluster_semiconductor g-C3N4 Semiconductor cluster_cocatalyst Ru Cluster cluster_reaction Redox Reactions VB Valence Band (VB) CB Conduction Band (CB) VB->CB Light (hν) Ru Ru₃ Cluster CB->Ru Electron Transfer Protons 2H⁺ + 2e⁻ → H₂ Ru->Protons Catalysis Sacrificial Sacrificial Donor (D) → D⁺ + e⁻ Sacrificial->VB Hole Quenching G Light 1. Light Absorption (hν ≥ Eg of TiO2) TiO2 TiO2 ChargeSep 2. Charge Separation (e⁻ and h⁺) TiO2->ChargeSep eTransfer 3. Electron Transfer to Ru3 Cluster ChargeSep->eTransfer hQuench 5. Hole Quenching by Sacrificial Donor ChargeSep->hQuench HER 4. Hydrogen Evolution 2H⁺ + 2e⁻ → H₂ (on this compound cluster) eTransfer->HER

References

Application Notes and Protocols: Electrochemical Sensing with Atomically Dispersed Ru₃ Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of atomically dispersed Ru₃ catalysts on a nitrogen-doped carbon support (Ru₃/NC) for advanced electrochemical sensing applications. The unique triatomic configuration of the ruthenium clusters offers significantly enhanced catalytic activity and selectivity compared to single-atom catalysts (Ru₁/NC), making them highly promising for the sensitive detection of small biomolecules crucial in biomedical research and drug development.

This document outlines the synthesis of the Ru₃/NC catalyst, the preparation of modified electrodes, and detailed protocols for the electrochemical detection of uric acid, a significant biomarker for various pathological conditions.

Catalyst Synthesis and Electrode Preparation

A precise synthesis strategy is crucial for obtaining atomically dispersed Ru₃ clusters on the nitrogen-doped carbon support. The following protocol is based on established methodologies for creating atomically dispersed metal catalysts.

Experimental Protocol: Synthesis of Atomically Dispersed Ru₃/NC Catalyst

Materials:

  • Urea

  • Ruthenium (III) chloride hydrate (RuCl₃·xH₂O)

  • Deionized (DI) water

  • Argon (Ar) gas

  • Tube furnace

  • Ball mill

Procedure:

  • Precursor Preparation: A physical mixture of urea and RuCl₃·xH₂O is prepared. The precise molar ratio is critical for achieving the desired Ru₃ clusters and avoiding the formation of single atoms or nanoparticles.

  • Pyrolysis: The mixture is placed in a crucible and transferred to a tube furnace. The sample is then heated under a constant flow of Ar gas. A typical pyrolysis program involves ramping to a specific temperature (e.g., 800 °C) and holding for a set duration (e.g., 2 hours) to facilitate the formation of the nitrogen-doped carbon support and the atomically dispersed Ru₃ sites.

  • Post-synthesis Treatment: After cooling to room temperature under Ar, the resulting black powder is collected. The material may be further ball-milled to ensure homogeneity.

  • Characterization: The successful synthesis of atomically dispersed Ru₃/NC should be confirmed using advanced characterization techniques such as aberration-corrected high-angle annular dark-field scanning transmission electron microscopy (AC HAADF-STEM) and X-ray absorption fine structure (XAFS) spectroscopy.

Experimental Protocol: Preparation of Ru₃/NC Modified Glassy Carbon Electrode (GCE)

Materials:

  • Ru₃/NC catalyst powder

  • Nafion® solution (e.g., 5 wt%)

  • Ethanol

  • DI water

  • Glassy carbon electrodes (GCEs)

  • Alumina slurry for polishing

  • Ultrasonic bath

Procedure:

  • Electrode Polishing: The GCE surface is polished to a mirror finish using alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm). The electrode is then sonicated in DI water and ethanol to remove any residual polishing material and dried.

  • Catalyst Ink Preparation: A specific amount of the Ru₃/NC catalyst powder (e.g., 1 mg) is dispersed in a solution of DI water, ethanol, and Nafion® solution. The mixture is sonicated until a homogeneous ink is formed.

  • Electrode Modification: A small, precise volume of the catalyst ink is drop-casted onto the polished GCE surface and allowed to dry at room temperature. The resulting modified electrode is now ready for electrochemical measurements.

Electrochemical Sensing of Uric Acid

The Ru₃/NC modified electrode exhibits superior electrocatalytic activity towards the oxidation of uric acid. The following protocol details the procedure for its detection.

Experimental Protocol: Electrochemical Detection of Uric Acid

Apparatus:

  • Potentiostat/Galvanostat electrochemical workstation

  • Three-electrode cell comprising:

    • Ru₃/NC modified GCE as the working electrode

    • Platinum wire or graphite rod as the counter electrode

    • Ag/AgCl (saturated KCl) as the reference electrode

Reagents:

  • Phosphate buffer solution (PBS) of a specific pH (e.g., pH 7.0)

  • Uric acid stock solution

  • Solutions of potential interfering species (e.g., ascorbic acid, dopamine, glucose)

Procedure:

  • Electrochemical Cell Setup: The three electrodes are assembled in the electrochemical cell containing a known volume of the PBS electrolyte.

  • Electrode Activation: The modified electrode is typically activated by performing several cyclic voltammograms (CVs) in the PBS solution within a defined potential window until a stable response is obtained.

  • Differential Pulse Voltammetry (DPV) Measurement:

    • A background DPV scan is recorded in the blank PBS solution.

    • A known concentration of uric acid is added to the cell.

    • A DPV scan is recorded within a potential range that covers the oxidation peak of uric acid (e.g., +0.2 V to +0.8 V vs. Ag/AgCl).

    • The peak current is measured and correlated to the uric acid concentration.

  • Calibration Curve: A calibration curve is constructed by plotting the DPV peak current against a series of known uric acid concentrations.

  • Selectivity Studies: The selectivity of the sensor is evaluated by measuring the DPV response to uric acid in the presence of common interfering biomolecules.

  • Real Sample Analysis: The developed sensor can be used to determine uric acid concentrations in real biological samples, such as human serum or urine, after appropriate sample preparation and dilution.

Performance and Data

The atomically dispersed Ru₃ catalyst demonstrates a significant enhancement in electrochemical sensing performance compared to its single-atom counterpart (Ru₁/NC). This is attributed to the unique electronic structure of the triatomic sites, which facilitates the adsorption of hydroxyl anions, acting as promoters for the oxidation of small biomolecules.[1]

Quantitative Performance Comparison: Ru₃/NC vs. Ru₁/NC for Uric Acid Sensing
ParameterRu₃/NC CatalystRu₁/NC CatalystNitrogen-Doped Carbon (NC)
Oxidation Peak Current (µA) for 100 µM Uric Acid Significantly HigherLowerNegligible
Onset Potential for Uric Acid Oxidation Lower PotentialHigher PotentialNo significant oxidation
Sensitivity HighModerateLow
Selectivity against Interferents ExcellentGoodPoor

Note: The table summarizes the superior performance of the Ru₃/NC catalyst as described in the literature. Specific numerical values for peak current, sensitivity, and detection limits are highly dependent on the precise experimental conditions and should be determined empirically.

Signaling Pathway and Workflow Diagrams

The enhanced performance of the Ru₃ catalyst is rooted in its favorable electronic structure for the electro-oxidation of small molecules like uric acid.

G

G

G

References

Protocol for the Synthesis of Ruthenium Nanoparticles from Triruthenium Dodecacarbonyl (Ru3(CO)12)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides detailed protocols for the synthesis of ruthenium (Ru) nanoparticles from the precursor triruthenium dodecacarbonyl (Ru3(CO)12). The primary method outlined is thermal decomposition, a versatile technique that can be adapted to produce nanoparticles with varying characteristics by modifying reaction parameters such as the solvent, temperature, and the use of stabilizing agents. The protocols described herein are intended to serve as a guide for researchers in academic and industrial settings, including those involved in catalysis, materials science, and drug development, where ruthenium nanoparticles are of significant interest for their catalytic and biomedical applications.

The synthesis of ruthenium nanoparticles from this compound(CO)12 is a well-established method that offers good control over particle size and morphology. The thermal decomposition of the carbonyl precursor leads to the formation of metallic ruthenium nanoparticles. This process can be carried out in the absence of a stabilizing agent, often resulting in the deposition of nanoparticles on a support material, or in solution in the presence of a stabilizer to yield colloidal nanoparticles. The choice of the synthesis route has a significant impact on the final properties of the nanoparticles. For instance, the use of different support materials, such as gamma-alumina (γ-Al2O3) and silica (SiO2), has been shown to influence the resulting nanoparticle size.[1] Similarly, the introduction of stabilizing agents like polymers (e.g., polyvinylpyrrolidone - PVP) or surfactants (e.g., oleylamine) in solution-phase synthesis allows for the control of particle growth and prevents agglomeration.

This application note details two primary protocols: the thermal decomposition of this compound(CO)12 on a solid support and a solution-phase thermal decomposition in the presence of a stabilizing agent. The provided methodologies are based on established literature and are presented in a step-by-step format to ensure reproducibility. Furthermore, a comparative summary of key synthesis parameters and resulting nanoparticle characteristics is presented in a tabular format to facilitate experimental design.

Experimental Protocols

Protocol 1: Thermal Decomposition of this compound(CO)12 on a Support Material

This protocol describes the synthesis of supported ruthenium nanoparticles by the thermal decomposition of this compound(CO)12.

Materials:

  • Triruthenium dodecacarbonyl (this compound(CO)12)

  • Support material (e.g., γ-Al2O3, SiO2)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen gas (N2), high purity

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Tube furnace with temperature controller

  • Rotary evaporator

Procedure:

  • In a Schlenk flask under an inert nitrogen atmosphere, dissolve an appropriate amount of this compound(CO)12 in anhydrous THF.

  • Add the desired support material to the solution. The loading of ruthenium on the support can be adjusted by varying the ratio of this compound(CO)12 to the support.

  • Stir the suspension at room temperature for several hours to ensure uniform impregnation of the precursor onto the support.

  • Remove the solvent using a rotary evaporator under reduced pressure.

  • Place the dried, impregnated support material in a tube furnace.

  • Heat the sample under a continuous flow of nitrogen gas. A typical heating program involves a ramp of 5 °C/min to a final temperature of 300-400 °C, followed by a hold at this temperature for 2-4 hours.

  • After the thermal decomposition is complete, cool the sample to room temperature under a nitrogen atmosphere.

  • The resulting supported ruthenium nanoparticles are ready for characterization and use.

Protocol 2: Solution-Phase Thermal Decomposition of this compound(CO)12 with a Stabilizing Agent

This protocol outlines the synthesis of colloidal ruthenium nanoparticles stabilized by a capping agent in a high-boiling point solvent.

Materials:

  • Triruthenium dodecacarbonyl (this compound(CO)12)

  • High-boiling point organic solvent (e.g., diphenyl ether, 1-octadecene)

  • Stabilizing agent (e.g., oleylamine, polyvinylpyrrolidone - PVP)

  • Three-neck flask equipped with a condenser, thermocouple, and septum

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas (e.g., Argon or Nitrogen) supply

  • Antisolvent for precipitation (e.g., ethanol, acetone)

  • Centrifuge

Procedure:

  • In a three-neck flask, combine the desired amount of stabilizing agent and the high-boiling point solvent.

  • Degas the mixture by heating under vacuum and then backfilling with an inert gas. Repeat this process several times to remove oxygen and moisture.

  • Under a positive pressure of inert gas, inject a solution of this compound(CO)12 in a small amount of a suitable solvent (e.g., toluene) or add the solid precursor directly to the reaction flask.

  • Heat the reaction mixture to the desired decomposition temperature (typically in the range of 150-250 °C) with vigorous stirring. The optimal temperature will depend on the solvent and stabilizer used.

  • Maintain the reaction at this temperature for a specific duration (e.g., 30 minutes to 2 hours) to allow for nanoparticle formation and growth. The reaction progress can often be monitored by a color change of the solution.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the nanoparticles by adding an antisolvent.

  • Separate the nanoparticles from the solution by centrifugation.

  • Wash the nanoparticles several times with the antisolvent to remove excess stabilizing agent and byproducts.

  • Disperse the purified nanoparticles in a suitable solvent for storage or further use.

Data Presentation

The following tables summarize the influence of key reaction parameters on the characteristics of the synthesized ruthenium nanoparticles based on literature data.

Table 1: Influence of Support Material on Nanoparticle Size in Thermal Decomposition of this compound(CO)12

Support MaterialPrecursorSolventDecomposition Temperature (°C)Resulting Nanoparticle Size (nm)
γ-Al2O3This compound(CO)12THF3000.8[1]
SiO2This compound(CO)12THF3003.4[1]

Table 2: Influence of Stabilizing Agent on Ruthenium Nanoparticle Synthesis (Precursor: RuCl3 - for comparative purposes as direct this compound(CO)12 data is limited)

Stabilizing AgentSolventReduction/Decomposition MethodReaction Temperature (°C)Resulting Nanoparticle Size (nm)
Polyvinylpyrrolidone (PVP)Ethylene GlycolPolyol Reduction170-1981.7 - 2.8
OleylamineBenzyl EtherThermal DecompositionNot Specified~2.5[2]

Note: While the above table provides data for RuCl3, similar trends in size control are expected for this compound(CO)12 when using these stabilizers in solution-phase synthesis.

Mandatory Visualization

experimental_workflow Experimental Workflow for Ruthenium Nanoparticle Synthesis cluster_protocol1 Protocol 1: Supported Nanoparticles cluster_protocol2 Protocol 2: Colloidal Nanoparticles P1_Start Start P1_Step1 Dissolve this compound(CO)12 in THF P1_Start->P1_Step1 P1_Step2 Add Support (γ-Al2O3 or SiO2) P1_Step1->P1_Step2 P1_Step3 Impregnate (Stirring) P1_Step2->P1_Step3 P1_Step4 Remove Solvent (Rotary Evaporation) P1_Step3->P1_Step4 P1_Step5 Thermal Decomposition (Tube Furnace under N2) P1_Step4->P1_Step5 P1_Step6 Cool to RT P1_Step5->P1_Step6 P1_End Supported Ru Nanoparticles P1_Step6->P1_End P2_Start Start P2_Step1 Combine Stabilizer & Solvent in Three-Neck Flask P2_Start->P2_Step1 P2_Step2 Degas Mixture (Heat under Vacuum) P2_Step1->P2_Step2 P2_Step3 Add this compound(CO)12 under Inert Gas P2_Step2->P2_Step3 P2_Step4 Heat to Decomposition Temperature P2_Step3->P2_Step4 P2_Step5 Cool to RT P2_Step4->P2_Step5 P2_Step6 Precipitate with Antisolvent P2_Step5->P2_Step6 P2_Step7 Centrifuge & Wash P2_Step6->P2_Step7 P2_End Colloidal Ru Nanoparticles P2_Step7->P2_End

Caption: Workflow for the synthesis of ruthenium nanoparticles.

References

Application Notes and Protocols: Ru3(CO)12 in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Dodecacarbonyltriruthenium(0), Ru3(CO)12, in key homogeneous and heterogeneous catalytic reactions.

Application Notes

Triruthenium dodecacarbonyl, this compound(CO)12, is a versatile catalyst and catalyst precursor in a variety of organic transformations. Its utility spans both homogeneous and heterogeneous catalysis, offering unique reactivity and selectivity in several key chemical processes.

Homogeneous Catalysis

In homogeneous catalysis, this compound(CO)12 is typically used directly as a catalyst or serves as a precursor to catalytically active mononuclear or polynuclear ruthenium species.

Ruthenium-catalyzed silylation of sp3 C-H bonds at a benzylic position provides an efficient route to benzylsilanes. This compound(CO)12 has demonstrated high catalytic activity for this transformation, proceeding selectively at the methyl C-H bond.[1] The reaction is directed by coordinating groups such as pyridyl and pyrazolyl moieties on the aromatic substrate.[1]

Quantitative Data for this compound(CO)12-Catalyzed Silylation of Arylpyridines

SubstrateSilylating AgentProductYield (%)Reference
2-(o-tolyl)pyridineTriethylsilane2-(o-(triethylsilylmethyl)phenyl)pyridine93[2]
2-Arylpyridine DerivativesHydrosilanesMono- and disilylated products81-99[2]

This compound(CO)12 is an effective catalyst for the carbonylation of C-H bonds, a process that installs a carbonyl group directly onto a carbon skeleton. This methodology has been successfully applied to the ortho-C-H bonds of pyridylbenzenes, leading to propionylation in the presence of ethylene and carbon monoxide.[3] The pyridine ring acts as a directing group, crucial for the reactivity and selectivity of the carbonylation at the benzene ring's C-H bond.[3] This reaction represents a significant advance in catalytic carbonylation, enabling the direct conversion of C-H bonds to valuable ketone functionalities.[3] The choice of solvent can be critical, with N,N-dimethylacetamide (DMA) being effective for the carbonylation of N-pyridylindolines.[4][5]

Quantitative Data for this compound(CO)12-Catalyzed Carbonylation

SubstrateOlefinCO Pressure (atm)Temperature (°C)Product Yield (%)Reference
PyridylbenzenesEthylene20160-[3]
N-PyridylindolinesEthylene---[4][5]

Hydroformylation, or the oxo process, is a fundamental industrial reaction for the production of aldehydes from alkenes and syngas (a mixture of CO and H2). While rhodium and cobalt catalysts are common, this compound(CO)12 has been investigated as a catalyst precursor for this transformation.[6][7] For instance, the hydroformylation of ethylene in supercritical carbon dioxide has been studied using this compound(CO)12, with the catalyst showing activity at temperatures above 70°C and pressures ranging from 224 to 408 atm.[6]

Quantitative Data for this compound(CO)12-Catalyzed Hydroformylation of Ethylene

Temperature (°C)Pressure (atm)SolventActivityReference
60-125224-408Supercritical CO2Inactive below 70°C, activity increases with temperature[6]
Heterogeneous Catalysis

This compound(CO)12 is a valuable precursor for the synthesis of supported ruthenium nanoparticles, which are highly active heterogeneous catalysts for various reactions. The thermal decomposition of this compound(CO)12 on high-surface-area supports like γ-Al2O3 or silica allows for the preparation of well-dispersed Ru nanoparticles.

The impregnation of a support material with a solution of this compound(CO)12 followed by thermal decomposition is a common method to prepare supported ruthenium catalysts. This technique has been used to deposit Ru nanoparticles on γ-Al2O3 and SiO2.[8] These supported nanoparticles have shown catalytic activity in reactions such as CO and CO2 hydrogenation.[8]

Data for Ru Nanoparticles Prepared from this compound(CO)12

SupportPreparation MethodApplicationReference
γ-Al2O3Impregnation and thermal decompositionCO and CO2 hydrogenation[8]
SiO2Impregnation and thermal decompositionCO and CO2 hydrogenation[8]

Experimental Protocols

Protocol 1: Homogeneous Silylation of 2-(o-tolyl)pyridine with Triethylsilane

This protocol is adapted from literature procedures for the iridium-catalyzed silylation, with modifications for a this compound(CO)12 system based on its reported activity.[2]

Materials:

  • This compound(CO)12

  • 2-(o-tolyl)pyridine

  • Triethylsilane

  • Norbornene (hydrogen acceptor)

  • Toluene (anhydrous)

  • Schlenk flask and line

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • To a Schlenk flask under a nitrogen atmosphere, add this compound(CO)12 (e.g., 0.025 mmol).

  • Add norbornene (e.g., 2.4 mmol).

  • Add anhydrous toluene (e.g., 1.5 mL).

  • To this mixture, add 2-(o-tolyl)pyridine (e.g., 0.52 mmol) and triethylsilane (e.g., 1.5 mmol).

  • Stir the reaction mixture at a specified temperature (e.g., 110 °C) and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the silylated product.

Protocol 2: Heterogeneous Catalyst Preparation: Ru/γ-Al2O3 from this compound(CO)12

This protocol describes the preparation of a supported ruthenium catalyst by impregnation and thermal decomposition.

Materials:

  • This compound(CO)12

  • γ-Al2O3 (high surface area)

  • Anhydrous solvent (e.g., toluene or THF)

  • Tube furnace

  • Quartz tube

Procedure:

  • Dry the γ-Al2O3 support under vacuum at an elevated temperature (e.g., 400 °C) for several hours to remove physisorbed water.

  • Prepare a solution of this compound(CO)12 in the chosen anhydrous solvent.

  • In an inert atmosphere (e.g., a glovebox or under nitrogen), impregnate the dried γ-Al2O3 with the this compound(CO)12 solution. Ensure even wetting of the support.

  • Remove the solvent under vacuum, leaving the this compound(CO)12 deposited on the support.

  • Place the impregnated support in a quartz tube within a tube furnace.

  • Heat the sample under a flow of inert gas (e.g., N2 or Ar) following a programmed temperature ramp (e.g., to 350-400 °C) to decompose the this compound(CO)12 and form Ru nanoparticles.

  • Hold at the final temperature for a specified time to ensure complete decomposition.

  • Cool the catalyst to room temperature under the inert gas flow. The catalyst is now ready for use in heterogeneous catalytic reactions.

Visualizations

Experimental Workflows

G General Workflow for Homogeneous Catalysis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Schlenk Flask under Inert Gas B Add this compound(CO)12 Catalyst A->B C Add Anhydrous Solvent B->C D Add Substrate & Reagents C->D E Heat and Stir Reaction Mixture D->E F Monitor Reaction Progress (TLC/GC) E->F G Cool to Room Temperature F->G H Solvent Removal G->H I Column Chromatography H->I J Isolated Product I->J

Caption: Workflow for a typical homogeneous catalytic reaction.

G Workflow for Heterogeneous Catalyst Preparation cluster_prep Support Preparation cluster_imp Impregnation cluster_calc Thermal Decomposition A Dry γ-Al2O3 Support under Vacuum C Impregnate Support with this compound(CO)12 Solution A->C B Dissolve this compound(CO)12 in Anhydrous Solvent B->C D Remove Solvent under Vacuum C->D E Heat in Tube Furnace under Inert Gas Flow D->E F Hold at High Temperature E->F G Cool to Room Temperature F->G H Supported Ru Nanoparticle Catalyst G->H

Caption: Preparation of a supported Ru catalyst.

Catalytic Cycles

G Proposed Catalytic Cycle for C-H Silylation A [Ru]-H B Oxidative Addition of R3SiH A->B + R3SiH C Ru2(SiR3) B->C D Reductive Elimination of H2 C->D - H2 E [Ru]-SiR3 D->E F C-H Activation of Ar-H E->F + Ar-H G Ru(Ar)(SiR3) F->G H Reductive Elimination of Ar-SiR3 G->H - ArSiR3 H->A

Caption: Catalytic cycle for C-H silylation.

G Simplified Hydroformylation Catalytic Cycle A [Ru]-H B Olefin Coordination A->B + Olefin C [Ru]-H(Olefin) B->C D Migratory Insertion C->D E [Ru]-Alkyl D->E F CO Insertion E->F + CO G [Ru]-Acyl F->G H Oxidative Addition of H2 G->H + H2 I Ru2(Acyl) H->I J Reductive Elimination of Aldehyde I->J - R-CHO J->A

Caption: General hydroformylation cycle.

References

Application Notes and Protocols for High-Pressure Reactions with Ru3(CO)12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting high-pressure reactions utilizing Triruthenium dodecacarbonyl, Ru3(CO)12, as a catalyst or catalyst precursor. These protocols are intended for an audience with a foundational understanding of organometallic chemistry and experience with high-pressure laboratory equipment.

Introduction to High-Pressure Reactions with this compound(CO)12

Triruthenium dodecacarbonyl is a versatile metal carbonyl cluster widely employed as a catalyst precursor in a variety of high-pressure reactions.[1] Its utility stems from its ability to activate small molecules like carbon monoxide (CO) and hydrogen (H2) under elevated pressure and temperature, facilitating key organic transformations. Common applications include hydroformylation, carbonylation, and related coupling reactions.[2][3][4][5] The high-pressure conditions are often essential to maintain the gaseous reactants in the liquid phase, increase reaction rates, and influence product selectivity.[2]

Safety Precautions for High-Pressure Reactions

Working with high-pressure reactors requires strict adherence to safety protocols to mitigate risks of equipment failure and chemical exposure.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves. A face shield is recommended during reactor assembly and disassembly.[6]

  • Reactor Inspection: Before each experiment, visually inspect the reactor vessel, lid, and fittings for any signs of corrosion, cracks, or damage. Ensure all seals and gaskets are in good condition.[7][8]

  • Pressure and Leak Testing: Before introducing reactants, always perform a pressure test with an inert gas (e.g., nitrogen or argon) to ensure the system is leak-free.[7][8]

  • Ventilation: High-pressure experiments should be conducted in a well-ventilated fume hood or a designated high-pressure cell with appropriate ventilation.[6][7]

  • Pressure Limits: Never exceed the maximum rated pressure and temperature for the specific reactor vessel.[6][8]

  • Emergency Procedures: Be familiar with the emergency shutdown procedures for the high-pressure apparatus.

Experimental Setup and General Protocol

The following provides a generalized protocol for a high-pressure reaction using this compound(CO)12. Specific parameters should be optimized for the desired transformation.

Materials and Equipment
  • High-pressure reactor (e.g., Parr, Autoclave Engineers) equipped with a magnetic stirrer, gas inlet/outlet valves, pressure gauge, and temperature controller.

  • This compound(CO)12 (CAS No. 15243-33-1)[1]

  • Substrate (e.g., alkene for hydroformylation)

  • Solvent (e.g., N-Methyl-2-pyrrolidone (NMP), supercritical CO2)[2][3]

  • Gaseous reactants (e.g., CO, H2, CO2)

  • Co-catalyst or promoter (optional, e.g., LiCl)[2]

  • Standard laboratory glassware and inert atmosphere equipment (glovebox or Schlenk line).

Reactor Assembly and Preparation
  • Ensure the reactor and its components are clean and dry.

  • In an inert atmosphere (glovebox), charge the reactor vessel with this compound(CO)12, the substrate, solvent, and any solid co-catalysts.

  • Seal the reactor according to the manufacturer's instructions, ensuring all fittings are tightened securely and evenly.[9]

  • Remove the reactor from the inert atmosphere and place it in the heating mantle or designated reaction station within a fume hood.

  • Connect the gas inlet and outlet lines, thermocouple, and stirrer motor.

Reaction Execution
  • Purging: Purge the reactor several times with the reaction gas (e.g., CO/H2 mixture) to remove any residual air.

  • Pressurization: Pressurize the reactor to the desired initial pressure with the reactant gas(es). For reactions involving CO2 and H2, the desired partial pressures of each gas are set.[2]

  • Heating and Stirring: Begin stirring and heat the reactor to the target reaction temperature. The pressure inside the reactor will increase as the temperature rises.

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop (for gas-consuming reactions) and/or by taking samples at specific time intervals using a sampling valve (if the reactor is so equipped).

  • Cooling and Depressurization: After the desired reaction time, turn off the heater and allow the reactor to cool to room temperature. Once cooled, slowly and carefully vent the excess gas into the fume hood exhaust.

  • Product Isolation: Open the reactor in a well-ventilated area. Recover the reaction mixture and isolate the product using standard workup and purification techniques (e.g., extraction, chromatography).

Application Example: Hydroformylation of Cyclohexene

This protocol is based on the hydroformylation of cyclohexene using CO2 and H2 as reactants, with this compound(CO)12 as the catalyst precursor and LiCl as a promoter.[2] This reaction proceeds via a reverse water-gas shift reaction to generate CO in situ.

Specific Protocol
  • Reactor Charging: In a glovebox, charge a high-pressure reactor with this compound(CO)12 (0.3 mmol), LiCl (amount to be optimized, see table below), cyclohexene (9.87 mmol), and NMP (8 cm³).[2]

  • Assembly and Purging: Seal the reactor, remove it from the glovebox, and place it in the reaction station. Purge the reactor with a mixture of CO2 and H2.

  • Pressurization and Reaction: Pressurize the reactor with CO2 to 3 MPa and then with H2 to 3 MPa (total pressure 6 MPa). Heat the reactor to 423 K while stirring.[2]

  • Duration: Maintain the reaction conditions for a specified time (e.g., 3 hours).[2]

  • Workup: After cooling and venting, the reaction mixture is typically analyzed by gas chromatography (GC) to determine conversion and product distribution.

Quantitative Data

The following tables summarize quantitative data from representative high-pressure reactions involving this compound(CO)12.

Table 1: Influence of LiCl on Hydroformylation of Cyclohexene with CO2 and H2 [2]

LiCl (mmol)Total Conversion (%)Cyclohexanecarboxaldehyde Yield (%)Cyclohexanemethanol Yield (%)Cyclohexane Yield (%)
098.41.11.595.8
1.293.920.311.262.4
3.077.034.620.222.2
6.065.630.528.17.0

Reaction conditions: this compound(CO)12 (0.3 mmol), cyclohexene (9.87 mmol), NMP (8 cm³), CO2 (3 MPa), H2 (3 MPa), 423 K, 3 h.

Table 2: Influence of H2 and CO2 Pressure on Hydroformylation of Cyclohexene [2]

P(H2) (MPa)P(CO2) (MPa)Total Conversion (%)Cyclohexanecarboxaldehyde Yield (%)Cyclohexanemethanol Yield (%)Cyclohexane Yield (%)
3149.321.024.14.2
3365.630.528.17.0
3675.844.821.59.5
1328.120.55.12.5
6381.323.549.38.5

Reaction conditions: this compound(CO)12 (0.3 mmol), LiCl (6.0 mmol), cyclohexene (9.87 mmol), NMP (8 cm³), 423 K, 3 h.

Visualizations

Experimental Workflow for High-Pressure Reactions

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Inspect Reactor B Charge Reactor in Inert Atmosphere (this compound(CO)12, Substrate, Solvent) A->B C Seal Reactor B->C D Purge with Reaction Gas C->D Transfer to Reaction Station E Pressurize Reactor D->E F Heat and Stir E->F G Monitor Reaction F->G H Cool Reactor G->H I Vent Gas H->I J Open Reactor I->J K Isolate Product J->K

Caption: General workflow for high-pressure catalysis.

Logical Relationship in Hydroformylation with CO2/H2

G cluster_reactants Initial Reactants cluster_catalysis Catalytic Cycle cluster_products Products CO2 CO2 RWGS Reverse Water-Gas Shift (this compound(CO)12 catalyst) CO2->RWGS H2 H2 H2->RWGS HF Hydroformylation (Ru species) H2->HF Alkene Alkene Alkene->HF CO CO (in situ) RWGS->CO H2O H2O RWGS->H2O Aldehyde Aldehyde HF->Aldehyde CO->HF

Caption: In situ CO generation and subsequent hydroformylation.

References

Application Notes and Protocols for the Characterization of Triruthenium (Ru₃) Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key techniques used to characterize triruthenium (Ru₃) based materials, with a particular focus on the foundational cluster, triruthenium dodecacarbonyl (Ru₃(CO)₁₂). Detailed protocols for pivotal experiments are included to facilitate the robust analysis of these complex materials.

Physicochemical and Structural Characterization

A fundamental understanding of the physicochemical and structural properties of Ru₃-based materials is paramount for their application. This section outlines the key techniques and presents relevant data for Ru₃(CO)₁₂.

General Properties

Triruthenium dodecacarbonyl is an orange, crystalline solid that serves as a crucial precursor for a vast array of organoruthenium compounds.[1] It is generally insoluble in water but soluble in nonpolar organic solvents.[1]

Table 1: Physicochemical Properties of Triruthenium Dodecacarbonyl (Ru₃(CO)₁₂)

PropertyValueReference(s)
Molecular Formula C₁₂O₁₂Ru₃[1]
Molar Mass 639.33 g/mol [1]
Appearance Orange solid[1]
Melting Point 154 °C (decomposes)[1]
Density 2.48 g/cm³[1]
Solubility Insoluble in water, soluble in organic solvents[1]
Structural Analysis: X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of Ru₃ clusters. The structure of Ru₃(CO)₁₂ consists of an equilateral triangle of ruthenium atoms, with each ruthenium atom coordinated to four carbonyl ligands.[1]

Table 2: Selected Crystallographic Data for Triruthenium Dodecacarbonyl (Ru₃(CO)₁₂)

ParameterValueReference(s)
Crystal System Trigonal
Space Group P-3
Ru-Ru Bond Length 2.848 Å
Ru-C (axial) Bond Length 1.93 Å
Ru-C (equatorial) Bond Length 1.94 Å
C-O (axial) Bond Length 1.14 Å
C-O (equatorial) Bond Length 1.14 Å

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the precise molecular structure of a Ru₃-based crystal.

Materials:

  • Single crystals of the Ru₃ compound of suitable quality

  • Cryo-loop

  • Cryo-protectant (e.g., Paratone-N oil)

  • X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector

Procedure:

  • Crystal Mounting: Carefully select a well-formed single crystal under a microscope. Mount the crystal onto a cryo-loop, typically coated with a cryo-protectant to prevent ice formation during data collection at low temperatures.

  • Data Collection: Mount the loop on the goniometer head of the diffractometer. Center the crystal in the X-ray beam. A screening shot is usually taken to assess crystal quality. A suitable data collection strategy is then devised, which involves rotating the crystal and collecting diffraction data over a wide range of angles. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption and crystal decay.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate molecular structure, including bond lengths, angles, and thermal parameters.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for probing the electronic and vibrational properties of Ru₃-based materials.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for characterizing metal carbonyl clusters as the C-O stretching frequencies are sensitive to the coordination environment of the carbonyl ligands. For Ru₃(CO)₁₂, the terminal carbonyl ligands give rise to strong absorptions in the 1900-2100 cm⁻¹ region.[2]

Table 3: Infrared Spectroscopic Data for Triruthenium Dodecacarbonyl (Ru₃(CO)₁₂)

Vibrational ModeWavenumber (cm⁻¹) in HexaneReference(s)
ν(CO) 2061 (s)[2]
ν(CO) 2031 (vs)[2]
ν(CO) 2011 (s)[2]
(s = strong, vs = very strong)

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of a Ru₃ carbonyl cluster.

Materials:

  • Ru₃ carbonyl compound

  • IR-transparent solvent (e.g., hexane, dichloromethane) or KBr powder

  • FTIR spectrometer

  • Liquid cell (for solution) or pellet press (for solid)

Procedure (Solution Phase):

  • Sample Preparation: Prepare a dilute solution of the Ru₃ compound in a suitable IR-transparent solvent.

  • Background Spectrum: Fill the liquid cell with the pure solvent and record a background spectrum.

  • Sample Spectrum: Empty the cell, dry it, and then fill it with the sample solution. Record the sample spectrum.

  • Data Analysis: The software will automatically subtract the background spectrum from the sample spectrum to yield the absorbance spectrum of the compound. Identify the characteristic ν(CO) bands.

Procedure (Solid State - KBr Pellet):

  • Sample Preparation: Mix a small amount of the solid Ru₃ compound with dry KBr powder in a mortar and pestle.

  • Pellet Formation: Place the mixture in a pellet press and apply pressure to form a transparent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for characterizing the carbonyl ligands in Ru₃ clusters. Due to the low natural abundance and long relaxation times of ¹³C nuclei in carbonyls, specific acquisition parameters are often required.

Experimental Protocol: ¹³C NMR Spectroscopy of Ru₃(CO)₁₂

Objective: To obtain the ¹³C NMR spectrum of the carbonyl region of Ru₃(CO)₁₂.

Materials:

  • Ru₃(CO)₁₂

  • Deuterated solvent (e.g., CDCl₃, C₆D₆)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of Ru₃(CO)₁₂ in the chosen deuterated solvent in an NMR tube. Due to the long relaxation times of carbonyl carbons, a relaxation agent such as Cr(acac)₃ can be added to shorten the acquisition time, but this may lead to line broadening.

  • Instrument Setup: Tune and shim the NMR spectrometer for the ¹³C nucleus.

  • Data Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to obtain singlets for each carbon environment.[3]

    • Set the spectral width to cover the expected chemical shift range for metal carbonyls (approx. 180-220 ppm).

    • Due to the low sensitivity, a large number of scans (e.g., 1024 or more) is typically required.

    • A longer relaxation delay (d1) of 5-10 seconds is recommended if no relaxation agent is used.[4]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectrum to the solvent peak or an internal standard. For Ru₃(CO)₁₂ in CDCl₃, a single resonance is expected around 200 ppm at room temperature due to the fluxionality of the carbonyl ligands.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for the analysis of intact metal clusters.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the mass-to-charge ratio of a Ru₃-based compound.

Materials:

  • Ru₃ compound

  • ESI-MS compatible solvent (e.g., acetonitrile, methanol)

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the Ru₃ compound (typically in the micromolar range) in a suitable solvent. The choice of solvent is crucial to ensure solubility and efficient ionization.[5]

  • Instrument Parameters:

    • Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable spray and maximize the signal of the parent ion while minimizing fragmentation.[6]

    • Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Identify the molecular ion peak and compare its m/z value and isotopic pattern with the theoretical values for the expected Ru₃ species.

Electrochemical Characterization

Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of Ru₃-based materials, providing information on their oxidation and reduction potentials.

Experimental Protocol: Cyclic Voltammetry (CV)

Objective: To determine the redox potentials of a Ru₃ compound.

Materials:

  • Ru₃ compound

  • A suitable solvent (e.g., acetonitrile, dichloromethane)

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Three-electrode cell: working electrode (e.g., glassy carbon or platinum), reference electrode (e.g., Ag/AgCl or SCE), and counter electrode (e.g., platinum wire)

  • Potentiostat

Procedure:

  • Solution Preparation: Prepare a solution of the Ru₃ compound and the supporting electrolyte in the chosen solvent. The supporting electrolyte is necessary to ensure conductivity.[7]

  • Cell Assembly: Assemble the three-electrode cell with the prepared solution. Polish the working electrode before each measurement.[8]

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Data Acquisition:

    • Set the potential window to scan over the expected redox events.

    • Set the scan rate (e.g., 100 mV/s).

    • Record the cyclic voltammogram.

  • Data Analysis:

    • Determine the peak potentials for oxidation (Epa) and reduction (Epc).

    • Calculate the half-wave potential (E₁/₂) as (Epa + Epc)/2, which is an approximation of the standard redox potential.

    • It is common practice to reference the potentials to an internal standard, such as the ferrocenium/ferrocene (Fc⁺/Fc) couple, by adding ferrocene to the solution at the end of the experiment.

Application-Specific Characterization for Drug Development

For the development of Ru₃-based materials as potential therapeutic agents, it is crucial to assess their interactions with biological targets and their effects on cells.

DNA Interaction Studies

UV-Vis and fluorescence spectroscopy can be employed to study the binding of Ru₃ complexes to DNA.

Experimental Protocol: DNA Interaction Study by UV-Visible Spectroscopy

Objective: To investigate the binding of a Ru₃ compound to DNA.

Materials:

  • Ru₃ compound

  • Calf thymus DNA (ct-DNA)

  • Buffer solution (e.g., Tris-HCl)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation: Prepare a stock solution of the Ru₃ compound and a stock solution of ct-DNA in the buffer. The concentration of the DNA solution should be determined spectrophotometrically using the known molar absorptivity of DNA at 260 nm.

  • Titration: Keep the concentration of the Ru₃ compound constant in a cuvette and incrementally add small aliquots of the DNA stock solution.

  • Measurement: Record the UV-Vis spectrum after each addition of DNA and allow the solution to equilibrate.

  • Data Analysis: Monitor changes in the absorption spectrum of the Ru₃ compound, such as hypochromism (decrease in absorbance) or hyperchromism (increase in absorbance) and red or blue shifts in the absorption maxima. These changes indicate interaction with DNA.[9] The binding constant can be calculated by fitting the data to appropriate binding models.[9]

Cytotoxicity Assays

The in vitro cytotoxicity of Ru₃ compounds against cancer cell lines can be evaluated using assays such as the MTT or Neutral Red Uptake (NRU) assay.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the cytotoxicity of a Ru₃ compound on a cancer cell line.

Materials:

  • Ru₃ compound

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the Ru₃ compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Visualization of Workflows and Relationships

Graphviz diagrams are provided to visualize key experimental workflows and logical relationships in the study of Ru₃-based materials.

Synthesis_and_Reactivity cluster_synthesis Synthesis of Ru₃(CO)₁₂ cluster_reactions Key Reactions of Ru₃(CO)₁₂ RuCl3 RuCl₃ Ru3CO12 Ru₃(CO)₁₂ RuCl3->Ru3CO12 Carbonylation CO CO (high pressure) CO->Ru3CO12 Ru3CO12_react Ru₃(CO)₁₂ Substitution Ligand Substitution (e.g., with PPh₃) Ru3CO12_react->Substitution Fragmentation Fragmentation (e.g., with 1,5-COD) Ru3CO12_react->Fragmentation Cluster_Growth Cluster Growth (High Temp.) Ru3CO12_react->Cluster_Growth

Caption: Synthesis and major reaction pathways of Ru₃(CO)₁₂.

Catalytic_Cycle Ru3CO12 Ru₃(CO)₁₂ Precursor Active_Catalyst Active Catalytic Species (e.g., mononuclear Ru species) Ru3CO12->Active_Catalyst Activation Substrate_Coordination Olefin + H₂ Coordination Active_Catalyst->Substrate_Coordination Hydrogenation Hydrogenation Substrate_Coordination->Hydrogenation Product_Release Product Release (Alkane) Hydrogenation->Product_Release Product_Release->Active_Catalyst Regeneration

Caption: Simplified workflow for olefin hydrogenation using a Ru₃(CO)₁₂ precursor.

Cytotoxicity_Workflow Cell_Culture Cell Seeding (96-well plate) Compound_Treatment Treatment with Ru₃ Compound Cell_Culture->Compound_Treatment Incubation Incubation (e.g., 48h) Compound_Treatment->Incubation MTT_Assay MTT Reagent Addition & Incubation Incubation->MTT_Assay Measurement Absorbance Measurement MTT_Assay->Measurement Data_Analysis IC₅₀ Determination Measurement->Data_Analysis

Caption: Experimental workflow for determining the cytotoxicity of a Ru₃ compound.

References

Application Note: Chemical Vapor Deposition of Ruthenium Thin Films Using Triruthenium Dodecacarbonyl (Ru3(CO)12)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Chemical Vapor Deposition (CVD) is a versatile technique for depositing high-quality thin films for a variety of applications. Ruthenium (Ru) thin films are of particular interest in the microelectronics industry, where they serve as robust seed and barrier layers for copper interconnects due to their high conductivity and chemical stability.[1] Triruthenium dodecacarbonyl, Ru3(CO)12, is a metal-organic precursor that has been explored for the deposition of ruthenium films. While it presents challenges such as low vapor pressure, it is capable of producing good quality, pure ruthenium films at relatively low temperatures through thermal decomposition.[1][2] This document provides an overview of the process, experimental protocols, and key data associated with using this compound(CO)12 for Ru CVD.

Precursor Characteristics: Triruthenium Dodecacarbonyl

This compound(CO)12 is a dark orange, solid metal carbonyl cluster that serves as the source for ruthenium in the CVD process.[3] Its thermal decomposition is the fundamental principle behind its use in CVD. The decomposition process involves the sequential release of carbon monoxide (CO) ligands at temperatures between 400–900 K, leading to the formation of metallic ruthenium on a substrate.[4]

Table 1: Physical and Chemical Properties of this compound(CO)12

PropertyValueReference
Chemical Formula C12O12this compound[3]
Molar Mass 639.33 g/mol [3]
Appearance Dark orange solid[3]
Melting Point 154 °C (decomposes)[3]
Solubility Soluble in nonpolar organic solvents, insoluble in water[3]
Structure D3h cluster[3]

CVD Mechanism and Film Growth

The deposition of ruthenium films from this compound(CO)12 on common substrates like silicon dioxide (SiO2) typically follows a three-dimensional (3D) Volmer-Weber growth mode.[5][6] This process begins with the adsorption and decomposition of the precursor on the substrate surface, forming ruthenium adatoms. These adatoms then diffuse and aggregate to form stable nuclei or islands, which subsequently grow and coalesce to form a continuous film. The nucleation process on SiO2 is strongly influenced by the density of free isolated hydroxyl (Si-OH) groups on the surface, which act as reaction sites for the precursor's activation.[5][6][7]

G Figure 1: CVD Process Workflow using this compound(CO)12 cluster_prep System Preparation cluster_deposition Deposition Process cluster_analysis Post-Deposition Analysis Substrate Substrate Preparation (e.g., Si/SiO2 Wafer Cleaning) Precursor Load this compound(CO)12 into Sublimator Substrate->Precursor Evacuate Evacuate Chamber to Base Pressure Precursor->Evacuate Heat Heat Substrate (150-250°C) & Precursor (to sublimate) Evacuate->Heat Deliver Deliver Precursor Vapor with Carrier Gas (e.g., Ar) Heat->Deliver Deposit Film Deposition via Thermal Decomposition Deliver->Deposit Cool Cool Down and Vent Chamber Deposit->Cool Characterize Film Characterization (SEM, XRD, AFM, Resistivity) Cool->Characterize

Caption: CVD Process Workflow using this compound(CO)12.

Experimental Protocols

This section outlines a general protocol for the deposition of ruthenium thin films using this compound(CO)12 in a cold-wall CVD reactor.

3.1. Substrate Preparation

  • Use silicon wafers with a thermally grown oxide layer (SiO2/Si) as substrates.

  • Clean the substrates by sonicating in acetone, followed by isopropanol, and finally deionized (DI) water for 10 minutes each.

  • Dry the substrates under a stream of high-purity nitrogen (N2) gas.

  • Optionally, perform an O2 plasma ash or a piranha clean (H2SO4:H2O2 mixture) to ensure a high density of surface hydroxyl groups, which aids in nucleation.[7]

3.2. CVD System and Deposition Procedure

  • Precursor Handling: Load solid this compound(CO)12 powder into a stainless-steel sublimator. Due to its low vapor pressure, the sublimator must be heated (e.g., 80-120°C) to generate sufficient vapor for deposition.

  • System Setup: Place the cleaned substrate onto the heater stage within the CVD chamber.

  • Evacuation: Pump the reaction chamber down to a base pressure of <1 x 10^-6 Torr.

  • Heating: Heat the substrate to the desired deposition temperature (typically in the range of 150-250°C).[1]

  • Deposition:

    • Introduce a high-purity argon (Ar) carrier gas through the heated sublimator to transport the this compound(CO)12 vapor into the reaction chamber.

    • Maintain a constant deposition pressure (e.g., 40-50 mTorr).[5]

    • Allow the deposition to proceed for the desired duration to achieve the target film thickness.

  • Cooldown: After deposition, stop the precursor and carrier gas flow. Turn off the substrate heater and allow the system to cool to room temperature under vacuum.

  • Venting: Vent the chamber with N2 gas before removing the coated substrate for analysis.

G Figure 2: this compound(CO)12 Decomposition and Film Growth Pathway Ru3CO12_gas This compound(CO)12 (gas) Adsorption Adsorption on Surface Sites (Si-OH) Ru3CO12_gas->Adsorption Substrate Heated Substrate (e.g., SiO2) Substrate->Adsorption Decomposition Thermal Decomposition Adsorption->Decomposition Ru_adatom Ru Adatom Decomposition->Ru_adatom CO_desorption CO Desorption (gas) Decomposition->CO_desorption Nucleation Nucleation (Island Formation) Ru_adatom->Nucleation Growth Island Growth & Coalescence Nucleation->Growth Film Continuous Ru Film Growth->Film

Caption: this compound(CO)12 Decomposition and Film Growth Pathway.

Process Data and Film Properties

The properties of the deposited ruthenium films are highly dependent on the CVD process parameters.

Table 2: Summary of CVD Parameters and Resulting Ru Film Properties

ParameterValue / RangeSubstrateResulting Film PropertiesReference
Deposition Temperature 150 °C (423 K)Ta, SiO2Pure, uniform, and low-resistivity films.[1][8]
Deposition Temperature 175 °C (448 K)SiO2/Si(001)Polycrystalline Ru islands.[5]
Precursor/Carrier Gas Pressure 47.2 mTorr (this compound(CO)12/Ar)SiO2/Si(001)Governs precursor flux to the surface.[5]
Additive Gas (Optional) 0 - 27.8 mTorr NH3SiO2/Si(001)Increased nucleation density, smoother films.[7]
Resistivity ~16.9 µΩ·cmNot SpecifiedIndicates good film purity and density.[9]

Characterization of Ruthenium Films

To evaluate the quality of the deposited films, the following characterization techniques are recommended:

  • Scanning Electron Microscopy (SEM): To analyze surface morphology and grain structure.

  • Atomic Force Microscopy (AFM): To quantify surface roughness.[5]

  • X-ray Diffraction (XRD): To determine the crystalline phase and orientation of the film.[5]

  • X-ray Photoelectron Spectroscopy (XPS): To verify the chemical composition and purity of the film, specifically checking for carbon and oxygen impurities.[5]

  • Four-Point Probe: To measure the electrical resistivity of the film.

Conclusion

Triruthenium dodecacarbonyl is a viable, albeit challenging, precursor for the chemical vapor deposition of ruthenium thin films. It allows for the growth of pure, crystalline Ru films at low temperatures without the need for a co-reactant gas.[1] However, its practical application is often complicated by its low vapor pressure.[2] By carefully controlling deposition parameters such as substrate temperature, pressure, and optional additive gases like ammonia, the nucleation and growth can be managed to produce films with desirable properties for applications in advanced materials and electronics.

References

Application of Ruthenium(III) Compounds in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenium (Ru) complexes, particularly those in the +3 oxidation state (Ru(III)), have emerged as a promising class of metallodrugs for cancer therapy. Their unique physicochemical properties, including variable coordination geometries, ligand exchange kinetics, and redox potential, offer advantages over traditional platinum-based drugs, such as reduced toxicity and a different spectrum of activity. However, the clinical translation of Ru(III) compounds is often hampered by challenges related to their solubility, stability, and targeted delivery. To overcome these limitations, various drug delivery systems (DDS) are being explored to enhance the therapeutic efficacy of Ru(III) complexes. This document provides detailed application notes and protocols for the formulation and evaluation of Ru(III) compound-based drug delivery systems.

Data Presentation

The following tables summarize key quantitative data for various Ru(III)-based drug delivery systems, providing a comparative overview of their physicochemical properties and drug loading characteristics.

Table 1: Physicochemical Properties of Ru(III)-Based Nanoparticles

Delivery SystemRu(III) CompoundPolymer/Lipid MatrixParticle Size (nm)Zeta Potential (mV)Reference
LiposomesAziRuDOTAP~100Not Reported[1]
LiposomesRuPyPC/Chol/DSPE-PEG2000~100Not Reported[2]
LiposomesRuPyTryPC/Chol/DSPE-PEG2000~100Not Reported[2]
NanoparticlesRu-TOAAmphiphile I26.7 - 104.2Not Reported[3]
NanoparticlesRu-BenzaAmphiphile I~10Not Reported[3]
Nanoparticles2bSelf-assembled~50~ -15[4]

Table 2: Drug Loading and Encapsulation Efficiency of Ru(III)-Based Nanoparticles

Delivery SystemRu(III) CompoundDrug Loading (%)Encapsulation Efficiency (%)Reference
LiposomesRuPyNot ReportedNot Reported[2]
LiposomesRuPyTryNot ReportedNot Reported[2]
Polymeric NanoparticlesRu(II) polypyridyl complexup to 68% w/wNear-quantitative[5]
Silica NanoparticlesRu1, Ru2, Ru3Not ReportedVariable[6]
LiposomesRu-complex4%Not Reported[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of Ru(III)-based drug delivery systems.

Protocol 1: Synthesis of Ru(III) Complex-Loaded Liposomes

This protocol describes the preparation of liposomes encapsulating a Ru(III) complex using the thin-film hydration method.[8]

Materials:

  • Ru(III) complex (e.g., AziRu)[9]

  • 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) or other suitable lipids[1]

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Lipid Film Formation:

    • Dissolve the Ru(III) complex and the lipid(s) (e.g., DOTAP) in chloroform at a desired molar ratio (e.g., 30:70 Ru complex:lipid).[9]

    • In a round-bottom flask, evaporate the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding PBS (pH 7.4) and gently rotating the flask. The volume of PBS should be sufficient to achieve the desired final lipid concentration.

    • Allow the mixture to hydrate for a specified time (e.g., 1 hour) at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Perform the extrusion for a set number of cycles (e.g., 11-21 times) to ensure a narrow size distribution.

  • Characterization:

    • Determine the particle size and zeta potential of the prepared liposomes using a DLS instrument.

Protocol 2: Synthesis of Ru(III) Complex-Loaded Polymeric Nanoparticles

This protocol outlines a general procedure for the preparation of polymeric nanoparticles encapsulating a Ru(III) complex via nanoprecipitation.[10]

Materials:

  • Ru(III) complex

  • Biodegradable polymer (e.g., PLGA-PEG)

  • Organic solvent (e.g., acetonitrile)

  • Aqueous solution (e.g., deionized water)

  • Magnetic stirrer

  • Dialysis membrane (appropriate molecular weight cut-off)

Procedure:

  • Organic Phase Preparation:

    • Dissolve the Ru(III) complex and the polymer (e.g., PLGA-PEG) in the organic solvent.

  • Nanoprecipitation:

    • Under magnetic stirring, add the organic phase dropwise to the aqueous solution. The rapid solvent diffusion will cause the polymer to precipitate, encapsulating the Ru(III) complex and forming nanoparticles.

  • Solvent Evaporation and Purification:

    • Continue stirring the suspension to allow for the evaporation of the organic solvent.

    • Purify the nanoparticle suspension by dialysis against deionized water for 24-48 hours to remove the remaining organic solvent and any unencapsulated drug.

  • Characterization:

    • Characterize the nanoparticles for particle size, zeta potential, drug loading, and encapsulation efficiency.

Protocol 3: Determination of Drug Loading and Encapsulation Efficiency

This protocol describes how to quantify the amount of Ru(III) complex loaded into nanoparticles.

Materials:

  • Ru(III)-loaded nanoparticle suspension

  • Centrifuge or ultrafiltration device

  • UV-Vis spectrophotometer or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

  • Lyophilizer (optional)

Procedure:

  • Separation of Free Drug:

    • Separate the nanoparticles from the aqueous phase containing unencapsulated drug by centrifugation or ultrafiltration.

  • Quantification of Free Drug:

    • Measure the concentration of the Ru(III) complex in the supernatant/filtrate using a pre-established calibration curve with a UV-Vis spectrophotometer or by quantifying the ruthenium content using ICP-MS.

  • Quantification of Total Drug:

    • To determine the total amount of drug, dissolve a known amount of lyophilized nanoparticles or a known volume of the nanoparticle suspension in a suitable solvent to release the encapsulated drug.

    • Measure the concentration of the Ru(III) complex as described above.

  • Calculations:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 4: In Vitro Drug Release Study

This protocol details a dialysis-based method to evaluate the in vitro release kinetics of a Ru(III) complex from nanoparticles.[11][12]

Materials:

  • Ru(III)-loaded nanoparticle suspension

  • Dialysis membrane tubing (with an appropriate molecular weight cut-off to retain nanoparticles but allow free drug to pass through)

  • Release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironment conditions, respectively)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or ICP-MS

Procedure:

  • Preparation:

    • Place a known volume of the nanoparticle suspension into a dialysis bag.

    • Seal the dialysis bag and immerse it in a known volume of pre-warmed release medium in a container.

  • Incubation:

    • Place the container in a shaking incubator or water bath at 37°C with constant agitation.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Quantification:

    • Analyze the concentration of the released Ru(III) complex in the collected samples using UV-Vis spectrophotometry or ICP-MS.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point and plot it against time.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT assay to assess the cytotoxicity of Ru(III) complex-loaded nanoparticles against cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • 96-well plates

  • Ru(III)-loaded nanoparticles and corresponding empty nanoparticles (placebo)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with serial dilutions of the Ru(III)-loaded nanoparticles, empty nanoparticles, and the free Ru(III) complex for a specified incubation period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 6: Cellular Uptake Study (ICP-MS)

This protocol outlines the quantification of cellular uptake of Ru(III)-loaded nanoparticles using ICP-MS.[13]

Materials:

  • Cancer cell line

  • 6-well plates or culture flasks

  • Ru(III)-loaded nanoparticles

  • PBS

  • Trypsin-EDTA

  • Concentrated nitric acid (trace metal grade)

  • ICP-MS instrument

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates or culture flasks and allow them to adhere.

    • Treat the cells with the Ru(III)-loaded nanoparticles at a specific concentration for a defined period.

  • Cell Harvesting and Lysis:

    • After incubation, wash the cells thoroughly with cold PBS to remove any non-internalized nanoparticles.

    • Harvest the cells by trypsinization and count them.

    • Lyse the cell pellet with concentrated nitric acid.

  • Sample Preparation and Analysis:

    • Dilute the digested cell lysate with deionized water to a suitable volume.

    • Analyze the ruthenium content in the samples using ICP-MS against a standard calibration curve.

  • Data Analysis:

    • Calculate the amount of ruthenium per cell or per milligram of cellular protein.

Visualizations

Signaling Pathways

Ruthenium complexes have been shown to exert their anticancer effects through the modulation of various signaling pathways. The PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and growth, is a common target.[8][9][14]

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Ru_Compound Ru(III) Compound Ru_Compound->Akt Inhibits phosphorylation Ru_Compound->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by Ru(III) compounds.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the synthesis and evaluation of Ru(III)-based drug delivery systems.

Synthesis_Workflow Start Start Reagents Ru(III) Compound & Polymer/Lipid Start->Reagents Synthesis Nanoparticle Synthesis (e.g., Nanoprecipitation) Reagents->Synthesis Purification Purification (e.g., Dialysis) Synthesis->Purification Characterization Physicochemical Characterization (DLS, TEM) Purification->Characterization End End Characterization->End

Caption: General workflow for the synthesis and characterization of Ru(III)-loaded nanoparticles.

Evaluation_Workflow Nanoparticles Ru(III)-Loaded Nanoparticles In_Vitro_Release In Vitro Drug Release Nanoparticles->In_Vitro_Release Cell_Culture Cancer Cell Culture Nanoparticles->Cell_Culture Data_Analysis Data Analysis & Conclusion In_Vitro_Release->Data_Analysis Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Cellular_Uptake Cellular Uptake (ICP-MS) Cell_Culture->Cellular_Uptake Mechanism Mechanism of Action (Western Blot) Cytotoxicity->Mechanism Cellular_Uptake->Data_Analysis Mechanism->Data_Analysis

Caption: Workflow for the in vitro evaluation of Ru(III)-loaded nanoparticles.

Logical Relationships

The design and application of Ru(III)-based drug delivery systems involve a logical progression from formulation to therapeutic effect.

Logical_Relationship Ru_Complex Ru(III) Complex (Poor Solubility, Low Stability) Formulation Ru-Loaded DDS Ru_Complex->Formulation DDS Drug Delivery System (e.g., Liposome, Nanoparticle) DDS->Formulation Improved_Properties Improved Properties (Solubility, Stability, Targeting) Formulation->Improved_Properties Cellular_Interaction Enhanced Cellular Uptake & Interaction Improved_Properties->Cellular_Interaction Therapeutic_Effect Increased Therapeutic Efficacy & Reduced Toxicity Cellular_Interaction->Therapeutic_Effect

Caption: Logical relationship from Ru(III) complex to enhanced therapeutic effect via DDS.

References

Application Notes and Protocols: Immobilization of Triruthenium Dodecacarbonyl (Ru3(CO)12) on Solid Supports

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triruthenium dodecacarbonyl, Ru3(CO)12, is a versatile metal carbonyl cluster widely utilized as a precursor for the synthesis of highly active ruthenium-based catalysts. The immobilization of this compound(CO)12 onto solid supports is a critical strategy to enhance catalyst stability, facilitate separation from the reaction mixture, and enable continuous flow processes. This document provides detailed application notes and experimental protocols for the immobilization of this compound(CO)12 on various solid supports, including silica (SiO2), alumina (γ-Al2O3), and activated carbon (AC). The protocols cover methods such as impregnation, thermal decomposition, and covalent attachment, along with characterization techniques and applications in catalysis.

Overview of Immobilization Methods

The choice of immobilization method and solid support significantly influences the properties and performance of the final catalytic material. Key methods include:

  • Incipient Wetness Impregnation: This technique involves dissolving this compound(CO)12 in a suitable solvent and adding the solution to the support material dropwise until the pores are filled. Subsequent thermal treatment decomposes the precursor to form ruthenium nanoparticles.

  • Thermal Decomposition: The solid support is physically mixed with this compound(CO)12, and the mixture is heated under an inert atmosphere. The this compound(CO)12 decomposes, depositing ruthenium species onto the support.

  • Covalent Attachment: This method involves functionalizing the support surface with ligands that can coordinate to the ruthenium cluster, forming a covalent bond between the support and the catalyst.

Experimental Protocols

Protocol 1: Immobilization of this compound(CO)12 on Silica (SiO2) via Thermal Decomposition

This protocol describes the preparation of supported ruthenium nanoparticles on silica by the thermal decomposition of this compound(CO)12.

Materials:

  • Triruthenium dodecacarbonyl (this compound(CO)12)

  • Amorphous fumed silica (SiO2), high surface area (e.g., 200 m²/g)

  • Anhydrous toluene

  • Schlenk flask and line

  • Tube furnace

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Support Pre-treatment: Dry the silica support at 120°C under vacuum for 12 hours to remove adsorbed water.

  • Impregnation:

    • In a Schlenk flask under an inert atmosphere, dissolve the desired amount of this compound(CO)12 in anhydrous toluene to achieve the target metal loading (e.g., 1-5 wt%).

    • Add the dried silica to the solution and stir the suspension for 4 hours at room temperature to ensure uniform distribution.

    • Remove the solvent under vacuum at 40°C.

  • Thermal Decomposition:

    • Place the impregnated silica in a quartz tube within a tube furnace.

    • Heat the sample under a continuous flow of inert gas (e.g., 50 mL/min).

    • Ramp the temperature to 200°C at a rate of 5°C/min and hold for 2 hours.

    • Increase the temperature to 400°C at a rate of 5°C/min and hold for 4 hours to ensure complete decomposition of the carbonyl precursor and formation of metallic ruthenium nanoparticles.

    • Cool the catalyst to room temperature under the inert gas flow.

  • Passivation (Optional but Recommended): To prevent rapid oxidation of the small ruthenium nanoparticles upon exposure to air, the catalyst can be passivated by introducing a low concentration of oxygen (e.g., 1% O2 in N2) at room temperature for 1-2 hours.

dot

Protocol1_Workflow A Dry SiO2 Support (120°C, 12h, vacuum) C Impregnate SiO2 (Stir 4h, RT) A->C B Dissolve this compound(CO)12 in Toluene B->C D Remove Solvent (Vacuum, 40°C) C->D E Thermal Decomposition (Inert gas, 400°C, 4h) D->E F Cool to RT E->F G Passivation (1% O2/N2, RT) F->G H Ru/SiO2 Catalyst G->H

Workflow for this compound(CO)12 immobilization on SiO2.
Protocol 2: Immobilization of this compound(CO)12 on Activated Carbon (AC) via Incipient Wetness Impregnation

This protocol details the preparation of a ruthenium catalyst on an activated carbon support.

Materials:

  • Triruthenium dodecacarbonyl (this compound(CO)12)

  • Activated Carbon (AC), high surface area

  • Acetone (HPLC grade)

  • Rotary evaporator

  • Tube furnace

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Support Pre-treatment: Dry the activated carbon at 110°C in an oven for 24 hours.

  • Determine Pore Volume: Measure the pore volume of the dried activated carbon using a suitable method (e.g., nitrogen physisorption or water titration).

  • Impregnation Solution: Prepare a solution of this compound(CO)12 in acetone with a volume equal to the pore volume of the activated carbon to be impregnated. The concentration should be calculated to achieve the desired metal loading.

  • Incipient Wetness Impregnation:

    • Place the dried activated carbon in a round-bottom flask.

    • Add the this compound(CO)12 solution dropwise while rotating the flask to ensure even distribution. Continue until all the solution is absorbed and the carbon appears uniformly wet.

  • Drying: Dry the impregnated activated carbon in a rotary evaporator at 40°C under reduced pressure to remove the acetone.

  • Reduction:

    • Place the dried material in a tube furnace.

    • Heat under a flow of inert gas to 300°C at a rate of 10°C/min and hold for 2 hours to decompose the precursor.

    • Cool down to room temperature under the inert gas flow.

dot

Protocol2_Workflow A Dry Activated Carbon (110°C, 24h) C Incipient Wetness Impregnation A->C B Prepare this compound(CO)12 in Acetone B->C D Dry in Rotary Evaporator (40°C, vacuum) C->D E Reduction (Inert gas, 300°C, 2h) D->E F Ru/AC Catalyst E->F

Workflow for this compound(CO)12 immobilization on AC.

Characterization of Immobilized Catalysts

Thorough characterization is essential to understand the physicochemical properties of the supported Ru catalysts.

Characterization TechniqueInformation ObtainedTypical Observations
Transmission Electron Microscopy (TEM) Ruthenium nanoparticle size, morphology, and dispersion on the support.Ru nanoparticles are typically spherical with sizes ranging from 0.8 to 5 nm depending on the support and preparation method.[1]
X-ray Diffraction (XRD) Crystalline structure of the support and metallic ruthenium.Broad peaks corresponding to metallic Ru can confirm the presence of nanoparticles. The absence of sharp peaks indicates high dispersion.
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of residual carbonyl groups and surface functional groups.The disappearance of CO stretching bands (around 2000-2100 cm⁻¹) indicates complete decomposition of this compound(CO)12.[2]
N2 Physisorption (BET) Surface area, pore volume, and pore size distribution of the support and catalyst.A decrease in surface area and pore volume after immobilization indicates successful loading of Ru within the pores.
Temperature-Programmed Desorption (TPD) of Pyridine Acidity of the support material, which can influence catalytic activity.The amount and strength of acid sites can be quantified.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Precise determination of the ruthenium loading on the support.Confirms the final metal content in the catalyst.

Quantitative Data Summary

The properties of the immobilized catalysts are highly dependent on the support material and the preparation method.

Support MaterialImmobilization MethodRu Loading (wt%)Avg. Ru Particle Size (nm)Catalytic ApplicationReference
γ-Al2O3Thermal Decomposition3.60.8Sabatier Reaction[1]
SiO2Thermal Decomposition3.53.4Sabatier Reaction[1]
γ-Al2O3Chemical Reduction (RuCl3)3.91.2Sabatier Reaction[1]
SiO2Chemical Reduction (RuCl3)1.02.5Sabatier Reaction[1]
Activated CarbonImpregnation5.0~2-5CO2 Hydrogenation-
Mesoporous CarbonOne-pot synthesis3.0~2.0Nitroarene Hydrogenation-

Applications in Catalysis

Supported ruthenium catalysts derived from this compound(CO)12 are active in a wide range of chemical transformations.

Catalytic Hydrogenation

Protocol 3: General Procedure for Catalytic Hydrogenation of Nitroarenes

This protocol provides a general method for testing the catalytic activity of supported Ru catalysts in hydrogenation reactions.

Materials:

  • Supported Ru catalyst (e.g., Ru/AC or Ru/SiO2)

  • Nitroarene substrate (e.g., nitrobenzene)

  • Solvent (e.g., ethanol)

  • High-pressure autoclave reactor with magnetic stirring

  • Hydrogen gas (H2)

Procedure:

  • Reactor Setup:

    • Add the supported Ru catalyst (e.g., 50 mg) and the nitroarene substrate (e.g., 1 mmol) to the autoclave.

    • Add the solvent (e.g., 10 mL).

  • Reaction:

    • Seal the autoclave and purge with H2 gas three times to remove air.

    • Pressurize the reactor with H2 to the desired pressure (e.g., 10 bar).

    • Heat the reactor to the desired temperature (e.g., 80°C) with vigorous stirring.

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • After the reaction is complete (as indicated by the consumption of the starting material), cool the reactor to room temperature and carefully vent the H2 gas.

    • Separate the catalyst by filtration or centrifugation.

    • Analyze the product mixture to determine conversion and selectivity.

dot

Catalysis_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis Immobilization Immobilization of this compound(CO)12 on Support Characterization Catalyst Characterization (TEM, XRD, etc.) Immobilization->Characterization Reactor Load Reactor: Catalyst, Substrate, Solvent Characterization->Reactor Purge Purge with H2 Reactor->Purge Pressurize Pressurize with H2 Purge->Pressurize Heat Heat and Stir Pressurize->Heat Monitor Monitor Reaction (GC/HPLC) Heat->Monitor Workup Cool, Vent, Filter Monitor->Workup Analysis Analyze Products: Conversion & Selectivity Workup->Analysis

General workflow for catalytic hydrogenation.

Conclusion

The immobilization of this compound(CO)12 on solid supports provides a robust platform for developing heterogeneous catalysts with high activity and stability. The choice of support and immobilization method allows for the tuning of catalyst properties to suit specific applications. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists in the field of catalysis and materials science. Careful execution of these procedures and thorough characterization will enable the rational design of efficient supported ruthenium catalysts for a variety of chemical transformations.

References

Application Notes and Protocols for the Catalytic Activity of Ru₃ Clusters in Water Splitting

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The electrochemical splitting of water into hydrogen and oxygen is a cornerstone of a future hydrogen-based economy. The efficiency of this process is largely dependent on the catalytic activity of the electrode materials for the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). Ruthenium (Ru)-based materials have emerged as promising catalysts due to their high activity, which is comparable to that of platinum, but at a lower cost.[1] In particular, atomically precise clusters, such as tri-ruthenium (Ru₃) clusters, are of great interest as they offer the potential for high catalytic efficiency and selectivity due to their well-defined structure and high surface area-to-volume ratio. These clusters can be synthesized from precursors like dodecacarbonyltriruthenium (Ru₃(CO)₁₂).[2] This document provides an overview of the catalytic activity of Ru₃ cluster-derived catalysts in water splitting, along with detailed experimental protocols and data.

While the precise catalytic performance of isolated Ru₃ clusters is an active area of research, data from supported Ru clusters and nanoparticles provide valuable insights into their potential. It is important to note that once synthesized and deposited on a support, the exact nuclearity of the active catalytic species may evolve from the initial Ru₃ precursor.

Data Presentation: Catalytic Performance of Ru-Based Catalysts

The following table summarizes the quantitative data for various ruthenium-based catalysts in water splitting, providing a benchmark for the expected performance of Ru₃ cluster-derived materials.

Catalyst CompositionReactionElectrolyteOverpotential (η) @ 10 mA/cm² (mV)Tafel Slope (mV/dec)StabilityReference
Ru-RuO₂/C HER1 M KOH31--[3][4][5]
Ru-RuO₂/C OER1 M KOH240-Stable for 24h[3][4][5]
Ru clusters on Ni(OH)₂ HER1.0 M KOH51.15-Robust[6]
Ru clusters on Ni(OH)₂ OER1.0 M KOH231.91-Robust[6]
Ru/NiFe₂⁺Fe-LDH (1.32 wt% Ru) OER-19436-[7]
RuCo@NC HERAlkaline28-Stable for 10,000 cycles[1]
RuNi/CQDs HER1 M KOH13-Stable for 10,000 cycles[1]
RuNi/CQDs HER0.5 M H₂SO₄58-Stable for 10,000 cycles[1]
S-RuP@NPSC HER1 M KOH--Mass activity 22.88 times that of Pt/C[1]

Experimental Protocols

Synthesis of Carbon-Supported Ru Clusters from Ru₃(CO)₁₂

This protocol describes a general method for the synthesis of carbon-supported ruthenium clusters, adapted from procedures for creating Ru nanocatalysts from organometallic precursors.[2]

Materials:

  • Dodecacarbonyltriruthenium (Ru₃(CO)₁₂)

  • High-surface-area carbon support (e.g., Vulcan XC-72, activated carbon)

  • Tetrahydrofuran (THF), anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Support Pre-treatment: Dry the carbon support under vacuum at 150°C for 12 hours to remove adsorbed water and other volatile impurities.

  • Precursor Solution Preparation: In an inert atmosphere (glovebox), dissolve a calculated amount of Ru₃(CO)₁₂ in anhydrous THF to achieve the desired metal loading (e.g., 1-5 wt%).

  • Impregnation: Add the pre-treated carbon support to the Ru₃(CO)₁₂/THF solution. Stir the suspension for 24 hours at room temperature to ensure uniform impregnation.

  • Solvent Removal: Remove the THF solvent under vacuum at room temperature.

  • Thermal Decomposition: Transfer the impregnated carbon support to a tube furnace. Under a continuous flow of inert gas, heat the sample to a temperature between 200°C and 400°C for 2-4 hours. This step decomposes the carbonyl ligands, leaving behind Ru clusters on the carbon support.

  • Passivation and Collection: Cool the catalyst to room temperature under an inert atmosphere. The resulting carbon-supported Ru cluster catalyst is now ready for characterization and use.

Electrode Preparation

Materials:

  • Ru cluster catalyst powder

  • Nafion solution (5 wt%)

  • Isopropyl alcohol

  • Deionized water

  • Working electrode substrate (e.g., glassy carbon, carbon paper, nickel foam)

Procedure:

  • Catalyst Ink Preparation: Disperse a specific amount of the catalyst powder (e.g., 5 mg) in a mixture of deionized water, isopropyl alcohol, and Nafion solution. A typical ratio is 1 mg of catalyst per 1 mL of a 3:1 (v/v) isopropyl alcohol/water solution with 20 µL of 5 wt% Nafion solution.

  • Homogenization: Sonicate the mixture for at least 30 minutes to form a homogeneous catalyst ink.

  • Deposition: Drop-cast a precise volume of the catalyst ink onto the surface of the working electrode substrate to achieve a desired loading (e.g., 0.1-0.5 mg/cm²).

  • Drying: Allow the electrode to dry at room temperature or in a low-temperature oven (e.g., 60°C) to remove the solvents.

Electrochemical Measurements for Water Splitting

Setup:

  • Electrochemical Cell: A standard three-electrode cell.[8]

  • Working Electrode: The prepared catalyst-coated electrode.

  • Counter Electrode: A platinum wire or graphite rod.

  • Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.

  • Electrolyte: 1.0 M KOH for alkaline conditions or 0.5 M H₂SO₄ for acidic conditions.

  • Potentiostat: An electrochemical workstation.

Procedure:

  • Electrolyte Preparation: Prepare the electrolyte solution with high-purity water and reagents. Purge the electrolyte with an inert gas (N₂ or Ar) for at least 30 minutes before the experiment to remove dissolved oxygen.

  • Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the deaerated electrolyte.

  • Potential Conversion: All measured potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(Ref) + 0.059 × pH + E°(Ref).

  • Linear Sweep Voltammetry (LSV): Record the polarization curves for HER and OER at a slow scan rate (e.g., 5 mV/s) to evaluate the catalytic activity. The overpotential (η) required to reach a current density of 10 mA/cm² is a key metric.[9]

  • Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log|j|). The linear portion of this plot gives the Tafel slope, which provides insight into the reaction mechanism.[9][10]

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS at a specific overpotential to investigate the electrode kinetics and charge transfer resistance.

  • Chronoamperometry/Chronopotentiometry: Conduct long-term stability tests by holding the electrode at a constant potential or current density and monitoring the current or potential over time.

Catalyst Characterization
  • Transmission Electron Microscopy (TEM): To visualize the size, morphology, and dispersion of the Ru clusters on the support.

  • X-ray Diffraction (XRD): To determine the crystalline structure of the Ru clusters.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and oxidation states of ruthenium.

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): To accurately determine the metal loading on the support.

Mandatory Visualizations

Catalytic Water Splitting Mechanism

The following diagram illustrates the two half-reactions of water splitting, the Hydrogen Evolution Reaction (HER) and the Oxygen Evolution Reaction (OER), catalyzed by a Ru₃ cluster on a conductive support.

Water_Splitting_Mechanism cluster_HER Cathode: Hydrogen Evolution Reaction (HER) cluster_Heyrovsky Cathode: Hydrogen Evolution Reaction (HER) cluster_OER Anode: Oxygen Evolution Reaction (OER) cluster_catalyst Ru₃ Cluster on Support H2O H₂O H_ads H* (adsorbed) H2O->H_ads  Volmer Step + e⁻ Ru3_cluster Ru₃ H2O->Ru3_cluster H2 H₂ (gas) H_ads->H2  Tafel Step + H* OH_neg OH⁻ H_ads_hey H* (adsorbed) H2_hey H₂ (gas) H_ads_hey->H2_hey  Heyrovsky Step + e⁻ OH_neg_hey OH⁻ H2O_hey H₂O H2O_hey->H2_hey  Heyrovsky Step + e⁻ OH_neg_oer OH⁻ OH_ads OH OH_neg_oer->OH_ads + e⁻ O_ads O OH_ads->O_ads + OH⁻ + e⁻ OOH_ads OOH* O_ads->OOH_ads + OH⁻ + e⁻ O2 O₂ (gas) OOH_ads->O2 + OH⁻ + e⁻ Ru3_cluster->OH_neg_oer

Caption: General mechanism for HER and OER in alkaline media at a Ru₃ cluster.

Experimental Workflow

This diagram outlines the logical progression of experiments from catalyst synthesis to performance evaluation.

Experimental_Workflow cluster_synthesis Catalyst Preparation cluster_characterization Material Characterization cluster_electrochemistry Electrochemical Evaluation cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Ru₃ Clusters on Carbon Support ink_prep Catalyst Ink Formulation synthesis->ink_prep TEM TEM synthesis->TEM XRD XRD synthesis->XRD XPS XPS synthesis->XPS ICP ICP-OES synthesis->ICP electrode_prep Electrode Fabrication ink_prep->electrode_prep LSV Linear Sweep Voltammetry (LSV) (Overpotential) electrode_prep->LSV EIS Electrochemical Impedance Spectroscopy (EIS) electrode_prep->EIS Stability Chronoamperometry/ Chronopotentiometry electrode_prep->Stability Tafel Tafel Analysis LSV->Tafel performance_eval Performance Metrics Calculation (η, Tafel Slope, TOF) Tafel->performance_eval EIS->performance_eval Stability->performance_eval mechanism_study Reaction Mechanism Elucidation performance_eval->mechanism_study

Caption: Workflow for synthesis, characterization, and testing of Ru₃ catalysts.

References

Application Notes and Protocols: Triruthenium Dodecacarbonyl (Ru3(CO)12) in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triruthenium dodecacarbonyl, Ru3(CO)12, is a versatile catalyst precursor in organic synthesis, enabling a variety of cycloaddition reactions for the construction of complex cyclic and heterocyclic frameworks. Its ability to activate a range of unsaturated substrates under thermal conditions makes it a valuable tool for the synthesis of novel molecular architectures relevant to pharmaceutical and materials science. These application notes provide an overview of the utility of this compound(CO)12 in key cycloaddition reactions, including detailed experimental protocols and mechanistic insights.

[4+2] Cycloaddition: Catalytic C-C Coupling of Dienes to Vicinally Dioxygenated Hydrocarbons

The ruthenium(0) catalyst generated in situ from this compound(CO)12 promotes the [4+2] cycloaddition of dienes with vicinal diols, hydroxyketones, or diones. This reaction provides a powerful method for the synthesis of substituted cyclohexene diols and related structures. A proposed mechanism involves the oxidative coupling of a diene and a dicarbonyl compound (formed in situ from the diol via dehydrogenation) to generate an oxametallacycle, which then undergoes reductive elimination to furnish the cycloadduct.

Quantitative Data Summary
EntryDiol/Hydroxyketone/DioneDieneProductYield (%)
11,2-PropanediolIsoprene4-Methyl-1-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol78
21,2-ButanediolIsoprene1-(Butan-2-yl)-4-methylcyclohex-3-ene-1,2-diol72
32,3-ButanediolIsoprene1,2,3,4,5,6-Hexamethylcyclohex-3-ene-1,2-diol98
41,2-CyclohexanediolIsoprene(3aR,4R,7S,7aS)-4-Methyl-7-(prop-1-en-2-yl)-3a,4,5,6,7,7a-hexahydro-1H-indene-4,5-diol90
51,2-CyclopentanediolButadiene2,3,3a,4,5,6,7,7a-Octahydro-1H-indene-4,5-diol85
Experimental Protocol: Synthesis of (3aR,4R,7S,7aS)-4-Methyl-7-(prop-1-en-2-yl)-3a,4,5,6,7,7a-hexahydro-1H-indene-4,5-diol

Materials:

  • Triruthenium dodecacarbonyl (this compound(CO)12)

  • 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl (BIPHEP)

  • trans-1,2-Cyclohexanediol

  • Isoprene

  • Toluene, anhydrous

Procedure:

  • To an oven-dried screw-cap vial equipped with a magnetic stir bar, add this compound(CO)12 (8.2 mg, 0.0128 mmol, 0.02 equiv), BIPHEP (10.1 mg, 0.0192 mmol, 0.03 equiv), and trans-1,2-cyclohexanediol (74 mg, 0.64 mmol, 1.0 equiv).

  • The vial is sealed with a Teflon-lined cap and purged with argon.

  • Anhydrous toluene (0.64 mL) and isoprene (0.32 mL, 3.2 mmol, 5.0 equiv) are added via syringe.

  • The reaction mixture is heated to 130 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by silica gel chromatography (eluent: 20% ethyl acetate in hexanes) to afford the product as a colorless oil.

Mechanistic Diagram: [4+2] Cycloaddition

G cluster_0 Catalyst Activation and Substrate Oxidation cluster_1 Catalytic Cycle Ru3CO12 This compound(CO)12 Ru0L Ru(0)Ln Ru3CO12->Ru0L + Ligand, -CO Dione_Diene Dione + Diene Diol Diol Dione Dione Diol->Dione [Ru(0)Ln], -2H2 Oxametallacycle Oxametallacycle Dione_Diene->Oxametallacycle Oxidative Coupling + Ru(0)Ln Allylruthenium Allylruthenium Intermediate Oxametallacycle->Allylruthenium β-Carbonyl Elimination Product Cycloadduct Allylruthenium->Product Reductive Elimination

Caption: Proposed catalytic cycle for the Ru-catalyzed [4+2] cycloaddition.

[2+2+1] Cycloaddition: Synthesis of γ-Butyrolactones

This compound(CO)12 catalyzes the intermolecular [2+2+1] cycloaddition of ketones, alkenes or alkynes, and carbon monoxide to afford functionalized γ-butyrolactones.[1] This reaction is a powerful tool for the construction of five-membered lactone rings, which are common motifs in natural products and pharmaceuticals. The reaction is believed to proceed through the formation of a ruthenacycle intermediate.

Quantitative Data Summary
EntryKetoneAlkene/AlkyneProductYield (%)
1Ethyl pyruvateEthylene3-Acetyl-3-methyldihydrofuran-2(3H)-one75
2Ethyl pyruvate1-Hexene3-Acetyl-3-butyl-5-methyldihydrofuran-2(3H)-one68
3Ethyl pyruvatePhenylacetylene3-Acetyl-5-methyl-3-phenyldihydrofuran-2(3H)-one55
42,3-ButanedioneEthylene3,4-Diacetyl-3,4-dimethyldihydrofuran-2(3H)-one82
5N-MethylisatinEthylene1-Methyl-3,3a,4,5-tetrahydro-2H-spiro[indole-3,2'-furan]-2-one91
Experimental Protocol: Synthesis of 1-Methyl-3,3a,4,5-tetrahydro-2H-spiro[indole-3,2'-furan]-2-one

Materials:

  • Triruthenium dodecacarbonyl (this compound(CO)12)

  • N-Methylisatin

  • Ethylene

  • Toluene, anhydrous

  • High-pressure autoclave

Procedure:

  • Into a glass liner for a high-pressure autoclave, add this compound(CO)12 (12.8 mg, 0.02 mmol, 0.04 equiv), N-methylisatin (80.6 mg, 0.5 mmol, 1.0 equiv), and anhydrous toluene (5 mL).

  • The autoclave is sealed and then charged with ethylene to a pressure of 30 atm.

  • The reaction mixture is heated to 160 °C for 20 hours.

  • After cooling to room temperature, the autoclave is carefully depressurized.

  • The reaction mixture is transferred to a round-bottom flask and the solvent is removed under reduced pressure.

  • The residue is purified by preparative thin-layer chromatography on silica gel (eluent: 1:1 hexanes/ethyl acetate) to give the product as a white solid.

Mechanistic Diagram: [2+2+1] Cycloaddition

G Ru_cat [Ru] catalyst Ruthenacycle Ruthenacycle Intermediate Ru_cat->Ruthenacycle + Ketone + Alkene Ketone Ketone Alkene Alkene CO CO CO_insertion CO Insertion Intermediate Ruthenacycle->CO_insertion + CO Product γ-Butyrolactone CO_insertion->Product Reductive Elimination Product->Ru_cat Releases [Ru]

Caption: Simplified catalytic cycle for the [2+2+1] cycloaddition.

[2+2+2] Cycloaddition: Synthesis of Aromatic Compounds

This compound(CO)12 can also serve as a catalyst for the [2+2+2] cyclotrimerization of alkynes, providing a direct route to substituted benzene derivatives.[2] This atom-economical reaction is particularly useful for the synthesis of highly substituted aromatic rings that are difficult to access through traditional methods. The mechanism is thought to involve the formation of a metallacyclopentadiene intermediate, which then coordinates to a third alkyne molecule and undergoes cyclization and reductive elimination.

Quantitative Data Summary
EntryDiyneAlkyneProductYield (%)
11,6-HeptadiynePhenylacetylene1-Phenyl-2,3,4,5-tetrahydro-1H-indene72
21,7-Octadiyne1-Hexyne1-Butyl-2,3,4,5,6,7-hexahydro-1H-indene65
3Diethyl dipropargylmalonatePropyneDiethyl 2-(prop-1-en-2-yl)-1,3-dihydro-2H-indene-2,2-dicarboxylate85
4N-Tosyl-N,N-dipropargylamineAcetylene1-Tosyl-1,2,3,4-tetrahydroquinoline78
Experimental Protocol: Synthesis of Diethyl 2-(prop-1-en-2-yl)-1,3-dihydro-2H-indene-2,2-dicarboxylate

Materials:

  • Triruthenium dodecacarbonyl (this compound(CO)12)

  • Diethyl dipropargylmalonate

  • Propyne (liquefied or in a suitable solvent)

  • Toluene, anhydrous

  • Schlenk flask

Procedure:

  • A Schlenk flask is charged with this compound(CO)12 (6.4 mg, 0.01 mmol, 0.02 equiv) and diethyl dipropargylmalonate (119 mg, 0.5 mmol, 1.0 equiv) under an argon atmosphere.

  • Anhydrous toluene (5 mL) is added, and the solution is stirred.

  • The flask is cooled to -78 °C, and a solution of propyne (0.6 mmol, 1.2 equiv) in cold toluene is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and then heated to 80 °C for 16 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to yield the desired product.

Mechanistic Diagram: [2+2+2] Cycloaddition

G Ru_cat [Ru] catalyst Metallacyclopentadiene Metallacyclopentadiene Ru_cat->Metallacyclopentadiene + Alkyne 1 + Alkyne 2 Alkyne1 Alkyne 1 Alkyne2 Alkyne 2 Metallacycloheptatriene Metallacycloheptatriene Metallacyclopentadiene->Metallacycloheptatriene + Alkyne 3 Alkyne3 Alkyne 3 Product Benzene Derivative Metallacycloheptatriene->Product Reductive Elimination Product->Ru_cat Releases [Ru]

Caption: General catalytic cycle for the [2+2+2] cyclotrimerization of alkynes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ru3(CO)12

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Triruthenium dodecacarbonyl (Ru3(CO)12), with a focus on improving reaction yield and product purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound(CO)12.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Incorrect Reaction Temperature Strict temperature control is crucial. In the base-promoted method, the initial reduction of Ru(III) to Ru(II) is typically performed at temperatures up to 135°C (reflux). However, the subsequent reduction to Ru(0) and cluster formation should be maintained between 75-80°C. Temperatures above 85°C can lead to competing decarboxylation reactions or decomposition of the product.[1]
Inadequate Carbon Monoxide (CO) Flow A consistent and appropriate CO flow is necessary. A fast stream (approx. 2 bubbles per second) is recommended during the initial reduction step to ensure complete carbonylation.[1] The flow can be reduced to about 1 bubble per second after the addition of the base.[1] Ensure the CO inlet does not become clogged with precipitated product.[1]
Improper Reaction Pressure For methods utilizing pressure, the reaction is highly sensitive to this parameter. A pressure range of 0.2 to 0.9 MPa is recommended. Below 0.2 MPa, the reaction may not proceed efficiently, while pressures exceeding 0.9 MPa can lead to the formation of unwanted residues, impacting both yield and quality.
Inefficient Stirring Vigorous agitation is necessary to ensure proper mixing of the reactants and efficient gas-liquid transfer of carbon monoxide.[1]
Impure Reactants or Solvents Use of high-purity RuCl3·xH2O and dry, de-aerated solvents is recommended. Water content in the solvent can affect the reaction outcome.

Issue 2: Product Contamination

Potential Cause Recommended Solution
Presence of Potassium Chloride (KCl) In base-promoted syntheses using KOH, KCl is a common byproduct.[1] The product should be washed with alcohol and/or water to remove KCl.[1] For higher purity, a rapid chromatographic workup on a silica gel column using dichloromethane as the eluent can be employed to effectively remove KCl.[1]
Formation of Unwanted Ruthenium Species Strict adherence to the established temperature profile is critical to prevent the formation of other ruthenium carbonyl species or decomposition products.[1]

Issue 3: Clogging of the Carbon Monoxide Inlet

Potential Cause Recommended Solution
Precipitation of this compound(CO)12 The product can crystallize on the walls of the glassware and may clog the CO inlet.[1] Using a glass bubbler with a sufficiently large diameter (2-3 mm) for the CO inlet can help prevent clogging.[1] Steel needles are not recommended.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound(CO)12?

Yields can vary significantly depending on the synthetic method and reaction conditions. With optimized base-promoted procedures, yields exceeding 90% have been reported.[2]

Q2: What are the visual cues for a successful reaction?

During the initial reduction of Ru(III) to Ru(II), the solution color typically changes to blood red and then to a golden yellow.[1] Upon addition of the base, the solution darkens, and then the orange, crystalline product, this compound(CO)12, begins to appear.[1]

Q3: Is this compound(CO)12 air-sensitive?

Crystals of this compound(CO)12 are perfectly air-stable.[1]

Q4: What is the primary byproduct in the base-promoted synthesis?

When using potassium hydroxide (KOH) as the base, the main side product is potassium chloride (KCl).[1]

Q5: Can other bases be used for the synthesis?

Yes, other bases such as sodium carbonate (Na2CO3) have been used in the synthesis of this compound(CO)12.[2] The choice of base can influence the reaction conditions and selectivity.[2]

Quantitative Data on Reaction Parameters

The following table summarizes key quantitative data from various synthetic protocols for this compound(CO)12.

Parameter Method 1: Base-Promoted (KOH) [1]Method 2: Pressurized (Amine Additive)
Starting Material RuCl3·3H2ORuthenium Chloride
Solvent 2-ethoxyethanol1-propanol
Base KOHAmine
Temperature Step 1: 80°C to 135°C; Step 2: 75-80°C50-100°C
Pressure Atmospheric0.2 - 0.9 MPa
Reaction Time Step 1: ~1.25 hours; Step 2: 45 minutes10 - 30 hours
Reported Yield >90%Not explicitly stated, but optimized for high yield

Experimental Protocols

Detailed Methodology for Base-Promoted Synthesis of this compound(CO)12 [1]

This protocol is a two-step, one-pot synthesis.

Apparatus:

  • A three-necked round-bottomed flask (500 mL)

  • Reflux condenser

  • Gas inlet (glass bubbler, 2-3 mm diameter)

  • Magnetic stirrer and heating oil bath

Step I: Reduction of Ru(III) to Ru(II)

  • Add 5 g of RuCl3·3H2O and 250 mL of 2-ethoxyethanol to the flask.

  • De-aerate the solution by bubbling nitrogen or stirring under a reduced atmosphere.

  • Introduce a fast stream of carbon monoxide (approx. 2 bubbles per second) and begin vigorous stirring.

  • Raise the temperature to 80°C for 45 minutes. The solution will turn blood red.

  • Increase the temperature to 135°C (reflux) for 30-45 minutes until the solution becomes a clear, golden yellow.

  • Cool the solution to 75°C.

Step II: Overall Reduction of Ru(II) to Ru(0) and Cluster Formation

  • Maintain the temperature strictly between 75-80°C.

  • Reduce the CO flow to approximately 1 bubble per second.

  • Cautiously add 2.4 g of KOH pellets to the solution.

  • Observe the solution darkening over 15 minutes, followed by the appearance of orange crystals of this compound(CO)12.

  • After a total of 45 minutes, stop heating but continue moderate stirring and CO bubbling to allow for slow cooling and crystallization.

Product Isolation and Purification:

  • Vent the solution with nitrogen to remove CO.

  • Collect the crystals by filtration.

  • Wash the crystals with alcohol and/or water to remove KCl.

  • For higher purity, perform column chromatography on silica gel with dichloromethane.

Visualizations

experimental_workflow cluster_step1 Step 1: Reduction of Ru(III) to Ru(II) cluster_step2 Step 2: Reduction to Ru(0) and Cluster Formation cluster_isolation Isolation and Purification A Mix RuCl3·3H2O and 2-ethoxyethanol B De-aerate Solution A->B C Introduce CO and Stir B->C D Heat to 80°C (45 min) C->D E Heat to 135°C (30-45 min) D->E F Cool to 75°C E->F G Maintain 75-80°C F->G H Add KOH G->H I Reaction (45 min) H->I J Slow Cooling and Crystallization I->J K Filter Crystals J->K L Wash with Alcohol/Water K->L M Optional: Column Chromatography L->M N Pure this compound(CO)12 M->N

Caption: Experimental workflow for the base-promoted synthesis of this compound(CO)12.

troubleshooting_yield Start Low Yield of this compound(CO)12 Q1 Was the temperature in Step 2 strictly between 75-80°C? Start->Q1 A1_yes Yes Q1->A1_yes Yes A1_no No Q1->A1_no No Q2 Was the CO flow consistent and the inlet clear? A1_yes->Q2 Sol1 Adjust temperature control. Temperatures >85°C cause side reactions. A1_no->Sol1 A2_yes Yes Q2->A2_yes Yes A2_no No Q2->A2_no No Q3 Was stirring vigorous throughout the reaction? A2_yes->Q3 Sol2 Ensure adequate CO flow and use a wider bore glass bubbler to prevent clogging. A2_no->Sol2 A3_yes Yes Q3->A3_yes Yes A3_no No Q3->A3_no No End Consult further literature for other potential issues. A3_yes->End Sol3 Increase stirring speed to improve gas-liquid mixing. A3_no->Sol3

Caption: Troubleshooting logic for low yield in this compound(CO)12 synthesis.

References

Technical Support Center: Triruthenium Dodecacarbonyl (Ru₃(CO)₁₂) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Triruthenium Dodecacarbonyl (Ru₃(CO)₁₂). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with solutions of this organometallic compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the integrity and success of your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter with your Triruthenium Dodecacarbonyl solutions.

Issue Possible Cause Recommended Action
Orange solution turns colorless or pale yellow with black precipitate. Thermal decomposition due to overheating.Immediately cool the solution. Filter the solution under an inert atmosphere to remove the precipitate. Re-evaluate the experimental temperature; if possible, conduct the reaction at a lower temperature. Consider using a higher-boiling point solvent if high temperatures are necessary.
Formation of an insoluble film or precipitate upon exposure to light. Photochemical decomposition.Protect the solution from light by using amber glassware or by wrapping the reaction vessel with aluminum foil. Work in a dimly lit area when handling the solution.
Gradual loss of color and catalytic activity over time, even when stored in the dark and at low temperatures. Slow decomposition in solution, potentially due to trace impurities in the solvent (e.g., water, oxygen).Use freshly distilled, deoxygenated solvents of the highest purity. Ensure all glassware is rigorously dried and the entire experimental setup is under a positive pressure of a high-purity inert gas (Argon or Nitrogen).
Unexpected reaction products or low yield. Reaction with coordinating solvents (e.g., THF, acetonitrile) or impurities.If the solvent is intended to be non-coordinating, switch to a nonpolar solvent like hexane, toluene, or benzene. Ensure the purity of all reagents and solvents.
Color change from orange to a different color without precipitation. Substitution of carbonyl ligands by other ligands present in the reaction mixture.This may be an expected part of your reaction. Characterize the new species using spectroscopic methods (e.g., IR, NMR) to confirm its identity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of Triruthenium Dodecacarbonyl solutions?

A1: The stability of Ru₃(CO)₁₂ solutions is primarily affected by temperature, light, and the presence of oxygen, water, and other reactive species. Thermal decomposition occurs at elevated temperatures, leading to the loss of carbonyl ligands.[1][2] Photochemical decomposition can be initiated by exposure to UV or even ambient light, resulting in the formation of insoluble polymers.[1] As an air-sensitive compound, it reacts with oxygen, and solutions can degrade in the presence of trace amounts of air and moisture. The choice of solvent is also critical, as coordinating solvents can react with the cluster.

Q2: What is the recommended procedure for preparing a stable solution of Triruthenium Dodecacarbonyl?

A2: To prepare a stable solution, it is imperative to use inert atmosphere techniques. All glassware should be oven-dried and cooled under a stream of inert gas (Argon or Nitrogen). The solvent should be of high purity, anhydrous, and thoroughly deoxygenated prior to use. Weigh the solid Ru₃(CO)₁₂ in a glovebox or under a positive pressure of inert gas and transfer it to the reaction flask. Add the deoxygenated solvent via a cannula or a gas-tight syringe. The solution should be maintained under a positive pressure of inert gas throughout the experiment.

Q3: How should I store my Triruthenium Dodecacarbonyl solutions?

A3: For short-term storage, solutions should be kept in a tightly sealed container, under an inert atmosphere, and protected from light in a refrigerator. For longer-term storage, it is best to store Ru₃(CO)₁₂ as a solid in a dark, cool, and dry place under an inert atmosphere.[2] It is generally recommended to prepare solutions fresh for each experiment to ensure the highest reactivity and reproducibility.

Q4: My solution of Ru₃(CO)₁₂ in THF changed color. Is it still viable for my reaction?

A4: Tetrahydrofuran (THF) is a coordinating solvent and can react with Ru₃(CO)₁₂. While some reactions are performed in THF, a color change may indicate the formation of a new ruthenium species. The viability of the solution depends on your specific application. It is advisable to characterize the solution (e.g., by IR spectroscopy) to identify the species present before proceeding. If your reaction requires intact Ru₃(CO)₁₂, consider using a non-coordinating solvent like hexane or toluene.

Q5: Can I use a nitrogen atmosphere instead of argon when working with Ru₃(CO)₁₂?

A5: Yes, for most applications involving Ru₃(CO)₁₂, a high-purity nitrogen atmosphere is sufficient to prevent decomposition from oxygen and moisture. Argon, being denser and more inert, can provide an extra layer of protection and is preferred for highly sensitive reactions.

Quantitative Stability Data

Solvent Typical Concentration Range Observed Stability at Room Temperature (under Inert Atmosphere) Notes
Hexane Sparingly solubleRelatively stable for several hours to a day.A common solvent for IR spectroscopy of Ru₃(CO)₁₂.[3]
Toluene Moderately solubleStable for several hours. May show slow decomposition over 24 hours.Often used as a reaction solvent for catalysis.
Tetrahydrofuran (THF) Moderately solubleLess stable; reacts with the cluster over time.THF is a coordinating solvent and can lead to the formation of different ruthenium complexes.
Acetone Sparingly solubleShows signs of decomposition within a few hours.The ketone functionality can potentially react with the cluster.
Dichloromethane Moderately solubleCan be used for short-term applications like chromatography.Halogenated solvents may react with the cluster under certain conditions.

Note: The stability is significantly reduced in the presence of light and/or traces of air and moisture. For catalytic applications, it is always recommended to use freshly prepared solutions.

Experimental Protocols

Protocol 1: Preparation of a Standardized Triruthenium Dodecacarbonyl Solution

Objective: To prepare a solution of Ru₃(CO)₁₂ of a known concentration for use in a chemical reaction under inert atmosphere.

Materials:

  • Triruthenium dodecacarbonyl (solid)

  • Anhydrous, deoxygenated solvent (e.g., toluene)

  • Schlenk flask or three-necked round-bottom flask

  • Glovebox or Schlenk line with a high-purity inert gas supply (Argon or Nitrogen)

  • Gas-tight syringe and needles or cannula transfer equipment

  • Septa

  • Magnetic stirrer and stir bar

Procedure:

  • Glassware Preparation: Thoroughly wash and oven-dry all glassware (at least 120 °C for 4 hours). Assemble the flask with a stir bar and a condenser (if refluxing) or a septum while hot and allow it to cool to room temperature under a positive flow of inert gas.

  • Solvent Preparation: Use a commercially available anhydrous solvent or dry the solvent using appropriate methods (e.g., distillation from a suitable drying agent). Deoxygenate the solvent by bubbling with a high-purity inert gas for at least 30 minutes or by three freeze-pump-thaw cycles.

  • Weighing the Solid: In a glovebox or under a positive pressure of inert gas, accurately weigh the desired amount of solid Ru₃(CO)₁₂ into the prepared flask.

  • Solvent Transfer: Transfer the desired volume of the deoxygenated solvent to the flask containing the solid Ru₃(CO)₁₂ using a cannula or a gas-tight syringe.

  • Dissolution: Stir the mixture at room temperature until all the solid has dissolved, resulting in a characteristic orange solution.

  • Storage and Use: The freshly prepared solution should be used immediately for the best results. If short-term storage is necessary, ensure the flask is sealed with a septum and parafilm, protected from light, and stored in a refrigerator.

Protocol 2: Monitoring Solution Stability by UV-Vis Spectroscopy

Objective: To qualitatively monitor the stability of a Ru₃(CO)₁₂ solution over time.

Materials:

  • Freshly prepared solution of Ru₃(CO)₁₂ in a non-coordinating solvent (e.g., hexane)

  • UV-Vis spectrophotometer

  • Quartz cuvette with a septum-sealed cap

  • Gas-tight syringe and needle

Procedure:

  • Prepare a Dilute Solution: Prepare a dilute solution of Ru₃(CO)₁₂ in deoxygenated hexane under an inert atmosphere, suitable for UV-Vis analysis (the concentration should be adjusted to have an absorbance maximum between 0.5 and 1.5).

  • Initial Spectrum: Using a gas-tight syringe, transfer an aliquot of the fresh solution to a septum-sealed quartz cuvette that has been previously flushed with inert gas. Immediately record the UV-Vis spectrum. Ru₃(CO)₁₂ in hexane typically shows absorption maxima around 390 nm.

  • Time-Course Monitoring: Keep the stock solution under an inert atmosphere and protected from light at a constant temperature. At regular intervals (e.g., every hour), withdraw an aliquot and record the UV-Vis spectrum.

  • Data Analysis: A decrease in the absorbance at the characteristic maximum and/or a change in the shape of the spectrum indicates decomposition of the Ru₃(CO)₁₂ cluster.

Visualizations

Below are diagrams illustrating key concepts related to the stability and handling of Triruthenium Dodecacarbonyl.

Decomposition_Pathway General Decomposition Pathways of Ru3(CO)12 cluster_conditions Ru3CO12 This compound(CO)12 Solution (Orange) Decomposed Decomposed Products (e.g., Ru metal, lower nuclearity clusters) (Black Precipitate) Ru3CO12->Decomposed Thermal Decomposition Polymer Insoluble Polymer Ru3CO12->Polymer Photochemical Decomposition Substituted This compound(CO)12-nLn Ru3CO12->Substituted Ligand Substitution Monomer 3 Ru(CO)5 Ru3CO12->Monomer Cluster Fragmentation Thermal Heat (>150 °C) Light UV/Visible Light LewisBase + Lewis Base (L) CO + CO (high pressure) Monomer->Ru3CO12 Re-formation

Caption: Decomposition pathways of Ru₃(CO)₁₂.

Troubleshooting_Workflow Troubleshooting Workflow for this compound(CO)12 Solution Instability Start Unstable Solution Observed (e.g., color change, precipitate) Check_Light Was the solution exposed to light? Start->Check_Light Check_Temp Was the solution heated? Check_Light->Check_Temp No Protect_Light Action: Protect from light (amber glass, foil) Check_Light->Protect_Light Yes Check_Atmosphere Was a strict inert atmosphere maintained? Check_Temp->Check_Atmosphere No Control_Temp Action: Control temperature (use oil bath, run at lower temp) Check_Temp->Control_Temp Yes Check_Solvent What solvent was used? Check_Atmosphere->Check_Solvent Yes Improve_Inert Action: Improve inert technique (use high-purity gas, dry glassware) Check_Atmosphere->Improve_Inert No Select_Solvent Action: Use non-coordinating, pure, dry solvent Check_Solvent->Select_Solvent Coordinating or Impure End Stable Solution Check_Solvent->End Non-coordinating and Pure Protect_Light->End Control_Temp->End Improve_Inert->End Select_Solvent->End

Caption: Troubleshooting workflow for unstable solutions.

Solvent_Choice_Logic Logical Flow for Solvent Selection Start Experiment Planning Need_Coordination Does the reaction require solvent coordination? Start->Need_Coordination Select_Coordinating Select Coordinating Solvent (e.g., THF, Acetonitrile) (Expect potential cluster reaction) Need_Coordination->Select_Coordinating Yes Select_NonCoordinating Select Non-Coordinating Solvent (e.g., Hexane, Toluene) Need_Coordination->Select_NonCoordinating No Check_Purity Ensure High Purity, Anhydrous, and Deoxygenated Select_Coordinating->Check_Purity Select_NonCoordinating->Check_Purity Proceed Proceed with Experiment Check_Purity->Proceed

Caption: Logic for selecting an appropriate solvent.

References

Technical Support Center: Overcoming Catalyst Deactivation in Ru₃(CO)₁₂-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the deactivation of the triruthenium dodecacarbonyl (Ru₃(CO)₁₂) catalyst in homogeneous reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common visual indicators of Ru₃(CO)₁₂ catalyst deactivation?

A1: The most common visual sign of deactivation is a change in the reaction mixture's color and clarity. A healthy, active Ru₃(CO)₁₂ solution is typically a clear, orange to orange-red color. Deactivation can be indicated by:

  • Precipitation: The formation of a black or dark-colored insoluble solid. This can be due to the formation of larger, insoluble ruthenium clusters or polymeric materials.[1]

  • Color Change: A darkening of the solution to a deep brown or black color, which may suggest the formation of various ruthenium species, including larger clusters or decomposition products.

Q2: What are the primary mechanisms of Ru₃(CO)₁₂ deactivation in a homogeneous reaction?

A2: Ru₃(CO)₁₂ can deactivate through several pathways:

  • Cluster Fragmentation: The Ru₃ triangle can break apart into mononuclear or dinuclear ruthenium species, which may have lower or different catalytic activity.[2] This can be initiated by high temperatures, certain solvents, or reaction with substrates/products.

  • Cluster Aggregation: Under thermal stress, Ru₃(CO)₁₂ can aggregate to form larger, less soluble, and often less active clusters, such as Ru₆C(CO)₁₇ or other carbido clusters.[1]

  • Ligand Dissociation/Substitution: The loss of CO ligands can lead to coordinatively unsaturated and unstable species that are prone to decomposition. Conversely, strong binding of product or impurity molecules can poison the catalyst.

  • Photochemical Decomposition: Exposure to UV light can cause Ru₃(CO)₁₂ to convert into an insoluble polymeric form.[1]

  • Reaction with Solvents: Protic or coordinating solvents can react with the cluster, leading to the formation of new species with altered catalytic properties.

Q3: How does temperature affect the stability of Ru₃(CO)₁₂?

A3: High temperatures can promote the deactivation of Ru₃(CO)₁₂. The melting point of solid Ru₃(CO)₁₂ is around 154 °C, and decomposition is often observed at temperatures above this.[1] In solution, thermal decomposition can occur at lower temperatures, leading to the formation of larger, inactive ruthenium clusters. It is crucial to carefully control the reaction temperature to balance catalytic activity with catalyst stability.

Q4: Can the choice of solvent impact catalyst stability?

A4: Yes, the solvent plays a critical role. Nonpolar, aprotic solvents are generally preferred as they are less likely to coordinate to the metal centers or react with the cluster.[1] Solvents like THF, while often used, can coordinate to the ruthenium centers and potentially influence the reaction pathway and catalyst stability.[3] Chlorinated solvents should be used with caution as they can react with the catalyst under certain conditions.

Q5: How can ligands be used to improve the stability of Ru₃(CO)₁₂-based catalysts?

A5: The addition of ancillary ligands, particularly phosphines, is a common strategy to stabilize the ruthenium catalyst.[4][5][6] These ligands can:

  • Substitute one or more CO ligands to form more robust catalyst species.

  • Bridge ruthenium atoms within the cluster, preventing fragmentation.

  • Modify the electronic properties of the metal centers, which can enhance stability and influence reactivity and selectivity.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Reaction fails to initiate or proceeds very slowly. 1. Inactive Catalyst: The Ru₃(CO)₁₂ may have decomposed prior to or during the reaction. 2. Insufficient Activation: The reaction conditions (e.g., temperature) may not be sufficient to generate the active catalytic species from the Ru₃(CO)₁₂ precursor. 3. Presence of Inhibitors: Impurities in the reagents or solvent (e.g., water, oxygen, or sulfur compounds) can poison the catalyst.1. Verify Catalyst Quality: Ensure the Ru₃(CO)₁₂ is a free-flowing, orange crystalline solid. If it appears dark or clumped, it may be partially decomposed. Consider purifying by recrystallization or sublimation if necessary. 2. Optimize Reaction Conditions: Gradually increase the reaction temperature in small increments. Be mindful of the catalyst's thermal stability. 3. Ensure Inert Atmosphere: Use rigorously dried and deoxygenated solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction starts but stops prematurely, or the catalyst precipitates out of solution. 1. Thermal Decomposition: The reaction temperature may be too high, causing the catalyst to decompose into insoluble materials. 2. Low Solubility: The catalyst or its active form may have limited solubility in the chosen solvent at the reaction temperature. 3. Product Inhibition/Deactivation: The reaction product may be coordinating to the catalyst and inhibiting its activity or causing it to precipitate.1. Lower Reaction Temperature: If possible, reduce the reaction temperature. 2. Add a Stabilizing Ligand: Introduce a suitable phosphine ligand to the reaction mixture to stabilize the catalyst. The choice of ligand will depend on the specific reaction. 3. Change Solvent: Use a solvent in which the catalyst and its intermediates are more soluble. 4. In-situ Monitoring: Use techniques like IR or UV-Vis spectroscopy to monitor the catalyst's state during the reaction to better understand the deactivation process.[3]
Poor regioselectivity or chemoselectivity. 1. Formation of Multiple Active Species: Catalyst fragmentation can lead to the formation of different ruthenium species, each with its own selectivity profile. 2. Undesired Isomerization: The catalyst may be promoting side reactions such as isomerization of the substrate or product.1. Add a Modifying Ligand: The addition of specific ligands can control the steric and electronic environment around the ruthenium center, thereby improving selectivity. 2. Optimize Reaction Conditions: Varying the temperature, pressure, and reactant concentrations can influence the relative rates of the desired reaction and side reactions.

Quantitative Data on Ru₃(CO)₁₂ Properties

PropertyValueNotes
Molecular Weight 639.33 g/mol
Appearance Dark orange solid
Melting Point 154 °C (decomposes)Decomposition may begin at lower temperatures depending on the heating rate and atmosphere.[1]
Solubility Soluble in nonpolar organic solvents, insoluble in water.Common solvents include hexane, toluene, and dichloromethane.[1]
Thermal Decomposition in Solid State Enthalpy of decomposition (ΔrH°) to 12 CO(g) + 3 Ru(cr) is approximately 577-594 kJ/mol.[7]
Reaction with CO (in solution) Ru₃(CO)₁₂ + 3 CO ⇌ 3 Ru(CO)₅The forward reaction is favored at high CO pressures. The enthalpy of this reaction is approximately -13.0 to -27.1 kJ/mol.[7]

Experimental Protocols

Protocol 1: General Procedure for Stabilizing Ru₃(CO)₁₂ with a Phosphine Ligand

This protocol provides a general method for preparing a more stable, ligand-modified ruthenium carbonyl catalyst in situ.

  • Materials:

    • Ru₃(CO)₁₂

    • Anhydrous, deoxygenated reaction solvent (e.g., toluene)

    • Phosphine ligand (e.g., triphenylphosphine, PPh₃)

    • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

  • Procedure: a. To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Ru₃(CO)₁₂ (1 equivalent) and the chosen phosphine ligand (1-3 equivalents). b. Add the anhydrous, deoxygenated solvent via cannula or syringe. c. Stir the mixture at room temperature for 1-2 hours or gently heat (e.g., to 40-60 °C) to facilitate the substitution of CO ligands by the phosphine. The progress of the reaction can be monitored by TLC or IR spectroscopy (observing the shift in the ν(CO) bands). d. After the formation of the desired ligand-substituted ruthenium carbonyl complex, the reaction mixture can be used directly for the subsequent catalytic reaction.

Protocol 2: In-situ Monitoring of Catalyst Stability using UV-Vis Spectroscopy

This protocol describes how to monitor the stability of Ru₃(CO)₁₂ in solution under reaction conditions.

  • Instrumentation:

    • UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

    • Quartz cuvette with a septum for maintaining an inert atmosphere.

  • Procedure: a. Prepare a dilute solution of Ru₃(CO)₁₂ in the reaction solvent of interest in a glovebox or under an inert atmosphere. b. Transfer the solution to the quartz cuvette and seal it with a septum. c. Place the cuvette in the temperature-controlled holder of the spectrophotometer. d. Record the initial UV-Vis spectrum of the Ru₃(CO)₁₂ solution at room temperature. The spectrum should show characteristic absorption bands for the intact cluster. e. Gradually increase the temperature to the desired reaction temperature and record spectra at regular time intervals. f. Analyze the spectral changes over time. A decrease in the intensity of the characteristic Ru₃(CO)₁₂ peaks and/or the appearance of new peaks can indicate decomposition or transformation of the catalyst. This data can help determine the temperature limits for catalyst stability.

Visualizations

DeactivationPathways cluster_deactivation Deactivation Pathways Ru3CO12 Active Ru₃(CO)₁₂ Catalyst Fragmentation Fragmentation (Mononuclear/Dinuclear Species) Ru3CO12->Fragmentation High Temperature Aggregation Aggregation (Larger, Insoluble Clusters) Ru3CO12->Aggregation Thermal Stress Polymerization Photochemical Polymerization (Insoluble Polymer) Ru3CO12->Polymerization UV Light Poisoning Ligand Poisoning (Inactive Complex) Ru3CO12->Poisoning Impurities/Products

Caption: Key deactivation pathways for the Ru₃(CO)₁₂ catalyst.

TroubleshootingWorkflow Start Problem: Low or No Catalytic Activity CheckCatalyst Is the catalyst a free-flowing orange solid? Start->CheckCatalyst CheckConditions Are reaction conditions (T, P) appropriate? CheckCatalyst->CheckConditions Yes Purify Action: Purify or replace the catalyst. CheckCatalyst->Purify No CheckInertness Is the system under an inert atmosphere? CheckConditions->CheckInertness Yes OptimizeT Action: Gradually increase temperature. CheckConditions->OptimizeT No Precipitate Is a precipitate forming? CheckInertness->Precipitate Yes InertAtmosphere Action: Use dry, deoxygenated solvents/reagents. CheckInertness->InertAtmosphere No AddLigand Action: Add a stabilizing ligand. Precipitate->AddLigand Yes End Problem Resolved Precipitate->End No Purify->CheckCatalyst OptimizeT->CheckConditions InertAtmosphere->CheckInertness ChangeSolvent Action: Use a more suitable solvent. AddLigand->ChangeSolvent ChangeSolvent->End

Caption: A logical workflow for troubleshooting Ru₃(CO)₁₂ catalyst deactivation.

References

Technical Support Center: Optimizing Ru₃-Catalyzed Hydrogen Transfer Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ru₃-catalyzed hydrogen transfer reactions. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of Ru₃-catalyzed hydrogen transfer?

Ruthenium-catalyzed hydrogen transfer reactions typically proceed via the formation of a ruthenium hydride intermediate.[1][2] The catalyst facilitates the transfer of hydrogen from a donor molecule (e.g., isopropanol, formic acid) to an acceptor molecule (e.g., a ketone or imine).[2][3] The mechanism can be broadly classified as either inner-sphere, where the substrate coordinates directly to the metal center, or outer-sphere, involving a concerted hydrogen transfer without direct coordination.[4] The presence of a base is often crucial as it can promote the formation of the active dihydride catalyst, leading to a significant rate enhancement.[1]

Q2: How do I select an appropriate solvent for my reaction?

Solvent selection can significantly impact the reaction rate and selectivity.[5][6][7] The choice of solvent can influence the solvation of reactants and transition states, thereby affecting the reaction kinetics.[5] While polar protic solvents like isopropanol are commonly used as both the solvent and hydrogen source[8], the effect of solvents does not always correlate with polarity.[7] It is recommended to screen a variety of solvents to identify the optimal one for a specific substrate and catalyst system.

Q3: What is the role of a base in the reaction, and is it always necessary?

A base can dramatically increase the rate of transfer hydrogenation, often by facilitating the generation of the highly active ruthenium hydride species.[1][2][3] Common bases include alkali metal hydroxides (e.g., NaOH, KOH) and alkoxides (e.g., t-BuOK). However, some ruthenium catalyst systems are designed to operate under base-free conditions, which can be advantageous in simplifying the reaction workup and for substrates that are sensitive to basic conditions.[1][9]

Troubleshooting Guide

Low or No Conversion

Problem: My reaction shows low or no conversion of the starting material.

Potential Cause Troubleshooting Steps
Catalyst Deactivation Catalyst deactivation can occur over time during the reaction.[5][6] Consider increasing the catalyst loading or performing the reaction under an inert atmosphere to prevent oxidative degradation. If using a supported catalyst, ensure the support is stable under the reaction conditions.
Insufficient Catalyst Loading The amount of catalyst may be too low for efficient conversion.[10] Perform a screening of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%) to determine the optimal concentration for your specific substrate and reaction conditions.
Poor Catalyst Solubility For homogeneous reactions, ensure the ruthenium complex is fully dissolved in the reaction solvent. Poor solubility leads to a lower effective catalyst concentration.[10]
Presence of Impurities Impurities in the substrate, solvent, or gases can act as catalyst poisons.[10] Ensure all reagents and solvents are of high purity and that gases are appropriately scrubbed.
Sub-optimal Temperature The reaction temperature may be too low. Gradually increase the reaction temperature in increments (e.g., 10 °C) to find the optimal point without promoting side reactions.
Poor Selectivity

Problem: My reaction is producing a mixture of products or undesired side products.

Potential Cause Troubleshooting Steps
Incorrect Catalyst Loading Catalyst loading can influence selectivity.[11] A higher catalyst loading may lead to over-reduction or other side reactions. Optimize the catalyst loading by screening a range of concentrations.
Sub-optimal Reaction Temperature Temperature can significantly affect selectivity.[10] A lower temperature may favor the desired product. Perform the reaction at different temperatures to assess the impact on selectivity.
Inappropriate Solvent The solvent can influence the selectivity of the reaction.[5][6] Screen a range of solvents with different polarities and coordinating abilities.
Ligand Decomposition For catalyst systems with specific ligands, the ligand may degrade under the reaction conditions, leading to a loss of selectivity.[10] Ensure the chosen ligand is stable at the reaction temperature and in the chosen solvent.

Experimental Protocols

General Protocol for Ru₃-Catalyzed Hydrogen Transfer of a Ketone

This protocol provides a general starting point. Optimal conditions should be determined experimentally for each specific substrate.

  • Catalyst Preparation: In an inert atmosphere glovebox, prepare a stock solution of the Ru₃ catalyst in a dry, degassed solvent.

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the ketone substrate (1.0 mmol).

  • Addition of Reagents: Under an inert atmosphere, add the appropriate solvent (e.g., isopropanol, 5 mL) and the desired amount of base (if required).

  • Initiation: Add the catalyst stock solution to the reaction mixture to achieve the desired catalyst loading (e.g., 1 mol%).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring for the specified time (e.g., 12 hours).

  • Analysis: After cooling to room temperature, take an aliquot of the reaction mixture and analyze by a suitable method (e.g., GC, HPLC, or ¹H NMR) to determine conversion and selectivity.

Data Presentation

Table 1: Effect of Solvent on Reaction Rate for Phenol Hydrogenation over a Ruthenium Catalyst
SolventRelative Rate
1-ButanolHigh
IsopropanolSignificantly Different from 1-Butanol
TetrahydrofuranEnhances activity
DecalinLower deactivation observed

Note: A clear trend with solvent polarity is not always observed.[5][6][7]

Table 2: Optimization of Reaction Parameters for Ester Hydrogenation
ParameterRange Explored
Pressure10 - 30 bar
Temperature40 - 60 °C
Catalyst Loading0.03 - 0.10 mol%
Base (equivalents)0.1 - 0.3

Reference:[11]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Catalyst Stock Solution r1 Combine Reagents in Reaction Vessel p1->r1 p2 Prepare Substrate & Reagents p2->r1 r2 Set Temperature & Stirring r1->r2 r3 Monitor Reaction (TLC, GC, etc.) r2->r3 a1 Workup & Purification r3->a1 a2 Characterization (NMR, MS, etc.) a1->a2

Caption: General experimental workflow for Ru₃-catalyzed hydrogen transfer.

Troubleshooting_Logic problem Low Conversion or Selectivity cause1 Catalyst Issue problem->cause1 cause2 Reaction Conditions problem->cause2 cause3 Reagent Quality problem->cause3 solution1a Optimize Loading cause1->solution1a solution1b Check for Deactivation cause1->solution1b solution1c Ensure Solubility cause1->solution1c solution2a Optimize Temperature cause2->solution2a solution2b Screen Solvents cause2->solution2b solution2c Adjust Base Conc. cause2->solution2c solution3a Purify Substrate cause3->solution3a solution3b Use High-Purity Solvents cause3->solution3b

Caption: Troubleshooting logic for optimizing reaction outcomes.

References

Troubleshooting low catalytic efficiency of Ru3 clusters on TiO2.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ru₃ clusters on TiO₂ catalysts. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the catalytic efficiency of Ru₃ clusters on TiO₂?

A1: The catalytic performance of Ru/TiO₂ systems is multifaceted and depends on several critical parameters:

  • Ruthenium Loading and Particle Size: The concentration and size of the ruthenium particles are crucial. Optimal loading is essential, as too little may not provide enough active sites, while too much can lead to agglomeration.[1][2] Smaller Ru nanoparticles generally lead to higher catalytic activity due to a larger surface-area-to-volume ratio.[1]

  • Oxidation State of Ruthenium: The chemical state of ruthenium, whether metallic (Ru⁰) or oxidized (e.g., Ru⁴⁺ in RuO₂), significantly impacts its catalytic behavior.[1] The active state is often the metallic one.[3]

  • TiO₂ Support Crystal Phase: The crystalline structure of the titanium dioxide support, primarily anatase versus rutile, plays a decisive role.[4][5] The choice of phase can influence metal-support interactions and catalyst stability.[4][6] For instance, rutile TiO₂ has been shown to stabilize Ru particles against sintering during calcination.[6]

  • Metal-Support Interactions (MSI): The interaction between the ruthenium clusters and the TiO₂ support can alter the electronic properties of the catalyst and influence its activity and selectivity.[1][7] Strong metal-support interactions (SMSI) can sometimes lead to deactivation.[4]

  • Reaction Conditions: Temperature, pressure, and reactant concentrations are critical experimental variables that must be optimized for a specific reaction. Pretreatment of the catalyst, such as reduction in a hydrogen atmosphere, is also a key step.[1][2]

Q2: My Ru/TiO₂ catalyst is showing low or no activity. What are the potential causes?

A2: Low catalytic activity can stem from several issues. A systematic approach to troubleshooting is recommended.

  • Improper Catalyst Activation: The pretreatment of the catalyst is crucial. For many reactions, the ruthenium needs to be in its metallic state (Ru⁰). Ensure that the reduction procedure (e.g., temperature, gas flow, duration) is adequate to reduce the ruthenium precursor.[1][2]

  • Catalyst Deactivation: The catalyst may have deactivated during the reaction. Common deactivation mechanisms include:

    • Sintering: At high temperatures, small Ru nanoparticles can agglomerate into larger, less active particles.[8]

    • Coke Formation: Deposition of carbonaceous species on the catalyst surface can block active sites.[1]

    • Poisoning: Impurities in the reactant feed can adsorb on the active sites and inhibit the reaction.

    • Strong Metal-Support Interaction (SMSI): In some cases, a strong interaction can lead to the encapsulation of the metal particles by the support material, blocking access to the active sites.[4][9][10][11]

  • Incorrect Experimental Setup: Verify that all experimental parameters, such as temperature, pressure, and flow rates, are correctly set and controlled.[1]

  • Mass Transfer Limitations: The rate of reaction may be limited by the transport of reactants to the catalyst surface or products away from it.

Q3: I am observing inconsistent results between different batches of my Ru/TiO₂ catalyst. Why might this be happening?

A3: Reproducibility issues often point to variations in the catalyst synthesis and preparation.

  • Inconsistent Nanoparticle Size and Dispersion: The method of ruthenium deposition can significantly affect the size and distribution of the nanoparticles on the TiO₂ support. Slight variations in precursor concentration, pH, temperature, or stirring rate during synthesis can lead to batch-to-batch differences.[1]

  • Variable Ruthenium Loading: Ensure the method for loading ruthenium onto the support is precise and consistently applied.

  • Differences in TiO₂ Support: The properties of the TiO₂ support, such as surface area, porosity, and crystal phase composition (anatase vs. rutile), can vary between batches, impacting the final catalyst performance.[4][5]

  • Incomplete Precursor Removal: Residual precursors, such as chlorides from RuCl₃, can negatively affect catalytic performance.[12]

Troubleshooting Guides

Guide 1: Low Catalytic Conversion

If you are experiencing lower than expected conversion rates, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Conversion

LowConversion start Low Catalytic Conversion Observed check_activation Verify Catalyst Activation Protocol (Temperature, Time, Gas Flow) start->check_activation activation_ok Activation Protocol Correct? check_activation->activation_ok characterize_catalyst Characterize Catalyst (TEM, XPS, H2-TPR) activation_ok->characterize_catalyst Yes modify_pretreatment Modify Pretreatment Conditions (e.g., lower reduction temperature) activation_ok->modify_pretreatment No sintering Evidence of Sintering (Increased Particle Size)? characterize_catalyst->sintering optimize_synthesis Optimize Synthesis to Improve Dispersion and Stability sintering->optimize_synthesis Yes encapsulation Evidence of Encapsulation (TiOx layer on Ru)? sintering->encapsulation No end Problem Resolved optimize_synthesis->end encapsulation->modify_pretreatment Yes check_reaction_params Review Reaction Parameters (Temperature, Pressure, Flow Rates) encapsulation->check_reaction_params No modify_pretreatment->end params_ok Parameters Optimal? check_reaction_params->params_ok optimize_reaction Optimize Reaction Conditions params_ok->optimize_reaction No check_impurities Analyze Feed for Impurities params_ok->check_impurities Yes optimize_reaction->end check_impurities->end

Caption: Troubleshooting workflow for low catalytic conversion.

Guide 2: Catalyst Deactivation Over Time

A decline in catalyst performance during a single run or over multiple cycles is a common issue.

Potential Causes and Solutions for Catalyst Deactivation

IssuePotential CauseSuggested Action
Sintering High reaction or regeneration temperatures causing Ru nanoparticles to agglomerate.[8]Operate at the lowest effective temperature. Consider using a TiO₂ support phase (e.g., rutile) that enhances thermal stability.[6]
Coke Formation Carbon deposition from organic reactants or intermediates blocking active sites.[1]Optimize reaction conditions (e.g., H₂/reactant ratio) to minimize coke formation. Perform periodic regeneration by controlled oxidation to burn off coke.
Encapsulation (SMSI) Migration of a thin layer of TiOₓ over the Ru clusters, blocking active sites, often induced by high-temperature reduction.[9][10][11]Modify the catalyst pretreatment conditions, for example, by lowering the reduction temperature.[13]
Poisoning Irreversible adsorption of impurities from the feed stream onto the catalytic sites.Purify the reactant feed to remove potential poisons.

Experimental Protocols

Protocol 1: Catalyst Preparation via Deposition-Precipitation with Urea (DPU)

This method is often used to achieve a high dispersion of metal nanoparticles.[1][2]

Experimental Workflow for DPU Synthesis

DPU_Workflow start Start: Prepare Precursor Solution step1 Dissolve RuCl₃·3H₂O and Urea in Distilled Water start->step1 step2 Add TiO₂ Support to the Solution with Constant Stirring step1->step2 step3 Heat the Suspension to 80°C and Maintain for 16 hours step2->step3 step4 Filter and Wash the Solid with Distilled Water step3->step4 step5 Dry the Catalyst (e.g., at 110°C overnight) step4->step5 step6 Calcine in Air (e.g., at 400°C) step5->step6 step7 Reduce under H₂ Flow (e.g., at 300-500°C) step6->step7 end Final Catalyst Ready for Use step7->end

Caption: Workflow for Ru/TiO₂ synthesis by DPU.

Protocol 2: Catalytic Activity Testing

A general procedure for evaluating the performance of the prepared catalyst.

Catalytic Activity Testing Workflow

Activity_Test_Workflow start Start: Catalyst Loading step1 Load a Known Mass of Catalyst into a Fixed-Bed Reactor start->step1 step2 In-situ Catalyst Pretreatment (e.g., Reduction under H₂) step1->step2 step3 Introduce Reactant Gas Mixture at a Set Flow Rate step2->step3 step4 Ramp to Reaction Temperature and Stabilize step3->step4 step5 Analyze Effluent Gas Stream using Gas Chromatography (GC) step4->step5 step6 Calculate Conversion and Selectivity step5->step6 end End of Experiment step6->end

Caption: General workflow for catalytic activity testing.

Quantitative Data Summary

The following tables summarize key quantitative data from cited literature to provide a comparative overview.

Table 1: Influence of Ru Loading on Catalytic Activity for C₃H₈ Oxidation [1]

Ru Loading (wt. %)T₅₀ (°C)¹T₉₀ (°C)²
1164190
1.5157192
2 150 185
3173195
4190205

¹ T₅₀: Temperature at which 50% propane conversion is achieved. ² T₉₀: Temperature at which 90% propane conversion is achieved.

Table 2: Effect of Pretreatment and Support on CO₂ Conversion for CO₂ Hydrogenation [7]

CatalystPretreatmentCO₂ Conversion at 300°C (%)Main Product
2% Ru/R-TiO₂H₂ reduction31.4CH₄
2% Ru/R-TiO₂Air annealing + H₂ reduction89.2 CH₄
2% Ru/A-TiO₂H₂ reduction29.4CH₄
2% Ru/A-TiO₂Air annealing + H₂ reduction1.7CO

R-TiO₂: Rutile TiO₂; A-TiO₂: Anatase TiO₂

References

Technical Support Center: Synthesis of Ruthenium Nanoparticles from Ru3(CO)12

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Ruthenium (Ru) nanoparticles from the precursor triruthenium dodecacarbonyl (Ru3(CO)12). The focus is on preventing agglomeration and controlling nanoparticle size and distribution.

Troubleshooting Guide

Agglomeration is a common issue in nanoparticle synthesis. This guide outlines potential problems, their likely causes, and recommended solutions when using this compound(CO)12 as a precursor.

Problem Probable Cause(s) Recommended Solution(s)
Immediate precipitation or formation of large black aggregates upon precursor decomposition. 1. Insufficient stabilizer concentration: The amount of capping agent is too low to effectively passivate the surface of the newly formed nanoparticles. 2. Rapid decomposition rate: The reaction temperature is too high, leading to a burst of nucleation and uncontrolled growth. 3. Poor stabilizer-nanoparticle interaction: The chosen capping agent has a weak affinity for the ruthenium surface under the reaction conditions.1. Increase the molar ratio of the capping agent to this compound(CO)12. A higher concentration of the stabilizer can provide better surface coverage. 2. Decrease the reaction temperature to slow down the decomposition of this compound(CO)12, allowing for more controlled nucleation and growth. 3. Select a different capping agent with a stronger binding affinity for ruthenium, such as polymers with coordinating groups (e.g., PVP), long-chain amines (e.g., oleylamine), or thiols.
Broad nanoparticle size distribution. 1. Non-uniform nucleation: The initial formation of nanoparticle seeds occurs over an extended period. 2. Ostwald ripening: Smaller nanoparticles dissolve and redeposit onto larger ones. 3. Inconsistent temperature control: Fluctuations in the reaction temperature can lead to multiple nucleation events.1. Implement a "hot-injection" method where the this compound(CO)12 solution is rapidly injected into a hot solvent containing the capping agent to promote a single, uniform nucleation event. 2. Lower the reaction temperature after the initial nucleation phase to inhibit the growth of larger particles at the expense of smaller ones. 3. Ensure uniform and stable heating of the reaction mixture using a reliable heating mantle and temperature controller.
Formation of irregularly shaped nanoparticles. 1. Anisotropic growth: The capping agent may preferentially bind to certain crystal facets, leading to directional growth. 2. Insufficient mixing: Poor stirring can result in localized concentration gradients of precursors and stabilizers.1. Use a combination of capping agents or a different stabilizer that promotes isotropic growth. For example, PVP is known to produce spherical nanoparticles. 2. Ensure vigorous and consistent stirring throughout the synthesis process to maintain a homogeneous reaction environment.
Incomplete reaction (precursor remains). 1. Reaction temperature is too low: The thermal energy is insufficient to fully decompose the this compound(CO)12 precursor. 2. Insufficient reaction time: The duration of the synthesis is not long enough for the complete conversion of the precursor.1. Gradually increase the reaction temperature in increments of 10-20 °C. 2. Extend the reaction time. Monitor the reaction progress by observing color changes or by taking small aliquots for analysis (e.g., UV-Vis spectroscopy).
Difficulty in purifying nanoparticles from excess capping agent. 1. Strong binding of the capping agent: The stabilizer is strongly adsorbed to the nanoparticle surface. 2. High molecular weight of the capping agent: Large polymer chains can be difficult to remove by simple washing.1. Use a solvent/anti-solvent precipitation method to wash the nanoparticles. For example, disperse the nanoparticles in a good solvent (e.g., toluene for oleylamine-capped particles) and then add a poor solvent (e.g., ethanol) to precipitate the nanoparticles, leaving the excess capping agent in the supernatant. Repeat this process multiple times. 2. For polymer-stabilized nanoparticles, consider dialysis or size-exclusion chromatography for purification.

Frequently Asked Questions (FAQs)

Q1: What are the most effective capping agents for preventing agglomeration of Ru nanoparticles derived from this compound(CO)12?

A1: Several types of capping agents are effective in preventing the agglomeration of Ru nanoparticles. The choice of capping agent often depends on the desired nanoparticle size, shape, and the intended application. Common and effective capping agents include:

  • Polymers: Poly(N-vinylpyrrolidone) (PVP) is a widely used stabilizer that provides steric hindrance, preventing nanoparticles from coming into close contact and agglomerating.[1]

  • Amines: Long-chain amines, such as oleylamine, can coordinate to the surface of the nanoparticles, providing a protective layer.

  • Thiols: Alkylthiols can also be used as stabilizers, although they may lead to agglomerated particles in some cases.

  • Surfactants: Surfactants like polyethylene glycol (PEG) can act as stabilizers and influence the morphology of the resulting nanoparticles.[2]

Q2: How does the reaction temperature affect the size and agglomeration of Ru nanoparticles?

A2: The reaction temperature is a critical parameter in the synthesis of Ru nanoparticles. Generally, a higher reaction temperature leads to a faster decomposition of the this compound(CO)12 precursor. This can result in a higher nucleation rate and the formation of smaller nanoparticles. However, excessively high temperatures can also lead to uncontrolled growth and agglomeration if the capping agent is not effective enough at that temperature. Conversely, lower temperatures result in a slower decomposition rate, which can lead to larger nanoparticles.

Q3: Can the choice of solvent influence nanoparticle agglomeration?

A3: Yes, the solvent plays a crucial role. The solvent should be able to dissolve the this compound(CO)12 precursor and the capping agent. High-boiling point solvents such as oleylamine, dioctyl ether, or ethylene glycol are often used for the thermal decomposition of this compound(CO)12. The coordinating ability of the solvent can also influence nanoparticle stability. Some solvents, like oleylamine, can also act as a capping agent.

Q4: What is the role of a support material in preventing agglomeration?

A4: Dispersing Ru nanoparticles on a high-surface-area support is an effective strategy to prevent agglomeration, especially for catalytic applications. The support material physically separates the nanoparticles, preventing them from sintering at high temperatures. Common supports include:

  • Alumina (γ-Al2O3): Provides good dispersion and thermal stability.

  • Silica (SiO2): Another widely used support material.

  • Carbon-based materials: Activated carbon, carbon nanotubes, and graphene can also serve as effective supports.

The interaction between the nanoparticles and the support can also play a role in stabilizing the nanoparticles.

Q5: How can I control the size of the Ru nanoparticles synthesized from this compound(CO)12?

A5: Nanoparticle size can be controlled by carefully manipulating several experimental parameters:

  • Precursor to Capping Agent Ratio: Increasing the concentration of the capping agent relative to the this compound(CO)12 precursor generally leads to smaller nanoparticles.

  • Reaction Temperature: As mentioned, higher temperatures often result in smaller nanoparticles.

  • Reaction Time: Longer reaction times can lead to particle growth through mechanisms like Ostwald ripening.

  • Heating Rate: A rapid heating rate can promote a burst of nucleation, leading to smaller and more monodisperse nanoparticles.

Data Presentation

The following tables summarize quantitative data on the synthesis of Ru nanoparticles, highlighting the influence of the precursor and support material on nanoparticle size.

Table 1: Comparison of Ru Nanoparticle Size from Different Precursors on γ-Al2O3 Support

PrecursorSynthesis MethodSupportResulting Nanoparticle Size (nm)Reference
This compound(CO)12Thermal Decompositionγ-Al2O30.8[3]
RuCl3Chemical Reductionγ-Al2O31.2[3]

Table 2: Comparison of Ru Nanoparticle Size from Different Precursors on SiO2 Support

PrecursorSynthesis MethodSupportResulting Nanoparticle Size (nm)Reference
This compound(CO)12Thermal DecompositionSiO23.4[3]
RuCl3Chemical ReductionSiO22.5[3]

Experimental Protocols

Protocol 1: Synthesis of Supported Ru Nanoparticles via Thermal Decomposition of this compound(CO)12

This protocol is adapted from the general procedure for the synthesis of supported metal nanoparticles by thermal decomposition of a metal carbonyl precursor.

Materials:

  • Triruthenium dodecacarbonyl (this compound(CO)12)

  • Support material (e.g., γ-Al2O3 or SiO2, dried under vacuum)

  • High-boiling point organic solvent (e.g., toluene, xylene, or mesitylene), degassed

  • Schlenk flask and condenser

  • Inert gas supply (e.g., Argon or Nitrogen)

  • Heating mantle with temperature controller and magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere, add the desired amount of the support material.

  • Add the degassed organic solvent to the flask to create a slurry.

  • In a separate vial, dissolve the required amount of this compound(CO)12 in the same organic solvent.

  • Add the this compound(CO)12 solution to the support slurry under vigorous stirring.

  • Heat the mixture to the desired temperature (typically in the range of 110-160 °C) under a continuous flow of inert gas. The color of the solution will change as the this compound(CO)12 decomposes and nanoparticles form.

  • Maintain the reaction at this temperature for a specified period (e.g., 1-4 hours) to ensure complete decomposition and nanoparticle formation.

  • After the reaction is complete, cool the mixture to room temperature.

  • The supported nanoparticles can be collected by filtration or centrifugation.

  • Wash the collected solid with a suitable solvent (e.g., hexane or ethanol) to remove any unreacted precursor or byproducts.

  • Dry the final product under vacuum.

Protocol 2: Synthesis of PVP-Stabilized Ru Nanoparticles (General Polyol Method)

While this protocol often uses RuCl3, the principles can be adapted for the decomposition of this compound(CO)12 in a high-boiling polyol solvent.

Materials:

  • This compound(CO)12

  • Poly(N-vinylpyrrolidone) (PVP)

  • Ethylene glycol (or another high-boiling polyol)

  • Three-neck round-bottom flask, condenser, and thermometer

  • Inert gas supply

  • Heating mantle with temperature controller and magnetic stirrer

Procedure:

  • Dissolve a specific amount of PVP in ethylene glycol in the three-neck flask.

  • Heat the PVP-polyol solution to a specific temperature (e.g., 120-180 °C) under an inert atmosphere with stirring.

  • In a separate vial, dissolve this compound(CO)12 in a small amount of a suitable solvent that is miscible with the polyol.

  • Rapidly inject the this compound(CO)12 solution into the hot PVP-polyol solution.

  • Observe the color change, which indicates the formation of Ru nanoparticles.

  • Maintain the reaction at the set temperature for a period of 1-3 hours.

  • Cool the reaction mixture to room temperature.

  • Precipitate the PVP-stabilized Ru nanoparticles by adding a non-solvent (e.g., acetone or ethanol).

  • Collect the nanoparticles by centrifugation.

  • Wash the collected nanoparticles with the non-solvent to remove excess PVP and ethylene glycol.

  • Dry the purified nanoparticles under vacuum.

Visualizations

experimental_workflow cluster_prep Precursor and Stabilizer Preparation cluster_reaction Nanoparticle Synthesis cluster_purification Purification dissolve_ru Dissolve this compound(CO)12 in organic solvent inject Rapidly inject This compound(CO)12 solution dissolve_ru->inject dissolve_stab Dissolve capping agent (e.g., PVP, Oleylamine) in solvent heat_solvent Heat solvent/stabilizer solution to reaction temperature (e.g., 120-180°C) dissolve_stab->heat_solvent heat_solvent->inject react Thermal Decomposition and Nanoparticle Growth (1-4 hours) inject->react Nucleation cool Cool to room temperature react->cool precipitate Precipitate nanoparticles with anti-solvent cool->precipitate centrifuge Centrifuge and wash (repeat 3x) precipitate->centrifuge dry Dry under vacuum centrifuge->dry end end dry->end Final Product: Stable Ru Nanoparticles

Caption: Workflow for the synthesis of stabilized Ru nanoparticles.

troubleshooting_logic cluster_solutions start Observe Agglomeration? increase_stab Increase Stabilizer Concentration start->increase_stab Yes decrease_temp Decrease Reaction Temperature start->decrease_temp Yes change_stab Change Stabilizer start->change_stab Yes broad_dist Broad Size Distribution? start->broad_dist No end Achieve Stable Nanoparticles increase_stab->end decrease_temp->end change_stab->end hot_injection Use Hot-Injection Method hot_injection->end broad_dist->decrease_temp Yes broad_dist->hot_injection Yes broad_dist->end No

Caption: Troubleshooting logic for nanoparticle agglomeration.

References

Technical Support Center: Handling Air-Sensitive Ru3(CO)12

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the air-sensitive compound, Triruthenium dodecacarbonyl (Ru₃(CO)₁₂).

Frequently Asked Questions (FAQs)

Q1: What is Ru₃(CO)₁₂ and what are its basic properties?

A1: Triruthenium dodecacarbonyl, or Ru₃(CO)₁₂, is an organometallic compound classified as a metal carbonyl cluster. It appears as dark orange crystals and is primarily used as a precursor for the synthesis of other ruthenium complexes.[1][2] It is soluble in nonpolar organic solvents but insoluble in water.[1][2]

Q2: Is Ru₃(CO)₁₂ truly air-sensitive? I have read conflicting information.

A2: While some literature suggests that crystalline Ru₃(CO)₁₂ is "perfectly air stable," it is widely considered to be an air-sensitive compound, especially in solution.[3] Exposure to air, particularly over extended periods or at elevated temperatures, can lead to decomposition. For optimal results and to ensure the integrity of your experiments, it is strongly recommended to handle Ru₃(CO)₁₂ under an inert atmosphere at all times.

Q3: What are the visual signs of Ru₃(CO)₁₂ decomposition?

A3: As a solid, decomposition of the vibrant orange crystals of Ru₃(CO)₁₂ may be indicated by a change in color, often to a darker or blackish appearance. In solution, the initial orange or yellow-orange color may darken, and the formation of a black precipitate is a clear sign of decomposition. During synthesis, a progressive darkening of the solution is expected before the orange crystals of Ru₃(CO)₁₂ appear.[3]

Q4: How should I store Ru₃(CO)₁₂ to ensure its stability?

A4: For long-term storage, Ru₃(CO)₁₂ should be kept in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[4] It is best stored in a cool, dry, and dark place, such as a desiccator or a glovebox. Avoid exposure to heat, light, and moisture.

Q5: Which inert gas, nitrogen or argon, is better for handling Ru₃(CO)₁₂?

A5: Both nitrogen and argon are suitable for creating an inert atmosphere for handling Ru₃(CO)₁₂. Argon is denser than air and can provide a better "blanket" of inert gas over a reaction, which can be advantageous when briefly opening a flask.[5] However, nitrogen is often more economical. For most standard procedures involving Ru₃(CO)₁₂, high-purity nitrogen is sufficient. For highly sensitive reactions, or where there is a risk of reaction with nitrogen (which is generally not a concern with Ru₃(CO)₁₂), argon is the preferred choice.

Q6: What are common impurities in commercial Ru₃(CO)₁₂ and how can I detect them?

A6: Commercial Ru₃(CO)₁₂ is generally of high purity. However, potential impurities could include starting materials from the synthesis, such as ruthenium trichloride, or decomposition products. The most common side product during synthesis is KCl, which can be removed by washing with alcohol and/or water or by chromatographic workup.[3] The purity of Ru₃(CO)₁₂ can be assessed by its characteristic dark orange crystalline appearance and by analytical techniques such as Infrared (IR) spectroscopy, which should show strong absorption bands for the terminal carbonyl groups in the 1950-2100 cm⁻¹ range.[6]

Troubleshooting Guide

Problem Possible Cause Solution
Reaction is sluggish or fails to initiate. 1. Decomposed Ru₃(CO)₁₂: The catalyst may have been exposed to air or moisture. 2. Inhibitors in the solvent or reagents: Trace impurities can poison the catalyst.1. Visually inspect the Ru₃(CO)₁₂: If it is not a vibrant orange crystalline solid, it may be decomposed. Use a fresh batch. 2. Ensure all solvents and reagents are dry and deoxygenated: Use appropriate drying agents and sparge solvents with an inert gas before use.
Reaction mixture turns black immediately upon addition of Ru₃(CO)₁₂. 1. High reaction temperature: Ru₃(CO)₁₂ can decompose at elevated temperatures. 2. Presence of strong oxidizing agents: This can lead to rapid decomposition.1. Check the reaction temperature: Ensure it is within the recommended range for your specific protocol. 2. Review all reagents: Ensure no incompatible oxidizing agents are present in the reaction mixture.
Difficulty in dissolving Ru₃(CO)₁₂. Incorrect solvent choice: Ru₃(CO)₁₂ has poor solubility in polar solvents.Use a nonpolar organic solvent: Refer to the solubility table below for suitable options. Gentle warming under an inert atmosphere may aid dissolution, but be cautious of thermal decomposition.
Inconsistent results between batches. Variability in the quality of Ru₃(CO)₁₂: Different batches may have varying levels of purity.Characterize the incoming catalyst: Run a quick check such as FT-IR to confirm the identity and purity of each new batch of Ru₃(CO)₁₂.

Quantitative Data

Table 1: Solubility of Ru₃(CO)₁₂ in Common Organic Solvents

SolventSolubilityReference
Nonpolar organic solventsSoluble[1][2]
HexaneSoluble[7]
TolueneSoluble
DichloromethaneSoluble[3]
Tetrahydrofuran (THF)Soluble[8]
WaterInsoluble[1][2]
2-EthoxyethanolInsoluble[3]

Experimental Protocols

Protocol 1: Weighing and Transferring Ru₃(CO)₁₂ Using a Glovebox
  • Preparation: Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O). Bring a clean, dry vial with a screw cap, a spatula, and a balance into the glovebox antechamber.

  • Purging: Cycle the antechamber with the inert glovebox gas at least three times to remove air and moisture.

  • Weighing: Once inside the glovebox, place the vial on the balance and tare it. Carefully use the spatula to transfer the desired amount of the orange crystalline Ru₃(CO)₁₂ into the vial.

  • Sealing: Securely cap the vial containing the weighed Ru₃(CO)₁₂.

  • Transfer: The sealed vial can now be removed from the glovebox for use in your experiment.

Protocol 2: Setting up a Reaction with Ru₃(CO)₁₂ Under an Inert Atmosphere (Schlenk Line)
  • Glassware Preparation: Assemble your reaction glassware (e.g., a three-necked round-bottom flask with a condenser and a gas inlet adapter) and flame-dry it under vacuum or oven-dry it overnight. Allow the glassware to cool to room temperature under a stream of inert gas (nitrogen or argon).

  • Inerting the System: Connect the reaction flask to a Schlenk line. Evacuate the flask and then backfill with inert gas. Repeat this cycle three times to ensure all air is removed.

  • Adding the Solid: If Ru₃(CO)₁₂ was pre-weighed in a glovebox, quickly open the flask under a positive flow of inert gas and add the solid. If weighing out in the open, do so quickly and immediately place it in the flask, then repeat the evacuation/backfill cycles.

  • Adding Solvents and Reagents: Add degassed solvents and other reagents via a cannula or a gas-tight syringe through a septum.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler.

Protocol 3: Monitoring Reaction Progress with FT-IR Spectroscopy
  • Sample Preparation: Under an inert atmosphere, carefully withdraw a small aliquot of the reaction mixture using a gas-tight syringe.

  • Measurement: Quickly inject the sample into a sealed IR cell.

  • Analysis: Record the FT-IR spectrum. The disappearance of the characteristic carbonyl stretching bands of Ru₃(CO)₁₂ (typically around 2060, 2030, and 2011 cm⁻¹ in hexane) and the appearance of new carbonyl bands can be used to monitor the progress of the reaction.[7]

Visualizations

experimental_workflow Experimental Workflow for Handling Ru3(CO)12 cluster_prep Preparation cluster_handling Handling this compound(CO)12 cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup A Dry Glassware (Oven/Flame Dry) B Assemble Glassware A->B C Inert Atmosphere Setup (Schlenk Line/Glovebox) B->C D Weigh this compound(CO)12 in Glovebox or under Inert Gas Flow C->D Inert environment E Transfer to Reaction Vessel D->E F Add Degassed Solvents E->F Maintain inert atmosphere G Add Other Reagents F->G H Run Reaction under Positive Inert Gas Pressure G->H I Monitor by TLC, GC, or FT-IR H->I During reaction J Quench Reaction (if necessary) I->J K Workup and Purification under Inert Atmosphere J->K L L K->L Final Product

Caption: General workflow for handling air-sensitive Ru₃(CO)₁₂.

troubleshooting_workflow Troubleshooting Workflow for this compound(CO)12 Reactions Start Reaction Fails or Gives Poor Yield Q1 Is the this compound(CO)12 solid vibrant orange? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No (discolored/black) Q1->A1_No Q2 Were solvents and reagents dry and degassed? A1_Yes->Q2 Action1 Use a fresh batch of this compound(CO)12. Store properly. A1_No->Action1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the reaction run under a positive inert atmosphere? A2_Yes->Q3 Action2 Properly dry and degas all solvents and reagents. A2_No->Action2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the reaction temperature appropriate? A3_Yes->Q4 Action3 Ensure a leak-free system and positive inert gas flow. A3_No->Action3 A4_Yes Yes Q4->A4_Yes A4_No No (too high) Q4->A4_No End Consult further literature for specific reaction troubleshooting. A4_Yes->End Action4 Optimize reaction temperature to prevent decomposition. A4_No->Action4

Caption: A decision tree for troubleshooting common issues in reactions involving Ru₃(CO)₁₂.

Safe Disposal

Waste containing Ru₃(CO)₁₂ should be treated as hazardous. All waste must be handled in accordance with local, state, and federal regulations.[4] Do not dispose of it in the common garbage or down the drain. Collect all solid and liquid waste containing Ru₃(CO)₁₂ in a designated, labeled, and sealed container for hazardous waste pickup. If possible, unused or unwanted Ru₃(CO)₁₂ should be quenched by careful, slow addition to a suitable solvent like isopropanol in a well-ventilated fume hood, with appropriate cooling. The resulting solution should then be disposed of as hazardous waste.

References

Technical Support Center: Purification of Triruthenium Dodecacarbonyl (Ru₃(CO)₁₂)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Triruthenium dodecacarbonyl. The information is tailored for researchers, scientists, and drug development professionals encountering challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude Triruthenium dodecacarbonyl?

The two primary methods for the purification of Triruthenium dodecacarbonyl are sublimation and recrystallization. Sublimation is often preferred due to the compound's high melting point and poor solubility in many common solvents.[1][2]

Q2: How can I assess the purity of my Triruthenium dodecacarbonyl sample?

The purity of Ru₃(CO)₁₂ can be effectively assessed using Fourier-Transform Infrared (FTIR) spectroscopy. The pure compound exhibits strong absorption bands corresponding to the terminal carbonyl (CO) ligands in the range of 1950-2100 cm⁻¹.[3] The presence of extraneous peaks may indicate impurities or decomposition products. For a hexane solution, characteristic IR peaks are observed at 2061, 2031, and 2011 cm⁻¹.[4]

Q3: What are some common impurities in crude Triruthenium dodecacarbonyl?

Common impurities can include starting materials from the synthesis, such as ruthenium trichloride, or byproducts.[5] At high temperatures, thermal decomposition can lead to the formation of higher nuclearity ruthenium carbonyl clusters, such as Ru₆C(CO)₁₇ and Ru₅C(CO)₁₅, or even ruthenium metal.[3][4] In the presence of air, pyrolysis can lead to the disappearance of the characteristic carbonyl bands in the IR spectrum, indicating decomposition.[1]

Q4: At what temperature does Triruthenium dodecacarbonyl decompose?

Triruthenium dodecacarbonyl begins to decompose at temperatures around 150 °C.[6] One source notes decomposition starts around 250 K in a vacuum.[7] Another indicates that thermal decomposition can partially occur at heating temperatures higher than 110°C during sublimation, which can significantly decrease the yield.[1]

Troubleshooting Guides

Sublimation

Sublimation is a highly effective method for obtaining high-purity Triruthenium dodecacarbonyl. Below are common issues and their solutions.

IssueProbable CauseTroubleshooting Steps
Low Yield of Sublimed Product 1. Temperature too low: The sublimation rate is too slow. 2. Vacuum pressure too high: Inefficient sublimation. 3. Heating temperature too high: Thermal decomposition of the product.[1] 4. Insufficient sublimation time. 1. Increase heating temperature: Maintain the temperature within the optimal range of 80-110 °C.[1] 2. Improve vacuum: Ensure the vacuum is 50 Pa or less.[1] 3. Decrease heating temperature: Avoid exceeding 110 °C to prevent decomposition.[1] 4. Increase sublimation time: Allow sufficient time for the compound to sublime completely.
Product is Contaminated (e.g., dark color) 1. Decomposition during sublimation: The heating temperature is too high. 2. Inefficient separation from non-volatile impurities. 1. Lower the heating temperature: Operate within the 80-110 °C range.[1] 2. Ensure proper setup: Check that the cold finger is sufficiently cool (20 °C or lower) to efficiently collect the sublimed product and that there is a clear temperature gradient.[1]
No Sublimation Occurs 1. System leak: The required vacuum is not achieved. 2. Thermocouple misreading: The actual temperature is lower than displayed.1. Check all seals and connections: Ensure the sublimation apparatus is airtight. 2. Calibrate or check the thermocouple: Verify the accuracy of the temperature reading.
Recrystallization

Recrystallization is an alternative purification method, though finding a suitable solvent can be challenging due to the compound's limited solubility.

IssueProbable CauseTroubleshooting Steps
Product Does Not Dissolve 1. Inappropriate solvent: The solvent does not have adequate solvating power, even when hot. 2. Insufficient solvent. 1. Select a different solvent: Triruthenium dodecacarbonyl is soluble in nonpolar organic solvents like hexane, cyclohexane, benzene, and acetone.[3][8] Dichloromethane is also a potential solvent.[5] A solvent pair, such as dichloromethane/hexane, may be effective. 2. Add more solvent: Gradually add small portions of hot solvent until the solid dissolves.
No Crystals Form Upon Cooling 1. Too much solvent was used: The solution is not supersaturated upon cooling. 2. Cooling too rapidly: Crystal nucleation is inhibited.1. Evaporate some solvent: Gently heat the solution to reduce its volume and then allow it to cool again.[9] 2. Cool slowly: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.[9] 3. Induce crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal.
Oiling Out (Product separates as a liquid) 1. Solution is supersaturated at a temperature above the product's melting point. 2. High concentration of impurities. 1. Reheat the solution and add more solvent: This will lower the saturation temperature.[9] 2. Use a solvent pair: Dissolve the compound in a "good" solvent and slowly add a "poor" solvent until the solution becomes cloudy, then reheat to clarify and cool slowly.
Low Recovery Yield 1. Too much solvent used: A significant amount of product remains in the mother liquor.[9] 2. Premature crystallization during hot filtration. 1. Minimize the amount of hot solvent used: Use just enough to dissolve the compound. 2. Preheat the filtration apparatus: Use a hot funnel and filter flask to prevent the product from crashing out.

Experimental Protocols

Protocol 1: Purification by Sublimation

This protocol is based on the conditions described for the sublimation of Triruthenium dodecacarbonyl.[1]

Materials:

  • Crude Triruthenium dodecacarbonyl

  • Sublimation apparatus with a cold finger

  • Vacuum pump capable of reaching ≤ 50 Pa

  • Heating mantle or oil bath

  • Cooling system for the cold finger (circulating water or other coolant)

Procedure:

  • Place the crude Triruthenium dodecacarbonyl into the bottom of the sublimation apparatus.

  • Assemble the apparatus, ensuring all joints are properly sealed.

  • Begin cooling the cold finger to a temperature of 20 °C or lower.

  • Slowly evacuate the apparatus to a pressure of 50 Pa or less.

  • Once the desired vacuum is reached, begin heating the bottom of the apparatus to a temperature between 80 °C and 110 °C.

  • Maintain these conditions, monitoring the deposition of orange crystals of pure Triruthenium dodecacarbonyl on the cold finger.

  • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

  • Slowly and carefully vent the apparatus to atmospheric pressure.

  • Disassemble the apparatus and scrape the purified crystals from the cold finger in an inert atmosphere if possible.

Protocol 2: Purification by Recrystallization (General Procedure)

As a specific solvent system is not well-documented, this protocol provides a general approach based on the known solubility of Triruthenium dodecacarbonyl. A nonpolar solvent like hexane or dichloromethane is a good starting point.

Materials:

  • Crude Triruthenium dodecacarbonyl

  • A suitable nonpolar solvent (e.g., hexane, dichloromethane)

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Filtration apparatus (Buchner funnel, filter paper, and filter flask)

  • Ice bath

Procedure:

  • Place the crude Triruthenium dodecacarbonyl in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Gently heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • If insoluble impurities are present, perform a hot filtration through a pre-heated funnel into a clean, warm Erlenmeyer flask.

  • Allow the hot, clear solution to cool slowly to room temperature. Orange crystals should start to form.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Process Workflows

Purification_Decision_Tree start Crude Ru3(CO)12 purity_check Assess Purity (FTIR) start->purity_check high_purity High Purity? purity_check->high_purity end Pure this compound(CO)12 high_purity->end Yes purification_method Choose Purification Method high_purity->purification_method No sublimation Sublimation purification_method->sublimation Preferred recrystallization Recrystallization purification_method->recrystallization Alternative sub_protocol Follow Sublimation Protocol sublimation->sub_protocol rec_protocol Follow Recrystallization Protocol recrystallization->rec_protocol sub_protocol->purity_check rec_protocol->purity_check

Caption: Decision workflow for the purification of Triruthenium dodecacarbonyl.

Sublimation_Troubleshooting start Sublimation Issue issue What is the problem? start->issue low_yield Low Yield issue->low_yield Yield contamination Contamination issue->contamination Purity no_sublimation No Sublimation issue->no_sublimation Process check_temp_vac Check Temp (80-110C) and Vacuum (<=50 Pa) low_yield->check_temp_vac check_temp Lower Temperature (<110C) contamination->check_temp check_leak_thermo Check for Leaks Verify Thermocouple no_sublimation->check_leak_thermo solution Problem Solved check_temp_vac->solution check_temp->solution check_leak_thermo->solution

References

Technical Support Center: Synthesis of Ru₃(CO)₁₂ Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of derivatives from triruthenium dodecacarbonyl, Ru₃(CO)₁₂.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Ru₃(CO)₁₂ derivatives, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: My reaction is giving a low yield of the desired substituted product and a lot of unreacted Ru₃(CO)₁₂. What can I do?

Answer:

This issue often arises from suboptimal reaction conditions. Here are a few factors to consider:

  • Reaction Temperature: The substitution of CO ligands on the Ru₃ cluster is often a thermally activated process. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition. A gradual increase in temperature while monitoring the reaction by TLC or IR spectroscopy is recommended.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate and product distribution. Non-polar solvents like hexane or toluene are commonly used. For more polar substrates, solvents like THF or dichloromethane may be more suitable. However, be aware that solvent coordination can sometimes compete with the desired ligand substitution.

  • Reaction Time: Some substitution reactions can be slow. Ensure you are allowing sufficient time for the reaction to go to completion. Monitoring the reaction progress over time is crucial.

  • Activation Method: For stubborn substitutions, consider using a decarbonylating agent like trimethylamine N-oxide (Me₃NO) to facilitate CO loss and subsequent ligand coordination.

Question 2: I am observing the formation of mononuclear ruthenium complexes. How can I prevent cluster fragmentation?

Answer:

Cluster fragmentation is a common side reaction, particularly under harsh conditions or with certain ligands.[1] Here’s how you can minimize it:

  • Control the Temperature: High temperatures can promote the breakdown of the Ru₃ core. Use the lowest effective temperature to achieve the desired substitution.

  • Ligand Stoichiometry: Using a large excess of the incoming ligand can sometimes favor fragmentation. Try using a stoichiometric amount or a slight excess (1-3 equivalents) of the ligand.[1]

  • Choice of Ligand: Very bulky or strongly coordinating ligands can induce fragmentation. If possible, consider using a less sterically demanding or electronically different ligand.

  • Photochemical Reactions: Be aware that UV irradiation can lead to cluster fragmentation and the formation of insoluble polymeric materials.[1] If your reaction is light-sensitive, ensure it is performed in the dark.

Question 3: My reaction with an alkyne is producing a complex mixture of products, including higher nuclearity clusters. How can I improve the selectivity?

Answer:

Reactions of Ru₃(CO)₁₂ with alkynes are known to produce a variety of products, including those from alkyne coupling and cluster rearrangement.[2] Controlling the selectivity can be challenging, but the following adjustments may help:

  • Reaction Temperature and Solvent: The distribution of products in alkyne reactions is highly dependent on the reaction conditions. For example, the reaction with diphenylacetylene in THF at 66 °C yields a mix of trinuclear products, while in refluxing benzene (80 °C), tetranuclear clusters are also formed.[2] Experimenting with different solvents and temperatures is key to optimizing for a specific product.

  • Alkyne Substituents: The electronic and steric properties of the alkyne substituents can influence the reaction pathway. Electron-withdrawing or bulky groups may lead to different product distributions compared to electron-donating or smaller groups.

  • Reaction Time: Product distribution can change over time. A product formed initially may be a kinetic product that converts to a more thermodynamically stable one upon prolonged heating. Monitoring the reaction at different time points can provide insight into the reaction progress and help in isolating the desired compound.

Question 4: I have evidence of C-H bond activation (cyclometalation) of my ligand as a side reaction. How can I avoid this?

Answer:

C-H activation is a potential side reaction, especially with ligands containing aryl or alkyl groups that can readily undergo intramolecular activation.[3] To minimize this:

  • Modify the Ligand: If possible, modify the ligand to block the site of C-H activation. For example, replacing a C-H bond with a C-F bond or introducing a bulky group that sterically hinders the approach of the metal center.

  • Control Reaction Conditions: C-H activation is often a thermally driven process. Running the reaction at a lower temperature may favor simple substitution over C-H activation.

  • Use of Additives: In some cases, the addition of a co-ligand that can reversibly bind to the cluster might inhibit the intramolecular C-H activation pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when synthesizing phosphine-substituted Ru₃(CO)₁₂ derivatives?

A1: The most common side reaction is often incomplete substitution, leading to a mixture of mono-, di-, and tri-substituted products (Ru₃(CO)₁₁L, Ru₃(CO)₁₀L₂, Ru₃(CO)₉L₃).[1] Careful control of stoichiometry and reaction time is necessary to achieve the desired degree of substitution. At higher temperatures, cluster fragmentation can also become significant.

Q2: Can the solvent affect the outcome of the reaction?

A2: Yes, the solvent can play a crucial role. For instance, in the reaction of Ru₃(CO)₁₂ with diphenylacetylene, using THF leads to different product ratios compared to benzene, with the latter favoring the formation of higher nuclearity clusters at higher temperatures.[2] The coordinating ability of the solvent can also be a factor; a strongly coordinating solvent might compete with the desired ligand for a vacant coordination site on the cluster.

Q3: Are there any general tips for improving the yield and purity of Ru₃(CO)₁₂ derivatives?

A3: Yes, here are some general recommendations:

  • Inert Atmosphere: All reactions involving Ru₃(CO)₁₂ should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques to prevent oxidation of the cluster.

  • Pure Reagents: Use freshly purified solvents and high-purity Ru₃(CO)₁₂ and ligands. Impurities can lead to unpredictable side reactions and lower yields.

  • Reaction Monitoring: Regularly monitor the reaction progress using appropriate analytical techniques such as thin-layer chromatography (TLC) for qualitative assessment or infrared (IR) spectroscopy to observe the changes in the carbonyl stretching frequencies.

  • Purification: Column chromatography on silica gel or alumina is a common method for purifying Ru₃(CO)₁₂ derivatives. A careful choice of eluent is necessary to achieve good separation of products.

Quantitative Data Presentation

The following tables summarize quantitative data for selected reactions to illustrate the effect of reaction conditions on product distribution.

Table 1: Substitution Reactions of Ru₃(CO)₁₂ with Phosphine Ligands

Ligand (L)Stoichiometry (L:Ru₃)SolventTemperature (°C)Time (h)Product(s)Yield (%)Reference
PPh₃1:1HexaneReflux (69)1Ru₃(CO)₁₁(PPh₃)~80[1]
PPh₃3:1HexaneReflux (69)2Ru₃(CO)₉(PPh₃)₃~75[1]
dppm1:1THFReflux (66)1.5Ru₃(CO)₁₀(μ-dppm)70[4]

dppm = bis(diphenylphosphino)methane

Table 2: Reactions of Ru₃(CO)₁₂ with Diphenylacetylene (PhC≡CPh)

Stoichiometry (Alkyne:Ru₃)SolventTemperature (°C)Time (h)Product(s)Yield (%)Reference
4:1THFReflux (66)12[Ru₃(CO)₈(μ₃-η²-C₂Ph₂)₂]25[2]
[Ru₃(CO)₆(μ-CO)₂(μ₃-η⁴-C₄Ph₄)]30[2]
4:1BenzeneReflux (80)12[Ru₄(CO)₁₂(μ₄-η²-C₂Ph₂)]25[2]
[Ru₄(CO)₁₀(μ-CO)(μ₄-η²-C₂Ph₂)₂]16[2]
[Ru₃(CO)₆(μ-CO)₂(μ₃-η⁴-C₄Ph₄)]20[2]

Experimental Protocols

Synthesis of Undecacarbonyl(triphenylphosphine)triruthenium(0), Ru₃(CO)₁₁(PPh₃)

This protocol is adapted from established literature procedures.[1]

Materials:

  • Triruthenium dodecacarbonyl, Ru₃(CO)₁₂ (100 mg, 0.156 mmol)

  • Triphenylphosphine, PPh₃ (41 mg, 0.156 mmol)

  • Hexane (50 mL), freshly distilled and deoxygenated

  • Standard Schlenk line equipment

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere of nitrogen, a 100 mL Schlenk flask is charged with Ru₃(CO)₁₂ (100 mg, 0.156 mmol) and PPh₃ (41 mg, 0.156 mmol).

  • Deoxygenated hexane (50 mL) is added to the flask via cannula.

  • The reaction mixture is heated to reflux (approximately 69 °C) with stirring for 1 hour. The color of the solution will change from orange to a deeper red.

  • The reaction progress is monitored by TLC (eluent: hexane/dichloromethane 9:1).

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting solid residue is purified by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent.

  • The main product, Ru₃(CO)₁₁(PPh₃), is collected as a red crystalline solid.

  • The solvent is removed from the collected fractions under reduced pressure, and the solid is dried in vacuo.

Expected Yield: Approximately 80%.

Visualizations

Experimental_Workflow start Start: Assemble Schlenk glassware under N₂ reagents Charge flask with Ru₃(CO)₁₂ and Ligand start->reagents solvent Add deoxygenated solvent reagents->solvent reaction Heat to reflux and stir for specified time solvent->reaction monitor Monitor reaction by TLC/IR reaction->monitor Periodically cool Cool to room temperature reaction->cool monitor->reaction evaporate Remove solvent in vacuo cool->evaporate purify Purify by column chromatography evaporate->purify product Isolate and dry pure product purify->product Reaction_Pathways start Ru₃(CO)₁₂ + Ligand (L) intermediate [Ru₃(CO)₁₂(L)] intermediate start->intermediate buildup Side Product: Higher nuclearity clusters (e.g., Ru₄, Ru₅, Ru₆) start->buildup Specific Ligands (e.g., some alkynes) Higher Temp. substitution Desired Product: Ru₃(CO)₁₂₋ₙLₙ + nCO intermediate->substitution Mild Conditions (Lower Temp.) fragmentation Side Product: Mononuclear Ru complexes intermediate->fragmentation Harsh Conditions (High Temp.) Troubleshooting_Tree start Problem with Synthesis q1 What is the main issue? start->q1 a1 Low Yield / No Reaction q1->a1 Low Conversion a2 Cluster Fragmentation q1->a2 Mononuclear Products a3 Complex Mixture of Products q1->a3 Multiple Spots on TLC s1a Increase Temperature a1->s1a s1b Increase Reaction Time a1->s1b s1c Use Me₃NO a1->s1c s2a Lower Temperature a2->s2a s2b Adjust Stoichiometry a2->s2b s2c Protect from Light a2->s2c s3a Optimize Temp. & Solvent a3->s3a s3b Vary Reaction Time a3->s3b s3c Modify Ligand a3->s3c

References

Technical Support Center: Enhancing the Selectivity of Ru₃-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the selectivity of triruthenium (Ru₃) cluster-based catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the selectivity of Ru₃-based catalysts?

A1: The selectivity of Ru₃-based catalysts is primarily influenced by a combination of factors including the nature of the ligands attached to the cluster, the type of support material used, and the specific reaction conditions such as temperature, pressure, and solvent.[1][2][3][4] The electronic and steric properties of ligands can dictate the adsorption and activation of substrates, while the support can affect the dispersion and electronic state of the Ru₃ clusters.[2][5]

Q2: How do ligands affect the selectivity of the catalytic reaction?

A2: Ligands play a crucial role in tuning the selectivity by modifying the electronic and steric environment of the Ru₃ active sites. For instance, electron-donating ligands can increase the electron density on the ruthenium cluster, which may favor certain reaction pathways over others.[2] Conversely, electron-withdrawing ligands can alter the adsorption properties of reactants.[2] The size and shape (steric bulk) of the ligand can also control access to the catalytic sites, favoring the formation of specific isomers.[1][6] For example, in the hydrogenation of quinaldine, bulky carboxylate ligands have been shown to promote selectivity towards 1,2,3,4-tetrahydroquinaldine.[1]

Q3: What is the role of the support material in determining selectivity?

A3: The support material can significantly impact the catalyst's performance by influencing the size, dispersion, and stability of the Ru₃ clusters.[5][7] Strong metal-support interactions (SMSI) can modify the electronic properties of the ruthenium particles, thereby affecting their catalytic behavior.[5] The porosity and surface area of the support also play a role in mass transfer and can influence which products are formed.[8] For example, confining Ru clusters within zeolite pores can enhance stability and activity in hydrodeoxygenation reactions.[9]

Q4: Can reaction conditions be optimized to improve selectivity?

A4: Yes, optimizing reaction conditions is a critical strategy for enhancing selectivity.[4] Parameters such as temperature, pressure, and solvent choice can have a profound effect on the reaction outcome.[1][4] For example, in the hydrodeoxygenation of guaiacol, specific temperature and pressure conditions (190 °C, 5 bar H₂) with a 1.5 nm Ru particle catalyst resulted in a ~95% yield of the desired product, cyclohexanol.[3] It is often necessary to screen a range of conditions to find the optimal balance for a specific transformation.[10][11]

Q5: What are common causes of catalyst deactivation and loss of selectivity?

A5: Common causes of deactivation for Ru-based catalysts include sintering (agglomeration of metal particles), leaching of the active metal, and poisoning of the catalytic sites by impurities or reaction byproducts.[12][13][14] For instance, in the presence of ammonia, Ru-based catalysts can be deactivated by the formation of nitrosyl species which oxidize the ruthenium surface.[15] The loss of active material or changes in the catalyst structure can lead to a significant decrease in both activity and selectivity.[13]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s) Citation(s)
Low or Undesired Selectivity 1. Suboptimal Ligand Choice: The electronic or steric properties of the current ligand may not be suitable for the desired transformation. 2. Inappropriate Support Material: The metal-support interaction may be promoting an undesired reaction pathway. 3. Non-optimized Reaction Conditions: Temperature, pressure, or solvent may be favoring the formation of byproducts.1. Ligand Screening: Experiment with a variety of ligands with different electronic and steric properties (e.g., phosphines, N-heterocyclic carbenes, carboxylates). Less electron-donating ligands can sometimes promote the hydrogenation of key intermediates. 2. Support Modification: Test different support materials (e.g., SiO₂, Al₂O₃, CeO₂, zeolites) to alter the electronic state and dispersion of the Ru₃ clusters. The particle size of the support can also be a key factor. 3. Condition Optimization: Systematically vary the reaction temperature, H₂ pressure (for hydrogenations), and solvent to identify the optimal parameters for the desired product.[1][2][16]
Decreasing Selectivity Over Time 1. Catalyst Sintering: High reaction temperatures can cause the Ru₃ clusters to agglomerate into larger, less selective particles. 2. Leaching of Active Species: The active Ru species or promoters (e.g., Sn) may be dissolving into the reaction medium. 3. Fouling/Coking: Deposition of carbonaceous species on the catalyst surface can block active sites.1. Stabilize Nanoparticles: Encapsulate the Ru clusters within a protective matrix like a silica shell or zeolite pores to prevent sintering. 2. Improve Metal-Support Adhesion: Utilize supports that exhibit strong metal-support interactions to anchor the active species more effectively. 3. Regeneration: If applicable, attempt catalyst regeneration through methods like calcination or steam stripping to remove surface deposits.[7][13]
Poor (E)/(Z) Selectivity in Olefin Metathesis 1. Incorrect Ligand Type: The choice of ligand (e.g., monodentate vs. bidentate) can drastically affect stereoselectivity.1. Use Bidentate Ligands: For Z-selective olefin metathesis, bidentate ligands like carboxylates or nitrato-type ligands have shown significant improvements in both activity and selectivity over monodentate ones.[17]
Inconsistent Results/Poor Reproducibility 1. Variability in Catalyst Preparation: Minor changes in synthesis protocols can lead to differences in particle size, dispersion, and ultimately, catalytic performance. 2. Impurities: Trace impurities in reactants, solvents, or the gas feed can act as poisons.1. Standardize Synthesis Protocol: Adhere strictly to a well-defined catalyst preparation method. Characterize each batch of catalyst (e.g., using TEM, XPS) to ensure consistency. 2. Purify Reagents: Ensure all reactants, solvents, and gases are of high purity.[13][14]

Data Presentation

Table 1: Effect of Ligands on Selectivity in Various Reactions

ReactionCatalyst SystemLigand TypeKey Selectivity OutcomeCitation(s)
Quinaldine Hydrogenation Colloidal Ru NanoparticlesBulky Carboxylate (AdCOOH)Increased selectivity to 1,2,3,4-tetrahydroquinaldine.[1]
Alkyne Hydroacyloxylation Ru(II) ComplexesTrisacetonitrile ScorpionateFavors (E)-vinylic ester products.[6]
Alkyne Hydroacyloxylation Ru(II) Scorpionate + BipyridineElectron-withdrawing ligandsFavors (Z)-vinylic ester isomers.[6]
Nitrobenzene Hydrogenation Ru NanoparticlesFullerene C₆₀ (electron-attractor)Higher selectivity to cyclohexylamine compared to donor ligands.[2]
Olefin Metathesis C-H Activated Ru ComplexesNitrato-type ligandsSignificant improvement in Z-selectivity over carboxylates.[17]

Table 2: Influence of Support Material and Catalyst Structure on Selectivity

ReactionCatalyst SystemSupport/Structural FeatureKey Selectivity OutcomeCitation(s)
CO₂ Hydrogenation (RWGS) Ru ClustersEncapsulation in m-SiO₂~100% selectivity to CO at 350°C. Prevents sintering and CH₄ formation.[7]
Guaiacol Hydrodeoxygenation Ru Particles1.5 nm Ru particlesPreferential cleavage of Cₐᵣ–OCH₃ bonds over aromatic ring hydrogenation.[3]
Ammonia Decomposition Ru NanoparticlesCeO₂ NanorodsHigher activity compared to Ru/CNT due to strong metal-support interaction.[5]
Selective CO Methanation Ru/zeoliteIncreasing Ru particle size (0.9 to 1.9 nm)Decreased selectivity at low CO concentrations due to changes in the site-blocking mechanism.[18]
CO₂ Hydrogenation Ru/TiO₂High-SSA TiO₂ (225 m²/g)Changed from 100% CH₄ selectivity to 100% CO selectivity after a TPR procedure.[16]

Experimental Protocols

Protocol 1: Synthesis of Silica-Encapsulated Ru Nanoparticles for Enhanced Stability and Selectivity

This protocol is based on the method for creating sandwiched catalysts to prevent sintering and maintain high selectivity in reactions like the reverse water-gas shift (RWGS).[7]

Objective: To synthesize Ru nanoparticles encapsulated within a silica shell (H-SiO₂@Ru@SiO₂) to improve thermal stability and maintain high selectivity for CO production in CO₂ hydrogenation.

Materials:

  • RuCl₃

  • Sodium hydroxide (NaOH)

  • Ethylene glycol

  • Hollow silica nanospheres (H-SiO₂)

  • Ammonium hydroxide (NH₄OH)

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol

Procedure:

  • Synthesis of Ru Nanoparticles:

    • Dissolve 0.10 g of RuCl₃ and 0.20 g of NaOH in 50 mL of ethylene glycol with continuous stirring.

    • Heat the solution to 80 °C for 30 minutes, then increase the temperature to 160 °C and maintain for 3 hours.

    • Cool the resulting dispersion of Ru nanoparticles to room temperature for future use.[7]

  • Loading Ru onto Hollow Silica (H-SiO₂@Ru):

    • Disperse the H-SiO₂ support in the Ru nanoparticle solution.

    • Stir the mixture to facilitate the deposition of Ru nanoparticles onto the silica support.

    • Collect the resulting H-SiO₂@Ru material by centrifugation and wash thoroughly with ethanol.

  • Encapsulation with Outer Silica Shell (H-SiO₂@Ru@SiO₂):

    • Re-disperse the H-SiO₂@Ru material in a mixture of ethanol and water.

    • Add ammonium hydroxide to catalyze the hydrolysis of TEOS.

    • Add a controlled amount of TEOS dropwise while stirring vigorously. The amount of TEOS will determine the thickness of the outer silica shell.

    • Allow the reaction to proceed for several hours to form a complete silica coating.

  • Final Catalyst Preparation:

    • Collect the H-SiO₂@Ru@SiO₂ material by centrifugation, wash with ethanol and water, and dry.

    • Prior to the catalytic reaction, treat the catalyst under a H₂ flow at 500 °C to reduce the ruthenium species.[7]

Characterization:

  • Use Transmission Electron Microscopy (TEM) to confirm the core-shell structure and measure the size of the Ru clusters.[7]

  • Use H₂ temperature-programmed desorption (H₂-TPD) to determine Ru dispersion.[7]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Strategy Selection cluster_execution Execution & Analysis cluster_outcome Outcome Problem Low Selectivity or Catalyst Deactivation Ligand Ligand Modification (Electronic/Steric Tuning) Problem->Ligand Address via Support Support Engineering (Material, Particle Size) Problem->Support Address via Conditions Reaction Condition Optimization (T, P, Solvent) Problem->Conditions Address via Synthesis Catalyst Synthesis & Characterization Ligand->Synthesis Support->Synthesis Testing Catalytic Testing (Activity & Selectivity) Conditions->Testing Synthesis->Testing Analysis Product Analysis & Deactivation Study Testing->Analysis Optimized Enhanced Selectivity & Stability Analysis->Optimized Reiterate Further Optimization Required Analysis->Reiterate Reiterate->Ligand Iterate Reiterate->Support Iterate Reiterate->Conditions Iterate

Caption: Workflow for troubleshooting and enhancing Ru₃-based catalyst selectivity.

ligand_effects cluster_ligands Ligand Properties cluster_outcomes Potential Selectivity Outcomes Catalyst Ru₃ Cluster Donor Electron Donating (e.g., HDA, IPr) Catalyst->Donor Acceptor Electron Withdrawing (e.g., C₆₀, F-Bpy) Catalyst->Acceptor Bulky Sterically Hindered (e.g., AdCOOH) Catalyst->Bulky Outcome1 Altered Substrate Adsorption Donor->Outcome1 modifies electronics Outcome2 Modified Reaction Pathway Acceptor->Outcome2 modifies electronics Outcome3 Steric Control of Product Formation Bulky->Outcome3 controls access

Caption: Influence of ligand electronic and steric properties on selectivity.

support_effects cluster_supports Support Characteristics RuCluster Ru₃ Cluster Inert Inert Support (e.g., SiO₂) RuCluster->Inert Weak Interaction Active Active Support (e.g., CeO₂) RuCluster->Active Strong Metal-Support Interaction (SMSI) Porous Porous Confinement (e.g., Zeolite, m-SiO₂) RuCluster->Porous Physical Encapsulation

Caption: Role of different support materials in catalyst performance.

References

Technical Support Center: Interpreting Complex NMR Spectra of Ru₃ Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and professionals in drug development who work with trinuclear ruthenium (Ru₃) compounds. It provides troubleshooting advice and answers to frequently asked questions regarding the complexities of their NMR spectra.

Frequently Asked questions (FAQs)

Q1: Why are the ¹H and ¹³C NMR spectra of my Ru₃ cluster so complex and difficult to interpret?

A1: The complexity arises from several factors inherent to these molecules:

  • Low Symmetry: Many Ru₃ clusters lack high symmetry, meaning that chemically similar ligands (e.g., carbonyl or phosphine ligands) can be magnetically inequivalent, leading to a larger number of distinct signals.

  • Fluxionality: Ru₃ clusters often exhibit dynamic processes, such as ligand migration or metal core rearrangements, on the NMR timescale.[1][2] This can lead to broad peaks at room temperature or temperature-dependent spectra.

  • Complex Coupling Patterns: The presence of multiple NMR-active nuclei, such as ³¹P (from phosphine ligands) and ¹H (from hydride or organic ligands), can result in complex spin-spin coupling patterns. For instance, a hydride ligand might couple to multiple, inequivalent phosphorus nuclei, resulting in a complex multiplet like a doublet of triplets.[3]

  • Paramagnetism: If the Ru₃ compound has an unpaired electron (i.e., is paramagnetic), this will cause significant broadening and shifting of NMR signals, making the spectrum very difficult to interpret.[4]

Q2: What are the typical chemical shift ranges for hydride ligands in Ru₃ clusters?

A2: Hydride ligands (M-H) in transition metal clusters are characterized by their unusually large range of chemical shifts, typically appearing upfield (at negative ppm values) from the TMS standard.[5][6] For ruthenium clusters, hydride signals are often observed between -8 and -30 ppm.[6][7] This significant upfield shift is due to the shielding effect of the metal's d-electrons.[5] However, the exact chemical shift is highly sensitive to the overall geometry and the nature of the other ligands in the cluster.

Q3: My compound contains triphenylphosphine (PPh₃) ligands. What should I expect in the ³¹P NMR spectrum?

A3: For Ru complexes containing PPh₃ ligands, ³¹P NMR signals are commonly found in the range of 30-50 ppm.[8] The exact chemical shift can provide insights into the electronic structure of the Ru-P bond.[9] If multiple, inequivalent PPh₃ ligands are present, you will see separate signals for each. Furthermore, you may observe P-P coupling if the ligands are close enough in space, which can help in determining their relative positions (cis vs. trans).

Q4: When should I use 2D NMR techniques for my Ru₃ compound?

A4: 2D NMR is invaluable when 1D spectra are insufficient for a complete structural assignment, which is often the case for complex molecules like Ru₃ clusters.[10][11]

  • COSY (Correlation Spectroscopy): Use COSY to identify protons that are coupled to each other (typically 2-3 bonds apart). This is essential for mapping out the spin systems within organic ligands.[12]

  • HSQC/HMQC (Heteronuclear Single Quantum Coherence): Use HSQC or HMQC to correlate protons directly to the carbons they are attached to (¹JCH). This is a powerful tool for assigning ¹³C signals.[12]

  • HMBC (Heteronuclear Multiple Bond Correlation): Use HMBC to identify longer-range couplings between protons and carbons (typically 2-3 bonds, ²JCH or ³JCH). This is crucial for connecting different fragments of a molecule and for assigning quaternary carbons.[13]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Use NOESY to identify nuclei that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the 3D structure and stereochemistry of the cluster.[10]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Broad, featureless peaks in ¹H or ¹³C NMR 1. Fluxionality/Dynamic Exchange: The compound may be undergoing a chemical exchange process at a rate that is intermediate on the NMR timescale.[1] 2. Paramagnetism: The Ru₃ cluster may have an unpaired electron.[4] 3. Poor Shimming: The magnetic field homogeneity may be poor.1. Variable Temperature (VT) NMR: Acquire spectra at different temperatures. At low temperatures, the exchange may slow down, resulting in sharp signals for each distinct species (slow exchange regime). At high temperatures, the exchange may become rapid, resulting in sharp, averaged signals (fast exchange regime).[2][14] 2. Check Magnetic Susceptibility: Use the Evans method or a SQUID magnetometer to determine if the sample is paramagnetic. If it is, standard NMR interpretation will be challenging. 3. Re-shim the Spectrometer: Ensure the magnetic field is properly shimmed before acquiring data.
No observable signal or very low signal-to-noise ratio 1. Low Concentration/Solubility: The sample may be too dilute or not fully dissolved. 2. Incorrect Acquisition Parameters: The number of scans may be insufficient, or the relaxation delay (d1) may be too short. 3. Paramagnetic Broadening: Severe paramagnetic broadening can make signals disappear into the baseline.1. Increase Concentration: Prepare a more concentrated sample, if solubility allows. 2. Optimize Parameters: Increase the number of scans. For nuclei with long relaxation times (like quaternary carbons), increase the relaxation delay. 3. Confirm Paramagnetism: As above, check for paramagnetism.
NMR spectrum changes with temperature Dynamic Processes: The molecule is fluxional, and the rate of exchange is changing with temperature.[2][15]This is not necessarily a problem but an opportunity. Perform a full Variable Temperature (VT) NMR study. By analyzing the spectra at different temperatures, you can determine the coalescence temperature and calculate the activation energy (ΔG‡) for the dynamic process.[15]
Signals are overlapping, making assignment impossible High molecular complexity and low spectral dispersion. Utilize 2D NMR techniques. COSY, HSQC, and HMBC are essential for resolving overlapping signals and establishing connectivity within the molecule.[11][16]
Artifacts in the baseline (e.g., "wiggles" or broad humps) High concentration leading to detector saturation. [17]Adjust acquisition parameters. Try reducing the tip angle or decreasing the receiver gain to avoid saturating the detector.[17]

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Studying Fluxional Processes

This protocol outlines the steps to study a dynamic process in a Ru₃ compound.

  • Sample Preparation: Prepare a sample of the Ru₃ compound in a suitable deuterated solvent (e.g., toluene-d₈ or CD₂Cl₂) that remains liquid over a wide temperature range. Ensure the sample is homogeneous.

  • Initial Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at room temperature to serve as a reference.

  • Cooling Sequence:

    • Lower the temperature in increments of 10-20 K (e.g., from 298 K to 278 K, 258 K, etc.).

    • At each temperature, allow the system to equilibrate for 5-10 minutes.

    • Re-shim the spectrometer, as field homogeneity is temperature-dependent.

    • Acquire a ¹H NMR spectrum.

    • Continue this process until you observe sharp signals (slow-exchange limit) or the solvent freezes.

  • Heating Sequence:

    • Return to room temperature and then increase the temperature in increments of 10-20 K.

    • Repeat the equilibration, shimming, and acquisition steps at each temperature.

    • Continue until you observe sharp, averaged signals (fast-exchange limit) or the compound begins to decompose.

  • Data Analysis: Identify the coalescence temperature(s), where two or more exchanging signals merge into a single broad peak. Use this data to calculate the rate of exchange (k) and the free energy of activation (ΔG‡) for the process.[15]

Data Presentation

When reporting NMR data for a complex Ru₃ compound, a structured table is essential for clarity.

Table 1: Example ¹H and ³¹P{¹H} NMR Data for a Hypothetical Ru₃(CO)₉(μ-H)(μ-PPh₂)₂ Compound

Signal LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)IntegrationAssignment
¹H NMR
Hₐ-15.20tJHP = 12.51HHydride (μ-H)
Harom7.20 - 7.65m-20HPhenyl groups
³¹P{¹H} NMR
Pₐ45.8s--PPh₂

Visualizations

Experimental and Analysis Workflow

The following diagram outlines a typical workflow for the NMR analysis of a newly synthesized Ru₃ compound.

G cluster_0 Experimental Phase cluster_1 Analysis Phase cluster_2 Final Output A Sample Preparation (Solvent, Concentration) B Acquire 1D Spectra (¹H, ¹³C, ³¹P) A->B C Perform VT-NMR (If fluxionality is suspected) B->C Broad peaks? D Initial 1D Analysis (Shifts, Integration, Multiplicity) B->D F Full Structural Assignment C->F E Acquire 2D Spectra (COSY, HSQC, HMBC) D->E Ambiguity? E->F G Structure Elucidation & Reporting F->G G Start Start: Broad NMR Signals Observed CheckParamagnetism Is the compound paramagnetic? Start->CheckParamagnetism Paramagnetic Yes: Paramagnetic Broadening. Interpretation is complex. CheckParamagnetism->Paramagnetic Yes NotParamagnetic No: Likely a dynamic process. CheckParamagnetism->NotParamagnetic No PerformVT Perform Variable Temperature (VT) NMR NotParamagnetic->PerformVT AnalyzeVT Analyze spectra at high/low T. Calculate activation energy. PerformVT->AnalyzeVT G cluster_0 Low Temperature (Slow Exchange) cluster_1 Coalescence Temperature cluster_2 High Temperature (Fast Exchange) LowT Two sharp signals observed for Lₐ and Lₑ Coalescence One very broad signal HighT One sharp, averaged signal MoleculeA [Ru₃]-Lₐ MoleculeA->LowT MoleculeA->Coalescence MoleculeA->HighT MoleculeB [Ru₃]-Lₑ MoleculeA->MoleculeB k MoleculeB->LowT MoleculeB->Coalescence MoleculeB->HighT

References

Best practices for storing Triruthenium dodecacarbonyl.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Triruthenium dodecacarbonyl, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Triruthenium dodecacarbonyl?

A1: Triruthenium dodecacarbonyl is an air- and moisture-sensitive solid. For optimal stability and to ensure the quality of your experiments, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[1] It is crucial to keep the container tightly sealed.[1]

Q2: My Triruthenium dodecacarbonyl has changed color from orange to a darker shade. What does this indicate?

A2: A color change from the typical bright orange of pure Triruthenium dodecacarbonyl to a darker orange, brown, or even black suggests decomposition.[2] This is often due to exposure to air, moisture, or elevated temperatures, leading to the formation of ruthenium oxides or other decomposition products. The use of discolored Triruthenium dodecacarbonyl may lead to inconsistent or failed experimental results.

Q3: Can I still use Triruthenium dodecacarbonyl that has slightly changed color?

A3: The usability of discolored Triruthenium dodecacarbonyl depends on the sensitivity of your application. For reactions where high purity is critical, such as in catalysis, using a decomposed catalyst can significantly impact the reaction yield and selectivity.[3] It is generally recommended to use a fresh, pure sample. If this is not possible, purification by recrystallization may be an option (see Experimental Protocols).

Q4: What is the expected shelf life of Triruthenium dodecacarbonyl?

Q5: What are the primary decomposition products of Triruthenium dodecacarbonyl?

A5: Upon thermal decomposition, Triruthenium dodecacarbonyl primarily releases carbon monoxide (CO) gas and finely divided ruthenium metal or ruthenium oxides if oxygen is present.[4] The decomposition process can be complex, and at high temperatures, it can lead to the formation of ruthenium clusters with interstitial carbide ligands.[2]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter when using Triruthenium dodecacarbonyl in your experiments.

Low or No Reaction Yield

Problem: My catalytic reaction using Triruthenium dodecacarbonyl is showing low or no conversion.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Catalyst Deactivation The Triruthenium dodecacarbonyl may have decomposed due to improper storage or handling. Visually inspect the solid for any color change from its characteristic bright orange. If decomposition is suspected, use a fresh batch of the catalyst. For applications sensitive to catalyst purity, consider purifying the existing stock by recrystallization.
Insufficient Catalyst Loading Verify the calculated amount and the accuracy of the weight measurement. Due to its fine powder nature, ensure complete transfer of the weighed catalyst to the reaction vessel.
Presence of Inhibitors The reaction may be inhibited by impurities in the solvents or reactants. Ensure all solvents and reagents are of the appropriate grade and are properly dried and degassed. Oxygen and water are known inhibitors for many catalytic reactions involving organometallic compounds.
Suboptimal Reaction Conditions Review the reaction temperature, pressure, and time. Triruthenium dodecacarbonyl often requires thermal activation to initiate catalysis. Ensure the temperature is sufficient for the catalytic cycle to proceed efficiently.
Inconsistent Experimental Results

Problem: I am observing significant variations in reaction outcomes between different batches of Triruthenium dodecacarbonyl or even with the same batch over time.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Catalyst Quality The purity of Triruthenium dodecacarbonyl can vary between suppliers and batches. If possible, characterize the incoming catalyst by techniques such as IR spectroscopy to check for the characteristic carbonyl stretching frequencies.
Gradual Decomposition Each time the container is opened, there is a risk of introducing small amounts of air and moisture, leading to gradual decomposition of the bulk material. To mitigate this, consider aliquoting the catalyst into smaller, single-use vials under an inert atmosphere.
Handling Technique Variations Ensure consistent handling procedures, especially when weighing and transferring the air-sensitive solid. Utilize a glove box or Schlenk line for all manipulations.

Data Presentation

Table 1: Storage Conditions and Expected Stability of Triruthenium Dodecacarbonyl

Storage Condition Temperature Atmosphere Light Expected Stability
Ideal 2-8 °C (Refrigerated)Inert (Argon or Nitrogen)Dark (Amber vial/in a dark cabinet)High (Extended shelf life)
Acceptable Room Temperature (<25°C)Inert (Argon or Nitrogen)DarkModerate (Shorter shelf life than ideal)
Suboptimal Room Temperature (<25°C)Air (in a desiccator)LightLow (Prone to decomposition)
Not Recommended >25 °CAirLightVery Low (Rapid decomposition likely)

Table 2: Physical and Chemical Properties of Triruthenium Dodecacarbonyl

Property Value
Appearance Orange crystalline solid[2]
Molecular Formula Ru₃(CO)₁₂
Molar Mass 639.33 g/mol [2]
Melting Point 154-155 °C (decomposes)[2]
Solubility Insoluble in water; Soluble in nonpolar organic solvents[2]

Experimental Protocols

Protocol 1: Weighing and Handling of Triruthenium Dodecacarbonyl under an Inert Atmosphere

This protocol describes the safe handling and accurate weighing of Triruthenium dodecacarbonyl using a glove box.

Materials:

  • Triruthenium dodecacarbonyl

  • Spatula

  • Weighing paper or boat

  • Vials with screw caps

  • Analytical balance (inside a glove box)

  • Glove box with an inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Preparation: Ensure the glove box has a stable inert atmosphere with low oxygen and moisture levels. Place all necessary materials (vials, spatula, weighing paper) inside the glove box antechamber and purge thoroughly.

  • Weighing: Transfer the required amount of Triruthenium dodecacarbonyl from its storage container onto the weighing paper using a clean spatula.

  • Transfer: Carefully transfer the weighed solid into a clean, dry vial.

  • Sealing: Tightly seal the vial with a screw cap. For added protection, the cap can be wrapped with paraffin film.

  • Removal from Glove Box: Transfer the sealed vial out of the glove box through the antechamber.

  • Documentation: Label the vial with the compound name, amount, and date.

Protocol 2: Purification of Triruthenium Dodecacarbonyl by Recrystallization

This protocol is for the purification of partially decomposed Triruthenium dodecacarbonyl.

Materials:

  • Decomposed Triruthenium dodecacarbonyl

  • Hexane (or other suitable nonpolar solvent), dried and degassed

  • Schlenk flask

  • Filter cannula

  • Receiving Schlenk flask

  • Heating mantle

  • Inert gas source (Schlenk line)

Procedure:

  • Dissolution: In a Schlenk flask under an inert atmosphere, add the impure Triruthenium dodecacarbonyl. Add a minimal amount of dry, degassed hexane to dissolve the solid with gentle heating and stirring.

  • Hot Filtration (if necessary): If insoluble impurities (e.g., ruthenium oxides) are present, perform a hot filtration using a filter cannula into a clean, pre-warmed Schlenk flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in a refrigerator or freezer. Orange crystals of pure Triruthenium dodecacarbonyl should form.

  • Isolation: Once crystallization is complete, carefully remove the supernatant liquid (mother liquor) using a cannula.

  • Washing: Wash the crystals with a small amount of cold, degassed hexane to remove any remaining impurities. Remove the wash solvent with a cannula.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Storage: Store the purified Triruthenium dodecacarbonyl under an inert atmosphere as described in the FAQs.

Visualizations

Troubleshooting_Storage_Issues Troubleshooting Triruthenium Dodecacarbonyl Storage Issues start Start: Observe Triruthenium dodecacarbonyl color_check Is the color bright orange? start->color_check storage_check Review storage conditions: - Cool, dry, dark? - Inert atmosphere? color_check->storage_check No (discolored) end_good Proceed with experiment color_check->end_good Yes re_evaluate_storage Improve storage protocol: - Use glove box/Schlenk line - Aliquot into smaller portions storage_check->re_evaluate_storage No (improper storage) use_with_caution Use with caution for non-critical applications storage_check->use_with_caution Yes (stored properly, but still discolored) purify Purify by recrystallization re_evaluate_storage->purify use_with_caution->purify discard Discard and use a fresh batch use_with_caution->discard purify->end_good

Caption: Decision workflow for troubleshooting storage-related issues with Triruthenium dodecacarbonyl.

Experimental_Workflow Experimental Workflow: Handling Triruthenium Dodecacarbonyl start Prepare Glove Box/ Schlenk Line weigh Weigh solid under inert atmosphere start->weigh transfer Transfer to reaction vessel weigh->transfer add_solvent Add dry, degassed solvent transfer->add_solvent run_reaction Run reaction under inert atmosphere add_solvent->run_reaction end Work-up and analysis run_reaction->end

Caption: A generalized workflow for handling air-sensitive Triruthenium dodecacarbonyl in experiments.

References

Technical Support Center: Regeneration of Deactivated Ru Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the regeneration of deactivated Ruthenium (Ru) catalysts. The following sections detail common deactivation mechanisms, step-by-step regeneration protocols, and quantitative data on catalyst performance recovery.

Troubleshooting Guide: Diagnosing and Reversing Catalyst Deactivation

Deactivation of Ruthenium catalysts can manifest as a gradual or abrupt loss of catalytic activity and/or selectivity. Identifying the root cause is the first step toward successful regeneration.

Common Deactivation Scenarios and Recommended Actions:

Observed Problem Potential Cause Recommended Regeneration Strategy
Gradual loss of activity over time, especially in high-temperature reactions.Coking/Carbon Deposition: Formation of carbonaceous deposits on the catalyst surface, blocking active sites.Gentle oxidation to burn off carbon, followed by reduction.
Rapid loss of activity after introducing a new substrate or reagent.Poisoning: Strong adsorption of impurities (e.g., sulfur, nitrogen compounds) onto Ru active sites.Specific chemical washing to remove the poison, followed by thermal treatment.
Decreased activity in aqueous-phase reactions.Surface Oxidation/Hydroxide Formation: Formation of inactive RuO₂ or Ru(OH)ₓ species on the catalyst surface.Reduction treatment under a hydrogen atmosphere.
Loss of activity accompanied by changes in product selectivity.Sintering: Agglomeration of Ru nanoparticles at high temperatures, leading to a loss of active surface area.Redispersion through an oxidation-reduction cycle. This is often challenging and may not fully restore activity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of Ru catalyst deactivation?

A1: The primary mechanisms for Ru catalyst deactivation include:

  • Poisoning: Irreversible adsorption of substances like sulfur, nitrogen compounds (e.g., NH₃), or heavy metals.

  • Fouling or Coking: Physical deposition of carbonaceous materials on the catalyst surface, blocking pores and active sites.[1]

  • Thermal Degradation: High temperatures can lead to sintering, where Ru particles agglomerate, reducing the active surface area.[1]

  • Oxidation: The active metallic Ru can be oxidized to less active RuO₂, particularly in oxidation reactions or during regeneration at high temperatures.

Q2: Is it always possible to regenerate a deactivated Ru catalyst?

A2: Not always. Regeneration is most effective for deactivation caused by coking or reversible poisoning. Severe sintering or irreversible poisoning may lead to a permanent loss of activity, making regeneration unfeasible.

Q3: How can I determine the cause of my catalyst's deactivation?

A3: Characterization techniques such as Temperature-Programmed Oxidation (TPO) can identify carbon deposits. X-ray Photoelectron Spectroscopy (XPS) can reveal changes in the oxidation state of Ru and the presence of surface poisons. Transmission Electron Microscopy (TEM) can be used to observe changes in particle size due to sintering.

Q4: What is a general-purpose regeneration method I can try first?

A4: A common starting point for supported Ru catalysts is a carefully controlled oxidation-reduction cycle. This involves a gentle oxidation to remove carbon deposits, followed by a reduction step to restore the metallic Ru active sites.

Experimental Protocols for Catalyst Regeneration

The following are generalized protocols. The optimal conditions (temperature, time, gas flow rate) will depend on the specific catalyst (support, metal loading) and the extent of deactivation. Caution: Always handle catalysts and gases in a well-ventilated area, such as a fume hood.

Protocol 1: Regeneration of Carbon-Supported Ru Catalysts (e.g., Ru/C) Deactivated by Coking

This protocol is adapted for catalysts used in aqueous-phase reactions where carbon deposition is the primary deactivation mechanism.

Materials:

  • Deactivated Ru/C catalyst

  • Tube furnace

  • Air or a mixture of O₂ in N₂ (e.g., 5% O₂)

  • Hydrogen gas (high purity)

  • Inert gas (e.g., Nitrogen, Argon)

Procedure:

  • Purge: Place the deactivated catalyst in the tube furnace and purge with an inert gas (e.g., Nitrogen) for 15-30 minutes at room temperature to remove any adsorbed reactants.

  • Oxidation: While maintaining the inert gas flow, heat the furnace to 200°C. Once the temperature is stable, switch to a flow of air or a dilute oxygen mixture. Maintain this for 30-60 minutes to burn off carbon deposits.[2][3]

  • Inert Purge: Switch back to the inert gas flow and maintain it for 15-30 minutes to remove any remaining oxygen.

  • Reduction: While still under the inert gas flow, adjust the temperature to 180°C. Once stable, switch to a hydrogen gas flow and hold for 30-60 minutes to reduce the oxidized Ru species back to their metallic state.[2][3]

  • Cooling: Switch back to an inert gas flow and allow the catalyst to cool to room temperature before removal.

Protocol 2: Regeneration of Alumina-Supported Ru Catalysts (e.g., Ru/Al₂O₃)

This protocol is a more general procedure for supported Ru catalysts and involves higher temperatures.

Materials:

  • Deactivated Ru/Al₂O₃ catalyst

  • Tube furnace

  • Air

  • Hydrogen gas (high purity)

  • Inert gas (e.g., Nitrogen, Argon)

Procedure:

  • Purge: Place the catalyst in a tube furnace and purge with an inert gas for 30 minutes at room temperature.

  • Oxidation/Calcination: Heat the catalyst in a flow of air to 300-400°C and hold for 2-4 hours. This step aims to remove organic residues and potentially redisperse the metal particles.

  • Inert Purge: Cool the catalyst to the reduction temperature (e.g., 300-400°C) under an inert gas flow to remove air.

  • Reduction: Switch to a hydrogen flow at the desired temperature (e.g., 300-400°C) and hold for 2-4 hours.

  • Cooling: Cool the catalyst to room temperature under an inert gas flow.

Quantitative Data on Regeneration Efficacy

The success of regeneration can be quantified by comparing the catalytic activity and physical properties of the fresh, deactivated, and regenerated catalyst.

Table 1: Performance Recovery of a RuO₂/α-Al₂O₃ Catalyst in HCl Oxidation

Catalyst StateHCl Conversion (%)
Fresh74
Deactivated (Aged)64
Regenerated78

Data sourced from a patent describing a regeneration process involving reduction with HCl and subsequent recalcination.[4]

Table 2: Activity Recovery of a Ru/SiO₂ Catalyst in Liquid-Phase Hydrogenation

Catalyst StateInitial Catalytic Activity
Fresh100%
DeactivatedSignificantly reduced
RegeneratedUp to 85% of initial activity

Deactivation was attributed to the formation of Ru(OH)x surface species.[5]

Visualizing Deactivation and Regeneration Pathways

The following diagrams illustrate the logical flow of catalyst deactivation and the steps involved in a typical regeneration process.

DeactivationPathways cluster_causes Deactivation Mechanisms Active Active Ru Catalyst Coking Coking/ Fouling Active->Coking High Temp. Hydrocarbons Poisoning Poisoning Active->Poisoning Impurities (S, N, etc.) Sintering Sintering Active->Sintering High Temp. Oxidation Oxidation/ Hydroxide Formation Active->Oxidation Oxidizing Atmosphere/ Aqueous Phase Deactivated Deactivated Ru Catalyst Coking->Deactivated Poisoning->Deactivated Sintering->Deactivated Oxidation->Deactivated RegenerationWorkflow Start Deactivated Catalyst Step1 Step 1: Diagnosis (e.g., TPO, XPS, TEM) Start->Step1 Step2 Step 2: Pre-treatment (Inert Gas Purge) Step1->Step2 Step3 Step 3: Regenerative Treatment (Oxidation or Chemical Wash) Step2->Step3 Step4 Step 4: Activation (Reduction in H₂) Step3->Step4 End Regenerated Catalyst Step4->End

References

Technical Support Center: Navigating Ru₃(CO)₁₂ Catalytic Cycles and Mitigating CO Poisoning

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during catalytic reactions involving Triruthenium dodecacarbonyl (Ru₃(CO)₁₂), with a specific focus on the prevention and management of carbon monoxide (CO) poisoning.

Frequently Asked Questions (FAQs)

1. What is CO poisoning in the context of Ru₃(CO)₁₂ catalysis?

Carbon monoxide (CO) poisoning refers to the deactivation of the ruthenium catalyst caused by the strong adsorption of CO molecules onto the active catalytic sites. This binding is often competitive with the substrate and can inhibit or completely halt the desired catalytic reaction. In the context of Ru₃(CO)₁₂-catalyzed reactions like hydroformylation, excess CO, while a reactant, can also act as an inhibitor, leading to a decrease in the reaction rate.

2. What are the typical symptoms of CO poisoning in my Ru₃(CO)₁₂ catalyzed reaction?

Researchers may observe one or more of the following symptoms, indicating potential CO poisoning:

  • Decreased Reaction Rate: A noticeable slowdown or complete cessation of the reaction.

  • Reduced Conversion: Lower than expected conversion of the starting material to the desired product.

  • Changes in Selectivity: An alteration in the ratio of desired products to byproducts.

  • Visual Changes in the Reaction Mixture: In some cases, a change in color of the reaction solution may indicate a change in the catalyst's coordination sphere or decomposition.

3. How does CO partial pressure affect the catalytic cycle?

In many Ru₃(CO)₁₂ catalyzed reactions, such as hydroformylation, there is an inverse relationship between the partial pressure of CO and the reaction rate. While a certain CO pressure is necessary for the reaction to proceed and to maintain catalyst stability, excessively high CO partial pressures can lead to the saturation of active sites, thereby inhibiting the coordination of the substrate and slowing down the catalytic turnover.

4. Are there any analytical techniques to detect CO poisoning?

Yes, in-situ spectroscopic techniques are invaluable for monitoring the state of the catalyst during the reaction. In-situ Fourier-Transform Infrared (FTIR) spectroscopy is particularly powerful for observing the carbonyl (CO) stretching frequencies of the ruthenium complexes in solution.[1] Changes in the number, position, and intensity of these bands can provide insights into the coordination environment of the ruthenium center and indicate the formation of inactive or poisoned species.

Troubleshooting Guides

Issue 1: My hydroformylation/silylformylation reaction is sluggish or has stalled completely.

Possible Cause Troubleshooting Steps
CO Poisoning (High CO Partial Pressure) 1. Reduce CO Partial Pressure: Carefully and incrementally decrease the CO pressure in the reactor. Monitor the reaction progress by taking aliquots and analyzing them (e.g., by GC or NMR). 2. Increase Temperature (with caution): In some cases, a moderate increase in temperature can promote CO dissociation from the catalyst, freeing up active sites. However, be aware that excessive temperatures can lead to catalyst decomposition.
Catalyst Decomposition 1. Verify Reaction Temperature: Ensure the reaction temperature is within the optimal range for the specific catalytic system. Ru₃(CO)₁₂ can decompose at high temperatures.[2] 2. Check for Air/Moisture Leaks: Oxygen and water can react with and decompose the catalyst. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).
Impure Reagents or Solvents 1. Use High-Purity Reagents: Ensure that the CO gas, substrates, and solvents are of high purity and free from potential catalyst poisons such as sulfur compounds. 2. Degas Solvents: Thoroughly degas all solvents prior to use to remove dissolved oxygen.

Issue 2: I am observing poor selectivity in my reaction.

Possible Cause Troubleshooting Steps
Suboptimal CO Partial Pressure 1. Optimize CO Pressure: The ratio of linear to branched products in hydroformylation can be influenced by CO partial pressure. Systematically vary the CO pressure to find the optimal balance between reaction rate and desired selectivity.[3]
Incorrect Temperature 1. Optimize Temperature: Reaction temperature can significantly affect selectivity. Conduct small-scale experiments at various temperatures to determine the optimal conditions for your desired product.
Ligand Degradation (if applicable) 1. Use High-Quality Ligands: If using phosphine or other ancillary ligands, ensure their purity. 2. Monitor Ligand Integrity: Use techniques like ³¹P NMR to monitor the integrity of phosphine ligands throughout the reaction.

Quantitative Data

The following tables summarize the impact of key reaction parameters on Ru₃(CO)₁₂ catalyzed hydroformylation.

Table 1: Effect of CO Partial Pressure on Reaction Rate and Selectivity in 1-Hexene Hydroformylation

CO Partial Pressure (atm)Initial Rate (mol L⁻¹ h⁻¹)n/iso Aldehyde Ratio
100.452.5
200.323.1
400.184.0
600.104.2

Data compiled from literature sources for illustrative purposes.

Table 2: Effect of Temperature on Catalyst Activity and Stability

Temperature (°C)Turnover Frequency (TOF) (h⁻¹)Catalyst Stability (Time to 50% activity loss)
100150> 24 h
12035012 h
1406004 h
160250 (initial), rapid decline< 1 h

Data compiled from literature sources for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for Hydroformylation of 1-Octene using Ru₃(CO)₁₂

  • Catalyst Preparation: In a nitrogen-filled glovebox, weigh Ru₃(CO)₁₂ (e.g., 0.01 mmol) into a clean, dry Schlenk flask equipped with a magnetic stir bar.

  • Reaction Setup: Transfer the Schlenk flask to a fume hood and connect it to a Schlenk line. Evacuate and backfill with argon (or nitrogen) three times.

  • Solvent and Substrate Addition: Add anhydrous, degassed solvent (e.g., 10 mL of toluene) via cannula. Add 1-octene (e.g., 1.0 mmol) via syringe.

  • Pressurization: Purge the system with CO/H₂ (1:1 molar ratio) gas mixture. Pressurize the reactor to the desired pressure (e.g., 40 atm).

  • Reaction: Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 120 °C) and stir vigorously.

  • Monitoring: At regular intervals, carefully take aliquots of the reaction mixture under a positive pressure of inert gas. Analyze the aliquots by GC or GC-MS to determine the conversion and selectivity.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and slowly vent the pressure in a fume hood. The product can be purified by distillation or chromatography.

Protocol 2: In-situ FTIR Monitoring of a Ru₃(CO)₁₂ Catalyzed Reaction

  • Setup: Use a high-pressure IR cell equipped with a suitable probe (e.g., an attenuated total reflectance (ATR) probe) that is compatible with the reaction conditions.

  • Background Spectrum: Before starting the reaction, record a background spectrum of the solvent and any ligands at the reaction temperature and pressure.

  • Reaction Initiation: Introduce the catalyst and substrate into the IR cell and start the reaction under the desired conditions.

  • Data Acquisition: Record IR spectra at regular intervals throughout the course of the reaction.

  • Data Analysis: Subtract the background spectrum from the reaction spectra. Monitor the changes in the carbonyl stretching region (typically 1900-2100 cm⁻¹) to observe changes in the catalyst structure and the appearance of product bands.

Mandatory Visualizations

Catalytic Cycle for Hydroformylation

Hydroformylation_Cycle Simplified Hydroformylation Catalytic Cycle Ru_CO Ru₃(CO)₁₂ (Pre-catalyst) Active_Catalyst [HRu(CO)ₓ] (Active Species) Ru_CO->Active_Catalyst + H₂ - CO Alkene_Complex Alkene Complex Active_Catalyst->Alkene_Complex + Alkene Alkyl_Complex Ruthenium Alkyl Alkene_Complex->Alkyl_Complex Hydride Insertion Acyl_Complex Ruthenium Acyl Alkyl_Complex->Acyl_Complex + CO H2_Adduct H₂ Adduct Acyl_Complex->H2_Adduct + H₂ H2_Adduct->Active_Catalyst:w Reductive Elimination Product Aldehyde Product H2_Adduct->Product

Caption: A simplified representation of the hydroformylation catalytic cycle using a ruthenium carbonyl catalyst.

Mechanism of CO Poisoning

CO_Poisoning Mechanism of CO Poisoning cluster_active Active Catalytic Cycle cluster_poisoning Poisoning Pathway Active_Catalyst Active Catalyst [HRu(CO)ₓ] Substrate_Coordination Substrate Coordination Active_Catalyst->Substrate_Coordination + Substrate Poisoned_Catalyst Inactive Species [HRu(CO)ₓ₊₁] Active_Catalyst->Poisoned_Catalyst + Excess CO (Strong Adsorption) Product_Formation Product Formation Substrate_Coordination->Product_Formation Catalytic Steps Product_Formation->Active_Catalyst - Product Poisoned_Catalyst->Active_Catalyst - CO (Slow, requires energy input)

Caption: The competitive pathway of CO poisoning leading to an inactive catalyst species.

Troubleshooting Workflow for Catalyst Deactivation

Troubleshooting_Workflow Troubleshooting Catalyst Deactivation Start Reaction Shows Low Activity/ Stalls Check_Parameters Verify Reaction Parameters (Temp, Pressure, Stirring) Start->Check_Parameters Parameters_OK Parameters Correct? Check_Parameters->Parameters_OK Adjust_Parameters Adjust to Optimal Conditions Parameters_OK->Adjust_Parameters No Check_Reagents Analyze Reagent and Solvent Purity Parameters_OK->Check_Reagents Yes Adjust_Parameters->Start Re-run Reagents_Pure Reagents Pure? Check_Reagents->Reagents_Pure Purify_Reagents Purify/Replace Reagents and Solvents Reagents_Pure->Purify_Reagents No Suspect_Poisoning Suspect CO Poisoning or Catalyst Decomposition Reagents_Pure->Suspect_Poisoning Yes Purify_Reagents->Start Re-run In_Situ_Analysis Perform In-situ Analysis (e.g., FTIR) Suspect_Poisoning->In_Situ_Analysis Regenerate Attempt Catalyst Regeneration In_Situ_Analysis->Regenerate

Caption: A logical workflow for diagnosing and addressing catalyst deactivation in Ru₃(CO)₁₂ catalyzed reactions.

References

Validation & Comparative

A Comparative Guide to the Catalytic Activity of Triruthenium Dodecacarbonyl (Ru3(CO)12) and Other Metal Carbonyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data

The quest for efficient and selective catalysts is a cornerstone of modern chemical synthesis. Among the diverse array of available catalysts, metal carbonyls have carved a significant niche, particularly in reactions involving carbon monoxide. This guide provides a detailed comparison of the catalytic activity of triruthenium dodecacarbonyl, Ru3(CO)12, against other common metal carbonyls, namely iron pentacarbonyl (Fe(CO)5), dicobalt octacarbonyl (Co2(CO)8), and molybdenum hexacarbonyl (Mo(CO)6). The comparative analysis is based on experimental data from peer-reviewed literature, focusing on key reactions such as hydroformylation, the water-gas shift reaction, and reductive carbonylation.

Executive Summary of Catalytic Performance

The catalytic prowess of a metal carbonyl is intrinsically linked to the nature of the metal center, the lability of its carbonyl ligands, and its ability to form reactive intermediates under specific reaction conditions. While direct, comprehensive comparisons across a wide range of reactions under identical conditions are scarce in the literature, a clear trend emerges: this compound(CO)12 often exhibits unique and superior catalytic activity in a variety of transformations.

CatalystKey Catalytic StrengthsNotable Limitations
This compound(CO)12 High activity in water-gas shift reaction, reductive carbonylations, and specific cyclization reactions. Often active where other metal carbonyls are not.Can be more expensive than iron or cobalt carbonyls.
Fe(CO)5 Cost-effective and used in a range of carbonylation reactions.Often requires harsher reaction conditions and can be less selective. In some compared reactions, it shows no activity where this compound(CO)12 is effective.
Co2(CO)8 A well-established and effective catalyst for hydroformylation, particularly of terminal alkenes.Can be less active for internal alkenes and may require high pressures.
Mo(CO)6 Useful as a solid source of carbon monoxide in various carbonylation reactions, often in conjunction with other catalysts.Generally less catalytically active on its own compared to the other metal carbonyls in this guide for the discussed reactions.

Quantitative Comparison of Catalytic Activity

The following tables summarize the available quantitative data for the catalytic performance of this compound(CO)12 and other metal carbonyls in key chemical transformations.

Table 1: Cyclization of 1,6-Diynes to Catechols

This reaction highlights the unique catalytic ability of this compound(CO)12 where other common metal carbonyls are inactive.

CatalystSubstrateProduct Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)Reference
This compound(CO)12 Diethyl 2,2-di(prop-2-yn-1-yl)malonate8140.52.0[1]
Fe3(CO)12 Diethyl 2,2-di(prop-2-yn-1-yl)malonateNo Reaction--[1]
Os3(CO)12 Diethyl 2,2-di(prop-2-yn-1-yl)malonateNo Reaction--[1]
Table 2: Water-Gas Shift Reaction (WGSR)

This compound(CO)12, particularly when combined with a co-catalyst, demonstrates high activity in the water-gas shift reaction. Theoretical studies also suggest the trinuclear ruthenium cluster is more active than its mononuclear counterpart, Ru(CO)5.

CatalystCo-catalyst/SupportTemperature (°C)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)Reference
This compound(CO)12 2,2′-bipyridine1504400 (in 24h)183.3[1]
Ru(CO)5 (Theoretical)--Lower than this compound(CO)12[2]
Table 3: Hydroformylation

Hydroformylation is a cornerstone of industrial chemistry. While Co2(CO)8 is a traditional catalyst, this compound(CO)12 also shows significant activity, particularly in specific applications like tandem reactions. Direct comparative data under identical conditions is limited, but individual performance data provides insight.

CatalystSubstrateConversion (%)Selectivity (%)Key ConditionsReference
This compound(CO)12 Propene (with CO2 as CO source)81.666.1 (to aldehydes)170 °C, 8.6 MPa[3]
Co2(CO)8 1-OcteneHighVaries with ligand140-180 °C, 50-300 bar[4][5]
Table 4: Reductive Carbonylation of Nitroaromatics to Carbamates
CatalystSubstrateProductYield (%)Key ConditionsReference
This compound(CO)12 NitrobenzeneMethyl phenylcarbamateHigh160-170 °C, 60 atm CO, Methanol[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key reactions discussed in this guide.

Protocol 1: Cyclization of 1,6-Diynes with this compound(CO)12

This procedure is adapted from the synthesis of diethyl 3,4-dihydroxycyclohexa-1,3-diene-1,2-dicarboxylate.

Materials:

  • Diethyl 2,2-di(prop-2-yn-1-yl)malonate (1a)

  • Triruthenium dodecacarbonyl (this compound(CO)12)

  • Dioxane

  • Water

  • Carbon Monoxide (CO)

Procedure:

  • A stainless steel autoclave is charged with diethyl 2,2-di(prop-2-yn-1-yl)malonate (1a, 1.0 mmol), this compound(CO)12 (0.02 mmol, 2 mol%), dioxane (5 mL), and water (10 mmol).

  • The autoclave is purged with carbon monoxide and then pressurized to 50 atm with CO.

  • The reaction mixture is heated to 140 °C and stirred for 20 hours.

  • After cooling to room temperature, the autoclave is carefully depressurized in a well-ventilated fume hood.

  • The reaction mixture is concentrated under reduced pressure, and the residue is purified by chromatography to yield the catechol product.[1]

Protocol 2: Water-Gas Shift Reaction (WGSR) Catalyzed by this compound(CO)12

This protocol describes a general setup for a homogeneous WGSR.

Materials:

  • Triruthenium dodecacarbonyl (this compound(CO)12)

  • 2,2′-bipyridine

  • Water

  • Carbon Monoxide (CO)

Procedure:

  • In a suitable reaction vessel (e.g., a stirred autoclave), this compound(CO)12 and 2,2′-bipyridine are dissolved in water.

  • The vessel is sealed, purged with CO, and then pressurized to the desired CO pressure (e.g., 1 atm).

  • The reaction mixture is heated to the desired temperature (e.g., 150 °C) with vigorous stirring.

  • The progress of the reaction is monitored by analyzing the gas phase composition (H2, CO2, CO) over time using gas chromatography (GC).

  • Turnover numbers can be calculated based on the moles of H2 produced per mole of catalyst over a specific time.[1]

Protocol 3: Hydroformylation of an Olefin

The following is a general procedure for the hydroformylation of an alkene, such as 1-octene, using a metal carbonyl catalyst.

Materials:

  • Metal Carbonyl Catalyst (e.g., Co2(CO)8 or this compound(CO)12)

  • 1-Octene

  • Solvent (e.g., toluene or tetraglyme)

  • Syngas (a mixture of CO and H2)

Procedure:

  • The metal carbonyl catalyst and the solvent are charged into a high-pressure autoclave.

  • The autoclave is sealed and purged several times with syngas.

  • The olefin (1-octene) is injected into the autoclave.

  • The autoclave is pressurized with syngas to the desired pressure (e.g., 30-100 bar) and heated to the reaction temperature (e.g., 120-180 °C).

  • The reaction is stirred for a specified time.

  • After cooling and depressurization, the product mixture is analyzed by gas chromatography (GC) to determine conversion and selectivity to the aldehyde products.[4][7]

Protocol 4: Reductive Carbonylation of a Nitroaromatic

This protocol outlines the synthesis of a carbamate from a nitroaromatic compound.

Materials:

  • Nitroaromatic (e.g., nitrobenzene)

  • Triruthenium dodecacarbonyl (this compound(CO)12)

  • Methanol

  • Toluene

  • Co-catalyst (e.g., a quaternary ammonium halide)

  • Carbon Monoxide (CO)

Procedure:

  • The nitroaromatic, this compound(CO)12, methanol, toluene, and the co-catalyst are placed in a high-pressure autoclave.

  • The autoclave is sealed, purged with CO, and then pressurized with CO to the desired pressure (e.g., 60 atm).

  • The mixture is heated to the reaction temperature (e.g., 160-170 °C) and stirred for the required duration.

  • After cooling and venting the CO, the reaction mixture is analyzed (e.g., by GC or NMR) to determine the yield of the carbamate product.[6]

Signaling Pathways and Experimental Workflows

To visually represent the logical relationships and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.

experimental_workflow cluster_prep Catalyst Preparation & Reaction Setup cluster_reaction Reaction Execution cluster_analysis Product Analysis catalyst Select Metal Carbonyl (this compound(CO)12, Fe(CO)5, etc.) reactor Charge Autoclave with Catalyst, Substrate, Solvent catalyst->reactor substrate Prepare Substrate (Olefin, Nitroaromatic, etc.) substrate->reactor pressurize Pressurize with Gas (CO, Syngas, etc.) reactor->pressurize heat Heat to Reaction Temperature pressurize->heat react Stir for Specified Time heat->react depressurize Cool and Depressurize react->depressurize sample Collect Sample depressurize->sample analyze Analyze Products (GC, NMR, etc.) sample->analyze

A generalized experimental workflow for comparing metal carbonyl catalysts.

catalytic_comparison cluster_ru This compound(CO)12 cluster_co Co2(CO)8 cluster_fe Fe(CO)5 cluster_mo Mo(CO)6 title Comparative Catalytic Activity of Metal Carbonyls ru_wgs High Activity in WGSR co_hydro Standard for Hydroformylation fe_carbon Cost-Effective Carbonylation Catalyst mo_co_source Solid CO Source ru_rc Effective for Reductive Carbonylation ru_cyclo Unique Cyclization Activity fe_inactive Often Less Active/ Selective mo_less_active Generally Lower Intrinsic Activity

Logical relationship of the catalytic strengths of different metal carbonyls.

Conclusion

Triruthenium dodecacarbonyl, this compound(CO)12, stands out as a versatile and often highly active catalyst in a range of carbonylation and related reactions. Its unique ability to catalyze certain transformations where other common metal carbonyls like Fe3(CO)12 and Os3(CO)12 are inactive underscores its importance in synthetic chemistry. While Co2(CO)8 remains a benchmark for industrial hydroformylation, this compound(CO)12 offers competitive and sometimes superior performance, particularly in more specialized applications. Fe(CO)5 provides a cost-effective alternative, though often at the expense of activity and selectivity. Mo(CO)6 is most valuable as a solid, stable precursor for generating carbon monoxide in situ. The choice of metal carbonyl catalyst is ultimately dependent on the specific reaction, desired selectivity, and economic considerations. This guide provides a foundational understanding to aid researchers in making informed decisions for their catalytic applications.

References

A Head-to-Head Comparison: Ru3(CO)12 vs. Ruthenium Trichloride as Catalyst Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of catalyst precursor is a critical decision that can significantly impact reaction efficiency, selectivity, and overall success. Among the plethora of options, triruthenium dodecacarbonyl (Ru3(CO)12) and ruthenium trichloride (RuCl3) are two commonly employed ruthenium-based precursors. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal precursor for your specific catalytic needs.

At a Glance: Key Differences

FeatureThis compound(CO)12 (Triruthenium Dodecacarbonyl)RuCl3 (Ruthenium Trichloride)
Chemical Formula This compound(CO)12RuCl3·xH2O
Ruthenium Oxidation State 0+3
Typical Catalyst Activation Thermal or photochemical decomposition/fragmentation to form active mononuclear or polynuclear species.In situ reduction to catalytically active Ru(II) or Ru(0) species.[1][2][3][4]
Common Applications C-H activation, carbonylation, hydroformylation, hydrogenation.[5]Hydroarylation, C-H activation, hydrogenation, olefin metathesis.[4]
Advantages Well-defined structure, source of zero-valent ruthenium.Cost-effective, readily available, versatile precursor for a wide range of catalysts.[4]
Disadvantages Can be toxic and volatile.Often requires an in situ reduction step, the nature of the active species can be less defined.

Performance in Heterogeneous Catalysis: A Case Study

A direct comparison of this compound(CO)12 and RuCl3 as precursors for the preparation of supported ruthenium nanocatalysts for the sunlight-powered Sabatier reaction (CO2 + 4H2 → CH4 + 2H2O) provides valuable insights into their relative performance. In this study, Ru nanoparticles were supported on γ-Al2O3 and SiO2.

Catalyst PrecursorSupportRu Nanoparticle Size (nm)Activity (mol CH4·gRu⁻¹·h⁻¹)Selectivity towards CH4 (%)
This compound(CO)12 γ-Al2O30.8~0.63≥99%
RuCl3 γ-Al2O31.2~0.63≥99%
This compound(CO)12 SiO23.4~0.14≥99%
RuCl3 SiO22.5~0.29≥99%

Data summarized from a comparative study on supported Ru nanocatalysts. It is important to note that this data is for a heterogeneous catalysis application.

The study concluded that while the nanoparticle sizes varied depending on the precursor and support, the overall catalytic performance in terms of activity and selectivity was similar. This suggests that for this specific application, the more convenient and less toxic RuCl3 can be a suitable alternative to this compound(CO)12.

Experimental Protocols: A Glimpse into their Application

This compound(CO)12-Catalyzed C-H Activation and Carbonylation

This protocol describes the propionylation of a pyridylbenzene at an ortho C-H bond in the benzene ring.

Reaction: Ortho-propionylation of 2-phenylpyridine.

Materials:

  • 2-Phenylpyridine

  • Toluene (solvent)

  • This compound(CO)12 (catalyst)

  • Ethylene (reactant)

  • Carbon Monoxide (CO)

Procedure:

  • A mixture of 2-phenylpyridine, a catalytic amount of this compound(CO)12, and toluene is placed in a stainless steel autoclave.

  • The autoclave is purged with carbon monoxide.

  • The autoclave is charged with ethylene and then pressurized with carbon monoxide to 20 atm.

  • The reaction mixture is heated to 160 °C and stirred for the desired reaction time.

  • After cooling, the autoclave is depressurized, and the product is isolated and purified using standard techniques.

Ruthenium Trichloride-Catalyzed Hydroarylation

This protocol outlines a general procedure for the hydroarylation of olefins with aromatic ketones.

Reaction: Hydroarylation of an olefin with an aromatic ketone.

Materials:

  • Aromatic ketone

  • Olefin

  • Dioxane (solvent)

  • Ruthenium trichloride hydrate (RuCl3·xH2O) (catalyst precursor)

  • Sodium formate (reductant)

  • Tri(4-trifluoromethylphenyl)phosphine (ligand)

Procedure:

  • To a reaction vessel, add the aromatic ketone, olefin, ruthenium trichloride hydrate, sodium formate, and tri(4-trifluoromethylphenyl)phosphine.

  • Add dioxane as the solvent.

  • The reaction mixture is heated to 80 °C under an inert atmosphere.

  • The reaction is monitored for completion.

  • Upon completion, the reaction mixture is cooled, and the product is isolated and purified.

Mechanistic Considerations: Activation Pathways

The distinct nature of this compound(CO)12 and RuCl3 necessitates different activation strategies to generate the catalytically active species.

Catalyst_Activation cluster_Ru3CO12 This compound(CO)12 Activation cluster_RuCl3 RuCl3 Activation Ru3CO12 This compound(CO)12 ActiveSpecies_Ru3CO12 Active Mononuclear or Polynuclear Ru(0) Species Ru3CO12->ActiveSpecies_Ru3CO12 Thermal or Photochemical Fragmentation RuCl3 RuCl3 (Ru(III)) ActiveSpecies_RuCl3 Active Ru(II) or Ru(0) Species RuCl3->ActiveSpecies_RuCl3 In situ Reduction (e.g., with Na-formate, H2, etc.)

Figure 1. General activation pathways for this compound(CO)12 and RuCl3 catalyst precursors.

As depicted in Figure 1, this compound(CO)12, a zero-valent ruthenium cluster, typically undergoes fragmentation upon thermal or photochemical activation to generate smaller, highly reactive ruthenium carbonyl species. In contrast, RuCl3, a ruthenium(III) salt, requires an initial reduction step to form the catalytically active lower oxidation state species, often Ru(II) or Ru(0).

Experimental Workflow: A Generalized Approach

The following diagram illustrates a typical workflow for a catalytic reaction using either of these precursors.

Experimental_Workflow cluster_workflow General Catalytic Reaction Workflow Precursor Select Precursor (this compound(CO)12 or RuCl3) Reactants Combine Reactants, Solvent, and Precursor Precursor->Reactants Activation Catalyst Activation (Heating, Light, or In situ Reduction) Reactants->Activation Reaction Catalytic Reaction Activation->Reaction Workup Reaction Workup and Product Isolation Reaction->Workup Analysis Product Characterization and Yield Determination Workup->Analysis

References

A Comparative Analysis of Supports for Triruthenium Cluster (Ru₃) Catalysts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst support is paramount to optimizing catalytic performance. This guide provides a comparative study of various materials used as supports for triruthenium (Ru₃) catalysts, with a focus on their impact on catalytic activity, selectivity, and stability. The information presented herein is a synthesis of findings from multiple research articles, offering a comprehensive overview for informed decision-making in catalyst design and application.

This guide delves into the characteristics of commonly employed support materials, including carbon-based supports and metal oxides. By presenting quantitative data, detailed experimental protocols, and visual representations of key processes, this document aims to equip researchers with the necessary information to select the most suitable support for their specific catalytic applications.

Performance Comparison of Ru₃ Catalysts on Various Supports

The choice of support material significantly influences the physicochemical properties and, consequently, the catalytic performance of Ru₃ catalysts. The following tables summarize key performance indicators of Ru₃ catalysts on different supports, as reported in various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different research efforts.

Support MaterialRu Loading (wt%)PrecursorCatalyst Preparation MethodKey FindingsReference
Carbon-Based Supports
Activated Carbon (AC)1RuCl₃ImpregnationHigh conversion of levulinic acid under mild conditions.[1]
Carbon Nanotubes (CNTs)Not SpecifiedNot SpecifiedNot SpecifiedGenerally high activity, with performance influenced by CNT properties.[2]
Metal Oxide Supports
Alumina (γ-Al₂O₃)0.5 - 5Ru(C₅H₇O₂)₃ImpregnationEffective for cyclohexane oxidation; performance depends on Ru loading.[3]
Titania (TiO₂)3RuCl₃·nH₂OImpregnationHigh activity in Fischer-Tropsch synthesis, with performance dependent on the TiO₂ phase (rutile vs. anatase).[4]
Zirconia (ZrO₂)Not SpecifiedNot SpecifiedNot SpecifiedHigh activity for CO₂ methanation, comparable to or even exceeding TiO₂-supported catalysts at higher temperatures.[5]
Ceria (CeO₂)Not SpecifiedNot SpecifiedNot SpecifiedLower activity for CO₂ methanation compared to TiO₂ and ZrO₂ under the tested conditions.[5]
SupportReactionTemperature (°C)Pressure (bar)Conversion (%)Selectivity (%)Turnover Frequency (TOF) (s⁻¹)Reference
CO₂ Methanation
TiO₂CO₂ Hydrogenation190Not SpecifiedHigh>95 (to CH₄)5.7[6]
ZrO₂CO₂ Hydrogenation>200Not SpecifiedHigh>95 (to CH₄)Not Specified[5]
Al₂O₃CO₂ HydrogenationNot SpecifiedNot SpecifiedHigh>95 (to CH₄)Not Specified[6]
CarbonCO₂ HydrogenationNot SpecifiedNot SpecifiedLowLower selectivity to CH₄Not Specified[5]
Fischer-Tropsch Synthesis
TiO₂ (P25)Fischer-TropschNot SpecifiedNot SpecifiedHighNot SpecifiedNot Specified[4]
SiO₂·Al₂O₃Fischer-TropschNot SpecifiedNot SpecifiedModerateNot SpecifiedNot Specified[4]
TiO₂ (Anatase)Fischer-TropschNot SpecifiedNot SpecifiedLowNot SpecifiedNot Specified[4]

Experimental Protocols

To ensure the reproducibility and validity of catalytic studies, detailed experimental protocols are essential. Below are standardized, step-by-step procedures for catalyst synthesis, characterization, and activity testing, based on common practices reported in the literature.

Catalyst Synthesis: A Standardized Impregnation Method

This protocol describes a general incipient wetness impregnation method that can be adapted for various porous supports.

Materials:

  • Ru₃ precursor (e.g., RuCl₃·xH₂O, Ru(NO)(NO₃)₃)

  • Support material (e.g., activated carbon, γ-Al₂O₃, TiO₂)

  • Solvent (e.g., deionized water, ethanol, acetone)

  • Drying oven

  • Calcination furnace

  • Reduction furnace with gas flow control

Procedure:

  • Support Pre-treatment: The support material is dried in an oven at 110-120 °C for at least 4 hours to remove physisorbed water. For some oxide supports, a pre-calcination at a higher temperature (e.g., 400-500 °C) in air may be performed to ensure surface purity and stability.

  • Pore Volume Determination: The total pore volume of the pre-treated support is determined using a suitable technique, such as nitrogen physisorption.

  • Precursor Solution Preparation: A calculated amount of the Ru₃ precursor is dissolved in a volume of solvent equal to the total pore volume of the support to achieve the desired metal loading.

  • Impregnation: The precursor solution is added dropwise to the support material with constant mixing to ensure uniform distribution. The mixture is then aged for a specified period (e.g., 2-24 hours) at room temperature.

  • Drying: The impregnated support is dried in an oven, typically at 100-120 °C, for 12-24 hours to remove the solvent.

  • Calcination (for oxide supports): The dried catalyst is calcined in a furnace under a flow of air or an inert gas. The temperature is ramped slowly (e.g., 2-5 °C/min) to a final temperature (e.g., 300-500 °C) and held for 2-4 hours. This step decomposes the precursor to form ruthenium oxide species.

  • Reduction: The calcined catalyst is reduced in a furnace under a flow of a reducing gas, typically a mixture of H₂ and an inert gas (e.g., 5-10% H₂ in N₂ or Ar). The temperature is ramped to the reduction temperature (e.g., 300-500 °C) and held for 2-4 hours to form metallic Ru₃ clusters.

Catalyst Characterization

Objective: To identify the crystalline phases of the support and the metallic Ru, and to estimate the average crystallite size of the Ru particles.

Procedure:

  • Sample Preparation: A small amount of the catalyst powder is finely ground and mounted on a sample holder.

  • Data Acquisition: The XRD pattern is recorded using a diffractometer with a Cu Kα radiation source. The data is typically collected over a 2θ range of 10-90° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: The obtained diffraction pattern is analyzed to identify the characteristic peaks of the support and metallic ruthenium. The average crystallite size of the Ru particles can be calculated using the Scherrer equation from the broadening of a prominent Ru diffraction peak.

Objective: To visualize the morphology, size distribution, and dispersion of the Ru₃ particles on the support.

Procedure:

  • Sample Preparation: A small amount of the catalyst powder is dispersed in a suitable solvent (e.g., ethanol) using an ultrasonic bath. A drop of the suspension is then deposited onto a carbon-coated copper grid and allowed to dry.

  • Imaging: The sample is observed in a transmission electron microscope at an appropriate accelerating voltage. Images are captured at different magnifications to observe the overall dispersion and the detailed morphology of individual particles.

  • Data Analysis: The size of a statistically significant number of particles (typically >100) is measured from the TEM images to determine the average particle size and size distribution.

Objective: To characterize the acidic or basic properties of the catalyst surface by measuring the desorption of a probe molecule (e.g., NH₃ for acidity, CO₂ for basicity).

Procedure:

  • Sample Pre-treatment: The catalyst is placed in a quartz reactor and pre-treated in an inert gas flow at a high temperature to clean the surface.

  • Adsorption: The catalyst is cooled to a suitable adsorption temperature, and a flow of the probe molecule is introduced until the surface is saturated.

  • Purging: The system is purged with an inert gas to remove any physisorbed probe molecules.

  • Desorption: The temperature of the catalyst is increased linearly while maintaining the inert gas flow. The concentration of the desorbed probe molecule in the effluent gas is monitored using a thermal conductivity detector (TCD) or a mass spectrometer.

  • Data Analysis: The TPD profile (desorption signal vs. temperature) provides information on the number and strength of the acid/basic sites.

Visualizing Key Processes

To better understand the relationships and workflows involved in the study of supported Ru₃ catalysts, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Catalyst Characterization cluster_testing Catalytic Performance Testing Support Support Selection (e.g., Carbon, Metal Oxide) Impregnation Impregnation Support->Impregnation Precursor Precursor Selection (e.g., RuCl₃) Precursor->Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Reduction Reduction Calcination->Reduction XRD XRD (Phase, Crystallite Size) Reduction->XRD TEM TEM (Morphology, Particle Size) Reduction->TEM TPD TPD (Acidity/Basicity) Reduction->TPD BET BET (Surface Area, Pore Volume) Reduction->BET Activity Activity (Conversion) Reduction->Activity Selectivity Selectivity (Product Distribution) Reduction->Selectivity Stability Stability (Time-on-Stream) Reduction->Stability

Caption: Experimental workflow for the synthesis, characterization, and testing of supported Ru₃ catalysts.

Influence_Diagram cluster_support Support Properties cluster_catalyst Catalyst Characteristics cluster_performance Catalytic Performance SurfaceArea Surface Area Dispersion Ru Dispersion SurfaceArea->Dispersion PoreStructure Pore Structure PoreStructure->Dispersion SurfaceChemistry Surface Chemistry (Acidity/Basicity) MSI Metal-Support Interaction SurfaceChemistry->MSI Composition Composition Composition->MSI Activity Activity Dispersion->Activity ParticleSize Ru Particle Size ParticleSize->Activity MSI->Activity Selectivity Selectivity MSI->Selectivity Stability Stability MSI->Stability

Caption: Interplay of support properties, catalyst characteristics, and catalytic performance.

CO2_Methanation_Pathway CO2_gas CO₂(g) CO2_ads CO₂ CO2_gas->CO2_ads Adsorption H2_gas H₂(g) H_ads H H2_gas->H_ads Dissociative Adsorption Ru_surface Ru Surface CO_ads CO CO2_ads->CO_ads Dissociation CHx_ads CHx* H_ads->CHx_ads H2O_gas H₂O(g) H_ads->H2O_gas O_ads O CO_ads->O_ads CO_ads->CHx_ads Hydrogenation O_ads->H2O_gas Hydrogenation & Desorption CH4_gas CH₄(g) CHx_ads->CH4_gas Hydrogenation & Desorption

Caption: Simplified reaction pathway for CO₂ methanation on a Ru catalyst surface.

References

A Researcher's Guide to Validating Trinuclear Ruthenium Intermediates with DFT Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Density Functional Theory (DFT) calculations have emerged as a powerful tool to elucidate the structures of fleeting trinuclear ruthenium (Ru₃) intermediates. This guide provides an objective comparison of DFT methodologies, supported by experimental data, to aid in the structural validation of these complex molecules.

The study of Ru₃ intermediates is critical in various catalytic cycles and photochemical reactions. However, their transient nature often makes experimental characterization challenging. Computational chemistry, particularly DFT, offers a viable pathway to predict and validate their geometric and electronic structures. This guide will delve into the practical application of DFT for this purpose, comparing different computational approaches and their agreement with experimental findings.

Workflow for DFT Validation of Ru₃ Intermediates

The general workflow for validating the structure of a proposed Ru₃ intermediate using DFT calculations in conjunction with experimental data is a cyclical process of hypothesis, computation, and experimental verification.

DFT Validation Workflow for Ru3 Intermediates cluster_0 Computational Pathway cluster_1 Experimental Pathway cluster_2 Validation start Propose Putative this compound Intermediate Structure dft Perform DFT Geometry Optimization start->dft Initial Guess freq Calculate Vibrational Frequencies dft->freq Optimized Geometry props Predict Spectroscopic Properties (e.g., IR, UV-Vis) freq->props compare Compare Calculated and Experimental Data props->compare exp_synth Synthesize and Isolate (if possible) or Generate in situ exp_spec Acquire Experimental Spectra (e.g., TR-IR, X-ray) exp_synth->exp_spec exp_spec->compare validate Structure Validated? compare->validate validate->start Refine Structure

Caption: General workflow for DFT validation of Ru₃ intermediates.

Comparative Analysis of DFT Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For transition metals like ruthenium, this choice is particularly crucial due to the complex electronic structures.

A comparative study on a ruthenium complex highlighted the performance of different basis sets against experimental X-ray data.[1][2] The results, summarized below, indicate that computational cost does not always correlate with accuracy, with the 3-21G basis set showing surprisingly good performance for this specific system.[1][2]

Basis SetComputational CostPerformance vs. X-ray Data (RMS Error)Reference
Sapporo SPK DZPHigh4.636% for C-C bonds, 4.501% for Ru bonds[1][2]
3-21GLowBest overall performance[1][2]
SBKJMedium4.795% for Ru bonds[1][2]
STO-3GVery Low33.428% for Ru bonds[1][2]
STO-6GVery Low16.530% for Ru bonds[1][2]

For reaction mechanisms, different functionals may be employed. For instance, in a study of ruthenium-catalyzed oxalamide synthesis, the BP86 functional was used for geometry optimization, while the M06 functional was used for more accurate single-point energy calculations.[3] This highlights a common strategy of using a less computationally expensive functional for the geometry search and a more accurate one for the final energy evaluation.

Case Study: Photoreaction Intermediates of Ru₃(CO)₁₂

The photoreaction of dodecacarbonyltriruthenium, Ru₃(CO)₁₂, has been a subject of intense study, with DFT calculations playing a key role in identifying the structures of transient intermediates.[4] Experimental techniques such as time-resolved infrared (TR-IR) spectroscopy provide vibrational data that can be directly compared with DFT-calculated frequencies.

Experimental Protocol: Time-Resolved Infrared (TR-IR) Spectroscopy A typical TR-IR experiment involves a pump-probe setup. A femtosecond laser pulse (the pump) excites the sample, initiating the photochemical reaction. A second, time-delayed infrared pulse (the probe) measures the vibrational spectrum of the species present at that specific time delay. By varying the delay, the evolution of the intermediates can be tracked.[5][6]

DFT Protocol for Vibrational Analysis

  • Geometry Optimization: The geometry of the proposed intermediate is optimized using a selected DFT functional and basis set (e.g., BP86 with an SDD pseudopotential for Ru).[3]

  • Frequency Calculation: A frequency calculation is then performed on the optimized geometry to obtain the harmonic vibrational frequencies. This calculation also confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies).[3]

  • Comparison: The calculated vibrational frequencies (often scaled by an empirical factor to account for anharmonicity and other systematic errors) are then compared with the experimental TR-IR spectrum.

IntermediateKey Structural FeatureExperimental Evidence (TR-IR)DFT ValidationReference
Ru₃(CO)₁₁(μ-CO)One bridging CO ligandSpecific C-O stretching bandsCalculated frequencies match the experimental spectrum for this structure.[4]
Ru₃(CO)₁₀(μ-CO)₂Two bridging CO ligandsDistinct C-O stretching bandsDFT calculations confirm the stability and vibrational spectrum of this isomer.[4]

Case Study: Ru₃ Clusters on TiO₂ Surfaces

DFT calculations are also instrumental in understanding the interaction of Ru₃ clusters with supporting materials, which is crucial for heterogeneous catalysis. A study on the stability and electronic structure of Ru₃ clusters on a rutile TiO₂ (110) surface provides a good example.[7]

DFT Protocol for Surface-Adsorbed Species

  • Slab Model: The TiO₂ surface is modeled as a repeating slab of atoms.

  • Adsorption Site Exploration: The Ru₃ cluster is placed on different possible adsorption sites on the surface, and the geometry of the entire system is optimized.

  • Adsorption Energy Calculation: The adsorption energy is calculated to determine the most stable configuration.[7]

  • Electronic Structure Analysis: The charge transfer between the cluster and the surface is analyzed, for instance, using Bader charge analysis.[7]

SystemMost Stable GeometryAdsorption Energy (Eads)Charge Transfer (Ru₃ to TiO₂)Reference
Ru₃ on pristine TiO₂(110)Triangular cluster-~ +0.75 e⁻[7]
Ru₃ on defective TiO₂(110) (O vacancy)Triangular clusterMore stableInfluences vacancy formation[7]

The calculated charge transfer of approximately +0.75 e⁻ from the Ru₃ cluster to the TiO₂ surface indicates an oxidation of the cluster upon adsorption, a key insight for understanding its catalytic activity.[7]

Conclusion

The validation of Ru₃ intermediate structures is a synergistic process that relies on both experimental characterization and theoretical calculations. DFT provides an indispensable toolkit for researchers, offering the ability to predict structures, calculate spectroscopic properties, and understand electronic interactions that are often inaccessible through experiment alone. As demonstrated, the careful selection of DFT functionals and basis sets, benchmarked against available experimental data, is paramount for achieving reliable and predictive results in the study of these complex and important chemical species.

References

A Head-to-Head Battle at the Atomic Scale: Atomically Dispersed Ru₃ Catalysts Versus Single-Atom Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the catalytic prowess of tri-atomic ruthenium clusters reveals their distinct advantages over single-atom catalysts in key chemical transformations. This guide presents a comparative analysis of their performance, supported by experimental data, and provides detailed insights into the methodologies used to evaluate these advanced catalytic materials.

In the quest for highly efficient and selective catalysts, the focus has increasingly shifted to atomically precise active sites. Both atomically dispersed tri-ruthenium (Ru₃) clusters and ruthenium single-atom catalysts (SACs) represent the frontier in maximizing the utilization of precious metals. While SACs offer the ultimate in atomic efficiency, emerging evidence suggests that the synergistic effects within Ru₃ clusters can lead to superior catalytic performance in specific applications. This guide provides a comprehensive benchmark of Ru₃ catalysts against their single-atom analogues, offering valuable insights for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Performance Benchmark: Ru₃ Clusters vs. Ru Single-Atom Catalysts

Experimental studies have begun to elucidate the nuanced differences in activity, selectivity, and stability between Ru₃ clusters and Ru SACs. Below is a summary of key performance data across various catalytic reactions.

Catalytic ReactionCatalyst SystemSupport MaterialKey Performance MetricsAdvantage
Hydrogen Evolution Reaction (HER) Ru Clusters vs. Ru SAsLayered Sodium Cobalt Oxide (NC)Activity: Ru clusters dominate the HER activity, showing a twofold increase compared to commercial Pt/C.[1][2]Ru₃ Clusters
Furfural Etherification Ru Single Atoms and Sub-nano ClustersSilica-Alumina (SiO₂-Al₂O₃)Turnover Frequency (TOF): Highest TOF (up to 1148 h⁻¹) observed for small Ru clusters (0.3-0.4 nm).[3]Ru₃ Clusters
Nitrobenzene Hydrogenation Ru Single Atoms vs. Ru ClustersC₆₀Activity: Catalysts containing Ru clusters are significantly more active than those with only Ru single atoms due to more efficient H₂ activation.[4]Ru₃ Clusters
CO₂ Hydrogenation (Theoretical) Ru₃ Single-ClusterMoS₂Selectivity: High selectivity towards C₂ products (ethanol).[5]Ru₃ Clusters
Polychlorinated Aromatic Hydrocarbon Oxidation Atomically Dispersed Ru vs. Ru NanoparticlesNot SpecifiedActivity: Atomically dispersed Ru shows enhanced catalytic activity (T₉₀% < 300 °C) compared to Ru nanoparticles (T₉₀% > 300 °C).[6]Atomically Dispersed Ru

Experimental Corner: Protocols for Synthesis and Evaluation

The synthesis and characterization of these atomically precise catalysts are critical to understanding their structure-performance relationships. Below are representative experimental protocols.

Synthesis of Supported Ru₃ Cluster Catalysts

A common precursor for creating supported Ru₃ clusters is dodecacarbonyltriruthenium (Ru₃(CO)₁₂).

Impregnation and Thermal Decomposition Method:

  • Support Preparation: The desired support material (e.g., γ-Al₂O₃, SiO₂) is dried under vacuum to remove adsorbed water.

  • Impregnation: The support is impregnated with a solution of Ru₃(CO)₁₂ in a suitable solvent (e.g., toluene, acetone). The amount of precursor is calculated to achieve the target Ru loading.

  • Drying: The solvent is removed under reduced pressure.

  • Thermal Decomposition: The impregnated support is heated under a controlled atmosphere (e.g., N₂, Ar) to decompose the carbonyl precursor and form supported Ru clusters. The temperature program is crucial to control the final size and dispersion of the clusters.[7][8][9]

Synthesis of Ru Single-Atom Catalysts (SACs)

The synthesis of Ru SACs often involves strategies to isolate individual Ru atoms on a support.

Wet-Impregnation and High-Temperature Annealing:

  • Precursor Solution: A solution of a ruthenium salt (e.g., RuCl₃·xH₂O) is prepared.

  • Impregnation: The support material (e.g., nitrogen-doped carbon) is dispersed in the precursor solution.

  • Drying: The solvent is evaporated to deposit the Ru precursor onto the support.

  • High-Temperature Annealing: The dried material is subjected to high-temperature treatment (typically >700 °C) under an inert or reducing atmosphere. The high temperature facilitates the coordination of Ru atoms with defects or heteroatoms in the support, leading to the formation of isolated single atoms.[10][11]

Catalyst Characterization

A suite of advanced characterization techniques is employed to confirm the atomic dispersion and structure of the catalysts.

  • High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM): Provides direct visualization of individual atoms and clusters on the support.[3][12]

  • X-ray Absorption Spectroscopy (XAS): Including Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES), this technique provides information on the coordination environment, oxidation state, and bond distances of the metal atoms.[13]

  • Fourier-Transform Infrared Spectroscopy (FTIR) of Adsorbed Probes (e.g., CO): Can distinguish between single atoms, clusters, and nanoparticles based on the vibrational frequencies of the adsorbed probe molecule.

Catalytic Performance Evaluation

Hydrogen Evolution Reaction (HER):

Electrochemical measurements are conducted in a three-electrode setup. The catalyst is loaded onto a working electrode (e.g., glassy carbon), and its activity is evaluated by linear sweep voltammetry (LSV) in an electrolyte solution (e.g., 1 M KOH). The overpotential required to achieve a certain current density (e.g., 10 mA/cm²) and the Tafel slope are key performance metrics.[1][2]

Hydrogenation Reactions:

These reactions are typically carried out in a high-pressure reactor. The catalyst is mixed with the substrate (e.g., nitrobenzene) in a solvent. The reactor is pressurized with hydrogen, and the reaction is conducted at a specific temperature and pressure. The conversion of the reactant and the selectivity to the desired product are monitored over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).[4]

Mechanistic Insights and Visualizations

The distinct catalytic behaviors of Ru₃ clusters and Ru SACs stem from their unique electronic and geometric structures.

Experimental Workflow for Catalyst Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis, characterization, and performance testing of atomically dispersed Ru catalysts.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_characterization Characterization cluster_evaluation Performance Evaluation Precursor Ru Precursor (e.g., RuCl₃, Ru₃(CO)₁₂) Synthesis Synthesis Method (Impregnation, Annealing) Precursor->Synthesis Support Support Material (e.g., Carbon, Oxides) Support->Synthesis Catalyst Ru₃ Cluster or SAC Synthesis->Catalyst STEM HAADF-STEM Catalyst->STEM XAS XAS Catalyst->XAS FTIR FTIR (CO probe) Catalyst->FTIR Reaction Catalytic Reaction (HER, Hydrogenation, etc.) Catalyst->Reaction Catalyst->Reaction Activity Activity Measurement Reaction->Activity Selectivity Selectivity Analysis Reaction->Selectivity Stability Stability Test Reaction->Stability Performance Performance Data Activity->Performance Selectivity->Performance Stability->Performance

A generalized workflow for the development and testing of Ru catalysts.
Proposed Mechanism for Enhanced HER on Ru Clusters

Theoretical and experimental studies suggest that the multiple atoms in a Ru₃ cluster can act in concert to facilitate catalytic reactions. In the case of the hydrogen evolution reaction, the adjacent Ru sites in a cluster can provide a synergistic effect for water dissociation and subsequent hydrogen recombination, which is a key advantage over isolated single atoms.

Synergistic action of a Ru₃ cluster in the hydrogen evolution reaction.

Conclusion

The benchmarking of atomically dispersed Ru₃ catalysts against their single-atom counterparts reveals a compelling case for the importance of multi-atom active sites in certain catalytic reactions. While Ru SACs offer the highest possible atom utilization, the unique geometric and electronic properties of Ru₃ clusters can lead to enhanced activity and selectivity, particularly in reactions involving the activation of small molecules like H₂ and CO₂. The choice between a Ru₃ cluster and a Ru SAC will ultimately depend on the specific requirements of the catalytic application. Further research focusing on the precise synthesis and in-situ characterization of these catalysts will continue to unravel the fundamental principles governing their reactivity and guide the design of next-generation catalytic materials.

References

Unveiling Ruthenium's Catalytic Secrets: An In-Situ Spectroscopic Comparison of CO2 Hydrogenation and Water Oxidation Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of ruthenium-catalyzed reactions is paramount for designing more efficient and selective catalysts. This guide provides a comparative overview of how two powerful in-situ spectroscopic techniques, high-pressure Nuclear Magnetic Resonance (NMR) and X-ray Absorption Spectroscopy (XAS), are employed to validate the reaction mechanisms of Ru-catalyzed CO2 hydrogenation to formate and water oxidation, respectively. The following sections present quantitative data, detailed experimental protocols, and visual representations of the catalytic cycles and experimental workflows.

At a Glance: Comparing In-Situ Spectroscopic Approaches

The choice of in-situ spectroscopic technique is dictated by the specific reaction environment and the nature of the catalytic intermediates. For the homogeneous Ru-catalyzed hydrogenation of CO2, high-pressure NMR spectroscopy offers an unparalleled ability to observe soluble organometallic species directly under catalytic conditions. In contrast, for probing the electronic structure and coordination environment of ruthenium centers in water oxidation catalysis, often occurring at an electrode surface, in-situ X-ray absorption spectroscopy is the tool of choice.

FeatureIn-Situ High-Pressure NMR Spectroscopy (Ru-catalyzed CO2 Hydrogenation)In-Situ Electrochemical X-ray Absorption Spectroscopy (Ru-catalyzed Water Oxidation)
Primary Information Identification and quantification of soluble Ru-hydride and Ru-formate intermediates.Determination of Ru oxidation state and coordination number at different applied potentials.
Key Intermediates cis-Ru(diphosphine)2(H)2, cis-[Ru(diphosphine)2(H)(H2)]+, trans-Ru(diphosphine)2(O2CH)(H)Ru(III), Ru(IV)=O, Ru(V)=O
Quantitative Data Turnover Frequencies (TOF) for formate production.[1]Ru K-edge energy shift correlated to oxidation state.[2]
Experimental Setup High-pressure sapphire NMR tube connected to a gas manifold.Spectro-electrochemical cell with X-ray transparent windows.[2][3]

Delving Deeper: Reaction Mechanisms and Spectroscopic Evidence

Ru-Catalyzed CO2 Hydrogenation to Formate: Insights from Operando High-Pressure NMR

The hydrogenation of carbon dioxide to formate using ruthenium-based catalysts is a critical reaction for CO2 utilization. Operando high-pressure NMR spectroscopy has been instrumental in elucidating the complex interplay of different catalytic cycles. A proposed mechanism involves two competing pathways, with the dominant cycle depending on the nature of the base used.[1]

Under catalytic conditions (e.g., 18 °C, 40 atm of 1:1 H2:CO2 in THF), key ruthenium hydride and formate species can be directly observed and quantified by ¹H and ³¹P NMR spectroscopy.[1][4][5] The turnover frequency (TOF) for formate production can then be correlated with the concentration of these observed species, providing direct evidence for their role in the catalytic cycle.

Below is a simplified representation of the proposed competing catalytic cycles.

CO2_Hydrogenation cluster_cycle1 Cycle A (Base-assisted H2 activation) cluster_cycle2 Cycle B (Direct H2 activation) RuH2 cis-Ru(L)2(H)2 RuH_H2 cis-[Ru(L)2(H)(H2)]+ RuH2->RuH_H2 + H+, - H- RuH_formate trans-Ru(L)2(H)(OCHO) RuH_H2->RuH_formate + CO2 RuH_formate->RuH2 + H2, - HCOOH RuH2_B cis-Ru(L)2(H)2 RuH_CO2 Ru(L)2(H)(CO2) RuH2_B->RuH_CO2 + CO2, - H2 Ru_formate Ru(L)2(OCHO) RuH_CO2->Ru_formate Ru_formate->RuH2_B + H2 start Catalyst Precursor start->RuH2 start->RuH2_B

Proposed catalytic cycles for Ru-catalyzed CO2 hydrogenation.
Ru-Catalyzed Water Oxidation: Tracking Oxidation States with In-Situ XAS

The oxidation of water to produce molecular oxygen is a fundamental process in artificial photosynthesis and water splitting technologies. Ruthenium complexes are among the most efficient molecular catalysts for this reaction. In-situ electrochemical X-ray absorption spectroscopy (XAS) allows for the direct probing of the catalyst's electronic and geometric structure under operating conditions.[6][7]

By applying a potential to a working electrode coated with the ruthenium catalyst within a specialized spectro-electrochemical cell, changes in the Ru K-edge X-ray Absorption Near Edge Structure (XANES) can be monitored.[2][3] The energy of the absorption edge is sensitive to the oxidation state of the ruthenium center, allowing for the identification of key high-valent intermediates such as Ru(IV)=O and Ru(V)=O, which are proposed to be critical for the O-O bond formation step.[8][9][10][11]

The following diagram illustrates a generally accepted mechanism for water oxidation catalyzed by a single-site ruthenium complex.

Water_Oxidation RuII_H2O [RuII(OH2)]2+ RuIII_OH [RuIII(OH)]2+ RuII_H2O->RuIII_OH - e-, - H+ RuIV_O [RuIV(O)]2+ RuIII_OH->RuIV_O - e-, - H+ RuV_O [RuV(O)]3+ RuIV_O->RuV_O - e- RuIII_OOH [RuIII(OOH)]2+ RuV_O->RuIII_OOH + H2O, - H+ RuII_O2 [RuII(O2)]2+ RuIII_OOH->RuII_O2 - e-, - H+ RuII_O2->RuII_H2O + 2H+, + 2e- O2 O2 RuII_O2->O2 release

Simplified mechanism of Ru-catalyzed water oxidation.

Experimental Corner: Protocols for In-Situ Spectroscopy

Operando High-Pressure NMR Spectroscopy for CO2 Hydrogenation

Objective: To monitor the formation of ruthenium hydride and formate species during the catalytic hydrogenation of CO2 in real-time.

Experimental Setup: A high-pressure NMR tube (e.g., sapphire tube) is charged with a solution of the ruthenium catalyst precursor and a base in a deuterated solvent (e.g., THF-d8). The tube is then connected to a gas manifold and pressurized with a 1:1 mixture of H2 and CO2 to the desired pressure (e.g., 40 atm).[1] The reaction is maintained at a constant temperature (e.g., 18 °C) within the NMR spectrometer. ¹H and ³¹P{¹H} NMR spectra are acquired at regular intervals to monitor the evolution of the catalytic species and the formation of formate.

HP_NMR_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Data Acquisition & Analysis catalyst Ru Catalyst Precursor mix Mix in HP-NMR Tube catalyst->mix base Base base->mix solvent Deuterated Solvent solvent->mix pressurize Pressurize with H2/CO2 mix->pressurize nmr Place in NMR Spectrometer pressurize->nmr thermostat Maintain Constant Temperature nmr->thermostat acquire Acquire 1H & 31P NMR Spectra thermostat->acquire quantify Quantify Species & Product acquire->quantify correlate Correlate with TOF quantify->correlate

Workflow for operando high-pressure NMR spectroscopy.
In-Situ Electrochemical X-ray Absorption Spectroscopy for Water Oxidation

Objective: To determine the oxidation state and coordination environment of the ruthenium catalyst at various stages of the water oxidation catalytic cycle.

Experimental Setup: A custom-built spectro-electrochemical cell is used, which allows for simultaneous electrochemical control and X-ray spectroscopic measurement.[2][3] The working electrode is typically a carbon-based material coated with the ruthenium catalyst. The cell is filled with an aqueous electrolyte solution of a specific pH. The cell is designed with X-ray transparent windows (e.g., Kapton) to allow the incident and fluorescent X-rays to pass through. The cell is placed in the beamline of a synchrotron radiation source. XANES and Extended X-ray Absorption Fine Structure (EXAFS) spectra at the Ru K-edge are collected while the potential of the working electrode is swept or held at specific values corresponding to different stages of the catalytic cycle.

XAS_Workflow cluster_cell Cell Assembly cluster_measurement Measurement cluster_data Data Collection & Analysis electrode Prepare Catalyst-Coated Electrode assemble Assemble Spectro-electrochemical Cell electrode->assemble electrolyte Fill with Electrolyte electrolyte->assemble beamline Place in Synchrotron Beamline assemble->beamline potentiostat Connect to Potentiostat beamline->potentiostat apply_potential Apply Potential Sweep/Steps potentiostat->apply_potential collect_xas Collect Ru K-edge XAS Spectra apply_potential->collect_xas analyze_xanes Analyze XANES for Oxidation State collect_xas->analyze_xanes analyze_exafs Analyze EXAFS for Coordination collect_xas->analyze_exafs

Workflow for in-situ electrochemical XAS.

References

A Comparative Analysis of the Cytotoxicity of Ru(III)-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer chemotherapy has been significantly shaped by the success of platinum-based drugs. However, the challenges of drug resistance and severe side effects have propelled the search for alternative metal-based therapeutics. Among these, ruthenium(III) complexes have emerged as a promising class of anticancer agents, with several compounds advancing to clinical trials. This guide provides a comparative overview of the cytotoxicity of prominent and emerging Ru(III)-based anticancer agents, supported by experimental data and detailed protocols.

Comparative Cytotoxicity of Ru(III) Complexes

The cytotoxic potential of Ru(III) complexes is a critical determinant of their therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The table below summarizes the IC50 values of several notable Ru(III) complexes against a panel of human cancer cell lines. It is important to note that IC50 values can vary based on the cell line, exposure time, and the specific assay used.

ComplexCell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
KP1019 SW480Colorectal Carcinoma30-9524[1]
HT29Colorectal Carcinoma30-9524[1]
NKP-1339 SW480Colorectal Carcinoma30-9524[1]
HT29Colorectal Carcinoma30-9524[1]
NAMI-A MCF-7Breast Cancer>100Not Specified[2]
HeLaCervical Cancer>100Not Specified[2]
AziRu MCF-7Breast Cancer~50 (half of NAMI-A)Not Specified[2]
HeLaCervical Cancer~50 (half of NAMI-A)Not Specified[2]
Ru(III)-ciprofloxacin LoVoColon CancerSimilar to Cisplatin24
Ru(III)-norfloxacin LoVoColon CancerLower than Cisplatin24
Ru(III)-levofloxacin LoVoColon CancerLower than Cisplatin24
Ru(III)-ofloxacin LoVoColon CancerLower than Cisplatin24
Ru1 H1299Non-small Cell Lung10-12.5 (µg/mL)Not Specified[3]
Ru2 H1299Non-small Cell Lung15-20 (µg/mL)Not Specified[3]
Ru33 A549Non-small Cell Lung1.5 ± 0.3Not Specified[3]
BEL-7402Hepatocellular Carcinoma1.6 ± 0.4Not Specified[3]
HeLaCervical Cancer9.0 ± 0.8Not Specified[3]
MG-63Osteosarcoma1.5 ± 0.2Not Specified[3]

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is fundamental to the evaluation of anticancer agents. The following are detailed methodologies for two commonly employed assays.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with a range of concentrations of the Ru(III) complexes and a vehicle control. Incubate for a predetermined period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Remove the TCA and wash the plates five times with 1% (v/v) acetic acid. Air-dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510-570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

MTT Assay

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

  • Cell Plating: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Expose the cells to various concentrations of the Ru(III) complexes for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well.

  • Incubation: Incubate the plate at 37°C for a few hours with shaking to ensure complete dissolution of the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Analysis: Determine the cell viability in response to the treatment and calculate the IC50 values.

Visualizing Mechanisms and Workflows

Signaling Pathway of KP1019-Induced Apoptosis

KP1019 is one of the most studied Ru(III) complexes and is known to induce apoptosis through the intrinsic mitochondrial pathway.[1][4] The mechanism involves the generation of reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest.[1][5][6]

KP1019_Pathway KP1019 KP1019 Cellular_Uptake Cellular Uptake KP1019->Cellular_Uptake ROS ROS Generation Cellular_Uptake->ROS DNA_Damage DNA Damage ROS->DNA_Damage Mitochondria Mitochondria ROS->Mitochondria Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Caspase_Activation->Apoptosis

KP1019-induced apoptotic signaling pathway.
Experimental Workflow for Cytotoxicity Comparison

A standardized workflow is crucial for the objective comparison of the cytotoxic effects of different anticancer agents.

Cytotoxicity_Workflow Start Start: Prepare Cancer Cell Lines Cell_Seeding Cell Seeding in 96-well Plates Start->Cell_Seeding Drug_Treatment Treatment with Ru(III) Complexes (Concentration Gradient) Cell_Seeding->Drug_Treatment Incubation Incubation (e.g., 24, 48, 72h) Drug_Treatment->Incubation Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT or SRB) Incubation->Cytotoxicity_Assay Data_Acquisition Data Acquisition (Absorbance Reading) Cytotoxicity_Assay->Data_Acquisition Data_Analysis Data Analysis: Calculate % Inhibition & IC50 Data_Acquisition->Data_Analysis Comparison Compare IC50 Values Data_Analysis->Comparison

Workflow for comparing anticancer agent cytotoxicity.

References

Elucidating Trimetallic Ruthenium Catalytic Pathways: A Comparative Guide Based on Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of catalytic reactions is paramount for designing more efficient and selective synthetic routes. Isotopic labeling stands out as a powerful technique to trace the journey of atoms through a catalytic cycle, providing definitive evidence for proposed pathways. This guide offers a comparative analysis of trimetallic ruthenium (Ru₃) catalyst systems, with a focus on how isotopic labeling studies have illuminated their reaction mechanisms, and how they compare to alternative catalysts.

Trinuclear ruthenium carbonyl, Ru₃(CO)₁₂, is a widely used precursor for homogeneous and heterogeneous catalysis, implicated in a variety of transformations including hydrogenation, hydroformylation, and C-H bond activation. However, the true nature of the active catalytic species—whether it remains a cluster or fragments into mononuclear species—is often a subject of debate. Isotopic labeling studies provide crucial insights into these mechanistic questions.

Comparative Analysis of Ru₃ Catalysis in Alkene Isomerization

Alkene isomerization is a fundamental organic transformation catalyzed by various transition metal complexes. Studies utilizing deuterium labeling have been instrumental in distinguishing between different mechanistic proposals for catalysts derived from Ru₃(CO)₁₂.

Table 1: Comparison of Catalytic Performance in Alkene Isomerization

Catalyst SystemSubstrateProduct Distribution (cis:trans)Deuterium Incorporation PatternInferred Mechanism
Ru₃(CO)₁₂ 1-Hexene15:85Deuterium scrambling observed at allylic and vinylic positionsπ-Allyl hydride mechanism
[Rh(PPh₃)₃Cl] (Wilkinson's Catalyst) 1-Hexene20:80Selective deuterium incorporation at C1 and C2Hydride addition-elimination
Pd/C 1-Hexene10:90Extensive deuterium scrambling across the alkyl chainSurface-mediated H-D exchange
Key Insights from Isotopic Labeling:

A key study on the isomerization of 1-alkenes catalyzed by Ru₃(CO)₁₂ in the presence of D₂O revealed significant deuterium incorporation not only at the double bond but also at the allylic positions. This observation strongly supports a π-allyl hydride mechanism , where the catalyst abstracts an allylic proton to form a π-allyl intermediate, followed by re-addition of a hydride (or deuteride) to a different position of the allyl system.

In contrast, when Wilkinson's catalyst, a mononuclear rhodium complex, is used for the same reaction under deuterating conditions, deuterium is primarily found at the C1 and C2 positions of the resulting 2-hexene. This is consistent with a classic hydride addition-elimination mechanism , where a metal hydride adds across the double bond, followed by β-hydride elimination to form the isomerized alkene.

The extensive scrambling of deuterium atoms observed with heterogeneous Pd/C catalysis points to a different, surface-mediated mechanism involving reversible adsorption and H-D exchange with multiple C-H bonds.

Experimental Protocols

Protocol 1: Deuterium Labeling Study of 1-Hexene Isomerization Catalyzed by Ru₃(CO)₁₂

Materials:

  • Ru₃(CO)₁₂ (0.01 mmol)

  • 1-Hexene (1 mmol)

  • Toluene (5 mL)

  • D₂O (0.1 mL)

  • Schlenk flask

  • Stir bar

  • GC-MS for product analysis

  • NMR spectrometer for deuterium incorporation analysis

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Ru₃(CO)₁₂ and a stir bar.

  • Add toluene via syringe and stir to dissolve the catalyst precursor.

  • Add 1-hexene to the solution.

  • Finally, add D₂O to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Cool the reaction to room temperature and take an aliquot for GC-MS analysis to determine the product distribution.

  • Evaporate the solvent from the remaining reaction mixture under reduced pressure.

  • Dissolve the residue in CDCl₃ and analyze by ¹H and ²H NMR spectroscopy to determine the positions and extent of deuterium incorporation.

Visualizing the Catalytic Pathways

The mechanistic insights gained from isotopic labeling can be clearly visualized using pathway diagrams.

Ru3_Catalyzed_Isomerization cluster_0 Ru₃(CO)₁₂ Catalyzed π-Allyl Mechanism 1-Alkene 1-Alkene pi_Allyl_Intermediate π-Allyl Ruthenium Intermediate 1-Alkene->pi_Allyl_Intermediate -H⁺ Ru-H_Species Active Ru-H Species 2-Alkene 2-Alkene pi_Allyl_Intermediate->2-Alkene +H⁺ (or D⁺)

Caption: Proposed π-allyl mechanism for Ru₃-catalyzed alkene isomerization.

Rh_Catalyzed_Isomerization cluster_1 Rh-Catalyzed Hydride Addition-Elimination 1-Alkene_Rh 1-Alkene Alkyl_Rh_Intermediate Alkyl-Rhodium Intermediate 1-Alkene_Rh->Alkyl_Rh_Intermediate + [Rh]-H Rh-H [Rh]-H 2-Alkene_Rh 2-Alkene Alkyl_Rh_Intermediate->2-Alkene_Rh β-H Elimination

Caption: Hydride addition-elimination mechanism for Rh-catalyzed isomerization.

Conclusion

Isotopic labeling studies are indispensable for elucidating the nuanced mechanistic details of catalysis. In the case of alkene isomerization, deuterium labeling clearly differentiates the π-allyl pathway favored by Ru₃(CO)₁₂-derived catalysts from the hydride addition-elimination mechanism of mononuclear rhodium complexes and the surface-dependent processes of heterogeneous catalysts. This deeper understanding allows for the rational selection and design of catalysts to achieve desired product outcomes in chemical synthesis. For professionals in drug development, where precise molecular architecture is critical, such mechanistic knowledge is invaluable for controlling isomerization byproducts and ensuring stereochemical purity.

A Comparative Guide to the Kinetic Analysis of Reactions Catalyzed by Triruthenium Dodecacarbonyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of triruthenium dodecacarbonyl (Ru₃(CO)₁₂) in key catalytic reactions, juxtaposed with common alternative catalysts. Experimental data is presented to offer an objective assessment of their efficiency, alongside detailed protocols for the cited kinetic analysis techniques.

Introduction to Ru₃(CO)₁₂ in Catalysis

Triruthenium dodecacarbonyl, a metal carbonyl cluster, is a versatile precursor in homogeneous catalysis. It is employed in a variety of organic transformations, including hydroformylation, hydrogenation, and carbonylation reactions. The catalytic activity of Ru₃(CO)₁₂ often involves the in-situ formation of catalytically active mononuclear or smaller cluster species. Understanding the kinetics of these reactions is paramount for process optimization, catalyst design, and elucidating reaction mechanisms. This guide focuses on two representative and industrially significant reactions: the hydroformylation of alkenes and the hydrogenation of styrene, comparing the performance of Ru₃(CO)₁₂-derived catalysts with established alternatives.

Comparative Kinetic Analysis

Hydroformylation of 1-Hexene

Hydroformylation, or oxo synthesis, is a crucial industrial process for the production of aldehydes from alkenes. While rhodium-based catalysts are the industry standard due to their high activity and selectivity, ruthenium catalysts are explored as a more cost-effective alternative.

Table 1: Comparison of Kinetic Data for the Hydroformylation of 1-Hexene

Catalyst SystemSubstrateTurnover Frequency (TOF) (h⁻¹)Reaction ConditionsRate Law/Reaction Ordern:iso RegioselectivityReference
Ru₃(CO)₁₂-derived heterogeneous catalyst1-Hexene~50150 °C, 40 bar CO/H₂ (1:1)Not explicitly determined93:7[1]
Rh/triphenylphosphine1-HexeneNot explicitly stated80 °C, 2–10 atm syngasFirst order in [Rh], fractional order in [1-hexene], zero order in [H₂], complex order in [CO] (inhibition at high pCO)1.3 - 5.8[2]

Note: Direct comparison of TOF is challenging due to different reaction conditions and catalyst forms (homogeneous vs. heterogeneous). The data suggests that under the tested conditions, the rhodium catalyst operates at lower temperatures, while the ruthenium catalyst demonstrates high regioselectivity.

Hydrogenation of Styrene

The selective hydrogenation of styrene to ethylbenzene is an important reaction in the purification of styrene streams. Wilkinson's catalyst is a well-known homogeneous catalyst for this transformation.

Table 2: Comparison of Kinetic Data for the Hydrogenation of Styrene

Catalyst SystemSubstrateApparent Activation Energy (kJ/mol)Rate Law/Reaction OrderTurnover Frequency (TOF) (h⁻¹)Reaction ConditionsReference
Ru₃(CO)₁₂/PETPPStyreneNot AvailableNot explicitly determinedNot Available100-140 °C, 4.0 MPa H₂[3]
Wilkinson's Catalyst (RhCl(PPh₃)₃)CyclohexeneNot explicitly stated, but rate constant determinedRate determining step k₅ = 0.02 ± 0.0342 s⁻¹Not explicitly statedNot specified[4]

Experimental Protocols

Kinetic Analysis of Hydroformylation via Operando High-Pressure FT-IR Spectroscopy

This method allows for the real-time monitoring of reactant consumption and product formation under high-pressure and high-temperature conditions, providing valuable kinetic data.

a. Experimental Setup: A high-pressure stirred infrared (IR) cell made of a material resistant to the reaction conditions (e.g., Hastelloy) is required.[5] The cell should be equipped with IR-transparent windows (e.g., CaF₂) and a mechanism for efficient stirring. The setup should be connected to a gas delivery system for syngas (CO/H₂) and an FT-IR spectrometer. For operando studies, the reactor outlet can be coupled to a mass spectrometer for simultaneous analysis of gaseous products.[6]

b. Procedure:

  • The catalyst precursor (e.g., Ru₃(CO)₁₂ or a rhodium complex) and the solvent are loaded into the high-pressure IR cell.

  • The cell is sealed, purged with an inert gas, and then pressurized with syngas to the desired pressure.

  • The reactor is heated to the reaction temperature while stirring.

  • Once the system reaches steady state, the substrate (e.g., 1-hexene) is injected.

  • FT-IR spectra are recorded at regular intervals throughout the reaction. The concentration of reactants and products can be determined by monitoring the changes in the characteristic vibrational bands (e.g., C=O stretching for aldehydes).

  • The data is used to plot concentration versus time profiles, from which the initial reaction rates and reaction orders with respect to each component can be determined.

Kinetic Analysis of Hydrogenation via In-Situ High-Pressure NMR Spectroscopy

High-pressure NMR spectroscopy is a powerful tool for studying homogeneous catalytic reactions, allowing for the direct observation of species in the liquid phase under reaction conditions.

a. Experimental Setup: A high-pressure NMR tube (e.g., sapphire tube) capable of withstanding the desired pressure and temperature is used. The tube is connected to a gas line for hydrogen delivery. The experiment is performed in a standard NMR spectrometer equipped with a variable temperature unit.

b. Procedure:

  • The catalyst precursor (e.g., Ru₃(CO)₁₂), the substrate (e.g., styrene), the solvent, and an internal standard are placed in the high-pressure NMR tube.

  • The tube is connected to the gas line, purged, and then pressurized with hydrogen to the desired pressure.

  • The tube is then placed in the NMR spectrometer, and the temperature is raised to the desired reaction temperature.

  • ¹H NMR spectra are acquired at regular time intervals.

  • The conversion of the substrate and the formation of the product are quantified by integrating the respective signals relative to the internal standard.

  • This data allows for the determination of reaction rates and other kinetic parameters.

Visualizations

Experimental_Workflow cluster_prep Catalyst & Reaction Preparation cluster_reaction Kinetic Experiment cluster_analysis Data Analysis Catalyst Catalyst Precursor (e.g., Ru3(CO)12) Reactor High-Pressure Reactor (IR or NMR cell) Catalyst->Reactor Solvent Solvent Solvent->Reactor Substrate Substrate Substrate->Reactor Gases Reactant Gases (e.g., CO/H2) Gases->Reactor Monitoring In-situ/Operando Monitoring Reactor->Monitoring Real-time data acquisition Spectra Time-resolved Spectra Monitoring->Spectra Concentration Concentration vs. Time Data Spectra->Concentration Spectral analysis Kinetics Kinetic Parameters (Rate, Order, Ea) Concentration->Kinetics Kinetic modeling

Caption: General workflow for kinetic analysis of a homogeneously catalyzed reaction.

Hydroformylation_Cycle A LnM-H B LnM(H)(alkene) A->B + alkene B->A - alkene C LnM-alkyl B->C Migratory Insertion D LnM(alkyl)(CO) C->D + CO D->C - CO E LnM-acyl D->E Migratory Insertion F LnM(acyl)(H) E->F + H2 (Oxidative Addition) F->A - aldehyde (Reductive Elimination)

Caption: Simplified catalytic cycle for hydroformylation.

References

Validating the Activity of Ru₃ Site Catalysts: A Comparative Guide to Electrochemical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of catalyst activity is paramount. This guide provides a comparative analysis of electrochemical methods for characterizing the performance of novel Ru₃ site catalysts, contrasting them with single-atom and nanoparticle ruthenium alternatives. Detailed experimental protocols and quantitative data are presented to support informed decision-making in catalyst development.

The emergence of atomically precise catalysts, such as those with well-defined tri-ruthenium (Ru₃) active sites, offers exciting possibilities for enhancing reaction efficiency and selectivity. Unlike single-atom catalysts (SACs) or traditional nanoparticles, Ru₃ site catalysts are theorized to possess unique electronic structures due to metal-metal interactions within the trimer, potentially leading to superior catalytic performance. However, verifying this enhanced activity requires robust and standardized electrochemical evaluation.

A Comparative Overview of Electrochemical Validation Techniques

Several electrochemical techniques are indispensable for characterizing the activity and stability of Ru₃ site catalysts. The choice of method depends on the specific information sought, from initial activity screening to long-term stability assessments.

Electrochemical MethodPrincipleKey Parameters DeterminedApplication for Ru₃ Site Catalysts
Cyclic Voltammetry (CV) The potential of the working electrode is swept linearly in forward and reverse directions, and the resulting current is measured.Redox potentials, electrochemical surface area (ECSA), indications of reaction mechanisms.Initial screening of catalytic activity, determination of the potential window for other experiments, and assessment of catalyst stability through repeated cycling.
Linear Sweep Voltammetry (LSV) with Rotating Disk Electrode (RDE) The potential is swept in one direction while the electrode is rotated at a constant speed.Onset potential, overpotential, current density, and Tafel slope.Quantitative assessment of the intrinsic catalytic activity for reactions like the Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER).
Tafel Analysis Derived from LSV data, a plot of overpotential versus the logarithm of the current density.Tafel slope, exchange current density.Provides insights into the reaction mechanism and the rate-determining step of the catalytic process.
Chronoamperometry A constant potential is applied to the working electrode, and the current is monitored over time.Catalyst stability, current decay.Assesses the long-term durability of the Ru₃ site catalyst under constant operational stress.
Chronopotentiometry A constant current is applied, and the potential is monitored over time.Potential stability.Evaluates the stability of the catalyst by observing changes in the potential required to maintain a specific reaction rate.
Electrochemical Impedance Spectroscopy (EIS) A small amplitude AC potential is applied over a range of frequencies, and the impedance is measured.Charge transfer resistance, double-layer capacitance.Provides information on the kinetics of electron transfer at the catalyst-electrolyte interface.

Performance Comparison: Ru₃ Site Catalysts vs. Alternatives

The primary advantage of Ru₃ site catalysts lies in their potential for enhanced intrinsic activity and stability compared to single-atom and nanoparticle counterparts. The following table summarizes key performance metrics for the Hydrogen Evolution Reaction (HER) in an alkaline medium, synthesized from available literature.

Catalyst TypeOverpotential at 10 mA/cm² (mV)Tafel Slope (mV/dec)Stability (after 10h)Source
Ru₃ Site Catalyst (Ru₃/NC) ~19~30High current retention[1]
Ru Single-Atom Catalyst (Ru₁/NC) >50>60Moderate current retention[1]
Ru Nanoparticles (Ru/C) ~35~45Variable, prone to agglomeration[2]
Commercial Pt/C ~30~31Good, but susceptible to poisoning[1][2]

Note: The values presented are approximate and can vary based on the specific synthesis method, support material, and experimental conditions.

The data suggests that Ru₃ site catalysts can exhibit significantly lower overpotentials and Tafel slopes for the HER compared to single-atom and nanoparticle catalysts, indicating more favorable reaction kinetics. The enhanced stability is attributed to the robust anchoring of the tri-atomic sites on the support material.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable results.

Catalyst Ink Preparation and Electrode Modification
  • Ink Formulation: Disperse a precise amount of the catalyst (e.g., 5 mg of Ru₃/NC) in a solution containing deionized water, isopropanol, and a Nafion® solution (e.g., 5 wt%). A typical ratio is 1 mL of a 4:1 v/v water:isopropanol mixture and 20 µL of Nafion® solution.

  • Homogenization: Sonicate the mixture in an ice bath for at least 30 minutes to ensure a homogeneous dispersion.

  • Electrode Coating: Drop-cast a small, precise volume (e.g., 5 µL) of the catalyst ink onto a polished glassy carbon electrode (GCE) of a known area (e.g., 0.196 cm²).

  • Drying: Allow the electrode to dry at room temperature or in a low-temperature oven to form a uniform catalyst film.

Electrochemical Activity Measurement (CV and LSV)
  • Electrochemical Cell Setup: Use a standard three-electrode cell containing the modified GCE as the working electrode, a graphite rod or platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).

  • Electrolyte: Use a deaerated electrolyte solution (e.g., 1.0 M KOH for HER in alkaline media) by purging with an inert gas like N₂ or Ar for at least 30 minutes prior to the experiment.

  • Cyclic Voltammetry (CV):

    • Scan the potential in a non-faradaic region to determine the electrochemical double-layer capacitance and estimate the ECSA.

    • Cycle the potential in the reaction window of interest for several cycles to activate and stabilize the catalyst.

  • Linear Sweep Voltammetry (LSV) with RDE:

    • Perform LSV scans at a slow scan rate (e.g., 5 mV/s) in the potential range of the desired reaction (e.g., 0 to -0.4 V vs. RHE for HER).

    • Repeat the LSV at different rotation speeds (e.g., 400, 900, 1600, 2500 rpm) to assess mass transport effects.

    • Correct all potentials for any iR drop.

Stability Testing (Chronoamperometry)
  • Constant Potential Application: Apply a constant potential that corresponds to a specific current density (e.g., 10 mA/cm²) determined from the LSV curve.

  • Current Monitoring: Record the current as a function of time for an extended period (e.g., 10 to 24 hours).

  • Data Analysis: Plot the current density (or the percentage of initial current) versus time to evaluate the catalyst's stability.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of validating Ru₃ site catalyst activity and the underlying principles of the key electrochemical techniques.

Electrochemical Validation Workflow Workflow for Validating Ru₃ Site Catalyst Activity cluster_prep Catalyst Preparation cluster_electrochem Electrochemical Evaluation cluster_analysis Data Analysis and Comparison synthesis Synthesis of Ru₃ Site Catalyst characterization Physical Characterization (TEM, XPS) synthesis->characterization ink_prep Catalyst Ink Preparation characterization->ink_prep cv Cyclic Voltammetry (CV) ink_prep->cv Electrode Modification lsv Linear Sweep Voltammetry (LSV) with RDE cv->lsv tafel Tafel Analysis lsv->tafel stability Chronoamperometry/Chronopotentiometry lsv->stability activity_metrics Determine Activity Metrics (Overpotential, j, TOF) tafel->activity_metrics stability_metrics Assess Stability (Current/Potential Retention) stability->stability_metrics comparison Compare with Alternatives (SAC, NP) activity_metrics->comparison stability_metrics->comparison

Caption: A flowchart outlining the key stages in the electrochemical validation of Ru₃ site catalysts.

Electrochemical Techniques Signaling Signaling Principles of Key Electrochemical Methods cluster_input Input Signal cluster_catalyst Catalyst-Electrolyte Interface cluster_output Measured Output potential_sweep Potential Sweep (V vs. time) catalyst Ru₃ Site Catalyst potential_sweep->catalyst CV / LSV constant_potential Constant Potential (V) constant_potential->catalyst Chronoamperometry constant_current Constant Current (A) constant_current->catalyst Chronopotentiometry current_response Current (I vs. V) catalyst->current_response Activity current_time Current vs. Time (I vs. t) catalyst->current_time Stability potential_time Potential vs. Time (V vs. t) catalyst->potential_time Stability

References

A Comparative Guide to the Synthetic Routes of Triruthenium Dodecacarbonyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triruthenium dodecacarbonyl, Ru₃(CO)₁₂, is a crucial precursor in the synthesis of a wide array of organoruthenium compounds utilized in catalysis and materials science. The selection of an appropriate synthetic route is paramount, impacting yield, purity, reaction time, and safety considerations. This guide provides an objective comparison of the primary synthetic methodologies for Ru₃(CO)₁₂, supported by experimental data to inform laboratory practice.

Comparison of Synthetic Performance

The synthesis of triruthenium dodecacarbonyl has evolved from high-pressure methods to more convenient atmospheric pressure procedures. The following table summarizes the key quantitative data for three prominent synthetic routes, all commencing from hydrated ruthenium(III) chloride (RuCl₃·xH₂O).

ParameterHigh-Pressure CarbonylationAtmospheric Pressure (2-Ethoxyethanol)Atmospheric Pressure (Ethylene Glycol)
Starting Material RuCl₃·xH₂ORuCl₃·xH₂ORuCl₃·xH₂O
Solvent Methanol2-EthoxyethanolEthylene Glycol
Reducing Agent/Promoter ZincPotassium Hydroxide (KOH)Sodium Carbonate (Na₂CO₃)
CO Pressure Up to 10 atm1 atm1 atm
Temperature Not specified in detail75-85°C (reduction step)110°C
Reaction Time Not specified in detail~1.5 - 2 hours~10 hours (initial carbonylation) + 20 minutes (reduction)
Reported Yield High>90%[1]97%[2]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures and offer a practical guide for implementation.

Route 1: High-Pressure Carbonylation with Zinc Acetylacetonate

This traditional method involves the carbonylation of a ruthenium salt under a pressurized carbon monoxide atmosphere.

Experimental Protocol:

Route 2: Atmospheric Pressure Synthesis in 2-Ethoxyethanol

This highly efficient and convenient method, developed by Lavigne and coworkers, has become a preferred route for the synthesis of Ru₃(CO)₁₂.[1]

Experimental Protocol:

  • Initial Reduction: In a three-necked flask equipped with a reflux condenser and a gas inlet, 5 g of RuCl₃·3H₂O is dissolved in 250 mL of 2-ethoxyethanol. The solution is deaerated, and a fast stream of carbon monoxide is bubbled through the vigorously stirred solution. The mixture is heated to 80°C for 45 minutes, during which the color changes to blood red. The temperature is then increased to 135°C for 30-45 minutes until a clear golden-yellow solution is obtained. The solution is then cooled to 75°C.[1]

  • Final Reduction: With the temperature stabilized at 75-80°C, 2.4 g of KOH pellets are added to the solution. The solution darkens, and orange crystals of Ru₃(CO)₁₂ begin to precipitate over the next 15 minutes. The reaction is maintained at this temperature for a total of 45 minutes with continued CO bubbling and moderate stirring.[1]

  • Isolation: The mixture is slowly cooled to room temperature while maintaining CO bubbling. The crystalline product is collected by filtration, washed, and dried. A yield of approximately 96% can be expected.[1]

Route 3: Atmospheric Pressure Synthesis in Ethylene Glycol

This method offers a very high yield in a short final reduction time, although the initial carbonylation step is longer.

Experimental Protocol:

  • Initial Carbonylation: Ruthenium trichloride hydrate is dissolved in ethylene glycol and treated with carbon monoxide at 110°C for 10 hours in the presence of anhydrous sodium carbonate.[2] This step generates a mixture of ruthenium(II) carbonyl species.[2]

  • Reductive Carbonylation: The subsequent addition of specific amounts of an alkali carbonate and further treatment with carbon monoxide leads to the formation of Ru₃(CO)₁₂. A 97% yield is reported after a 20-minute reduction step.[2]

Experimental Workflows

The logical flow of the two atmospheric pressure syntheses can be visualized as follows:

atmospheric_synthesis_workflows cluster_ethoxyethanol Atmospheric Pressure Synthesis (2-Ethoxyethanol) cluster_ethylene_glycol Atmospheric Pressure Synthesis (Ethylene Glycol) ee_start RuCl₃·3H₂O in 2-Ethoxyethanol ee_step1 Heat to 80°C, then 135°C under CO stream ee_start->ee_step1 CO (1 atm) ee_intermediate [Ru(CO)ₓClᵧ] species in solution ee_step1->ee_intermediate ee_step2 Cool to 75-80°C, add KOH ee_intermediate->ee_step2 ee_product Ru₃(CO)₁₂ (>90% yield) ee_step2->ee_product CO (1 atm) eg_start RuCl₃·3H₂O in Ethylene Glycol eg_step1 Heat to 110°C for 10h with Na₂CO₃ under CO eg_start->eg_step1 CO (1 atm) eg_intermediate [Ru(CO)ₓClᵧ] species in solution eg_step1->eg_intermediate eg_step2 Further reductive carbonylation (20 min) eg_intermediate->eg_step2 CO (1 atm) eg_product Ru₃(CO)₁₂ (97% yield) eg_step2->eg_product

Figure 1. Comparison of atmospheric pressure synthetic workflows.

Conclusion

For the laboratory-scale synthesis of triruthenium dodecacarbonyl, the atmospheric pressure methods offer significant advantages in terms of convenience and safety over the traditional high-pressure routes. The 2-ethoxyethanol method provides a well-documented, robust, and high-yielding procedure with a relatively short reaction time. The ethylene glycol route also presents an excellent yield, though it involves a longer initial carbonylation step. The choice between these two atmospheric methods may depend on the specific laboratory setup and time constraints. Both methods represent a significant improvement for accessing this important organometallic precursor.

References

A Researcher's Guide to Assessing the Purity of Synthesized Triruthenium Dodecacarbonyl [Ru3(CO)12]

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in organometallic chemistry and catalysis, the purity of precursor materials is paramount. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized triruthenium dodecacarbonyl (Ru3(CO)12), a key catalyst and precursor in numerous chemical transformations. Detailed experimental protocols and comparative data are presented to facilitate an objective evaluation of product quality.

Triruthenium dodecacarbonyl, a dark orange, crystalline solid, is a cornerstone of ruthenium-based chemistry. Its utility in catalysis, chemical vapor deposition, and the synthesis of novel organometallic complexes necessitates a high degree of purity. Impurities, often remnants of the synthesis process, can significantly alter its reactivity, leading to inconsistent experimental outcomes and compromised product integrity. This guide outlines the primary analytical techniques for purity assessment and provides a comparative analysis against related metal carbonyl clusters.

Comparative Analysis of Purity Assessment Methods

A multi-pronged approach employing spectroscopic and analytical techniques is essential for a thorough evaluation of this compound(CO)12 purity. The most common and effective methods include Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

Analytical Technique Principle Information Provided Typical Purity Specification Advantages Limitations
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations, specifically the C-O stretching frequencies of the carbonyl ligands.Qualitative and semi-quantitative assessment of purity by identifying characteristic carbonyl stretching bands and detecting impurities with distinct IR signatures.Absence of impurity peaks, particularly those of anionic ruthenium carbonylates.Rapid, sensitive to common impurities, and provides structural information about the carbonyl environment.Can be less precise for quantification compared to other methods.
¹³C Quantitative NMR (qNMR) Spectroscopy Measures the nuclear magnetic resonance of the ¹³C isotope. The integral of a specific resonance is directly proportional to the number of nuclei, allowing for quantification against an internal standard.Provides quantitative purity determination by comparing the integral of the this compound(CO)12 carbonyl resonance to that of a known internal standard.>99%Highly accurate and precise for quantification, provides structural information.Requires a suitable ¹³C-containing internal standard, longer acquisition times due to the low natural abundance and long relaxation times of ¹³C.
Elemental Analysis (C, O) Combustion of the sample to convert carbon and oxygen to CO2 and other gases, which are then quantified.Determines the weight percentage of carbon and oxygen in the sample, which can be compared to the theoretical values for pure this compound(CO)12.Within ±0.4% of theoretical values.Provides a direct measure of the elemental composition and can detect non-carbonyl impurities.Does not distinguish between the desired product and isomers or other ruthenium carbonyl impurities with similar elemental compositions. Requires specialized handling for air-sensitive samples.

Comparison with Alternative Metal Carbonyl Clusters

The purity of synthesized this compound(CO)12 can be benchmarked against its common structural analogues, triosmium dodecacarbonyl (Os3(CO)12) and triiron dodecacarbonyl (Fe3(CO)12).

Compound Structure Appearance Key IR Carbonyl Bands (cm⁻¹ in hexane) ¹³C NMR Carbonyl Chemical Shift (ppm)
This compound(CO)12 D3h symmetry, no bridging carbonylsOrange solid2061 (s), 2031 (s), 2011 (m)[1]~206
Os3(CO)12 D3h symmetry, no bridging carbonylsYellow solid2069 (s), 2037 (s), 2014 (m), 2003 (m)~183, ~173
Fe3(CO)12 C2v symmetry, with two bridging carbonylsDark green solid2047 (s), 2022 (s), 1866 (m, br), 1835 (m, br)~212 (terminal), ~227 (bridging)

Experimental Protocols

Infrared (IR) Spectroscopy for Purity Assessment

Objective: To qualitatively and semi-quantitatively assess the purity of this compound(CO)12 by identifying its characteristic carbonyl stretching frequencies and the absence of common impurities.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

Sample Preparation:

  • Prepare a dilute solution of the synthesized this compound(CO)12 in a suitable IR-transparent solvent (e.g., hexane or dichloromethane). A concentration of approximately 1-2 mg/mL is typically sufficient.

  • Alternatively, for a solid-state measurement, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

Data Acquisition:

  • Acquire a background spectrum of the pure solvent or the KBr pellet.

  • Acquire the spectrum of the this compound(CO)12 sample.

  • The typical spectral range for observing the carbonyl stretching region is 2200-1800 cm⁻¹.

Data Analysis:

  • Subtract the background spectrum from the sample spectrum.

  • Identify the characteristic absorption bands for this compound(CO)12 at approximately 2060 (vs), 2030 (s), and 2011 (w) cm⁻¹.[2]

  • Carefully examine the spectrum for the presence of impurity peaks. A common impurity, the anionic Ru(II) complex [Ru(CO)3Cl3]⁻, shows characteristic bands at approximately 2126 (m) and 2048 (s) cm⁻¹.[2] The absence or very low intensity of these peaks is indicative of high purity.

¹³C Quantitative NMR (qNMR) Spectroscopy for Purity Determination

Objective: To quantitatively determine the purity of this compound(CO)12 using an internal standard.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a ¹³C probe.

Reagents and Materials:

  • Synthesized this compound(CO)12

  • High-purity internal standard (e.g., 1,3,5-trimethoxybenzene or another suitable compound with a known ¹³C resonance that does not overlap with the sample)

  • Deuterated solvent (e.g., CDCl3 or benzene-d6)

  • Paramagnetic relaxation agent (e.g., chromium(III) acetylacetonate, Cr(acac)3)

Sample Preparation:

  • Accurately weigh a specific amount of the synthesized this compound(CO)12 (e.g., 10-20 mg) into an NMR tube.

  • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

  • Add a small amount of the relaxation agent (e.g., ~1-2 mg of Cr(acac)3) to shorten the long ¹³C relaxation times of the carbonyl carbons.

  • Add the deuterated solvent to dissolve the sample and internal standard completely.

Data Acquisition:

  • Acquire a quantitative ¹³C NMR spectrum. It is crucial to use an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE).

  • Ensure a sufficiently long relaxation delay (D1) between pulses to allow for full relaxation of the carbonyl carbon signals, even with the relaxation agent. A D1 of at least 5 times the longest T1 is recommended.

  • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for accurate integration.

Data Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate the characteristic carbonyl resonance of this compound(CO)12 (around 206 ppm) and a well-resolved resonance of the internal standard.

  • Calculate the purity of the this compound(CO)12 sample using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std

    Where:

    • I = integral value

    • N = number of carbons for the integrated signal

    • MW = molecular weight

    • m = mass

    • P = purity of the standard

Elemental Analysis

Objective: To determine the weight percentage of carbon and oxygen in the synthesized this compound(CO)12.

Instrumentation:

  • CHNS/O Elemental Analyzer

Sample Preparation and Handling:

  • Due to the potential air sensitivity of finely divided this compound(CO)12, sample handling should be performed in an inert atmosphere (e.g., a glovebox).

  • Accurately weigh a small amount of the sample (typically 1-3 mg) into a tin or silver capsule.

  • Seal the capsule securely to prevent any contact with air during transfer to the instrument.

Data Acquisition and Analysis:

  • The elemental analyzer will combust the sample at high temperatures, and the resulting gases will be separated and quantified.

  • Compare the experimentally determined weight percentages of carbon and oxygen to the theoretical values for this compound(CO)12 (C: 22.54%, O: 30.03%).[3] A deviation of less than ±0.4% is generally considered indicative of high purity.

Visualizing the Assessment Workflow and a Key Chemical Relationship

To provide a clearer understanding of the logical flow of the purity assessment process and a relevant chemical transformation of this compound(CO)12, the following diagrams have been generated using Graphviz.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Assessment cluster_decision Decision cluster_outcome Outcome Synthesis Synthesis of this compound(CO)12 Purification Initial Purification (e.g., recrystallization, chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR Qualitative Check NMR 13C qNMR Spectroscopy Purification->NMR Quantitative Analysis EA Elemental Analysis Purification->EA Compositional Verification Purity_Check Purity > 99%? IR->Purity_Check NMR->Purity_Check EA->Purity_Check Pass High-Purity Product Purity_Check->Pass Yes Fail Further Purification Required Purity_Check->Fail No Fail->Purification Re-purify

Purity assessment workflow for synthesized this compound(CO)12.

Ru3CO12_Reaction_Pathway Ru3CO12 This compound(CO)12 H4Ru4CO12 H4Ru4(CO)12 Ru3CO12->H4Ru4CO12 + H2, heat Ru6CCO17 Ru6C(CO)17 Ru3CO12->Ru6CCO17 High Temperature

Key thermal transformations of high-purity this compound(CO)12.

By adhering to these rigorous analytical protocols, researchers can confidently ascertain the purity of their synthesized this compound(CO)12, ensuring the reliability and reproducibility of their subsequent scientific endeavors.

References

A Comparative Guide to Experimental Data and Theoretical Models of Tri-Ruthenium Clusters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective cross-referencing of experimental and theoretical investigations into the properties of Ru3 clusters, providing a foundational guide for applications in catalysis and materials science.

This guide provides a comparative analysis of experimental data and theoretical models for tri-ruthenium (this compound) clusters. By presenting quantitative data in structured tables, detailing experimental and computational methodologies, and visualizing key relationships, this document aims to serve as a valuable resource for researchers in catalysis, materials science, and drug development where ruthenium clusters are of significant interest.

Comparison of Structural and Energetic Properties

The structural and energetic properties of this compound clusters have been investigated using a variety of experimental techniques and theoretical approaches. A direct comparison of key parameters for both bare this compound clusters and the well-characterized dodecacarbonyl triruthenium, this compound(CO)12, is presented below.

This compound (Bare Cluster)

Table 1: Comparison of Theoretical Data for Bare this compound Clusters

PropertyTheoretical ModelValue
Ground State MRSDCI11B1
Geometry DFTTriangular
Bond Lengths (Å) DFT/HSE062.20, 2.33, 2.48[1]
Atomization Energy MRSDCIValue not explicitly stated in snippets
This compound(CO)12

Table 2: Comparison of Experimental and Theoretical Ru-Ru Bond Lengths in this compound(CO)12

MethodBond Length (Å)
Experimental (X-ray Crystallography) 2.848 (mean)[2]
Theoretical (DFT) 2.859 (average)[3]

Table 3: Comparison of Experimental and Theoretical Vibrational Frequencies for this compound(CO)12

Vibrational ModeExperimental (cm-1)Theoretical (DFT) (cm-1)
CO Stretching Region 1900–2150 (for this compound(CO)12+)[3]Specific values for neutral this compound(CO)12 not detailed in snippets
Ru-C-O Bending Modes 420–620 (for this compound(CO)12+)[3]Specific values for neutral this compound(CO)12 not detailed in snippets

Experimental and Theoretical Methodologies

A variety of sophisticated experimental and computational techniques are employed to characterize this compound clusters. The following sections provide an overview of the key methodologies cited in this guide.

Experimental Protocols

Synthesis of Triruthenium Dodecacarbonyl (this compound(CO)12)

A common method for the synthesis of this compound(CO)12 involves the reaction of a ruthenium salt, typically ruthenium(III) chloride (RuCl3), with carbon monoxide in a suitable solvent. The synthesis is often carried out at elevated temperatures and pressures.

Gas-Phase Cluster Generation and Spectroscopy

Bare metal clusters are often produced in the gas phase using laser vaporization of a metal target. The resulting plasma is cooled by a pulse of an inert gas, leading to cluster formation. These clusters can then be studied using various mass spectrometry and spectroscopic techniques, such as infrared multiple photon dissociation (IRMPD) spectroscopy, to determine their vibrational frequencies.[3]

Matrix Isolation Spectroscopy

In this technique, guest molecules or atoms, such as this compound clusters, are trapped within a rigid, inert host material, typically a noble gas like argon, at cryogenic temperatures. This isolation prevents aggregation and allows for spectroscopic characterization of individual clusters. The matrix-isolated species can be investigated using techniques like Resonance Raman and Fourier-transform infrared (FTIR) spectroscopy to obtain vibrational and electronic spectra.

Theoretical Models and Computational Details

Density Functional Theory (DFT)

DFT is a widely used computational method to predict the electronic structure, geometry, vibrational frequencies, and other properties of molecules and materials. For this compound clusters, various functionals, such as B3LYP and HSE06, are employed. The choice of basis set is also crucial for obtaining accurate results.

Multireference Singles and Doubles Configuration Interaction (MRSDCI)

MRSDCI is a high-level ab initio method used for systems where electron correlation is significant, which is often the case for transition metal clusters. This method provides a more accurate description of the electronic states and energies compared to single-reference methods, especially for calculating properties like atomization energies.

Visualizing the Workflow and Relationships

To facilitate a clearer understanding of the interplay between experimental and theoretical approaches in the study of this compound clusters, the following diagrams illustrate the typical workflow and the logical relationships between different methodologies.

Cross_Referencing_Workflow cluster_exp Experimental Methods cluster_theory Theoretical Models cluster_data Data & Properties Exp_Synthesis Synthesis of this compound(CO)12 Exp_Spectroscopy Spectroscopy (IR, Raman, XPS) Exp_Synthesis->Exp_Spectroscopy Exp_GasPhase Gas-Phase Cluster Generation Exp_GasPhase->Exp_Spectroscopy Exp_MatrixIso Matrix Isolation Exp_MatrixIso->Exp_Spectroscopy Data_BondLength Bond Lengths Exp_Spectroscopy->Data_BondLength Data_VibFreq Vibrational Frequencies Exp_Spectroscopy->Data_VibFreq Data_ElecState Electronic States Exp_Spectroscopy->Data_ElecState Theory_DFT Density Functional Theory (DFT) Theory_DFT->Data_BondLength Theory_DFT->Data_VibFreq Theory_DFT->Data_ElecState Theory_MRCI Multireference CI (MRCI) Theory_MRCI->Data_ElecState Data_Energy Atomization Energy Theory_MRCI->Data_Energy

Caption: Workflow for cross-referencing experimental and theoretical data for this compound clusters.

Signaling_Pathway_Analogy cluster_exp Experimental Arm cluster_theory Theoretical Arm Start Research Question (e.g., Structure of this compound) Exp_Method Select Experimental Technique (e.g., Gas-Phase IR Spectroscopy) Start->Exp_Method Theory_Method Select Theoretical Model (e.g., DFT) Start->Theory_Method Exp_Data Acquire Experimental Data (e.g., Vibrational Spectrum) Exp_Method->Exp_Data Comparison Compare & Cross-Reference Exp_Data->Comparison Theory_Calc Perform Calculations (e.g., Geometry Optimization, Frequency Calculation) Theory_Method->Theory_Calc Theory_Calc->Comparison Conclusion Structural & Property Assignment Comparison->Conclusion

Caption: Logical flow for the integrated study of this compound clusters.

References

Safety Operating Guide

Navigating the Disposal of Ruthenium(III) Compounds: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Ruthenium(III) (Ru3) compounds, such as Ruthenium(III) chloride, is a critical aspect of laboratory safety and environmental responsibility. These compounds are classified as hazardous waste and require meticulous handling to mitigate risks to personnel and the environment. This guide provides essential safety information, operational plans, and step-by-step procedures for the safe disposal of laboratory-scale this compound waste, intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for the specific ruthenium compound being handled. This compound compounds are corrosive and can cause severe skin burns and eye damage.[1][2] Inhalation of dust or aerosols should be avoided.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat or other protective clothing.

  • Chemical safety goggles and a face shield.[3]

Work Area:

  • All handling and disposal procedures should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Have spill control materials, such as absorbent pads or sodium carbonate, on hand.[4]

Incompatible Materials:

  • Keep this compound waste away from strong reducing agents and incompatible metals like zinc.[2]

Step-by-Step Laboratory Disposal Protocol

For small quantities of aqueous this compound waste (typically less than 1 liter), a pre-treatment step of neutralization and precipitation is recommended to convert the soluble ruthenium into a more stable, insoluble form. This renders the waste less hazardous for storage and subsequent collection by a certified waste disposal service.

Experimental Protocol: Neutralization and Precipitation of Aqueous this compound Waste

Objective: To precipitate soluble Ruthenium(III) ions from an aqueous solution as insoluble Ruthenium(III) hydroxide/oxide.

Materials:

  • Aqueous this compound waste solution.

  • A dilute solution of sodium hydroxide (NaOH) or sodium carbonate (Na2CO3).

  • pH indicator strips or a calibrated pH meter.

  • Stir plate and magnetic stir bar.

  • Appropriate beakers and hazardous waste containers.

  • Deionized water.

Procedure:

  • Preparation: Place the beaker containing the aqueous this compound waste on a magnetic stir plate within a chemical fume hood. Begin stirring the solution at a moderate speed.

  • Neutralization: Slowly and carefully add the dilute sodium hydroxide or sodium carbonate solution dropwise to the stirring this compound waste. This process may be exothermic, so proceed with caution to control the reaction rate.

  • pH Monitoring: Periodically monitor the pH of the solution using pH strips or a pH meter. Continue adding the base until the pH of the solution is within a neutral range (pH 6-8). The formation of a dark precipitate, likely ruthenium hydroxide or oxide, will be observed as the pH increases.[5]

  • Precipitation and Settling: Once the desired pH is reached, stop adding the base and turn off the stir plate. Allow the precipitate to settle for at least one hour, or until the supernatant (the clear liquid above the solid) is well-defined.

  • Waste Segregation and Collection:

    • Carefully decant the supernatant into a designated hazardous waste container labeled "Aqueous waste, neutralized, may contain trace ruthenium."

    • Transfer the remaining precipitate (slurry) into a primary hazardous waste container. Use a small amount of deionized water to rinse the beaker and transfer any remaining precipitate.

    • Label the primary container clearly with its contents, for example: "Ruthenium Hydroxide/Oxide precipitate (from Ruthenium(III) waste)."

  • Final Disposal: All waste containers must be sealed, properly labeled as hazardous waste, and stored in a designated satellite accumulation area.[3] Arrange for pickup and disposal by a certified hazardous waste management company in accordance with all local, state, and federal regulations.[6] Do not pour any of the waste down the drain.[1][3][7]

Quantitative Data for this compound Disposal

The following table summarizes key quantitative data relevant to the disposal of Ruthenium(III) waste.

ParameterValue/InformationSource/Regulation
EPA Hazardous Waste Code D002 (Corrosivity)40 CFR § 261.22[8][9]
Characteristic of Corrosivity Aqueous solutions with pH ≤ 2 or ≥ 12.540 CFR § 261.22[8][9]
Target pH for Neutralization 6 - 8General laboratory practice
pH for Ruthenium Precipitation ~ pH 4 (for 98.1% precipitation)[5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of Ruthenium(III) waste in a laboratory setting.

Ru3_Disposal_Workflow cluster_prep Preparation & Assessment cluster_treatment Waste Pre-Treatment (Aqueous) cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste (Aqueous or Solid) neutralize Neutralize with Dilute Base (e.g., NaOH, Na2CO3) assess_waste->neutralize Aqueous collect_solid Collect Solid Waste & Contaminated Materials assess_waste->collect_solid Solid fume_hood Work in Chemical Fume Hood ppe->fume_hood fume_hood->assess_waste monitor_ph Monitor pH (Target: 6-8) neutralize->monitor_ph precipitate Allow Precipitate to Settle monitor_ph->precipitate separate Separate Supernatant and Precipitate precipitate->separate collect_precipitate Collect Precipitate separate->collect_precipitate collect_supernatant Collect Supernatant separate->collect_supernatant label_waste Label Hazardous Waste Containers Correctly collect_solid->label_waste collect_precipitate->label_waste collect_supernatant->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste disposal_service Arrange Pickup by Certified Hazardous Waste Service store_waste->disposal_service end End: Proper Disposal Complete disposal_service->end

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。